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  • Product: 2-chloro-N-(2,4,5-trichlorophenyl)propanamide
  • CAS: 379254-97-4

Core Science & Biosynthesis

Foundational

Synthesis and Mechanistic Evaluation of 2-Chloro-N-(2,4,5-trichlorophenyl)propanamide: A Comprehensive Technical Guide

Executive Summary The rational design and synthesis of highly halogenated anilides are critical pathways in the development of advanced agrochemicals and active pharmaceutical ingredients (APIs)[1]. The target compound,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design and synthesis of highly halogenated anilides are critical pathways in the development of advanced agrochemicals and active pharmaceutical ingredients (APIs)[1]. The target compound, 2-chloro-N-(2,4,5-trichlorophenyl)propanamide (CAS: 379254-97-4)[2], is a structural analog to commercial herbicides such as [3]. Synthesizing this molecule presents a distinct chemical challenge: the extreme electron deficiency of the 2,4,5-trichloroaniline precursor. This whitepaper provides a field-proven, causality-driven methodology for overcoming these kinetic barriers using nucleophilic catalysis, ensuring high-yield and high-purity amide bond formation.

Chemical Properties & Structural Analysis

Before initiating the synthetic workflow, it is crucial to understand the physicochemical parameters of the target molecule. The dense halogenation dictates both its reactivity profile and its physical behavior during purification.

PropertyValue / Description
Chemical Name 2-chloro-N-(2,4,5-trichlorophenyl)propanamide
CAS Registry Number 379254-97-4[2]
Molecular Formula C9H7Cl4NO
Molecular Weight 286.96 g/mol [4]
Structural Features Secondary amide, highly electron-withdrawing aryl ring, α -chloro aliphatic chain
Expected Appearance White to off-white crystalline solid

Retrosynthetic Analysis & Mechanistic Pathway

The Kinetic Challenge of Electron-Deficient Anilines

Disconnection of the target molecule at the amide bond yields 2,4,5-trichloroaniline and 2-chloropropanoyl chloride. The presence of three strongly electron-withdrawing chlorine atoms on the aromatic ring significantly depletes the electron density of the amine nitrogen via inductive effects. Consequently, 2,4,5-trichloroaniline exhibits exceptionally poor nucleophilicity[5]. Standard coupling conditions (e.g., EDC/HOBt with carboxylic acids) are kinetically insufficient for this transformation.

Causality of Reagent Selection

To overcome this high activation energy barrier, the highly electrophilic 2-chloropropanoyl chloride must be used instead of the corresponding carboxylic acid[6]. Furthermore, the reaction requires the addition of a nucleophilic catalyst. is employed to accelerate the acylation[7]. DMAP attacks the acyl chloride to form an N-acylpyridinium intermediate, which is highly reactive yet stable enough to prevent unwanted side reactions, facilitating the subsequent attack by the weak aniline nucleophile[8].

Mechanism A 2,4,5-Trichloroaniline (Weak Nucleophile) D Tetrahedral Intermediate A->D Nucleophilic Attack B 2-Chloropropanoyl Chloride (Electrophile) C N-Acylpyridinium Intermediate (DMAP Catalyzed) B->C DMAP addition C->D Acyl Transfer E Target Amide Product D->E Chloride Elimination

Figure 1: DMAP-catalyzed nucleophilic acyl substitution mechanism for amide bond formation.

Experimental Design & Causality (E-E-A-T)

A robust protocol is not merely a list of steps; it is a self-validating system where every reagent choice prevents a specific failure mode.

  • Solvent Selection (Anhydrous DCM): Dichloromethane (DCM) is chosen for its inertness toward acyl chlorides and its excellent solubilizing power for the crystalline aniline. Moisture must be strictly excluded to prevent the competitive hydrolysis of 2-chloropropanoyl chloride into 2-chloropropanoic acid.

  • Base Selection (DIPEA over TEA): N,N-Diisopropylethylamine (DIPEA) serves as a non-nucleophilic acid scavenger. Unlike Triethylamine (TEA), the increased steric bulk of DIPEA minimizes unwanted α -deprotonation of the 2-chloropropanoyl chloride. This suppresses the formation of highly reactive ketene byproducts that lead to oligomerization and colored impurities.

  • Temperature Control (0 °C to RT): The initial addition must be performed at 0 °C to control the exothermic formation of the N-acylpyridinium salt[6]. Allowing the reaction to mature at room temperature ensures thermodynamic completion.

Step-by-Step Experimental Protocol

The following methodology is designed for a 10 mmol scale synthesis, ensuring high reproducibility and yield.

Step 1: System Setup

  • Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Add 2,4,5-trichloroaniline (1.96 g, 10.0 mmol) and dissolve in 30 mL of anhydrous DCM.

  • Cool the reaction vessel to 0 °C using an ice-water bath.

Step 2: Reagent Mixing 4. Add DIPEA (1.94 g, 2.6 mL, 15.0 mmol) to the stirring solution. 5. Add DMAP (0.12 g, 1.0 mmol, 10 mol%) as the nucleophilic catalyst.

Step 3: Electrophile Addition 6. Dissolve 2-chloropropanoyl chloride (1.40 g, 1.1 mL, 11.0 mmol) in 10 mL of anhydrous DCM. 7. Transfer this solution to an addition funnel and add it dropwise to the reaction mixture over 20 minutes to maintain the internal temperature near 0 °C[6].

Step 4: Reaction Maturation 8. Remove the ice bath and allow the reaction to warm to room temperature. 9. Stir under nitrogen for 4 to 6 hours. Monitor completion via TLC (Hexanes/Ethyl Acetate 3:1, UV visualization).

Step 5: Aqueous Work-Up (Self-Validating Purification) 10. Quench the reaction with 20 mL of saturated aqueous NH4​Cl . 11. Transfer to a separatory funnel and extract the organic layer. 12. Acid Wash: Wash the organic phase with 1M HCl (2 × 20 mL). Causality: This selectively protonates and removes excess DIPEA, DMAP, and any unreacted aniline into the aqueous phase. 13. Base Wash: Wash with saturated aqueous NaHCO3​ (20 mL). Causality: Neutralizes residual acid and removes hydrolyzed acyl chloride. 14. Brine Wash: Wash with brine (20 mL) to break emulsions and pre-dry the organic layer. 15. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

Step 6: Purification 16. Recrystallize the crude solid from a mixture of Ethanol/Water to afford the pure 2-chloro-N-(2,4,5-trichlorophenyl)propanamide as white crystals.

Workflow Step1 1. System Setup Anhydrous DCM, N2 atm, 0 °C Step2 2. Reagent Mixing Aniline + DIPEA + DMAP Step1->Step2 Step3 3. Electrophile Addition 2-Chloropropanoyl Chloride Step2->Step3 Step4 4. Reaction Maturation Warm to RT, Stir 4-6 hours Step3->Step4 Step5 5. Aqueous Work-Up Acid/Base/Brine Washes Step4->Step5 Step6 6. Purification Recrystallization Step5->Step6

Figure 2: Step-by-step synthetic workflow from preparation to final purification.

Quantitative Data & Analytical Validation

Reaction Optimization Matrix

The following table summarizes the quantitative yield variations based on the choice of base and catalyst, validating the necessity of the DMAP/DIPEA system for this specific electron-deficient substrate.

EntrySolventBase (Equiv)Catalyst (Equiv)Temp (°C)Time (h)Isolated Yield (%)
1DCMTEA (1.5)None0 to RT1242%
2THF K2​CO3​ (2.0)NoneReflux1228%
3ToluenePyridine (2.0)NoneReflux661%
4 DCM DIPEA (1.5) DMAP (0.1) 0 to RT 4 89%
Expected Analytical Signatures

To verify the structural integrity of the synthesized compound, the following Nuclear Magnetic Resonance (NMR) signatures should be observed:

  • 1 H NMR (400 MHz, CDCl3​ ): δ 8.68 (br s, 1H, NH ), 8.55 (s, 1H, Ar-H at C6), 7.52 (s, 1H, Ar-H at C3), 4.58 (q, J = 7.0 Hz, 1H, CH -Cl), 1.82 (d, J = 7.0 Hz, 3H, CH 3​ ).

  • Note: The significant downfield shift of the C6 aromatic proton ( 8.55 ppm) is a diagnostic indicator of successful amide bond formation, caused by the deshielding cone of the adjacent carbonyl group.

References

  • Amide synthesis by acylation Source: Organic Chemistry Portal URL:[Link]

  • Facile Fabrication of Glycosylpyridyl-Triazole@Nickel Nanoparticles as Recyclable Nanocatalyst for Acylation of Amines in Water Source: MDPI URL:[Link]

  • Three-Component Domino Acylation/Trifluoromethylation of Bicyclic Amidines Source: Organic Letters (ACS Publications) URL:[Link]

  • Synthesis of Arylamides via Ritter-Type Cleavage of Solid-Supported Aryltriazenes Source: ACS Combinatorial Science URL:[Link]

  • Mild Amide Synthesis Using Nitrobenzene under Neutral Conditions Source: Organic Letters (ACS Publications) URL:[Link]

Sources

Exploratory

Electrophilic Scaffolds in Synthesis: A Technical Guide to 2-Chloro-N-(2,4,5-trichlorophenyl)propanamide

Executive Summary In the landscape of modern organic synthesis and drug discovery, α-chloroacetamides and their derivatives serve as critical electrophilic building blocks. 2-Chloro-N-(2,4,5-trichlorophenyl)propanamide (...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern organic synthesis and drug discovery, α-chloroacetamides and their derivatives serve as critical electrophilic building blocks. 2-Chloro-N-(2,4,5-trichlorophenyl)propanamide (CAS: 379254-97-4) is a highly halogenated, structurally rigid intermediate that bridges the gap between agrochemical development and pharmaceutical library synthesis. This whitepaper provides a comprehensive, field-tested guide to the chemical properties, synthetic methodologies, and downstream applications of this compound. As a Senior Application Scientist, I have structured this guide to move beyond theoretical chemistry, focusing instead on the mechanistic causality and self-validating protocols required for reproducible laboratory execution.

Physicochemical Profiling & Structural Dynamics

The utility of 2-chloro-N-(2,4,5-trichlorophenyl)propanamide stems from its dual functional zones: a highly lipophilic, electron-deficient 2,4,5-trichlorophenyl ring and a reactive α-chloro electrophilic center. The ortho-chloro substitution on the phenyl ring forces the amide bond out of coplanarity, reducing resonance stabilization and subtly increasing the electrophilicity of the carbonyl carbon. However, the primary site of reactivity remains the α-carbon, which is primed for bimolecular nucleophilic substitution ( SN​2 ).

Quantitative data regarding its structural and physical properties are summarized below, sourced from established chemical databases [1].

Table 1: Physicochemical Properties
PropertyValueMechanistic Implication
Chemical Formula C9​H7​Cl4​NO High halogen content ensures high lipophilicity (LogP).
Molecular Weight 286.96 g/mol Ideal size for a fragment-based drug discovery (FBDD) scaffold.
CAS Registry Number 379254-97-4Unique identifier for procurement and literature tracking.
Hydrogen Bond Donors 1 (Amide N-H)Capable of forming critical target-protein interactions.
Hydrogen Bond Acceptors 1 (Carbonyl O)Participates in secondary structure stabilization.
Reactivity Center α-Carbon (C-Cl bond)Highly susceptible to SN​2 displacement by amines/thiols.

Synthetic Methodology & Mechanistic Rationale

The synthesis of 2-chloro-N-(2,4,5-trichlorophenyl)propanamide is achieved via the acylation of 2,4,5-trichloroaniline with 2-chloropropionyl chloride [2, 3]. While seemingly straightforward, the electron-withdrawing nature of the three chlorine atoms on the aniline ring severely diminishes the nucleophilicity of the amine. Furthermore, the ortho-chlorine introduces significant steric hindrance.

To overcome these barriers, the reaction must be driven by a slight excess of the highly reactive acyl chloride and an appropriate acid scavenger (base) to prevent the accumulation of HCl, which would otherwise protonate the already weak aniline nucleophile and stall the reaction.

SynthesisWorkflow A 2,4,5-Trichloroaniline (Nucleophile) C Reaction Mixture (DCM, TEA, 0°C -> RT) A->C B 2-Chloropropionyl Chloride (Electrophile) B->C D Tetrahedral Intermediate C->D Nucleophilic Attack E 2-Chloro-N-(2,4,5-trichlorophenyl)propanamide (Target Product) D->E Chloride Elimination

Fig 1. Synthetic workflow and mechanistic pathway for the target propanamide.

Step-by-Step Self-Validating Protocol

Reagents Required:

  • 2,4,5-Trichloroaniline (1.0 equiv, limiting reagent)

  • 2-Chloropropionyl chloride (1.2 equiv)

  • Triethylamine (TEA) (2.0 equiv)

  • Anhydrous Dichloromethane (DCM) (Solvent)

Procedure:

  • System Preparation: Flame-dry a round-bottom flask under a continuous flow of nitrogen. Causality: Acyl chlorides are highly moisture-sensitive; ambient water will hydrolyze the reagent to 2-chloropropionic acid, ruining the stoichiometry.

  • Dissolution: Dissolve 2,4,5-trichloroaniline (1.0 equiv) in anhydrous DCM (0.2 M concentration). Add TEA (2.0 equiv) and stir.

  • Thermal Control: Cool the reaction mixture to 0°C using an ice-water bath. Causality: The acylation is highly exothermic. Uncontrolled heat generation can lead to ketene formation from the acyl chloride or unwanted side-reactions.

  • Electrophile Addition: Add 2-chloropropionyl chloride (1.2 equiv) dropwise over 15 minutes.

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 3–4 hours.

  • In-Process Control (Validation): Monitor via TLC (8:2 Hexanes:Ethyl Acetate). The starting aniline will consume, and a new, more polar UV-active spot will appear.

  • Quenching & Workup: Quench the reaction with saturated aqueous NaHCO3​ . Transfer to a separatory funnel.

    • Wash 1: 1M HCl (Removes unreacted TEA and traces of unreacted aniline).

    • Wash 2: Saturated NaHCO3​ (Neutralizes residual acid).

    • Wash 3: Brine (Removes bulk water from the organic layer).

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude product. Purify via recrystallization (ethanol/water) if necessary.

Table 2: Reaction Optimization Parameters

The following table summarizes the causal impact of varying reaction conditions on the yield of N-aryl-2-chloropropanamides [2].

BaseSolventTemperatureTimeYield (%)Mechanistic Observation
TriethylamineDCM0°C to RT4 h>85%Standard efficient acid scavenging; TEA-HCl precipitates.
K2​CO3​ AcetonitrileReflux2 h~70%Harsher conditions; risk of premature α-chloride displacement.
PyridineTHFRT6 h~60%Slower reaction rate; pyridine is a weaker base than TEA.

Downstream Applications: The SN​2 Reactivity Pathway

Once synthesized, 2-chloro-N-(2,4,5-trichlorophenyl)propanamide is rarely the final endpoint. It is an advanced intermediate. The α-chloro group is highly activated by the adjacent electron-withdrawing carbonyl group, making it an exceptional substrate for SN​2 reactions with secondary amines (e.g., piperazines, morpholines) or thiols.

In drug discovery, displacing this chlorine with a pharmacophore (like a substituted piperazine) generates libraries of compounds often screened for CNS activity or kinase inhibition. In agrochemistry, similar structural motifs are evaluated for herbicidal or fungicidal properties, mimicking the action of established propanamide herbicides like propanil.

ReactivityPathway A 2-Chloro-N-(2,4,5-trichlorophenyl)propanamide (Electrophilic Scaffold) C SN2 Transition State (α-Carbon Attack) A->C B Secondary Amine / Thiol (Nucleophile) B->C D N-Substituted Propanamide (Advanced Intermediate) C->D Chloride Displacement

Fig 2. SN2 reactivity pathway of the α-chloro group with external nucleophiles.

Protocol for Nucleophilic Displacement

To utilize this scaffold, researchers typically dissolve the propanamide in a polar aprotic solvent (e.g., Acetonitrile or DMF), add 1.5 equivalents of the desired nucleophile (e.g., a piperazine derivative), and use a mild base like K2​CO3​ to sponge the resulting HCl. Heating to 60–80°C for 12 hours generally drives the SN​2 displacement to completion, yielding complex, highly functionalized molecules ready for biological screening.

References

  • National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 379254-97-4: 2-chloro-N-(2,4,5-trichlorophenyl)propanamide". PubChem Database. URL:[Link]

  • Google Patents. "Process for preparing 5-phenylformyl-3-methyl-2-indolone" (Patent CN1379024A). Google Patents Database.
Foundational

The Strategic Utility of 2-Chloro-N-(2,4,5-trichlorophenyl)propanamide in Chemical Biology and Drug Discovery

Executive Summary 2-Chloro-N-(2,4,5-trichlorophenyl)propanamide (CAS: 379254-97-4) is a highly specialized halogenated anilide that serves as a critical building block in both pharmaceutical design and agrochemical devel...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-N-(2,4,5-trichlorophenyl)propanamide (CAS: 379254-97-4) is a highly specialized halogenated anilide that serves as a critical building block in both pharmaceutical design and agrochemical development[1][2]. Structurally, it combines a highly electron-deficient 2,4,5-trichlorophenyl ring with an α -chloropropanamide moiety. This unique architecture provides a sterically tunable electrophilic warhead, making it an invaluable scaffold for synthesizing targeted covalent inhibitors (TCIs), neuroprotective agents, and novel antibacterial compounds[3][4].

This whitepaper provides an in-depth technical analysis of its structural dynamics, mechanistic utility, and field-proven synthetic protocols, designed for researchers optimizing covalent ligand discovery or complex active pharmaceutical ingredient (API) synthesis.

Physicochemical Profiling & Structural Dynamics

The reactivity of 2-chloro-N-(2,4,5-trichlorophenyl)propanamide is governed by the delicate interplay between its steric bulk and electronic distribution.

  • Electronic Effects: The three chlorine atoms on the phenyl ring exert a strong inductive electron-withdrawing effect (-I). This drastically reduces the electron density on the amide nitrogen, increasing the hydrolytic stability of the amide bond.

  • Steric Tuning (The α -Methyl Effect): Unlike standard α -chloroacetamides which are highly reactive and prone to off-target glutathione (GSH) depletion, the presence of the α -methyl group in this propanamide derivative introduces significant steric hindrance at the electrophilic carbon. This slows down the baseline SN​2 reaction rate, ensuring that alkylation only occurs when the molecule is perfectly oriented within a target protein's binding pocket[5].

Table 1: Quantitative Physicochemical Data
PropertyValueStructural Implication
CAS Number 379254-97-4Unique identifier for registry compliance[1].
Molecular Formula C9​H7​Cl4​NO High halogen content drives lipophilicity.
Molecular Weight 286.96 g/mol Optimal for fragment-based drug discovery (FBDD)[2].
Electrophile Type α -haloamideCapable of irreversible covalent bonding via SN​2 .
LogP (Estimated) 3.8 - 4.2Excellent membrane permeability; high hydrophobic partitioning.

Mechanistic Utility in Drug Design

Covalent Warheads in Chemical Biology

In modern drug discovery, α -chloroamides are deployed to irreversibly map ligand-binding pockets by targeting nucleophilic cysteine residues[5]. The 2-chloro-N-(2,4,5-trichlorophenyl)propanamide scaffold acts as an optimized warhead. The trichlorophenyl group anchors the molecule in hydrophobic sub-pockets, while the sterically hindered α -carbon undergoes an SN​2 alkylation with a target thiolate, forming a stable thioether adduct.

G A 2-chloro-N-(2,4,5-trichlorophenyl) propanamide C S_N2 Transition State (Sterically Tuned by α-Methyl) A->C Binding & Orientation B Target Protein (Nucleophilic Cys-SH) B->C Deprotonation to Thiolate D Covalent Thioether Adduct (Irreversible Inhibition) C->D Chloride Expulsion (Cl⁻)

Diagram 1: S_N2 covalent alkylation pathway of the α-chloropropanamide warhead with target cysteines.
Scaffold for Neuroprotective and Antibacterial Agents

Beyond acting as a final API, this compound is a highly versatile synthetic intermediate.

  • Antibacterial Development: Similar α -chloro-N-phenylpropanamides are reacted with pyrazole-thiols to synthesize inhibitors of the bacterial enzyme DapE (N-succinyl-L,L-diaminopimelic acid desuccinylase), which is essential for bacterial cell wall synthesis[4].

  • Neuroprotection: The scaffold is utilized in the synthesis of Fenazinel derivatives. Alkylation of piperazine derivatives with α -chloropropanamides yields compounds that exhibit significant neuroprotective activity in hypoxic tolerance models[3].

Synthetic Methodologies & Protocols

The synthesis and subsequent functionalization of 2-chloro-N-(2,4,5-trichlorophenyl)propanamide require strict control over reaction conditions to prevent side reactions such as ketene formation or amide hydrolysis.

Protocol 1: Synthesis of 2-Chloro-N-(2,4,5-trichlorophenyl)propanamide

Objective: N-acylation of 2,4,5-trichloroaniline with 2-chloropropanoyl chloride.

Causality & Design: Triethylamine (TEA) is utilized as an acid scavenger. If the generated HCl is not neutralized, it will protonate the unreacted aniline, rendering it non-nucleophilic and stalling the reaction. The temperature is strictly maintained at 0–15 °C to ensure kinetic control, preventing the highly reactive acyl chloride from forming a ketene intermediate or undergoing di-acylation[3].

  • Preparation: Dissolve 2,4,5-trichloroaniline (1.0 eq) and TEA (1.5 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Cooling: Chill the reaction vessel to 0 °C using an ice-water bath.

  • Addition: Add 2-chloropropanoyl chloride (1.1 eq) dropwise over 30 minutes. The dropwise addition prevents localized exothermic spikes.

  • Propagation: Allow the mixture to stir at 0–15 °C for 6 hours. Monitor the disappearance of the aniline via TLC (Hexane:Ethyl Acetate 4:1).

  • Workup (Self-Validating): Quench with saturated aqueous NaHCO3​ . Extract with DCM. The organic layer is washed with 1M HCl to remove residual TEA and unreacted aniline, ensuring the crude product is intrinsically purified. Dry over Na2​SO4​ and concentrate in vacuo.

Protocol 2: SN​2 Diversification (Finkelstein-Assisted Alkylation)

Objective: Displacing the α -chloride with a complex amine or thiol to build advanced APIs[3][4].

Causality & Design: Potassium carbonate ( K2​CO3​ ) is chosen as a mild base; it is strong enough to deprotonate thiols/amines but too weak to hydrolyze the sterically hindered amide bond. Potassium iodide (KI) is added as a nucleophilic catalyst. Through the Finkelstein reaction, KI transiently converts the α -chloride into a highly reactive α -iodide, drastically lowering the activation energy for the subsequent SN​2 attack by the bulky nucleophile.

  • Setup: Dissolve 2-chloro-N-(2,4,5-trichlorophenyl)propanamide (1.0 eq) and the target nucleophile (e.g., a functionalized piperazine, 1.2 eq) in anhydrous acetone or acetonitrile.

  • Catalysis: Add anhydrous K2​CO3​ (2.0 eq) and a catalytic amount of KI (0.2 eq).

  • Heating: Heat the mixture to 40–60 °C for 8–15 hours[3].

  • Isolation: Filter off the inorganic salts. Concentrate the filtrate and purify via silica gel chromatography to yield the functionalized derivative.

G Step1 2,4,5-Trichloroaniline + 2-Chloropropanoyl Chloride Step2 N-Acylation (0-15 °C) Base: TEA, Solvent: DCM Step1->Step2 Step3 2-chloro-N-(2,4,5-trichlorophenyl) propanamide (CAS: 379254-97-4) Step2->Step3 HCl elimination Step4 S_N2 Displacement (40-60 °C) Nucleophile: Amine/Thiol, Base: K₂CO₃, KI Step3->Step4 Scaffold utilization Step5 Functionalized Active Pharmaceutical or Agrochemical Ingredient Step4->Step5 Target isolation

Diagram 2: Synthetic workflow from raw precursors to functionalized pharmaceutical ingredients.
Table 2: Reaction Optimization Parameters for SN​2 Displacement
SolventBaseCatalystTemp (°C)Relative YieldMechanistic Rationale
Acetone K2​CO3​ KI (0.2 eq)40>85%KI accelerates reaction via transient α -iodide formation[3].
AcetonitrileTEANone6040-50%Lack of KI slows kinetics; higher temp risks side reactions.
DMF NaH None25<20%Base is too strong; leads to amide deprotonation and degradation.

Analytical Validation Standards

To ensure the integrity of the synthesized 2-chloro-N-(2,4,5-trichlorophenyl)propanamide, the following analytical signatures must be verified:

  • 1 H NMR (400 MHz, CDCl3​ ): Look for the characteristic quartet of the α -proton around δ 4.4–4.6 ppm (coupled to the methyl group) and the doublet of the methyl group at δ 1.7–1.8 ppm. The highly deshielded aromatic protons of the trichlorophenyl ring will appear as distinct singlets/doublets between δ 7.5–8.5 ppm. A broad singlet for the N-H proton should appear around δ 8.5–9.0 ppm.

  • LC-MS (ESI+): The mass spectrum will show a distinct isotopic pattern due to the four chlorine atoms ( M , M+2 , M+4 , M+6 , M+8 in a characteristic ratio of roughly 77:100:49:11:1), with the base peak corresponding to the [M+H]+ ion at approximately m/z 287.9.

References

  • PubChem - 2-chloro-N-(2,4,5-trichlorophenyl)propanamide (CID 11666681 / CAS 379254-97-4) . National Institutes of Health (NIH). Available at:[Link]

  • Design, synthesis and neuroprotective effects of Fenazinel derivatives . Acta Pharmaceutica Sinica B. Available at:[Link]

  • Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics . National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Exploratory

The Pharmacological Versatility of Substituted Propanamides: A Technical Guide to Target-Specific Biological Activities

Executive Summary The substituted propanamide scaffold has emerged as a highly versatile pharmacophore in modern medicinal chemistry. Characterized by its optimal balance of conformational flexibility, metabolic stabilit...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The substituted propanamide scaffold has emerged as a highly versatile pharmacophore in modern medicinal chemistry. Characterized by its optimal balance of conformational flexibility, metabolic stability, and hydrogen-bonding capacity, the propanamide linker allows terminal aryl or heteroaryl substituents to precisely navigate and occupy distinct hydrophobic pockets within diverse enzyme active sites.

This technical whitepaper synthesizes recent breakthroughs regarding the biological activity of substituted propanamides, focusing on three distinct therapeutic domains: oncology (MRE11 nuclease inhibition), neurology (Carbonic Anhydrase VII inhibition), and infectious disease (Falcipain-2 inhibition). Designed for drug development professionals, this guide provides mechanistic insights, quantitative data summaries, and self-validating experimental protocols to accelerate preclinical evaluation.

Oncology: MRE11 Nuclease Inhibition and Synthetic Lethality

Mechanistic Rationale

In the context of oncology, targeting the DNA damage response (DDR) pathway is a proven strategy for inducing synthetic lethality in tumor cells. The MRN complex (comprising MRE11, RAD50, and NBS1) is the primary sensor of DNA double-strand breaks (DSBs). MRE11 acts as the catalytic core, possessing critical 3'-5' exonuclease and endonuclease activities required for DNA end resection [1].

Recent structural activity relationship (SAR) studies have identified substituted propanamides as potent inhibitors of MRE11. By binding to the active site of MRE11, these propanamides block exonuclease activity, preventing the recruitment of ATM kinase and halting DNA repair. In tumors with pre-existing DDR deficiencies (e.g., BRCA mutations), this inhibition forces the cell into apoptosis.

G DSB DNA Double-Strand Break MRN MRN Complex (MRE11 Core) DSB->MRN Recruits ATM ATM Kinase Activation MRN->ATM Activates Repair DNA Repair & Survival ATM->Repair Signaling Cascade Apoptosis Tumor Cell Apoptosis Repair->Apoptosis Prevented Propanamide Substituted Propanamide Propanamide->MRN Blocks Exonuclease Propanamide->Apoptosis Induces Lethality

Fig 1: Mechanism of synthetic lethality via MRE11 inhibition by substituted propanamides.

Experimental Protocol: In Vitro Nuclease Cleavage Assay

To validate the inhibitory efficacy of a propanamide derivative against MRE11, a fluorescence-based nuclease assay must be employed. This protocol is designed as a self-validating system; the inclusion of an EDTA control ensures that the observed inhibition is specific to the metalloenzyme nature of MRE11 rather than assay artifact.

Step-by-Step Methodology:

  • Substrate Preparation: Synthesize a double-stranded DNA substrate featuring a 5'-fluorophore (e.g., FAM) and a 3'-quencher (e.g., BHQ1).

  • Enzyme Equilibration: Incubate 50 nM of recombinant human MRE11 protein in reaction buffer (25 mM Tris-HCl pH 7.4, 5 mM MnCl₂, 1 mM DTT, 0.1% BSA) for 15 minutes at 37°C.

  • Inhibitor Introduction: Add the substituted propanamide at varying concentrations (1 nM to 100 µM). Causality note: A 15-minute pre-incubation allows the propanamide to achieve binding equilibrium before substrate introduction.

  • Reaction Initiation: Add 100 nM of the fluorogenic DNA substrate.

  • Kinetic Readout: Measure fluorescence continuously (Ex: 490 nm, Em: 520 nm) for 60 minutes. As MRE11 degrades the substrate, the fluorophore is separated from the quencher, increasing the signal.

  • Validation: Use 10 mM EDTA as a positive control for total inhibition (chelating the Mn²⁺ required for MRE11 activity). Calculate IC₅₀ using non-linear regression of the initial velocity rates.

Neurology: Carbonic Anhydrase VII Inhibition for Epilepsy

Mechanistic Rationale

Carbonic Anhydrase VII (hCA VII) is predominantly expressed in the brain and plays a crucial role in regulating neuronal excitability by modulating intracellular pH and bicarbonate-dependent GABAergic responses. Overactivity of hCA VII is linked to epileptogenesis.

Recent medicinal chemistry efforts have hybridized the thiazolidine-2,4-dione (TZD) scaffold with substituted propanamides to create highly selective hCA VII inhibitors [2]. The propanamide linker is critical here; compared to rigid acetamides, the extra methylene group in the propanamide allows the terminal benzenesulfonamide group to optimally penetrate the deep catalytic cleft of hCA VII, engaging in superior hydrogen bonding with the zinc-bound water molecule.

Quantitative Data Summary

The nature and position of the substitution on the propanamide aromatic ring drastically dictate the inhibition constant ( KI​ ). Nitro-substituted derivatives show exceptional nanomolar potency.

Compound IDSubstitution PatternLinker Type KI​ for hCA II (nM) KI​ for hCA VII (nM)Selectivity Ratio (II/VII)
6a UnsubstitutedPropanamide245.0> 100.0N/A
6b meta-NO₂Propanamide18.59.4~2.0
6c para-NO₂Propanamide370.03.6~102.8
6d ortho-MethoxyPropanamide70.831.0~2.3
6e para-MethoxyPropanamide112.041.6~2.7

Table 1: Inhibitory profile of TZD-based substituted propanamides against human Carbonic Anhydrase isoforms [2].

Experimental Protocol: Stopped-Flow CO₂ Hydration Assay

To accurately measure the sub-nanomolar kinetics of hCA VII inhibition, a stopped-flow spectrophotometric assay is required.

Step-by-Step Methodology:

  • Indicator Setup: Prepare a 0.2 mM Phenol Red indicator solution in 10 mM HEPES buffer (pH 7.5) containing 0.1 M Na₂SO₄ (to maintain constant ionic strength).

  • Enzyme-Inhibitor Complexing: Mix recombinant hCA VII (10 nM) with the propanamide derivative and incubate for 15 minutes at 20°C to ensure steady-state formation.

  • Substrate Injection: Rapidly mix the enzyme-inhibitor solution with an equal volume of CO₂-saturated water (17 mM) using a stopped-flow instrument.

  • Data Acquisition: Monitor the absorbance change at 558 nm. The hydration of CO₂ produces protons, lowering the pH and altering the absorbance of Phenol Red.

  • Analysis: Derive the catalyzed hydration rate from the initial linear portion of the absorbance curve. The KI​ is calculated using the Cheng-Prusoff equation.

G E 1. hCA VII Enzyme Incubate 3. 15m Equilibration E->Incubate I 2. Propanamide Inhibitor I->Incubate Mix 4. Stopped-Flow Mix (CO2 Saturated) Incubate->Mix Rapid Injection Read 5. Absorbance @ 558nm Mix->Read pH Drop Detection

Fig 2: Stopped-flow spectrophotometric workflow for hCA VII inhibition kinetics.

Infectious Disease: Falcipain-2 Inhibition in Malaria

Mechanistic Rationale

Plasmodium falciparum relies on the cysteine protease Falcipain-2 (FP-2) to degrade host hemoglobin during its erythrocytic stage. Inhibiting FP-2 starves the parasite of essential amino acids.

A novel class of 2-amido-3-(1H-indol-3-yl)-N-substituted-propanamides has been identified as effective FP-2 inhibitors [3]. Molecular modeling reveals that the propanamide backbone allows the indole ring to anchor into the S2 pocket of FP-2, while the N-substituted benzyl or phenyl groups extend into the S1/S1' regions. Introducing hydrogen-bond donors/acceptors to the phenyl ring in the C-region significantly enhances the bioactivity by locking the compound into the active site.

Experimental Protocol: Surface Plasmon Resonance (SPR) Binding Assay

To prove direct target engagement rather than off-target phenotypic toxicity, SPR is utilized to measure the real-time binding kinetics ( KD​ ) between the propanamide and FP-2.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Activate a CM5 sensor chip using EDC/NHS chemistry.

  • Ligand Immobilization: Dilute recombinant FP-2 in 10 mM sodium acetate (pH 4.5) and inject it over the activated chip until a target immobilization level of ~5000 Response Units (RU) is achieved. Quench remaining active esters with 1 M ethanolamine.

  • Analyte Preparation: Dissolve the substituted propanamide in running buffer (PBS, 0.05% Tween-20, 5% DMSO) across a concentration gradient (1.25 µM to 40 µM). Causality note: 5% DMSO is strictly required to maintain the solubility of the hydrophobic propanamide derivatives without denaturing FP-2.

  • Kinetic Profiling: Inject the analyte solutions at a flow rate of 30 µL/min. Allow 60 seconds for the association phase and 120 seconds for the dissociation phase (running buffer only).

  • Regeneration: Wash the chip with 10 mM glycine-HCl (pH 2.0) to remove bound analyte before the next cycle.

  • Data Fitting: Subtract the reference cell signal and fit the sensograms to a 1:1 Langmuir binding model to determine kon​ , koff​ , and KD​ .

Conclusion

The substituted propanamide moiety is far more than a simple structural linker; it is a dynamic pharmacophore capable of dictating target selectivity through subtle steric and electronic modifications. Whether acting as a rigid block against the exonuclease activity of MRE11, navigating the deep catalytic cleft of hCA VII to prevent seizures, or anchoring into the S2 pocket of malarial proteases, the propanamide scaffold offers drug developers a highly tunable platform for next-generation therapeutics.

References

  • Source: European Patent Office (EP3556756B1)
  • Identification of Benzenesulfonamide-Containing Thiazolidine-2,4-Dione Derivatives as Novel Carbonic Anhydrase II and VII Inhibitors with Anti-Epileptic Activity Source: Journal of Medicinal Chemistry (American Chemical Society, 2025) URL:[Link]

  • 2-amido-3-(1H-indol-3-yl)-N-substituted-propanamides as a new class of falcipain-2 inhibitors. 1. Design, synthesis, biological evaluation and binding model studies Source: Molecules (PubMed Central, NIH, 2009) URL:[Link]

Foundational

Predictive Mechanistic Modeling of 2-chloro-N-(2,4,5-trichlorophenyl)propanamide: Covalent Alkylation and Target Site Kinetics

Executive Summary The compound 2-chloro-N-(2,4,5-trichlorophenyl)propanamide (CAS: 379254-97-4)[1] is a highly reactive α -chloro amide derivative featuring a heavily substituted polychlorinated aromatic ring. Because em...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-chloro-N-(2,4,5-trichlorophenyl)propanamide (CAS: 379254-97-4)[1] is a highly reactive α -chloro amide derivative featuring a heavily substituted polychlorinated aromatic ring. Because empirical clinical or agricultural mechanism of action (MoA) data for this specific molecule is limited, we must rely on pharmacophore deconstruction and structural homology to predict its biological behavior.

Based on the established biochemistry of structurally analogous α -chloroacetanilides, the primary predicted MoA for this compound is the irreversible covalent inhibition of Very-Long-Chain Fatty Acid (VLCFA) elongases[2]. Specifically, the molecule is designed to act as a suicide inhibitor, targeting and alkylating the conserved active site cysteine residue of the 3-ketoacyl-CoA synthase (KCS) condensing enzyme[3]. This whitepaper outlines the chemical causality behind this predicted mechanism and provides self-validating experimental workflows to empirically confirm these hypotheses.

Structural Deconstruction & Pharmacophore Analysis

The biological reactivity of 2-chloro-N-(2,4,5-trichlorophenyl)propanamide is dictated by two distinct functional domains:

  • The Electrophilic Warhead ( α -chloropropanamide moiety): The α -carbon adjacent to the carbonyl group is highly electrophilic. The excellent leaving group potential of the chloride ion primes this specific carbon for nucleophilic attack[4]. In physiological environments, the most potent nucleophiles are the thiolate anions ( S− ) of deprotonated cysteine residues within enzyme active sites.

  • The Lipophilic Recognition Motif (2,4,5-trichlorophenyl ring): The electron-withdrawing nature of the three chlorine atoms on the aromatic ring serves a dual purpose. First, it enhances the overall electrophilicity of the amide system via inductive effects, accelerating SN​2 reaction kinetics[4]. Second, it provides extreme lipophilicity, which drives the molecule into the hydrophobic acyl-CoA binding pockets of membrane-bound enzymes like the VLCFA elongase complex.

Predicted Mechanism of Action: VLCFA Elongase Alkylation

The VLCFA elongase complex is responsible for the extension of C16/C18 fatty acids into C20-C24 very-long-chain fatty acids, which are critical for cell membrane integrity and sphingolipid biosynthesis. The first and rate-limiting step of this cycle is catalyzed by 3-ketoacyl-CoA synthase (KCS)[2].

KCS relies on a highly conserved, reactive cysteinyl sulfur in its active site to perform a nucleophilic attack on the natural substrate (fatty acyl-CoA)[2]. When 2-chloro-N-(2,4,5-trichlorophenyl)propanamide enters this active site, the cysteinyl thiolate attacks the electrophilic α -carbon of the inhibitor instead. This SN​2 nucleophilic substitution displaces the chloride ion, forming an irreversible, covalent thioether adduct[3][5]. This alkylation completely abolishes the enzyme's ability to condense malonyl-CoA with acyl-CoA, leading to rapid VLCFA depletion and subsequent cellular growth arrest[2].

Pathway A 2-chloro-N-(2,4,5-trichlorophenyl) propanamide C SN2 Nucleophilic Attack (Thiolate on α-carbon) A->C B KCS Enzyme (Active Site Cysteine) B->C D Irreversible Covalent Adduct (Alkylated Enzyme) C->D -HCl E Blockade of Malonyl-CoA Condensation D->E F Depletion of VLCFAs (C20-C24) E->F G Membrane Disruption & Growth Arrest F->G

Fig 1. Predicted covalent alkylation pathway of VLCFA elongase by the target compound.

Self-Validating Experimental Workflows

To empirically validate this predicted mechanism, a self-validating system must be established that proves both functional inhibition at the enzymatic level and structural covalent modification at the molecular level.

Protocol 1: In Vitro VLCFA Elongase Inhibition Assay

Causality Check: We must demonstrate that the compound inhibits the specific enzymatic condensation step in a dose- and time-dependent manner, which is the hallmark of covalent suicide inhibitors.

  • Microsome Preparation: Isolate the endoplasmic reticulum (ER) microsomal fraction from target tissue via ultracentrifugation (100,000 x g) to obtain the intact, membrane-bound VLCFA elongase complex.

  • Reaction Assembly: In a 100 μ L reaction volume, combine 50 μ g of microsomal protein, 1 mM ATP, 0.5 mM NAD(P)H, and 20 μ M of the acyl-CoA primer (e.g., arachidoyl-CoA, C20:0).

  • Inhibitor Pre-Incubation (Critical Step): Add 2-chloro-N-(2,4,5-trichlorophenyl)propanamide at varying concentrations (0.1 nM to 100 μ M). Incubate for 15 minutes at 30°C prior to initiating the reaction. Because covalent alkylation is a time-dependent kinetic process, bypassing this pre-incubation will result in artificially inflated IC50​ values and mask the true kinact​/KI​ parameters.

  • Initiation: Initiate the reaction by adding 10 μ M of [14C] -malonyl-CoA (0.5 μ Ci). Incubate for exactly 30 minutes.

  • Termination & Extraction: Stop the reaction with 10% methanolic KOH, saponify at 80°C for 30 minutes, acidify with HCl, and extract the free fatty acids with hexane.

  • Quantification: Separate the extracted fatty acids via Radio-TLC. The functional inhibition is determined by measuring the reduction in [14C] incorporation into C22:0 and C24:0 fatty acids.

Protocol 2: Covalent Adduct Confirmation via LC-MS/MS

Causality Check: Functional inhibition alone does not prove covalent binding. We must map the exact site of alkylation to the active site cysteine to definitively prove the SN​2 mechanism[3].

  • Protein Incubation: Incubate 10 μ M of purified recombinant KCS enzyme with 100 μ M of the inhibitor for 1 hour at room temperature to ensure complete active site saturation.

  • Denaturation & Digestion: Denature the protein with 8M urea. Reduce disulfide bonds with a highly controlled, stoichiometric amount of DTT (Avoid excess DTT, as the free thiols will act as nucleophiles and scavenge the unreacted α -chloro amide inhibitor, ruining the assay). Alkylate non-target cysteines with iodoacetamide, followed by an overnight tryptic digest at 37°C.

  • LC-MS/MS Analysis: Inject the digested peptides onto a C18 nano-LC column coupled to a high-resolution Orbitrap mass spectrometer.

  • Peptide Mapping: Search the MS/MS spectra for a specific mass shift corresponding to the monoisotopic mass of the 2-N-(2,4,5-trichlorophenyl)propanamide adduct (minus the leaving chlorine atom) localized directly on the conserved active site cysteine fragment[3].

Workflow S1 Incubate Enzyme with Inhibitor S2 Tryptic Digestion S1->S2 S3 LC-MS/MS Analysis S2->S3 S4 Peptide Mapping & Mass Shift S3->S4 S5 Confirm Alkylation Site S4->S5

Fig 2. LC-MS/MS experimental workflow for mapping the irreversible covalent cysteine adduct.

Quantitative Data Presentation

Based on the kinetic behavior of structurally related α -chloroacetanilides and the inductive effects of the trichlorophenyl ring[5], the following kinetic and binding parameters are predicted for 2-chloro-N-(2,4,5-trichlorophenyl)propanamide compared to industry standards.

CompoundSubstructure MotifTarget ResiduePredicted IC50​ ( μ M)Relative ElectrophilicityPredicted kinact​ Kinetics
2-chloro-N-(2,4,5-trichlorophenyl)propanamide α -chloropropanamideKCS Cysteine0.5 - 1.2Very HighRapid, Irreversible
Alachlor (Standard) α -chloroacetanilideKCS Cysteine1.5ModerateModerate, Irreversible
S-Metolachlor (Standard) α -chloroacetanilideKCS Cysteine0.8ModerateModerate, Irreversible

Note: The highly electron-withdrawing nature of the 2,4,5-trichloro substitution is predicted to increase the electrophilicity of the α -carbon compared to standard alkylated anilides, resulting in a faster rate of enzyme inactivation ( kinact​ ).

Conclusion

The structural topology of 2-chloro-N-(2,4,5-trichlorophenyl)propanamide strongly dictates a mechanism of irreversible covalent alkylation targeting the active site cysteine of VLCFA elongases. The electron-withdrawing polychlorinated ring enhances the SN​2 reactivity of the α -chloro amide warhead, predicting a highly potent enzyme inactivation profile. The dual experimental protocols provided establish a rigorous, self-validating framework for confirming this mechanism, bridging the gap between functional enzymatic assays and high-resolution structural proteomics.

References

  • Very long chain fatty acid–inhibiting herbicides: Current uses, site of action, herbicide-resistant weeds, and future. Cambridge University Press.
  • Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases.
  • Application Notes and Protocols for the Reaction of 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone with Nucleophiles. Benchchem.
  • Dechlorination of Chloroacetanilide Herbicides by Thiosulfate Salts.
  • 379254-98-5|2-Chloro-N-(2-chloro-4-nitrophenyl)propanamide. BLDpharm.

Sources

Exploratory

Thermal Stability and Degradation of Chlorinated Propanamides: Mechanisms, Analysis, and Core Principles

An In-Depth Technical Guide: Abstract Chlorinated propanamides are a significant class of molecules, finding application in pharmaceuticals and agrochemicals. Their efficacy and safety are intrinsically linked to their c...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide:

Abstract

Chlorinated propanamides are a significant class of molecules, finding application in pharmaceuticals and agrochemicals. Their efficacy and safety are intrinsically linked to their chemical stability. This technical guide provides a comprehensive exploration of the thermal stability and degradation pathways of chlorinated propanamides. We will delve into the fundamental chemical principles governing their stability, outline the primary degradation mechanisms including hydrolysis and dehydrochlorination, and present a detailed overview of the essential analytical methodologies used for stability assessment. This document is designed to serve as a field-proven resource, blending theoretical chemistry with practical, validated experimental protocols to guide researchers in drug development and materials science.

Introduction: The Chemical Context of Chlorinated Propanamides

The propanamide backbone is a fundamental structural motif in chemistry. The introduction of chlorine atoms onto the alkyl chain dramatically alters the molecule's physicochemical properties, including its lipophilicity, metabolic susceptibility, and binding interactions with biological targets.[1][2] However, this substitution also introduces new potential routes for chemical degradation. The stability of the carbon-chlorine (C-Cl) bond and the influence of the electronegative chlorine on the adjacent amide linkage are central to understanding the molecule's overall stability profile.

A thorough understanding of thermal stability is paramount, particularly in the pharmaceutical industry, where it is a core component of drug development and regulatory compliance.[3] Forced degradation, or stress testing, is a systematic process to identify potential degradation products, elucidate degradation pathways, and establish the intrinsic stability of a molecule.[3] This guide will explore the critical aspects of this process as it applies to chlorinated propanamides.

Fundamental Principles of Amide and Alkyl Halide Stability

The stability of a chlorinated propanamide is a composite of the characteristics of its two key functional components: the amide group and the chloro-alkane chain.

  • Amide Resonance: The amide bond is relatively resistant to hydrolysis due to resonance stabilization. The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group, creating a partial double bond character between the carbon and nitrogen.[4] This resonance reduces the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack.

  • The Inductive Effect of Chlorine: Chlorine is a highly electronegative atom. Its presence on the propanamide chain exerts a strong electron-withdrawing inductive effect (-I effect). This effect can influence stability in two opposing ways:

    • Increased Susceptibility to Hydrolysis: By withdrawing electron density from the carbonyl carbon, the inductive effect can make it slightly more electrophilic and thus more prone to nucleophilic attack by water or hydroxide ions.

    • Facilitation of Dehydrochlorination: The C-Cl bond itself can be a point of weakness. The stability of chlorine atoms in chlorinated alkanes decreases in the order of primary > secondary > tertiary.[5] Thermal stress can lead to the elimination of hydrogen chloride (HCl), a process that can be autocatalytic.[5]

Primary Thermal Degradation Pathways

Under thermal stress, chlorinated propanamides can degrade through several distinct mechanisms. The prevailing pathway is often dependent on environmental conditions such as temperature, pH, and the presence of moisture.

Hydrolysis (Acidic and Basic)

Hydrolysis is the chemical breakdown of the amide bond by reaction with water. This process is typically slow at neutral pH but is significantly accelerated by the presence of acid or base catalysts.[6]

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon significantly more electrophilic and susceptible to attack by water. The final products are a carboxylic acid (e.g., a chloropropanoic acid) and an ammonium salt.[6]

  • Base-Catalyzed (Alkaline) Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon. This is generally a more effective method for amide hydrolysis. The reaction yields a carboxylate salt and ammonia.[6] Heating is often required to drive the reaction to completion.

The general workflow for investigating these pathways is a critical component of forced degradation studies.

G cluster_0 Degradation Pathway Analysis start Chlorinated Propanamide Sample stress Apply Stress Condition (e.g., Heat, Acid, Base) start->stress degradation Formation of Degradation Products stress->degradation analysis Analyze via HPLC, LC-MS degradation->analysis identify Identify & Quantify Degradants analysis->identify pathway Elucidate Degradation Pathway identify->pathway

Caption: Logical workflow for elucidating degradation pathways.

Dehydrochlorination

This pathway involves the elimination of a hydrogen atom and a chlorine atom from adjacent carbons to form an alkene and hydrogen chloride (HCl). This is a classic thermal degradation route for chlorinated alkanes.

The HCl generated can then act as an acid catalyst, potentially accelerating the hydrolysis of the remaining amide.[5] The stability of the C-Cl bond is a critical factor; chlorine atoms on tertiary carbons are significantly more labile than those on primary or secondary carbons.[5] The presence of impurities or basic nitrogen compounds can also catalyze this dehydrochlorination process.

Analytical Methodologies for Stability Assessment

A multi-faceted analytical approach is required to fully characterize the thermal stability of chlorinated propanamides. This typically involves a combination of thermoanalytical and chromatographic techniques as part of a comprehensive forced degradation study.[7]

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are mandated by regulatory bodies like the ICH to determine the intrinsic stability of a drug substance. These studies expose the compound to conditions more severe than accelerated stability testing to provoke degradation.

StressorTypical ConditionsPrimary Degradation Pathway Targeted
Acid Hydrolysis 0.1 M to 1 M HCl, 60-80°CAmide bond cleavage
Base Hydrolysis 0.1 M to 1 M NaOH, 60-80°CAmide bond cleavage
Oxidation 3-30% H₂O₂, Room Temperature or elevatedOxidation of susceptible functional groups
Thermal (Dry Heat) >80°C (relative to accelerated testing)Dehydrochlorination, other thermal rearrangements
Thermal/Humidity e.g., 60°C / 75% RHHydrolysis, dehydrochlorination
Thermoanalytical Techniques

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[8][9] It is invaluable for determining the onset temperature of thermal decomposition and quantifying mass loss events.

Experimental Protocol: TGA for Thermal Stability Screening

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

  • Sample Preparation: Accurately weigh 5-10 mg of the chlorinated propanamide sample into a clean TGA pan (typically aluminum or platinum).

  • Instrument Setup:

    • Place the sample pan in the TGA autosampler or furnace.

    • Set the purge gas (typically Nitrogen for inert atmosphere) flow rate to 20-50 mL/min.

  • Thermal Method:

    • Equilibrate the sample at 30°C for 5 minutes.

    • Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min.

  • Data Analysis:

    • Plot the mass (%) versus temperature (°C) to generate the TGA curve.

    • Generate the first derivative of the TGA curve (DTG curve) to identify temperatures of maximum mass loss rate.

    • Determine the onset temperature of decomposition (Tonset), often defined as the temperature at which 5% mass loss occurs.

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[10][11] It provides information on melting point, phase transitions, and the enthalpy of decomposition (whether it is an exothermic or endothermic process).[10]

Experimental Protocol: DSC for Thermal Event Characterization

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity standard, such as indium.

  • Sample Preparation: Accurately weigh 2-5 mg of the chlorinated propanamide sample into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed pan to serve as the reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Method:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 25°C).

    • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature beyond any expected thermal events (e.g., 350°C).

  • Data Analysis:

    • Plot heat flow (mW) versus temperature (°C).

    • Identify and integrate peaks to determine the melting point (Tm), enthalpy of fusion (ΔHfus), and any decomposition events. An endothermic peak typically corresponds to melting, while sharp exothermic peaks often indicate decomposition.

TGA ObservationDSC ObservationInterpretation
Mass loss step below 100°CBroad endothermLoss of residual solvent or moisture.
No mass lossSharp endothermMelting of the crystalline solid.
Significant, sharp mass lossSharp exotherm immediately following meltingDecomposition event occurring after melting.
Gradual mass loss over a wide temp. rangeBroad, complex signalSlow, multi-step decomposition.
Chromatographic Techniques: HPLC

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for separating, identifying, and quantifying the parent compound and its degradation products.[12][13] A well-developed "stability-indicating" HPLC method is one that can resolve the active pharmaceutical ingredient (API) from all potential degradation products and impurities.

G cluster_1 Integrated Stability Assessment Workflow cluster_2 Analysis sample Chlorinated Propanamide (API) forced_deg Forced Degradation (Acid, Base, Heat, etc.) sample->forced_deg tga TGA (Onset of Decomposition) forced_deg->tga dsc DSC (Melting, Phase Changes) forced_deg->dsc hplc HPLC / LC-MS (Degradant Profile) forced_deg->hplc interpretation Data Interpretation & Pathway Elucidation tga->interpretation dsc->interpretation hplc->interpretation report Comprehensive Stability Report interpretation->report

Caption: Integrated workflow combining forced degradation with key analytical techniques.

Conclusion

The thermal stability of chlorinated propanamides is a complex interplay of amide resonance, the inductive effects of chlorine substitution, and environmental factors. Degradation can proceed primarily through hydrolysis of the amide bond or dehydrochlorination of the alkyl chain, with the latter potentially catalyzing the former. A robust assessment of this stability requires a systematic approach, beginning with forced degradation studies as outlined by ICH guidelines. The integrated use of thermoanalytical techniques like TGA and DSC provides critical information on the onset and energetics of decomposition, while stability-indicating HPLC methods are essential for separating and quantifying the resulting degradants. By employing these self-validating protocols, researchers can build a comprehensive stability profile, ensuring the development of safe, effective, and reliable products.

References

  • IJSDR (n.d.). Force Degradation for Pharmaceuticals: A Review. IJSDR.
  • Separation Science (2025, March 24). Analytical Techniques In Stability Testing. Separation Science.
  • Siddiqui, M. R., AlOthman, Z. A., & Rahman, N. (2017). Analytical techniques in pharmaceutical analysis: A review. Arabian Journal of Chemistry, 10, S1409-S1421.
  • Pharma Info (2024, April 4). Overview Of Degradation Studies For Pharmaceutical Drug Candidates. Pharma Info.
  • Wang, T., & van Gunten, U. (2020). Chlorination of amides: Kinetics and mechanisms of formation of N-chloramides and their reactions with phenolic compounds.
  • Na, C., & Olson, T. M. (2006).
  • PubMed (2025, July 18). Impact of Chlorine Substitution on the Interaction Between Amide Herbicides and Alkaline Phosphatase: Insights into Molecular Mechanisms and Structure-Activity Relationships. PubMed.
  • Organic Syntheses (n.d.). chloroacetamide. Organic Syntheses Procedure.
  • LCGC International (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Chromatography Online.
  • RSC Publishing (2026, January 8). Why are amides resist hydrolysis in plain water?. Chemical Science.
  • Taylor & Francis Online (n.d.). N-Chlorination of secondary amides. II. Effects of substituents on rates of N-chlorination.
  • NIST (n.d.). Propanamide. NIST WebBook.
  • Journal of Chemical & Engineering Data (2008, February 29). Heat Capacities and Enthalpies of Solid−Solid Transitions and Fusion of a Series of Eleven Primary Alkylamides by Differential Scanning Calorimetry.
  • Longdom Publishing (2015, July 29). Characterization of Thermal and Physical properties of Biofield Treated Acrylamide and 2-Chloroacetamide.
  • ResearchGate (2025, September 7). Impact of Chlorine Substitution on the Interaction Between Amide Herbicides and Alkaline Phosphatase: Insights into Molecular Mechanisms and Structure-Activity Relationships. ResearchGate.
  • ResearchGate (2019, November 18). Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate.
  • Quora (2019, March 6). Why are amides resist hydrolysis in plain water?. Quora.
  • ResearchGate (n.d.). Synthetic route of synthesized chloroacetamide derivatives (1–22). ResearchGate.
  • NIST (n.d.). Propanamide. NIST WebBook.
  • Chemguide (n.d.). the hydrolysis of amides. Chemguide.
  • Euro Chlor (2004, December 2). Biodegradability of chlorinated solvents and related chlorinated aliphatic compounds.
  • ResearchGate (n.d.). Chlorinated compounds are biodegraded by different mechanisms and.... ResearchGate.
  • Google Patents (n.d.). US2321278A - Preparation of chloroacetamide.
  • ResearchGate (n.d.). Differential scanning calorimetry (DSC) thermograms for PTF and.... ResearchGate.
  • Organic Chemistry Portal (n.d.). Amide synthesis by oxidation, hydrolysis or rearrangement.
  • ResearchGate (n.d.). On the Mechanism of Polyamide Degradation in Chlorinated Water. ResearchGate.
  • Grokipedia (n.d.). Propanamide. Grokipedia.
  • Nanalysis (2023, March 31). The Principle of Thermogravimetric Analysis And The Factors Affecting Its Results.
  • Wikipedia (n.d.). Differential scanning calorimetry. Wikipedia.
  • PMC (n.d.). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions.
  • Netinbag (n.d.). The principle and method of improving the thermal stability of chlorinated paraffin.
  • ResearchGate (n.d.). (PDF) Biodegradation of Chlorinated Compounds—A Review. ResearchGate.
  • NIST (n.d.). Propanamide. NIST WebBook.
  • Infoscience (n.d.). Chlorination of amides: Kinetics and mechanisms of formation of N-chloramides and their reactions with phenolic compounds.
  • RoCo Global (n.d.). Thermogravimetric analysis (TGA).
  • PMC (n.d.). Congener-specific partition properties of chlorinated paraffins evaluated with COSMOtherm and gas chromatographic retention indices.
  • Pursuit Industries (2026, January 3). Chlorinated Paraffins: Chemical Properties, Uses & Safety (2026).
  • Canada.ca (n.d.). by V. Zitko.
  • ResearchGate (n.d.). (PDF) Analysis of chlorinated paraffins in cutting fluids and sealing materials by carbon skeleton reaction gas chromatography. ResearchGate.

Sources

Foundational

Solubility Profiling of Highly Halogenated Aromatic Amides: A Technical Guide Using 2-chloro-N-(2,4,5-trichlorophenyl)propanamide

Executive Summary The solvation of highly halogenated, rigid aromatic intermediates is a recurring bottleneck in pharmaceutical development and agrochemical synthesis. Molecules with high crystal lattice energies and ext...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The solvation of highly halogenated, rigid aromatic intermediates is a recurring bottleneck in pharmaceutical development and agrochemical synthesis. Molecules with high crystal lattice energies and extreme lipophilicity resist dissolution in both aqueous media and standard organic solvents. This whitepaper provides a comprehensive, causality-driven framework for predicting, determining, and optimizing the organic solubility of such compounds, utilizing 2-chloro-N-(2,4,5-trichlorophenyl)propanamide (CTPP) as the model active pharmaceutical ingredient (API)/intermediate.

Physicochemical Profiling & Structural Causality

To dissolve a compound, a solvent must overcome the energy holding the solid crystal lattice together. CTPP (CAS: 379254-97-4) has a molecular weight of 287.0 g/mol [1] and represents a class of highly lipophilic, rigid molecules[2]. The causality behind its poor solubility in mild solvents lies in three structural features:

  • Dispersion Forces: The four heavy chlorine atoms significantly increase the polarizability and London dispersion forces between molecules in the solid state.

  • Hydrogen Bonding Networks: The secondary amide acts as a strong, localized hydrogen bond donor (N-H) and acceptor (C=O), creating rigid intermolecular chains.

  • Steric Hindrance & Planarity: The ortho-chlorine on the propanamide chain restricts bond rotation, locking the molecule into a conformation that favors dense π−π stacking of the 2,4,5-trichlorophenyl rings.

Consequently, to achieve high solubility, a solvent must not only provide strong competitive hydrogen bonding but also possess a high polarizability to match the heavy halogen content.

Predictive Solvent Selection via Hansen Solubility Parameters (HSP)

Trial-and-error solvent screening is inefficient. As a best practice, solvent selection should be driven by the[3], which divides cohesive energy into three quantifiable forces:

  • δD​ : Dispersion forces (van der Waals)

  • δP​ : Polarity (dipole moment)

  • δH​ : Hydrogen bonding

Solvents whose HSP coordinates closely match those of the solute occupy the same [4]. The Euclidean distance between the solvent and solute in this 3D space is the Hansen distance ( Ra​ ). If Ra​ is smaller than the interaction radius of the solute, the compound will likely dissolve[5].

SolventSelection Start Define Target Solute (CTPP) CalcHSP Calculate Solute HSP (δD, δP, δH) Start->CalcHSP SelectSolvents Select Candidate Solvents CalcHSP->SelectSolvents CalcRa Compute Hansen Distance (Ra) SelectSolvents->CalcRa Decision Ra < Interaction Radius (R0)? CalcRa->Decision GoodSolvent High Probability of Solvation (e.g., DMF, DMSO) Decision->GoodSolvent Yes PoorSolvent Low Probability of Solvation (e.g., Hexane, Water) Decision->PoorSolvent No

Figure 1: Decision tree for solvent selection based on Hansen Solubility Parameter (HSP) distance.

Table 1: Estimated HSP Coordinates and Predicted Solvation for CTPP

Based on group contribution methods, CTPP requires solvents with high δD​ and moderate-to-high δP​ and δH​ .

Solvent δD​ (MPa 1/2 ) δP​ (MPa 1/2 ) δH​ (MPa 1/2 )Predicted Solvation
N,N-Dimethylformamide (DMF) 17.413.711.3High
Dimethyl Sulfoxide (DMSO) 18.416.410.2High
Dichloromethane (DCM) 17.07.37.1Moderate
Ethyl Acetate (EtOAc) 15.85.37.2Moderate
Toluene 18.01.42.0Low
n-Hexane 14.90.00.0Very Low

Experimental Protocol: The Self-Validating Shake-Flask Method

While HSP provides a robust predictive model, thermodynamic solubility must be empirically verified. The is the gold standard for establishing true thermodynamic equilibrium[6]. To ensure scientific integrity, the protocol must be a self-validating system : it must independently confirm that equilibrium has been reached and that the solid phase has not altered during the experiment.

ShakeFlask Prep 1. Add Excess Solid to Solvent Incubate 2. Isothermal Shaking (25°C, 24-48h) Prep->Incubate EquilCheck 3. Verify Equilibrium (Time-point sampling) Incubate->EquilCheck Separate 4. Phase Separation (Centrifugation) EquilCheck->Separate Analyze 5. HPLC-UV Analysis Separate->Analyze Validate 6. Solid-State Verification (XRPD/DSC) Separate->Validate Check Polymorphism

Figure 2: Miniaturized shake-flask workflow for thermodynamic solubility determination.

Step-by-Step Methodology:
  • Preparation of Saturated Suspensions: Add an excess of CTPP solid (approximately 10% more than the estimated saturation point) to 1.0 mL of the target organic solvent in a sealed borosilicate glass vial. The presence of excess solid ensures that the chemical potential drives the system to [7].

  • Isothermal Agitation: Place the vials in a thermostatic shaker at 25.0 ± 0.1 °C. Precise temperature control is critical, as solubility is an enthalpy-driven process[7]. Agitate at 300 rpm for 24 to 48 hours[8].

  • Equilibrium Verification (Self-Validation): Sample the suspension at 24 hours and 48 hours. If the concentration difference between the two time points is less than 5%, thermodynamic equilibrium is definitively confirmed[8].

  • Phase Separation: Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the undissolved solid. Centrifugation is preferred over filtration to prevent the loss of highly lipophilic APIs due to membrane adsorption.

  • Analytical Quantification: Dilute the supernatant with a compatible mobile phase diluent and analyze via [9].

  • Solid-State Verification: Recover the undissolved pellet and analyze it via X-Ray Powder Diffraction (XRPD). This critical step proves that the solvent did not induce a polymorphic transition or form a solvate, which would artificially alter the apparent solubility profile.

Quantitative Solubility Profile

The following table summarizes representative thermodynamic solubility data for CTPP, demonstrating the profound impact of matching solvent polarity and hydrogen-bonding capacity to the highly halogenated solute.

Table 2: Experimental Thermodynamic Solubility of CTPP at 25°C
SolventSolubility (mg/mL)Molar Fraction ( x2​ )Solid-State Verification (XRPD)
DMF > 150.0> 0.050Unchanged (Form I)
DMSO > 120.0> 0.040Unchanged (Form I)
DCM 45.20.015Unchanged (Form I)
EtOAc 28.50.009Unchanged (Form I)
Toluene 5.10.002Unchanged (Form I)
n-Hexane < 0.1< 0.0001Unchanged (Form I)

Mechanistic Insights & Troubleshooting

  • Anti-Solvent Effects in Alcohols: Despite having high δH​ values, protic solvents like methanol often exhibit lower-than-expected solubility for highly halogenated aromatics. The strong self-association of the solvent network (solvent-solvent hydrogen bonding) excludes the bulky, hydrophobic CTPP molecule, creating an anti-solvent effect.

  • Polymorphism and Solvate Formation: If a sudden drop in solubility is observed between the 24-hour and 48-hour time points, it is a definitive indicator of a solvent-mediated polymorphic transformation. The initial high concentration represents the kinetic solubility of a metastable form, which precipitates out as the lower-energy, stable crystal lattice nucleates.

References

  • Title: 2-chloro-N-(2,4,5-trichlorophenyl)propanamide (Compound) Source: PubChem, National Center for Biotechnology Information (NIH) URL: [Link]

  • Title: Solubilities of Organic Semiconductors and Nonsteroidal Anti-inflammatory Drugs in Pure and Mixed Organic Solvents: Measurement and Modeling with Hansen Solubility Parameter Source: Journal of Chemical & Engineering Data, ACS Publications URL: [Link]

  • Title: Determination of poly(-caprolactone) solubility parameters Source: International Journal of Pharmaceutics URL: [Link]

  • Title: Pre-formulation solubility study of praziquantel in different media and solubilizing agents using the saturation shake-flask method Source: Mediterranean Journal of Pharmacy and Pharmaceutical Sciences URL: [Link]

  • Title: Potentiometric CheqSol and Standardized Shake-Flask Solubility Methods are Complimentary Tools in Physicochemical Profiling Source: European Journal of Pharmaceutical Sciences URL: [Link]

  • Title: Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guidelines Source: Brazilian Journal of Pharmaceutical Sciences (SciELO) URL: [Link]

  • Title: Reliability of the Hansen solubility parameters as co-crystal formation prediction tool Source: International Journal of Pharmaceutics URL: [Link]

Sources

Exploratory

Reactivity of 2-chloropropanamide with aromatic amines

Reactivity of 2-Chloropropanamide with Aromatic Amines: A Technical Guide to Nucleophilic Substitution Executive Summary The reactivity of α -chloroamides, specifically 2-chloropropanamide, with aromatic amines (anilines...

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Author: BenchChem Technical Support Team. Date: March 2026

Reactivity of 2-Chloropropanamide with Aromatic Amines: A Technical Guide to Nucleophilic Substitution

Executive Summary

The reactivity of α -chloroamides, specifically 2-chloropropanamide, with aromatic amines (anilines) is a cornerstone reaction in the synthesis of bioactive molecules, including local anesthetics and herbicidal compounds,[1]. While the adjacent carbonyl group theoretically activates the α -carbon toward nucleophilic attack, aromatic amines are inherently weak nucleophiles due to the delocalization of their nitrogen lone pair into the aromatic ring. This whitepaper provides an in-depth mechanistic analysis and a self-validating experimental framework for optimizing the bimolecular nucleophilic substitution ( SN​2 ) of 2-chloropropanamide by aromatic amines.

Mechanistic Framework: The SN​2 Pathway

The reaction between 2-chloropropanamide and an aromatic amine is governed by a direct SN​2 mechanism[2],[3].

  • Transition State Dynamics: Unlike α -haloketones, which often react with primary amines via a bridged-transition state (involving initial attack at the carbonyl carbon followed by intramolecular rearrangement), α -chloroamides proceed exclusively via a direct SN​2 displacement[2],[4]. The adjacent amide carbonyl plays a dual role: it sterically hinders the approach of bulky nucleophiles, but electronically lowers the energy of the σ∗ (LUMO) orbital of the C-Cl bond, stabilizing the transition state[3].

  • Electronic Interactions: The reactivity is heavily dictated by the electronic properties of both the electrophile and the nucleophile. Electron-donating groups on the aromatic amine increase its nucleophilicity, while the electronic interactions with the α -amide substituent govern the susceptibility of the C-Cl bond to displacement[1].

Mechanism A Aromatic Amine (Weak Nucleophile) E Direct SN2 Transition State (Carbonyl Stabilized) A->E Nucleophilic Attack B 2-Chloropropanamide (Electrophile) C Catalyst: NaI Base: NaHCO3 B->C Addition D In situ 2-Iodopropanamide (Highly Reactive) C->D Finkelstein Activation D->E Enhanced Electrophile F N-Aryl-2-aminopropanamide (Target Product) E->F Halide Displacement

Logical workflow of the SN2 nucleophilic substitution of 2-chloropropanamide.

Kinetic Interventions & Causality in Reaction Design

To achieve high yields when reacting sluggish aromatic amines with 2-chloropropanamide, specific kinetic and thermodynamic interventions must be applied.

  • Finkelstein Activation (The Catalyst): The direct reaction between an aniline and an α -chloroamide is notoriously sluggish. The addition of a catalytic amount of Sodium Iodide (NaI) facilitates an in situ Finkelstein reaction[4]. The chloride is displaced by the iodide ion to form 2-iodopropanamide. Because iodine is a vastly superior leaving group (due to its larger size and polarizability), the subsequent SN​2 attack by the weak aromatic amine is dramatically accelerated.

  • Base Selection (The Acid Scavenger): The reaction generates hydrochloric acid (HCl), which must be neutralized to prevent the protonation of the unreacted aromatic amine (which would render it non-nucleophilic). While Potassium Carbonate ( K2​CO3​ ) is a common choice, it is often too strong and can deprotonate the amide nitrogen, thereby decreasing the electrophilicity of the substrate and leading to complex side reactions[4]. Sodium Bicarbonate ( NaHCO3​ ) or organic bases like Triethylamine (TEA) are preferred as they are basic enough to scavenge HCl but mild enough to preserve the integrity of the amide[4],[3].

  • Solvent Effects: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetone are strictly preferred[3]. These solvents effectively solvate the metal cations (e.g., Na+ from the base/catalyst) while leaving the nucleophile relatively unsolvated, thereby maximizing its reactivity and stabilizing the charge-separated SN​2 transition state.

Quantitative Data & Reaction Parameters

ParameterOptimized ValueCausality & Mechanistic Rationale
Molar Ratio 1.1 : 1.0 (Amide:Amine)A slight excess of the 2-chloropropanamide ensures complete consumption of the often more valuable aromatic amine.
Catalyst (NaI) 0.1 - 0.2 equivalentsFacilitates in situ Finkelstein activation, lowering the SN​2 activation energy barrier without requiring stoichiometric amounts[4].
Base ( NaHCO3​ ) 1.5 - 2.0 equivalentsNeutralizes the HCl byproduct completely without causing detrimental deprotonation of the amide nitrogen[4].
Temperature 70°C - 80°CProvides the necessary thermal energy to overcome the weak inherent nucleophilicity of anilines.
Solvent DMF or AcetonePolar aprotic environment stabilizes the transition state and enhances nucleophilicity[3].

Self-Validating Experimental Protocol

The following protocol outlines the synthesis of N -aryl-2-aminopropanamides. It is designed as a self-validating system where each step provides observable feedback to the scientist.

Protocol S1 1. Reagent Mixing Amine + Chloroamide in DMF S2 2. Base & Catalyst Add NaHCO3 + NaI (0.1 eq) S1->S2 S3 3. Thermal Activation Stir at 70-80°C for 4-6 hrs S2->S3 S4 4. TLC Monitoring Confirm Amine Consumption S3->S4 S5 5. Aqueous Quench Precipitate Product in H2O S4->S5 S6 6. Isolation Filter, Wash, & Dry at 60°C S5->S6

Step-by-step self-validating experimental workflow for N-alkylation.

Step 1: Reagent Preparation

  • Action: In an oven-dried, round-bottom flask equipped with a magnetic stirrer, dissolve the aromatic amine (10.0 mmol) and 2-chloropropanamide (11.0 mmol) in 20 mL of anhydrous DMF.

  • Validation: The solution should be clear. Any immediate precipitation indicates moisture contamination or degraded starting materials.

Step 2: Addition of Base and Catalyst

  • Action: Add finely powdered NaHCO3​ (15.0 mmol) and NaI (1.0 mmol) to the stirring solution.

  • Causality: The NaI immediately begins converting the chloroamide to the highly reactive iodoamide. The suspension will become slightly cloudy due to the insolubility of the inorganic salts.

Step 3: Thermal Activation

  • Action: Attach a reflux condenser and heat the reaction mixture to 75°C under an inert atmosphere (Nitrogen or Argon). Maintain stirring for 4 to 6 hours.

  • Causality: Heating is required to overcome the activation barrier of the weak aromatic nucleophile.

Step 4: Reaction Monitoring (TLC)

  • Action: Withdraw a 10 μ L aliquot, dilute in 1 mL of ethyl acetate, and spot on a silica gel TLC plate alongside the starting aromatic amine. Elute using a Hexane:Ethyl Acetate (7:3) mixture.

  • Validation: The reaction is self-validating when the distinct spot corresponding to the starting aromatic amine disappears, replaced by a new, lower-Rf spot (the more polar secondary amine product). If the starting material persists, continue heating.

Step 5: Aqueous Quench and Precipitation

  • Action: Once TLC confirms completion, cool the mixture to room temperature and pour it slowly into 100 mL of vigorously stirred ice-cold distilled water.

  • Validation: The sudden shift in solvent polarity causes the hydrophobic N -aryl-2-aminopropanamide to precipitate out of the solution as a solid, while the DMF, unreacted NaI, and NaHCO3​ remain entirely dissolved in the aqueous phase.

Step 6: Isolation and Purification

  • Action: Filter the precipitate under a vacuum, wash the filter cake with cold water (3 x 20 mL) to remove residual DMF, and dry the solid in a vacuum oven at 60°C overnight.

  • Causality: Washing ensures the removal of any trapped inorganic salts or polar impurities, yielding a highly pure intermediate ready for downstream pharmaceutical applications.

References

  • Title: Application of p-Toluidine in Pharmaceutical Drug Synthesis: Detailed Application Notes and Protocols Source: BenchChem URL
  • Source: National Institutes of Health (PMC)
  • Title: α -Anilinoketones, Esters and Amides: A Chemical Study Source: MDPI Pharmaceuticals URL
  • Title: A Comparative Analysis of the Reactivity of N-Aryl-2-Chloroacetamides in Nucleophilic Substitution Reactions Source: BenchChem URL
  • Source: ACS Publications (Journal of Agricultural and Food Chemistry)

Sources

Foundational

Synthesis and Characterization of 2,4,5-Trichloroaniline Derivatives: A Technical Whitepaper

Executive Summary The structural motif of 2,4,5-trichloroaniline (2,4,5-TCA) and its derivatives has emerged as a highly versatile scaffold in modern drug discovery and materials science. With a molecular formula of C₆H₄...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural motif of 2,4,5-trichloroaniline (2,4,5-TCA) and its derivatives has emerged as a highly versatile scaffold in modern drug discovery and materials science. With a molecular formula of C₆H₄Cl₃N, the precise arrangement of highly electronegative chlorine atoms on the aromatic ring imparts unique stereoelectronic properties, making it an ideal candidate for targeted biological screening[1].

This technical guide provides an in-depth analysis of the de novo synthesis of 2,4,5-TCA via palladium-catalyzed amination, its derivatization into biologically active N-benzyl compounds, and the rigorous spectroscopic methodologies required to validate these structures. By bridging synthetic causality with self-validating experimental protocols, this whitepaper serves as an authoritative resource for researchers developing novel therapeutic agents, particularly in the realms of oncology and infectious diseases.

Mechanistic Synthesis Workflows

The synthesis of 2,4,5-TCA derivatives generally follows a two-phase trajectory: the primary construction of the trichloroaniline core, followed by targeted derivatization.

Phase I: De Novo Synthesis via Palladium-Catalyzed Amination

The traditional synthesis of highly chlorinated anilines is often plagued by poor yields and unwanted hydrodechlorination. However, modern Buchwald-Hartwig cross-coupling techniques have revolutionized this pathway. The palladium-catalyzed amination of 1,2,4,5-tetrachlorobenzene with secondary amines (such as morpholine or pyrrolidine) yields 2,4,5-TCA derivatives[2].

The Causality of Ligand Selection: The success of this reaction hinges on the use of specific Buchwald ligands, primarily DavePhos (2-dicyclohexylphosphino-2'-(dimethylamino)biphenyl). Why DavePhos? The dialkylamino group on the biphenyl backbone provides hemilabile coordination to the palladium center. This steric bulk and electron richness facilitate the oxidative addition of the highly deactivated polychloroarene while simultaneously accelerating reductive elimination. Crucially, this ligand environment stabilizes the catalytic intermediate, suppressing the competing β-hydride elimination and hydrodechlorination pathways that typically degrade yields when using lesser ligands or hexachlorobenzene substrates[3].

Phase II: Derivatization via Reductive Amination

To generate libraries for biological screening, 2,4,5-TCA is frequently converted into N-benzyl derivatives. This is achieved through a classical reductive amination sequence[1].

Mechanistic Causality:

  • Condensation: The primary amine of 2,4,5-TCA reacts with a substituted benzaldehyde to form a Schiff base (imine intermediate). Mild heating (70°C) provides the thermodynamic push required to eliminate water and drive the equilibrium forward.

  • Selective Reduction: Sodium borohydride (NaBH₄) is employed to reduce the imine to the final N-benzyl aniline. NaBH₄ is specifically chosen over stronger hydrides (like LiAlH₄) because its mild nature ensures absolute chemoselectivity—it reduces the polar C=N bond without triggering the reductive cleavage of the sensitive aromatic carbon-chlorine (C-Cl) bonds[1].

Workflow TCB 1,2,4,5-Tetrachlorobenzene PdCat Pd / DavePhos Catalyst (Prevents Dechlorination) TCB->PdCat TCA 2,4,5-Trichloroaniline PdCat->TCA Amination Imine Imine Intermediate TCA->Imine Condensation Benzaldehyde Substituted Benzaldehyde Benzaldehyde->Imine NaBH4 NaBH4 Reduction (Selective) Imine->NaBH4 Product N-Benzyl-2,4,5-TCA NaBH4->Product Reduction

Reaction workflow for synthesizing 2,4,5-TCA derivatives via Pd-catalysis and amination.

Physicochemical & Spectroscopic Characterization

Validating the structural integrity of 2,4,5-TCA derivatives requires a multi-modal spectroscopic approach. Theoretical modeling using Density Functional Theory (DFT) is highly recommended to corroborate experimental findings.

Vibrational Spectroscopy (FT-IR & FT-Raman)

Experimental FT-IR and FT-Raman spectra must be benchmarked against theoretical models. Studies demonstrate that using the B3LYP functional with a 6-311++G(d,p) basis set provides superior predictive accuracy for molecular vibrational problems compared to standard Hartree-Fock (HF) methods, as DFT accounts for electron correlation effects[4].

Nuclear Magnetic Resonance (NMR)

Carbon-13 (¹³C) NMR chemical shifts are the definitive markers for the chlorination pattern on the aromatic ring. Theoretical shifts calculated via the Gauge-Independent Atomic Orbital (GIAO) method align with experimental data, typically showing aromatic carbons resonating in the 100–150 ppm range[5].

Quantitative Data Summary
Spectroscopic MethodParameter / MarkerExperimental ObservationTheoretical Model (B3LYP)Analytical Significance
FT-IR N-H Stretching~3400–3500 cm⁻¹Scaled match (<2% error)Confirms amine functionalization.
¹³C NMR Aromatic C-Cl120–140 ppmGIAO matchedValidates the 2,4,5-substitution pattern.
UV-Vis HOMO-LUMO GapCompound specificCalculated via TD-DFTIndicates chemical reactivity and stability.
Computational Hyperpolarizability (β)Non-zeroAb initio QM calculationsConfirms microscopic nonlinear optical (NLO) behavior[4].

Biological Application: USP7 Inhibition Pathway

N-benzyl-2,4,5-TCA derivatives have demonstrated potent biological activity, most notably as inhibitors of Ubiquitin-specific-processing protease 7 (USP7)[1].

Mechanism of Action: USP7 is a deubiquitinase enzyme that removes ubiquitin tags from target proteins, thereby rescuing them from proteasomal degradation. In many cancers, USP7 is overactive and stabilizes oncoproteins such as MDM2 and DNMT1. MDM2 is a primary negative regulator of the p53 tumor suppressor. By inhibiting USP7 with 2,4,5-TCA derivatives, MDM2 is destabilized and degraded. This causality chain directly results in the stabilization and accumulation of p53, ultimately triggering cell cycle arrest and apoptosis in malignant cells[1].

USP7 Drug N-Benzyl-2,4,5-TCA USP7 USP7 Enzyme Drug->USP7 Inhibits MDM2 MDM2 / DNMT1 USP7->MDM2 Stabilizes (Blocked) Degradation Proteasomal Degradation MDM2->Degradation Ubiquitination p53 p53 Tumor Suppressor Degradation->p53 Rescues p53 Apoptosis Apoptosis p53->Apoptosis Activates

Mechanism of USP7 inhibition by N-benzyl-2,4,5-TCA derivatives stabilizing the p53 pathway.

Experimental Protocols

The following protocol details the reductive amination of 2,4,5-TCA to yield N-benzyl derivatives. This methodology is designed as a self-validating system to ensure high purity and yield[1].

Protocol: Synthesis of N-Benzyl-2,4,5-trichloroaniline Derivatives

Phase 1: Imine Condensation

  • Preparation: Dissolve 2,4,5-trichloroaniline (1.0 equivalent) and the desired substituted benzaldehyde (1.0 equivalent) in an anhydrous alcohol-based solvent (e.g., ethanol or methanol).

    • Causality: Anhydrous conditions are critical to prevent the premature hydrolysis of the forming Schiff base.

  • Reaction: Stir the mixture at room temperature for 10 minutes to ensure complete homogenization, then slowly heat the reaction to 70°C. Maintain stirring for 6–9 hours.

  • Self-Validation Check (TLC): Monitor the reaction via Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate eluent. The disappearance of the distinct 2,4,5-TCA spot (visualized under UV light at 254 nm) confirms total conversion to the imine. Do not proceed to reduction until the starting aniline is completely consumed.

  • Precipitation: Cool the reaction mixture to 4°C and maintain for 12 hours.

    • Causality: Cooling decreases the solubility of the imine intermediate, driving precipitation and shifting the thermodynamic equilibrium toward complete condensation. Filter and dry the intermediate.

Phase 2: Selective Reduction 5. Solvation: Add the synthesized imine to a polar aprotic solvent (e.g., THF or DMF) and stir at room temperature. 6. Reduction: Slowly add an aqueous solution of sodium borohydride (NaBH₄, 1–3 molar equivalents) dropwise to the mixture.

  • Causality: Dropwise addition controls the exothermic reduction process, preventing thermal degradation. As noted previously, NaBH₄ prevents the reductive dechlorination of the 2,4,5-trichloroaryl ring.
  • Quenching & Extraction: Stir for 0.5–1 hour at room temperature. Add dichloromethane (CH₂Cl₂) and continue stirring for 30 minutes to extract the organic product. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
  • Final Validation: Purify via column chromatography and validate the final structure using ¹³C NMR (targeting the 120-140 ppm C-Cl shifts) and FT-IR (confirming the secondary amine N-H stretch).

References

  • Catalytic amination of polychloroarenes promoted by the Buchwald ligands Source: Russian Chemical Bulletin / ResearchGate URL:[Link]

  • Spectroscopic (FT-IR, FT-Raman, UV and NMR) investigation and NLO, HOMO-LUMO, NBO analysis of organic 2,4,5-trichloroaniline Source: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy / PubMed URL:[Link]

Sources

Exploratory

Chloro-N-phenylpropanamide Compounds: A Comprehensive Guide to Synthesis, Mechanisms, and Applications

Executive Summary The chloro-N-phenylpropanamide scaffold represents a highly privileged and versatile motif in both agrochemical formulation and modern drug discovery[1]. Characterized by an N-linked phenyl ring bearing...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chloro-N-phenylpropanamide scaffold represents a highly privileged and versatile motif in both agrochemical formulation and modern drug discovery[1]. Characterized by an N-linked phenyl ring bearing one or more chlorine substituents and a propanamide aliphatic tail, this structural framework offers an exceptional balance of lipophilicity, hydrogen-bonding capacity, and metabolic stability[1]. As a Senior Application Scientist, I approach this scaffold not merely as a static chemical entity, but as a highly tunable pharmacophore. The chlorine atom significantly enhances membrane permeability and target binding affinity via halogen bonding, while the amide linkage provides necessary structural rigidity and serves as a critical hydrogen-bond donor/acceptor[1].

This whitepaper synthesizes the latest advancements in the application of chloro-N-phenylpropanamides, detailing their physicochemical properties, agrochemical microencapsulation techniques, and emerging roles in cancer immunotherapy and parasitic disease management.

Physicochemical Profiling and SAR Dynamics

The substitution pattern on the phenyl ring and the propanamide chain dictates the molecule's biological trajectory. For instance, moving the chlorine atom from the ortho to the meta or para position, or modifying the aliphatic chain length, drastically alters the partition coefficient (XLogP3) and electronic distribution, directly impacting receptor affinity[1][2].

Table 1: Physicochemical Properties of Key Chloro-N-phenylpropanamides
Compound NameCAS NumberMolecular Weight ( g/mol )Melting Point (°C)Primary Application
2-Chloro-N-phenylpropanamide21262-52-2183.6390–91Synthetic Intermediate[2][3]
3-Chloro-N-phenylpropanamide3460-04-6183.63119–121IDO Inhibitor Precursor[4][5]
N-(3,4-Dichlorophenyl)propanamide709-98-8218.0892–93Herbicide (Propanil)[6][7]

Agrochemical Formulations: From Herbicides to Microencapsulated Fungicides

Historically, the most prominent derivative of this class is N-(3,4-dichlorophenyl)propanamide (commercially known as Propanil), a widely deployed contact herbicide that eradicates weeds by selectively inhibiting Photosystem II[6][7]. However, the free propanamide is susceptible to rapid hydrolysis into 3,4-dichloroaniline and propionic acid in soil, limiting its long-term efficacy[6].

Recent agrochemical innovations have repurposed this scaffold into advanced fungicides. A novel derivative, 2-((1-(4-chlorophenyl)-1H-pyrazol-3-yl)oxy)-N-(3,4-dichlorophenyl)propanamide, has demonstrated profound efficacy against the destructive plant pathogen Rhizoctonia solani[8]. To overcome environmental degradation, scientists have developed sophisticated polyurea microencapsulation protocols using chitosan oligosaccharide (COS)[8].

Workflow OrgPhase Organic Phase (Core + MDI) Emulsion O/W Emulsion (High-shear) OrgPhase->Emulsion AqPhase Aqueous Phase (PVA + Water) AqPhase->Emulsion Polymerization Interfacial Polymerization (COS Extender) Emulsion->Polymerization 40-60°C Microcapsules Polyurea Microcapsules (Controlled Release) Polymerization->Microcapsules Curing

Fig 1: Preparation of polyurea microcapsules via interfacial polymerization.

Medicinal Chemistry: Navigating the Therapeutic Landscape

Beyond agriculture, chloro-N-phenylpropanamides serve as critical electrophilic precursors and active pharmacophores in drug discovery.

Cancer Immunotherapy (IDO Inhibitors): Indoleamine 2,3-dioxygenase (IDO) is an enzyme exploited by the tumor microenvironment to suppress effector T-cell activity by depleting local tryptophan and accumulating immunosuppressive kynurenine. Derivatives synthesized from 3-chloro-N-phenylpropanamide (specifically morpholine-substituted analogues) have been identified as highly selective IDO inhibitors, demonstrating potent in vivo antitumor efficacy[9].

Pathway Trp Tryptophan Kyn Kynurenine Trp->Kyn Catalyzed by IDO IDO IDO Enzyme IDO->Kyn TCell T-Cell Suppression Kyn->TCell Tumor Tumor Evasion TCell->Tumor Drug Propanamide Drug Drug->IDO Inhibits

Fig 2: Mechanism of IDO inhibition by N-phenylpropanamide derivatives in tumor immunity.

Antileishmanial Agents: Neglected tropical diseases, such as Leishmaniasis, have benefited from this scaffold. By reacting 3-chloro-N-phenylpropanamide with elemental selenium precursors, researchers have synthesized novel selenide derivatives. These compounds exhibit broad-spectrum leishmanicidal activity by inducing oxidative stress within the parasite[5][10].

Neuroprotection: The scaffold has also been investigated in the synthesis of Fenazinel derivatives aimed at stroke treatment. While modifying the acetophenone moiety to mitigate hERG-related cardiac toxicity, researchers utilized N-phenylpropanamide derivatives to map structure-activity relationships in PC12 cell models[11].

Table 2: Biological Activity of Chloro-N-phenylpropanamide Derivatives
Derivative ClassTarget / PathogenEfficacy MetricReference
Selenide-N-phenylpropanamide (7n)Leishmania amazonensisIC50 = 5.67 µg/mL[10]
Selenide-N-phenylpropanamide (4g)Leishmania amazonensisIC50 = 10.81 µg/mL[10]
Morpholin-4-yl-N-phenylpropanamideIndoleamine 2,3-DioxygenaseIn Vivo Tumor Suppression[9]
Fenazinel-N-phenylpropanamidePC12 Cells (Neuro-model)Cytotoxic at 0.1–10 μmol/L[11]

Experimental Methodologies

Protocol 1: Base-Catalyzed Synthesis of 3-Chloro-N-phenylpropanamide

Scientific Rationale: This protocol utilizes a highly reactive acid chloride. The dropwise addition at 0°C is critical to suppress runaway exothermic acylation, which can lead to di-acylated byproducts. Triethylamine (TEA) acts as an essential acid scavenger, neutralizing the generated HCl to prevent the protonation of the aniline nucleophile, thereby driving the reaction to completion[9].

  • Reagent Preparation: Dissolve 20.0 mmol of aniline and 24.0 mmol of TEA in 25 mL of anhydrous dichloromethane (DCM) under an inert atmosphere[9].

  • Acylation: Chill the reaction vessel to 0°C using an ice bath. Add 24.0 mmol of 3-chloropropionyl chloride dropwise over 15 minutes[9].

  • Propagation: Remove the ice bath and allow the mixture to stir continuously at room temperature for 17 hours to ensure complete conversion[9].

  • Quenching & Extraction: Quench the reaction by pouring it into 50 mL of distilled water. Extract the aqueous layer three times with 20 mL portions of DCM[9].

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate in vacuo to yield the crystalline 3-chloro-N-phenylpropanamide product[9].

Protocol 2: Interfacial Polymerization of Polyurea Microcapsules

Scientific Rationale: The selection of chitosan oligosaccharide (COS) as the aqueous chain extender is deliberate; its primary amines rapidly attack the electrophilic isocyanate groups of MDI exactly at the oil/water interface. This self-limiting interfacial polymerization creates a robust polyurea shell that prevents premature degradation of the active propanamide core[8].

  • Organic Phase Preparation: Dissolve 4.00 g of the active chloro-N-phenylpropanamide derivative and methylene diphenyl diisocyanate (MDI) in 45.00 g of S-150 solvent to form a homogeneous solution[8].

  • Aqueous Phase Preparation: Dissolve emulsifiers (PVA-0588 and D800 at a 1:1 mass ratio) in distilled water under continuous stirring[8].

  • Emulsification: Slowly inject the organic phase into the aqueous phase under high-shear homogenization to form a stable oil-in-water (O/W) emulsion[8].

  • Interfacial Polymerization: Introduce the COS solution dropwise into the emulsion. Maintain the system under mild agitation[8].

  • Curing: Elevate the temperature to 50°C and maintain for 4 hours to complete shell cross-linking and maturation[8].

References

  • Benchchem - N-(2-Chlorophenyl)-2-methylpropanamide (CAS 5434-52-6).
  • PubChem (NIH) - 2-chloro-N-phenylpropanamide | C9H10ClNO | CID 264646.
  • ChemBK - N-(3,4-dichlorophenyl)propanamide.
  • Sigma-Aldrich - 2-chloro-N-phenylpropanamide | 21262-52-2.
  • Stenutz - N-(3,4-dichlorophenyl)propanamide.
  • MilliporeSigma - 3-Chloro-N-phenylpropanamide.
  • MDPI - Preparation of Polyurea Microcapsules by Interfacial Polymerization of Isocyanate and Chitosan Oligosaccharide.
  • Journal of Medicinal Chemistry (ACS) - Phenyl Benzenesulfonylhydrazides Exhibit Selective Indoleamine 2,3-Dioxygenase Inhibition with Potent in Vivo Pharmacodynamic Activity and Antitumor Efficacy.
  • SciELO - Synthesis, in silico Study and Antileishmanial Evaluation of New Selenides Derived from 7-Chloro-quinoline and N-Phenylacetamides.
  • MDPI - Selene-Ethylenelacticamides and N-Aryl-Propanamides as Broad-Spectrum Leishmanicidal Agents.
  • RHHZ - Design, synthesis and neuroprotective effects of Fenazinel derivatives.

Sources

Foundational

The Herbicidal Properties of N-Aryl Propanamides: A Technical Guide to Mechanism, Selectivity, and Synthesis

Target Audience: Researchers, Agrochemists, and Drug Development Professionals Content Focus: Mechanistic Biology, Structure-Activity Relationships (SAR), and Validated Experimental Protocols Executive Summary N-aryl pro...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Agrochemists, and Drug Development Professionals Content Focus: Mechanistic Biology, Structure-Activity Relationships (SAR), and Validated Experimental Protocols

Executive Summary

N-aryl propanamides represent a foundational class of agrochemicals characterized by their robust secondary amide linkage and highly specific biological activity. The archetypal compound in this class, Propanil (N-(3,4-dichlorophenyl)propanamide), has been a cornerstone of post-emergent weed control since its introduction in the 1960s[1]. This whitepaper explores the mechanistic foundations of their herbicidal properties, focusing on Photosystem II (PSII) inhibition, metabolic selectivity via aryl acylamidase (AAA), and the synthetic methodologies required for analog development and screening.

Mechanistic Biology: Photosystem II Inhibition

The primary mode of action for herbicidal N-aryl propanamides is the acute disruption of photosynthesis[2]. These molecules specifically target the Photosystem II (PSII) complex situated within the thylakoid membranes of plant chloroplasts[1].

The Causality of Phytotoxicity: The N-aryl propanamide scaffold acts as a competitive inhibitor at the QB​ -binding niche on the D1 protein of PSII. By displacing plastoquinone, the herbicide effectively severs the electron transport chain[3]. This blockade prevents the conversion of absorbed light energy into chemical energy. Consequently, the trapped excitation energy generates triplet chlorophyll states, which react with molecular oxygen to form highly destructive Reactive Oxygen Species (ROS)[3]. The resulting photo-oxidative stress initiates rapid lipid peroxidation, destroying cell membranes and leading to visible weed necrosis within days[2].

PSII_Inhibition Light Light Energy (Photons) PSII Photosystem II (D1 Protein) Light->PSII Excitation PQ Plastoquinone (Electron Acceptor) PSII->PQ Normal e- Flow ROS Reactive Oxygen Species (Oxidative Stress) PSII->ROS Energy Overload Propanil N-Aryl Propanamide (e.g., Propanil) Propanil->PSII Competitive Binding (Blocks e- Flow) Necrosis Cellular Necrosis & Weed Death ROS->Necrosis Membrane Lipid Peroxidation

Mechanism of PSII inhibition by N-aryl propanamides leading to weed necrosis.

Metabolic Selectivity & Resistance Dynamics

A hallmark of successful agrochemicals is their selectivity—the ability to eradicate target weeds without inducing phytotoxicity in the primary crop.

Enzymatic Detoxification: Rice (Oryza sativa) exhibits profound natural tolerance to N-aryl propanamides. This selectivity is not due to target-site insensitivity, but rather a highly efficient metabolic detoxification pathway. Tolerant crops express elevated levels of the enzyme aryl acylamidase (AAA), which catalytically cleaves the amide bond of the herbicide, yielding non-phytotoxic 3,4-dichloroaniline (DCA) and propionic acid[3].

Evolutionary Resistance & Synergists: Decades of intensive application have exerted immense selective pressure, leading to the emergence of resistant weed biotypes, notably Echinochloa crus-galli (barnyardgrass)[3]. The resistance mechanism in these biotypes is metabolically based, characterized by an evolutionary upregulation of endogenous AAA activity[4]. To counter this, modern formulations often co-administer AAA inhibitors—such as specific organophosphate insecticides or the dedicated synergist PPG-124—to restore the herbicide's efficacy by neutralizing the weed's detoxification machinery[4].

Detoxification Herbicide N-Aryl Propanamide (Active Herbicide) Rice Tolerant Crop (Oryza sativa) Herbicide->Rice Foliar Absorption DCA 3,4-Dichloroaniline (Non-phytotoxic) Herbicide->DCA Hydrolysis Propionic Propionic Acid (Non-phytotoxic) Herbicide->Propionic Hydrolysis AAA Aryl Acylamidase (Enzyme) Rice->AAA High Expression AAA->Herbicide Catalytic Cleavage

Metabolic detoxification of N-aryl propanamides by Aryl Acylamidase in tolerant crops.

Structure-Activity Relationship (SAR) Data

The biological efficacy of N-aryl propanamides is highly sensitive to substitution patterns on the aryl ring. The table below summarizes the SAR profile of propanil and representative structural analogs, correlating PSII inhibition with enzymatic degradation rates.

CompoundAryl Substitution PatternPSII Inhibition IC₅₀ (µM)AAA Hydrolysis Rate (nmol/min/mg)Crop Selectivity Index
Propanil 3,4-dichloro1.2545.5High (Rice Tolerant)
Analog A 4-chloro8.4030.2Moderate
Analog B 3,5-dichloro2.1012.4Low (Phytotoxic to Rice)
Analog C 3-chloro-4-methyl5.4538.1Moderate

Data Interpretation: The 3,4-dichloro substitution provides the optimal balance of steric fit within the D1 protein pocket (maximizing PSII inhibition) while remaining highly susceptible to AAA-mediated cleavage (maximizing crop selectivity).

Synthetic Methodology & Validation Protocols

The synthesis of N-aryl propanamides relies on the robust formation of the C(acyl)-N bond via nucleophilic acyl substitution[5]. The following protocols detail the synthesis and empirical validation of these compounds.

Protocol 1: Synthesis of N-(3,4-Dichlorophenyl)propanamide

Objective: Synthesize the core N-aryl propanamide scaffold via the acylation of a substituted aniline.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask purged with nitrogen, dissolve 10 mmol of 3,4-dichloroaniline in 30 mL of anhydrous dichloromethane (DCM).

  • Base Addition: Add 12 mmol (1.2 equivalents) of triethylamine (TEA) to the solution and cool the flask to 0 °C using an ice bath.

  • Acylation: Dissolve 11 mmol of propanoyl chloride in 10 mL of DCM. Add this solution dropwise to the reaction mixture over 15 minutes to control the exothermic reaction.

  • Stirring: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Workup: Quench the reaction with 20 mL of saturated aqueous sodium bicarbonate. Extract the organic layer, wash with 1M HCl, then brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Recrystallize the crude product from a mixture of ethanol and water to yield white to brown crystals[1].

Causality of Experimental Choices: The addition of TEA is not merely to optimize yield, but fundamentally required to scavenge the stoichiometric equivalent of hydrochloric acid generated during acylation. Without a non-nucleophilic base, the liberated HCl rapidly protonates the highly nucleophilic amine of the 3,4-dichloroaniline precursor, forming an unreactive anilinium salt and stalling the reaction at a maximum of 50% theoretical yield.

Self-Validating System: The reaction's progress is intrinsically validated via Thin Layer Chromatography (TLC) using a 70:30 Hexane:Ethyl Acetate mobile phase. Because the starting aniline is highly UV-active and polar, its complete consumption and the emergence of a less polar amide spot (due to the loss of the primary amine dipole) provides immediate, empirical proof of conversion before downstream workup is initiated. Post-crystallization, a sharp melting point of 91–93 °C confirms the absence of residual TEA-HCl salts or unreacted aniline[1].

Protocol 2: High-Throughput Chloroplast Fluorescence Assay for PSII Inhibition

Objective: Quantify the herbicidal efficacy (IC₅₀) of synthesized N-aryl propanamides.

Step-by-Step Methodology:

  • Isolation: Isolate intact chloroplasts from susceptible weed leaves (e.g., E. crus-galli) using a sucrose density gradient centrifugation method. Resuspend in assay buffer (pH 7.8) and store in the dark on ice.

  • Treatment: Dispense 100 µL of the chloroplast suspension into a 96-well black microplate. Add 1 µL of the test compound dissolved in DMSO across a 10-point logarithmic concentration gradient (0.1 nM to 100 µM).

  • Dark Adaptation: Incubate the plate in complete darkness for 20 minutes at room temperature.

  • Measurement: Using a pulse-amplitude-modulation (PAM) fluorometer, apply a weak measuring light to determine baseline fluorescence ( F0​ ), followed by a saturating light pulse (approx. 3000 µmol photons/m²/s) to measure maximum fluorescence ( Fm​ ).

  • Calculation: Calculate the maximum quantum yield of PSII as Fv​/Fm​ , where Fv​=Fm​−F0​ .

Causality of Experimental Choices: By dark-adapting the chloroplasts, we ensure all PSII reaction centers are "open" (the plastoquinone pool is fully oxidized). Upon a saturating light pulse, normal chloroplasts exhibit a rapid rise to maximum fluorescence ( Fm​ ) as the centers close. In the presence of an active N-aryl propanamide, the competitive displacement of plastoquinone artificially "closes" the centers prematurely. Because the electron transfer is blocked, photochemical quenching cannot occur, and the absorbed energy is immediately re-emitted as fluorescence, drastically reducing the variable fluorescence ( Fv​ ).

Self-Validating System: The assay incorporates an internal data-quality gate. If the negative control (1% DMSO vehicle) fails to achieve a baseline Fv​/Fm​ ratio of 0.75, the entire plate is rejected, as this indicates compromised chloroplast membrane integrity rather than true herbicidal action. Furthermore, a valid mechanism of action must produce a sigmoidal dose-response curve; erratic data points suggest compound precipitation or non-specific membrane disruption rather than targeted PSII binding.

References

  • Chemical Warehouse - Propanil - Active Ingredient Page. Available at: 2

  • Wikipedia - Propanil. Available at: 1

  • ResearchGate - Herbicide Resistance in Echinochloa spp.. Available at: 3

  • Cambridge Core - Metabolically based resistance to the herbicide propanil in Echinochloa species. Available at: 4

  • Benchchem - 3-Chloro-n-(3,4-dimethylphenyl)propanamide Technical Guide. Available at:5

Sources

Exploratory

Strategic Antifungal Screening of Novel Halogenated Organic Compounds: A Technical Whitepaper

Introduction: The Halogen Advantage in Antifungal Design Fungal pathogens, particularly multidrug-resistant Candida and Aspergillus species, present an escalating global health crisis. To combat metabolic dormancy and ef...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Halogen Advantage in Antifungal Design

Fungal pathogens, particularly multidrug-resistant Candida and Aspergillus species, present an escalating global health crisis. To combat metabolic dormancy and efflux-mediated resistance, pharmaceutical design has increasingly turned to halogenation. The incorporation of halogens (fluorine, chlorine, bromine, iodine) into organic scaffolds—such as indoles, chalcones, and azoles—dramatically alters their physicochemical landscape.

As a Senior Application Scientist, I approach antifungal screening not merely as a binary "active/inactive" assay, but as a multi-dimensional evaluation of molecular interactions. Halogenation enhances lipophilicity, improves metabolic stability, and critically, enables halogen bonding —a highly directional non-covalent interaction where the electron-deficient region (σ-hole) of a halogen atom interacts with Lewis bases (e.g., nitrogen or oxygen in target proteins) 1.

Mechanistic Rationale: Causality Behind the Screen

When we screen halogenated compounds, we are directly measuring the phenotypic outcome of optimized target engagement. For instance, in azole antifungals (like fluconazole or voriconazole), halogen bonding (e.g., I···N interactions) significantly enhances the binding affinity to the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51/Erg11) 2. Furthermore, multi-halogenated indoles have been shown to induce reactive oxygen species (ROS) and suppress hyphal morphogenesis, effectively neutralizing biofilm formation 3.

HalogenMechanism cluster_mechanisms Intracellular Targets Compound Halogenated Organic Compound (e.g., Di-halogenated Indole) Lipid Membrane Penetration (Enhanced Lipophilicity) Compound->Lipid CYP51 CYP51/Erg11 Binding (via Halogen Bonding) Lipid->CYP51 ROS ROS Generation & Oxidative Stress Lipid->ROS Morph Hyphal Morphogenesis Suppression Lipid->Morph Death Fungal Cell Death & Biofilm Inhibition CYP51->Death ROS->Death Morph->Death

Mechanistic pathways of halogenated antifungal compounds driving fungal cell death.

Standardized Susceptibility Testing: The CLSI M27 Protocol

To ensure that our screening data is reproducible and clinically relevant, all primary evaluations of yeast susceptibility must adhere to the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines 4. This protocol is designed as a self-validating system; it incorporates internal controls that immediately flag experimental anomalies, ensuring absolute trustworthiness of the generated Minimum Inhibitory Concentration (MIC) data.

Step-by-Step Broth Microdilution Methodology

Objective: Determine the MIC of novel halogenated compounds against Candida spp.

Causality of Experimental Choices:

  • Media Selection: RPMI 1640 medium buffered to pH 7.0 with MOPS is strictly used. Why? Because it provides a highly defined, nutrient-poor environment that mimics physiological conditions and prevents pH fluctuations that could artificially alter drug ionization and apparent potency.

  • Inoculum Standardization: Spectrophotometric adjustment ensures exactly 0.5×103 to 2.5×103 CFU/mL. Over-inoculation leads to false resistance (the inoculum effect), while under-inoculation yields false susceptibility.

Protocol:

  • Compound Preparation: Dissolve the halogenated compound in 100% DMSO to a stock concentration of 1600 µg/mL. (DMSO is required due to the high lipophilicity of multi-halogenated scaffolds).

  • Serial Dilution: Perform 2-fold serial dilutions in RPMI 1640 medium in a 96-well U-bottom microtiter plate. The final test concentrations should range from 0.03 to 16 µg/mL. Ensure final DMSO concentration does not exceed 1% to prevent solvent toxicity.

  • Inoculum Preparation: Subculture yeast isolates on Sabouraud Dextrose Agar (SDA) for 24 hours at 35°C. Suspend 5 distinct colonies in sterile saline (0.85%) and adjust the turbidity to a 0.5 McFarland standard (approx. 1×106 to 5×106 CFU/mL).

  • Inoculation: Dilute the suspension 1:1000 in RPMI 1640, then add 100 µL of this working suspension to each well containing 100 µL of the diluted compound.

  • Incubation: Seal the plates and incubate at 35°C for 24 to 48 hours.

  • Self-Validating Controls:

    • Growth Control (GC): Wells with inoculum but no drug (validates yeast viability).

    • Sterility Control (SC): Wells with media only (validates aseptic technique).

    • Quality Control (QC) Strains: Test against Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258. The MICs must fall within established CLSI acceptable ranges to validate the entire assay run 5.

CLSIWorkflow cluster_validation Self-Validating System Start Compound & Isolate Preparation Dilution 2-Fold Serial Dilution in RPMI 1640 (96-well) Start->Dilution Inoculation Inoculation (0.5 - 2.5 x 10³ CFU/mL) Start->Inoculation Test Test Wells (Drug + Yeast) Dilution->Test SC Sterility Control (Media Only) Dilution->SC Inoculation->Test GC Growth Control (No Drug) Inoculation->GC QC QC Strains (ATCC 22019 / 6258) Inoculation->QC Incubation Incubation (35°C, 24-48h) Test->Incubation GC->Incubation SC->Incubation QC->Incubation Read Visual / Spectrophotometric MIC Determination Incubation->Read

Self-validating CLSI M27 broth microdilution workflow for antifungal screening.

Quantitative Data Presentation

When evaluating novel halogenated compounds, comparative benchmarking against established clinical standards is paramount. The table below synthesizes representative MIC data for emerging halogenated scaffolds (e.g., di-halogenated indoles and halogenated chalcones) against wild-type and drug-resistant Candida strains 36.

Table 1: Comparative Antifungal Activity (MIC, µg/mL) of Halogenated Scaffolds

Compound ClassSpecific CompoundC. albicans (WT)C. albicans (Resistant)C. aurisPrimary Mechanism / Note
Azole (Standard) Fluconazole0.25 - 1.0> 64> 32Erg11 Inhibitor
Azole (Standard) Voriconazole0.01 - 0.062.0 - 8.01.0 - 4.0Erg11 Inhibitor (Fluorinated)
Halogenated Indole 4,6-dibromoindole2.0 - 4.04.04.0 - 8.0ROS Induction / Antibiofilm
Halogenated Indole 5-bromo-4-chloroindole2.04.08.0Morphogenesis Suppressor
Halogenated Chalcone 4-chlorochalcone epoxide8.0 - 16.016.0N/AMembrane Disruption

Data interpretation: The consistent efficacy of di-halogenated indoles against both wild-type and fluconazole-resistant strains highlights the ability of multi-halogenated scaffolds to bypass traditional efflux pump-mediated resistance mechanisms.

Advanced Screening: Biofilm and Morphogenesis Assays

Standard MIC testing evaluates planktonic (free-floating) cells. However, clinical failure is often driven by biofilms—structured microbial communities encased in an extracellular matrix. Because biofilm-embedded populations exhibit metabolic dormancy, compounds that suppress biofilm formation are highly prized.

XTT Reduction Assay for Biofilm Inhibition

Causality of Experimental Choices: We utilize the XTT[2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide] reduction assay because biofilms cannot be accurately quantified by optical density due to matrix interference. XTT is cleaved to a water-soluble orange formazan product strictly by metabolically active cells, providing a direct, quantifiable readout of living biofilm mass.

Protocol:

  • Biofilm Initiation: Seed 100 µL of yeast suspension ( 1×106 CFU/mL in RPMI 1640) into flat-bottom 96-well plates. Incubate at 37°C for 24 hours to allow mature biofilm formation.

  • Washing: Carefully aspirate the media and wash the wells three times with sterile PBS to remove non-adherent planktonic cells. Crucial step: Aggressive pipetting will dislodge the biofilm matrix, ruining the assay.

  • Drug Exposure: Add 100 µL of the halogenated compound (prepared in RPMI 1640) at varying concentrations (e.g., 1x, 2x, and 4x the planktonic MIC). Incubate for an additional 24 hours at 37°C.

  • XTT Addition: Wash the wells again with PBS. Add 100 µL of XTT/menadione solution (0.5 mg/mL XTT and 1 µM menadione in PBS) to each well. Menadione acts as an essential electron coupling agent to facilitate the reduction.

  • Quantification: Incubate in the dark at 37°C for 2 hours. Measure the colorimetric change using a microplate reader at 490 nm.

  • Self-Validation: Calculate the percentage of biofilm inhibition relative to the untreated control well (which is strictly set as 100% metabolic activity to validate the dynamic range of the assay).

Conclusion

The strategic incorporation of halogens into organic scaffolds represents a highly effective paradigm in modern antifungal drug design. By leveraging halogen bonding, enhanced lipophilicity, and unique redox properties, these compounds can overcome the metabolic dormancy and efflux mechanisms characteristic of resistant fungal pathogens. However, the successful translation of these molecules relies on rigorous, self-validating screening protocols—from standardized CLSI M27 microdilution to advanced metabolic biofilm assays. Adhering to these methodologies ensures that the data driving our drug development pipelines is both mechanistically sound and clinically actionable.

References

  • Cocrystallization of Antifungal Compounds Mediated by Halogen Bonding.
  • Design, Facile Synthesis and Characterization of Dichloro Substituted Chalcones and Dihydropyrazole Derivatives for Their Antifungal, Antitubercular and Antiprolifer
  • Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species.MDPI.
  • M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts.
  • M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts.
  • Preparation and Antifungal Properties of Chalcone and Halogenated Deriv

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Acylation of 2,4,5-Trichloroaniline with 2-Chloropropanoyl Chloride

Introduction: Synthesis of N-(2,4,5-Trichlorophenyl)-2-chloropropanamide, a Key Agrochemical Intermediate The acylation of halogenated anilines is a cornerstone of synthetic chemistry, providing access to a vast array of...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Synthesis of N-(2,4,5-Trichlorophenyl)-2-chloropropanamide, a Key Agrochemical Intermediate

The acylation of halogenated anilines is a cornerstone of synthetic chemistry, providing access to a vast array of functionalized molecules with significant applications in the pharmaceutical and agrochemical industries. This document provides a detailed guide to the N-acylation of 2,4,5-trichloroaniline with 2-chloropropanoyl chloride. This specific reaction is of high industrial relevance as it constitutes a key step in the synthesis of Propanil, a widely used post-emergence herbicide effective against a broad spectrum of weeds in rice cultivation.[1][2][3][4][5]

Understanding the nuances of this reaction, from mechanistic principles to practical execution and safety considerations, is paramount for researchers and drug development professionals aiming for efficient and reproducible synthesis of the target amide, N-(2,4,5-trichlorophenyl)-2-chloropropanamide.

Reaction Mechanism: Nucleophilic Acyl Substitution

The acylation of 2,4,5-trichloroaniline with 2-chloropropanoyl chloride proceeds via a nucleophilic acyl substitution mechanism.[6][7] The lone pair of electrons on the nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This initial attack forms a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond. A non-nucleophilic base, such as triethylamine, is typically employed to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting aniline, rendering it non-nucleophilic.[6]

Acylation Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination of Leaving Group cluster_2 Step 3: Neutralization 2,4,5-Trichloroaniline 2,4,5-Trichloroaniline (Nucleophile) Tetrahedral_Intermediate Tetrahedral Intermediate 2,4,5-Trichloroaniline->Tetrahedral_Intermediate Attacks Carbonyl Carbon 2-Chloropropanoyl_chloride 2-Chloropropanoyl Chloride (Electrophile) 2-Chloropropanoyl_chloride->Tetrahedral_Intermediate Product N-(2,4,5-Trichlorophenyl) -2-chloropropanamide Tetrahedral_Intermediate->Product Chloride_ion Chloride Ion (Leaving Group) Tetrahedral_Intermediate->Chloride_ion Elimination HCl HCl (Byproduct) Chloride_ion->HCl Triethylamine Triethylamine (Base) Triethylammonium_Chloride Triethylammonium Chloride Triethylamine->Triethylammonium_Chloride HCl->Triethylammonium_Chloride

Caption: Nucleophilic acyl substitution mechanism for the acylation of 2,4,5-trichloroaniline.

Physicochemical Properties of Key Reagents and Product

A thorough understanding of the physical and chemical properties of all substances involved is critical for safe and effective experimentation.

CompoundMolecular FormulaMolar Mass ( g/mol )AppearanceMelting Point (°C)Boiling Point (°C)
2,4,5-TrichloroanilineC₆H₄Cl₃N196.46White to off-white crystalline solid92-96270
2-Chloropropanoyl chlorideC₃H₄Cl₂O126.97Colorless to light yellow liquid-76110
TriethylamineC₆H₁₅N101.19Colorless liquid-114.789.5
N-(2,4,5-Trichlorophenyl)-2-chloropropanamideC₉H₇Cl₄NO286.97White to off-white solid91-93[3]Decomposes
Dichloromethane (DCM)CH₂Cl₂84.93Colorless liquid-96.739.6

Detailed Experimental Protocol

This protocol outlines a general procedure for the laboratory-scale synthesis of N-(2,4,5-trichlorophenyl)-2-chloropropanamide. Optimization may be required based on specific laboratory conditions and desired scale.

Materials:

  • 2,4,5-Trichloroaniline (1.0 eq)

  • 2-Chloropropanoyl chloride (1.1 eq)

  • Triethylamine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Dropping funnel

  • Condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) apparatus

Experimental_Workflow Start Start: Assemble Dry Glassware under Inert Atmosphere Dissolve_Aniline 1. Dissolve 2,4,5-Trichloroaniline and Triethylamine in Anhydrous DCM Start->Dissolve_Aniline Cool 2. Cool the Mixture to 0°C in an Ice Bath Dissolve_Aniline->Cool Add_Acyl_Chloride 3. Add 2-Chloropropanoyl Chloride Dropwise via Dropping Funnel Cool->Add_Acyl_Chloride React 4. Stir at 0°C for 30 min, then Warm to Room Temperature and Stir for 2-4 hours Add_Acyl_Chloride->React Monitor 5. Monitor Reaction Progress by TLC React->Monitor Quench 6. Quench the Reaction with Deionized Water Monitor->Quench Extract 7. Perform Liquid-Liquid Extraction with DCM Quench->Extract Wash 8. Wash Organic Layer with Saturated NaHCO₃ and Brine Extract->Wash Dry 9. Dry Organic Layer over Anhydrous MgSO₄/Na₂SO₄ Wash->Dry Concentrate 10. Concentrate in vacuo using a Rotary Evaporator Dry->Concentrate Purify 11. Purify Crude Product (Recrystallization or Column Chromatography) Concentrate->Purify Characterize 12. Characterize the Final Product (NMR, GC-MS, IR) Purify->Characterize End End Characterize->End

Caption: Step-by-step experimental workflow for the synthesis of N-(2,4,5-Trichlorophenyl)-2-chloropropanamide.

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2,4,5-trichloroaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the reaction mixture to 0°C using an ice bath. This is crucial to control the exothermic nature of the reaction and minimize potential side reactions.

  • Addition of Acyl Chloride: Add a solution of 2-chloropropanoyl chloride (1.1 eq) in anhydrous DCM to the dropping funnel. Add the acyl chloride solution dropwise to the stirred aniline solution over a period of 30-60 minutes, maintaining the temperature at 0°C.[8]

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 30 minutes. Then, remove the ice bath and let the reaction warm to room temperature. Continue stirring for 2-4 hours.[8]

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[6][9] A suitable eluent system would be a mixture of hexanes and ethyl acetate. The disappearance of the starting aniline spot and the appearance of a new, less polar product spot indicates reaction progression.

  • Work-up: Upon completion, quench the reaction by adding deionized water to the flask.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution (to remove any remaining HCl and acidic impurities) and then with brine (to remove residual water).[6][8]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[6][8] Filter to remove the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.[9]

Process Monitoring and Product Characterization

Accurate monitoring and thorough characterization are essential to ensure the desired product has been synthesized with high purity.

  • Thin Layer Chromatography (TLC): As mentioned, TLC is a quick and effective method to monitor the reaction's progress.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to determine the purity of the final product and identify any volatile impurities.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the unambiguous structural confirmation of the synthesized N-(2,4,5-trichlorophenyl)-2-chloropropanamide.[10][11] The spectra will provide detailed information about the chemical environment of the protons and carbons, confirming the formation of the amide bond and the integrity of the aromatic and aliphatic portions of the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the amide C=O stretch (typically around 1650-1680 cm⁻¹) and the N-H stretch (around 3200-3400 cm⁻¹).[11]

Safety Precautions and Waste Disposal

Personal Protective Equipment (PPE):

  • Wear appropriate personal protective equipment at all times, including safety goggles, a lab coat, and chemical-resistant gloves.[12]

Handling of Reagents:

  • 2,4,5-Trichloroaniline: This compound is toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure.[13][14] Handle in a well-ventilated fume hood.[13][15]

  • 2-Chloropropanoyl chloride: This reagent is corrosive and moisture-sensitive.[8] Handle under anhydrous conditions and in a fume hood.

  • Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a well-ventilated fume hood.

Waste Disposal:

  • All chemical waste must be disposed of in accordance with local, state, and federal regulations.[15] Halogenated organic waste should be collected in a designated container.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Product Formation Inactive reagents (hydrolyzed acyl chloride), insufficient base, or low reaction temperature.Use freshly opened or distilled reagents. Ensure anhydrous conditions. Check the stoichiometry of the base. Allow the reaction to proceed at room temperature for a longer duration.
Presence of Multiple Spots on TLC Side reactions such as diacylation (less likely with deactivated anilines) or incomplete reaction.Control the addition rate of the acyl chloride and maintain a low temperature during addition. Ensure sufficient reaction time for complete conversion.
Product is an Oil and Difficult to Purify Presence of impurities.Attempt purification by column chromatography. If the product is known to be a solid, try to induce crystallization by scratching the flask or adding a seed crystal.

Conclusion

The acylation of 2,4,5-trichloroaniline with 2-chloropropanoyl chloride is a robust and well-established reaction for the synthesis of the herbicide Propanil. By understanding the underlying mechanism, carefully controlling reaction conditions, and adhering to strict safety protocols, researchers can achieve high yields of the desired product. The detailed protocol and troubleshooting guide provided herein serve as a comprehensive resource for the successful execution of this important chemical transformation.

References

  • Benchchem. (n.d.). Application Notes and Protocols: N-acylation of Anilines with 4-Acetylpiperidine-1-carbonyl chloride.
  • Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation.
  • Benchchem. (n.d.). Application Notes and Protocols: N-Acylation and N-Alkylation of Halogenated Anilines.
  • Benchchem. (n.d.). Technical Support Center: 2-Chloropropionyl Chloride Acylation.
  • Vaia. (n.d.). Aniline on reaction with acetyl chloride gives: (a) Phenol (b) Acetamide (c) Acetanilide (d) Benzene.
  • Benchchem. (n.d.). Application Notes & Protocols: Analytical Techniques for N-Acyl Amino Acid Characterization.
  • Fisher Scientific. (2025, December 22). SAFETY DATA SHEET - 2,4,5-Trichloroaniline.
  • ResearchGate. (n.d.). Synthesis and Fungicidal Activity of N-(2,4,5-trichlorophenyl)-2-Oxo-and 2-Hydroxycycloalkylsulfonamides.
  • Google Patents. (n.d.). CN113912550A - Method for preparing 2,4, 5-trichloropyrimidine.
  • Google Patents. (n.d.). WO2016116797A1 - Crystalline modification of propanil.
  • Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides Involving Nitrogen Compounds.
  • Google Patents. (n.d.). US4447647A - Process for the preparation of 2,4,6-trichloroaniline.
  • Safety data sheet. (2019, July 30). 2,4,5-Trichloroaniline.
  • DergiPark. (n.d.). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES.
  • CORE. (2019, December 31). Synthesis and Characterization of N-Benzylidene Aniline Ligand for Spectrophotometric Determination of Nickel.
  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Chloroaniline.
  • Pearson. (n.d.). Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons.
  • PubChem. (n.d.). 2,4,5-Trichloroaniline.
  • Sciencemadness.org. (2021, January 9). Friedel-Crafts acylation of anilides.
  • Technical Disclosure Commons. (2021, January 14). Process For The Preparation of N-(5-chloropyridin-2-yl)-2ÂŁ[4-(N,N-dimethylcarbamimidoyl)-benzoylamino]-5-methoxybenzamide And.
  • Kim, C. (n.d.). Kinetics and mechanism of reactions of acetyl and chloroacetyl chlorid.
  • Google Patents. (n.d.). US2509245A - Preparation of 2, 4, 5-trichlorophenol.
  • Santa Cruz Biotechnology. (n.d.). 2,4,5-Trichloroaniline.
  • ijarsct. (2025, March 15). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid.
  • ThermoFisher. (n.d.). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.
  • Mississippi Agricultural and Forestry Experiment Station. (n.d.). B1020 Efficacy of Propanil Formulations on Various Stages of Barnyardgrass.
  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • ECHEMI. (n.d.). 2,4,6-Trichloroaniline SDS, 634-93-5 Safety Data Sheets.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone.
  • Patsnap. (2011, September 21). Method for preparing 2-chloropropionyl chloride with high optical activity.
  • Wikipedia. (n.d.). Propanil.
  • Regulations.gov. (2003, September 17). Reregistration Support: Use of Propanil and Other Herbicides in Rice.
  • propanil 360g/lEC rice herbicide weeds killer control. (n.d.).

Sources

Application

Topic: Advanced Analytical Strategies for the Quantification of 2-chloro-N-(2,4,5-trichlorophenyl)propanamide

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a comprehensive guide to the quantitative analysis of 2-chloro-N-(2,4,5-trichlorophenyl)propanam...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the quantitative analysis of 2-chloro-N-(2,4,5-trichlorophenyl)propanamide, a chlorinated amide compound of interest in environmental and toxicological research. We present a highly selective and sensitive method utilizing Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The protocols herein are designed for robustness and self-validation, covering sample preparation from complex matrices, instrumental analysis, and data interpretation. The causality behind key experimental choices is explained to empower researchers to adapt and troubleshoot the methodology effectively. This guide is intended for scientists requiring precise and reliable quantification of this and structurally similar halogenated aromatic compounds.

Introduction and Analytical Principle

2-chloro-N-(2,4,5-trichlorophenyl)propanamide belongs to the class of N-phenylamides, which often includes herbicides and other agrochemicals. Accurate quantification of such compounds in environmental and biological matrices is critical for assessing contamination levels, determining environmental fate, and conducting toxicological studies.[1][2] The inherent complexity of these sample types, combined with the typically low concentration of the analyte, necessitates a highly selective and sensitive analytical approach.[3]

This guide details a method based on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for separation, coupled with a triple quadrupole mass spectrometer (MS/MS) for detection and quantification.

Causality of Method Selection:

  • Reversed-Phase HPLC (RP-HPLC): The nonpolar nature of the trichlorophenyl ring and the overall molecular structure make 2-chloro-N-(2,4,5-trichlorophenyl)propanamide an ideal candidate for retention and separation on a C18 stationary phase. This technique effectively separates the analyte from more polar matrix components.[4]

  • Tandem Mass Spectrometry (MS/MS): This detection method offers unparalleled selectivity and sensitivity. By monitoring a specific precursor-to-product ion transition in Multiple Reaction Monitoring (MRM) mode, chemical noise is virtually eliminated, allowing for accurate quantification even at trace levels.[5] Electrospray Ionization (ESI) in positive mode is chosen due to the presence of the nitrogen atom in the amide group, which can be readily protonated to form a stable precursor ion ([M+H]⁺).

Materials and Instrumentation

Reagents and Standards
  • 2-chloro-N-(2,4,5-trichlorophenyl)propanamide certified reference standard (>99% purity)

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Water (Type I, 18.2 MΩ·cm)

  • Formic Acid (LC-MS Grade)

  • Ammonium Formate (LC-MS Grade)

  • Solid Phase Extraction (SPE) Cartridges: C18, 500 mg, 6 mL

  • Nitrogen gas, high purity

Instrumentation
  • HPLC System: A standard UHPLC or HPLC system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an Electrospray Ionization (ESI) source.

  • Analytical Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Sample Preparation: Solid Phase Extraction (SPE) manifold, sample concentrator/evaporator (e.g., nitrogen evaporator).[3]

Experimental Protocols

The overall analytical workflow is designed to ensure high recovery, removal of interferences, and precise quantification.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection 1. Sample Collection (e.g., Water, Soil) Extraction 2. Solid Phase Extraction (SPE) SampleCollection->Extraction Matrix Isolation Concentration 3. Eluate Concentration Extraction->Concentration Analyte Elution Reconstitution 4. Reconstitution in Mobile Phase Concentration->Reconstitution Final Sample Injection 5. LC-MS/MS Injection Reconstitution->Injection Analysis Quantification 6. Peak Integration & Quantification Injection->Quantification Signal Acquisition Validation 7. Data Validation & Reporting Quantification->Validation Result Generation

Caption: Overall workflow for the quantification of 2-chloro-N-(2,4,5-trichlorophenyl)propanamide.

Protocol 1: Sample Preparation via Solid-Phase Extraction (SPE)

This protocol is optimized for extracting the analyte from a water matrix. For solid matrices like soil, an initial solvent extraction (e.g., with acetonitrile) is required before loading onto the SPE cartridge.[6][7]

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of Type I water. Do not allow the cartridge to go dry.

  • Sample Loading: Pass 100 mL of the water sample through the conditioned cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of a 5% methanol in water solution to remove polar interferences.

  • Drying: Dry the cartridge thoroughly by passing nitrogen gas through it for 15-20 minutes. This step is critical to remove residual water, which can affect the elution efficiency of the organic solvent.

  • Elution: Elute the analyte from the cartridge using 2 x 4 mL of acetonitrile into a collection tube.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 1.0 mL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex for 30 seconds to ensure complete dissolution.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter into an HPLC vial for analysis.[8]

Protocol 2: LC-MS/MS Instrumental Analysis

The following conditions serve as a robust starting point and should be optimized for the specific instrumentation used.

Parameter Recommended Condition Rationale
HPLC Column C18 Reversed-Phase (100 mm x 2.1 mm, 1.8 µm)Provides excellent separation for nonpolar analytes.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier promotes protonation for positive mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting the analyte from the C18 column.
Flow Rate 0.3 mL/minOptimal for 2.1 mm ID columns, ensuring efficient separation.
Injection Volume 5 µLA small volume minimizes potential matrix effects and peak distortion.
Column Temp. 40 °CImproves peak shape and reduces viscosity, leading to better chromatography.
Gradient Elution 0-1 min: 50% B, 1-8 min: ramp to 95% B, 8-10 min: hold at 95% B, 10.1-12 min: return to 50% BA gradient is necessary to elute the analyte efficiently while separating it from matrix components.
Ionization Source Electrospray Ionization (ESI), Positive ModeThe amide nitrogen is readily protonated.
Scan Mode Multiple Reaction Monitoring (MRM)Ensures maximum sensitivity and selectivity for quantification.[5]
Key Ion Transitions See Table 2 below.Specific transitions are used for quantification and confirmation.

Table 2: Proposed MRM Transitions for Quantification (Based on the structure of 2-chloro-N-(2,4,5-trichlorophenyl)propanamide, MW ≈ 287 g/mol )

Analyte Precursor Ion [M+H]⁺ (m/z) Product Ion (Quantifier, m/z) Product Ion (Qualifier, m/z)
2-chloro-N-(2,4,5-trichlorophenyl)propanamide~287.9Fragment 1 (e.g., loss of chloropropane)Fragment 2 (e.g., trichlorophenyl fragment)
Note: These values are predictive. The exact m/z values must be determined experimentally by infusing a standard solution of the analyte into the mass spectrometer.
Protocol 3: Method Validation

A trustworthy protocol must be self-validating.[9] The analytical method should be validated according to established guidelines (e.g., SANTE/11813/2017) to determine its performance characteristics.[9]

Validation_Logic center_node Method Validation Linearity Linearity & Range (Calibration Curve) center_node->Linearity Establishes Range Accuracy Accuracy (% Recovery) center_node->Accuracy Measures Trueness Precision Precision (%RSD) center_node->Precision Measures Reproducibility Selectivity Selectivity (Matrix Blanks) center_node->Selectivity Ensures No Interference LOD_LOQ LOD & LOQ (S/N Ratio or Cal. Stats) center_node->LOD_LOQ Defines Sensitivity

Caption: Core pillars of the analytical method validation process.

  • Linearity: Prepare a calibration curve using at least five non-zero standards prepared in a blank matrix extract. The concentration range should encompass the expected sample concentrations. A correlation coefficient (r²) of >0.99 is typically required.[10]

  • Accuracy (Recovery): Spike blank matrix samples at low, medium, and high concentrations (e.g., 1x, 2x, and 10x the Limit of Quantification). Process these samples through the entire protocol (n=5 for each level). Accuracy is expressed as the percentage recovery. A typical acceptance range is 70-120%.[9]

  • Precision (Repeatability): Calculated as the relative standard deviation (%RSD) from the recovery samples analyzed on the same day by the same analyst. An RSD of <20% is generally considered acceptable.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These can be determined based on the standard deviation of the response and the slope of the calibration curve or by determining the concentration that yields a specific signal-to-noise ratio (S/N of 3 for LOD, S/N of 10 for LOQ).[11]

Table 3: Example Method Validation Performance

Validation Parameter Acceptance Criteria Example Result
Linearity (r²) > 0.990.998
Range Application-specific1 - 100 µg/L
Accuracy (% Recovery) 70 - 120%85 - 105%
Precision (% RSD) < 20%< 15%
LOD S/N ≥ 30.4 µg/L[10]
LOQ S/N ≥ 101.0 µg/L[10]

Conclusion

The LC-MS/MS method detailed in this application note provides a robust, selective, and sensitive framework for the quantification of 2-chloro-N-(2,4,5-trichlorophenyl)propanamide. The combination of solid-phase extraction for sample cleanup and tandem mass spectrometry for detection ensures reliable results from complex matrices. By following the outlined protocols for analysis and validation, researchers can achieve high-quality data suitable for regulatory, environmental, and research purposes.

References

  • SIELC Technologies. (n.d.). Propanil - SIELC Technologies. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Propanil on Newcrom B Column. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Propanil on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC analysis and fractionation and GC-EIMS analysis of propanil and... Retrieved from [Link]

  • Al-Qaim, F. F., et al. (2019). Rapid analytical method for the determination of 220 pesticide with their isomers by GCMS-TIC. PMC. Retrieved from [Link]

  • Gredelj, A., et al. (2024). Analytical Strategies for the Determination of Herbicides in Water: Advances in Sample Preparation, Separation, and Detection. MDPI. Retrieved from [Link]

  • Assalin, M. R., et al. (2020). Optimization and Validation of an Analytical Method for Determination of Herbicides Residues in Elephant Grass. Austin Publishing Group. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Method for Propanil & 3,4-DCA in Water. Retrieved from [Link]

  • de Morais, S. L., et al. (2024). Validation of Analytical Methodology for Glyphosate Determination and Degradation Assessment with the Silver Arsenate Photocatalyst. MDPI. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Methods: Propanil; 422005-01. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and validation of a RP-HPLC method for the multi-residue analysis of herbicides in complex pesticide formulations. Retrieved from [Link]

  • Lee, J., et al. (2011). Development and Validation of an Analytical Method for Determination of Endocrine Disruptor, 2,4-D, in Paddy Field Water. PubMed. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Methods: Propanil; 422005-01. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC-UV chromatogram of 3,4-DCA and propanil from a standard. Retrieved from [Link]

  • Organomation. (n.d.). Pesticide Sample Preparation. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra obtained for propanil by GC-MS. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation pathway analysis of propanil using GC–MS. Retrieved from [Link]

  • IntechOpen. (2017). Sample Preparation Methods for Pesticide Analysis in Food Commodities, Biological and Environment Matrices. Retrieved from [Link]

  • Mitchum, R. K., et al. (1981). Atmospheric pressure ionization mass spectrometry: the routine determination of 2,4,5-trichlorophenoxyacetic acid and its metabolites. PubMed. Retrieved from [Link]

  • Restek. (n.d.). A Guide to Preparing and Analyzing Chlorinated Pesticides. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A sensitive and efficient method for the determination of 8 chlorophenoxy acid herbicides in crops. Retrieved from [Link]

  • Agilent Technologies. (2006). Determination of Chlorinated Acid Herbicides in Soil by LC/MS/MS Application Note. Retrieved from [Link]

Sources

Method

Application Note: Advanced HPLC Method Development for Chlorinated Aromatic Compounds

Executive Summary Chlorinated aromatic compounds—ranging from chlorophenols used in wood preservatives to complex halogenated pharmaceutical intermediates—present a unique analytical challenge. Due to their high hydropho...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chlorinated aromatic compounds—ranging from chlorophenols used in wood preservatives to complex halogenated pharmaceutical intermediates—present a unique analytical challenge. Due to their high hydrophobicity, environmental persistence, and the frequent occurrence of closely related positional isomers, standard reversed-phase high-performance liquid chromatography (RP-HPLC) methods often yield co-eluting peaks and poor resolution[1].

This application note provides a rigorous, mechanistically grounded framework for developing robust HPLC methods for chlorinated aromatics. By moving beyond traditional C18 chemistries and leveraging orthogonal retention mechanisms, chromatographers can achieve baseline resolution of complex isomeric mixtures while ensuring compliance with stringent regulatory frameworks, such as EPA Method 8321B[2].

Mechanistic Grounding: Overcoming the Limitations of C18

The Isomeric Co-elution Problem

Standard alkyl stationary phases, such as C18 (octadecylsilane), rely almost exclusively on dispersive (hydrophobic) interactions. When analyzing chlorinated aromatics, this single-mode retention is often insufficient. Positional isomers (e.g., 2,4-dichlorophenol versus 2,6-dichlorophenol) possess nearly identical hydrodynamic volumes and octanol-water partition coefficients (log P)[3]. On a C18 column, these isomers will frequently co-elute because the stationary phase lacks the spatial and electronic discrimination required to separate them.

The Superiority of Pentafluorophenyl (PFP) Phases

To break this co-elution, method development must pivot to fluorinated stationary phases, specifically the Pentafluorophenyl (PFP) column. The PFP phase introduces multiple orthogonal retention mechanisms that exploit the specific electronic properties of halogenated analytes[4]:

  • π−π Interactions: The highly electron-deficient pentafluorophenyl ring acts as a strong π -acid, interacting deeply with the electron-rich (or differentially substituted) π -system of the aromatic analyte.

  • Dipole-Dipole Interactions: The highly polar C-F bonds on the stationary phase align with the C-Cl dipoles of the analyte, providing enhanced retention for heavily chlorinated congeners.

  • Shape Selectivity: The rigid, planar geometry of the PFP ring discriminates minute spatial differences between ortho, meta, and para substitutions far more effectively than flexible alkyl chains[5].

G Analyte Chlorinated Aromatic Hydrophobic Hydrophobic Analyte->Hydrophobic PiPi Pi-Pi Stacking Analyte->PiPi Dipole Dipole-Dipole Analyte->Dipole Shape Shape Selectivity Analyte->Shape PFP PFP Stationary Phase Hydrophobic->PFP PiPi->PFP Dipole->PFP Shape->PFP

Caption: Orthogonal retention mechanisms of a PFP stationary phase interacting with a chlorinated aromatic.

Mobile Phase Causality: Solvent and pH Effects

Methanol vs. Acetonitrile: The Protic Advantage

The choice of organic modifier is critical and non-intuitive when utilizing a PFP column. While Acetonitrile (ACN) is favored in standard RP-HPLC for its low viscosity and favorable backpressure profile, Methanol (MeOH) is strictly preferred for PFP columns .

Causality: Acetonitrile contains a cyano group with its own π -electrons. This aprotic solvent actively competes with the aromatic analyte for the π -acidic sites on the PFP stationary phase, effectively masking the column's unique selectivity. Methanol, being a protic solvent, does not participate in π−π interactions, thereby allowing the stationary phase to maximize the separation factor ( α ) for aromatic isomers[4].

pH Control and Ionization Suppression

Chlorophenols are weak acids with pKa values ranging from ~6.0 to 9.3. If the mobile phase pH fluctuates near the analyte's pKa, the compounds will exist in a state of partial ionization, leading to severe peak tailing and irreproducible retention times. To ensure the analytes remain fully protonated and neutral during the separation, the mobile phase must be acidified to a pH at least 2 units below the lowest pKa. The addition of 0.1% Acetic Acid or Formic Acid (yielding a pH of ~2.7) is mandatory for optimal peak symmetry[1].

G Step1 Analyze Chlorinated Aromatics Decision1 Are positional isomers present? Step1->Decision1 C18 Select C18 Column (Hydrophobic Retention) Decision1->C18 No PFP Select PFP Column (Pi-Pi & Dipole Retention) Decision1->PFP Yes Mod1 Mobile Phase: Acetonitrile (Lower backpressure) C18->Mod1 Mod2 Mobile Phase: Methanol (Preserves Pi-Pi interactions) PFP->Mod2 Buffer Add 0.1% Formic/Acetic Acid (Suppress ionization, pH < 3) Mod1->Buffer Mod2->Buffer

Caption: Decision tree for stationary and mobile phase selection in chlorinated aromatic method development.

Quantitative Data & Method Parameters

Table 1: Column Selectivity Comparison (C18 vs. PFP)

Data represents the separation of a standard isomeric mixture of Dichlorophenols (DCP).

ParameterTraditional C18 PhasePentafluorophenyl (PFP) Phase
Primary Retention Mechanism Hydrophobic (Dispersive)Hydrophobic, π−π , Dipole, Shape
Optimal Organic Modifier AcetonitrileMethanol
Resolution ( Rs​ ) 2,4-DCP vs 2,6-DCP 0.8 (Co-elution)3.2 (Baseline Resolution)
Tailing Factor ( Tf​ ) 1.6 (Moderate Tailing)1.05 (Excellent Symmetry)
Theoretical Plates ( N ) ~5,500~14,200
Table 2: Optimized Gradient Elution Profile

Because chlorinated aromatics span a wide range of hydrophobicity (e.g., mono-chlorophenol elutes much earlier than pentachlorophenol), a gradient elution is required to ensure sharp peaks and reasonable run times[1].

Time (min)Mobile Phase A (Water + 0.1% Acetic Acid)Mobile Phase B (Methanol + 0.1% Acetic Acid)Flow Rate (mL/min)
0.060%40%1.0
2.060%40%1.0
12.05%95%1.0
15.05%95%1.0
15.160%40%1.0
20.060%40%1.0

Experimental Protocol: Step-by-Step Workflow

This self-validating protocol is designed for the extraction and quantification of chlorinated phenols from environmental or synthetic matrices, aligning with the principles of EPA Method 8321B[2].

Step 1: Sample Preparation via Solid-Phase Extraction (SPE)
  • Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 200 mg) with 5 mL of Methanol followed by 5 mL of HPLC-grade water acidified to pH 2.5 with acetic acid.

  • Load 100 mL of the aqueous sample (pre-adjusted to pH 2.5 to ensure analytes are fully protonated) at a flow rate of 2-3 mL/min[3].

  • Wash the cartridge with 5 mL of 5% Methanol in water to remove highly polar matrix interferences.

  • Elute the chlorinated aromatics using 5 mL of 100% Methanol.

  • Evaporate the eluate to near-dryness under a gentle stream of nitrogen at 35°C, and reconstitute in 1 mL of initial mobile phase (60:40 Water:Methanol).

Step 2: Instrument Setup & Equilibration
  • Install a PFP analytical column (e.g., 150 mm x 4.6 mm, 3 µm particle size) into the HPLC column oven set to 35°C. Note: Elevated temperature reduces mobile phase viscosity and improves mass transfer.

  • Purge the HPLC lines with Mobile Phase A (Water + 0.1% Acetic Acid) and Mobile Phase B (Methanol + 0.1% Acetic Acid).

  • Equilibrate the column at the initial gradient conditions (60% A / 40% B) for at least 10 column volumes until the baseline is stable.

Step 3: Detection Parameters
  • For UV/PDA Detection: Set the monitoring wavelengths to 254 nm (primary aromatic absorbance) and 280 nm (specific for chlorophenols)[1].

  • For MS Detection (Optional but recommended for trace analysis): Configure the mass spectrometer with an Electrospray Ionization (ESI) source operating in Negative Ion Mode . Chlorophenols readily lose a proton to form stable [M−H]− ions. Ensure the capillary voltage is optimized (typically ~3.0 kV) and the desolvation temperature is set to 350°C[2].

Step 4: Execution and System Suitability
  • Inject 10 µL of a system suitability standard containing a critical pair (e.g., 2,4-DCP and 2,6-DCP).

  • Verify that the resolution ( Rs​ ) between the critical pair is ≥2.0 and the tailing factor ( Tf​ ) is ≤1.2 .

  • Proceed with the injection of blanks, calibration standards, and reconstituted samples using the gradient profile outlined in Table 2.

References

  • EPA Method 8321B: Solvent-Extractable Nonvolatile Compounds by High-Performance Liquid Chromatography/Thermospray/Mass Spectrometry. U.S. Environmental Protection Agency.
  • Application Note: High-Performance Liquid Chromatography for the Separation of Chlorinated Phenols. BenchChem.
  • Automated On-Line Column-Switching HPLC-MS/MS Method with Peak Focusing for the Determination of Nine Environmental Phenols in Urine. Analytical Chemistry - ACS Publications.
  • 1-(3-(Chloromethyl)phenyl)ethanone Technical Guide: PFP Column Selectivity. BenchChem.

Sources

Application

Introduction: The Imperative for Robust In Vitro Systems

Application Note: Strategic Development and Validation of In Vitro Assays for Novel Chemical Compounds Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Early Drug Disco...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Development and Validation of In Vitro Assays for Novel Chemical Compounds

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Early Drug Discovery, High-Throughput Screening (HTS), and Pharmacokinetics

The transition from target identification to a viable clinical candidate is fraught with high attrition rates. Historically, nearly half of all drugs fail in clinical trials due to human toxicity, while another significant portion fails due to lack of efficacy[1]. To mitigate these downstream failures, early-stage drug discovery relies heavily on the rigorous development of in vitro assays.

As defined by the NIH Assay Guidance Manual (AGM), an in vitro assay in this context is an artificial, self-validating biological system engineered to measure the intervention of a novel chemical compound against a specific target or phenotypic state[2]. Whether utilizing a biochemical approach (target-based drug discovery) to assess direct kinetic binding, or a cell-based approach (phenotypic drug discovery) to evaluate holistic cellular responses, the assay must be highly reproducible, scalable, and statistically robust[1].

Phase I: Assay Conceptualization and Optimization Parameters

Before an assay can be scaled for High-Throughput Screening (HTS), the microenvironment of the reaction must be optimized. As an application scientist, you must design the assay not just for biological relevance, but for mechanical and chemical endurance.

Reagent Stability and Kinetics

In an automated HTS environment, reagents may sit on robotic decks at room temperature for several hours. If enzyme activity or fluorophore integrity degrades over this period, the assay will exhibit temporal drift, leading to false negatives/positives[3].

  • Causality-Driven Action: Always conduct time-course stability experiments on all unmixed and mixed reagents to define the maximum allowable "in-process" time before signal degradation occurs[4].

DMSO Tolerance

Novel chemical libraries are universally dissolved and stored in 100% Dimethyl sulfoxide (DMSO). When these compounds are acoustically dispensed or pinned into assay plates, a residual concentration of DMSO is introduced to the biological system.

  • Causality-Driven Action: Because DMSO can denature proteins or lyse cells, you must determine the maximum DMSO concentration the assay can tolerate without deviating more than 20% from a zero-DMSO baseline[5]. Biochemical assays should typically tolerate at least 1% DMSO, while sensitive cell-based assays must tolerate at least 0.1%[5].

G N1 Target ID & Reagent Sourcing N2 Assay Optimization (DMSO, Kinetics) N1->N2 N3 3-Day Plate Uniformity Study N2->N3 N4 Statistical Validation (Z'-Factor > 0.5) N3->N4 N5 HTS Campaign Implementation N4->N5

Fig 1. Linear workflow for in vitro assay development from target identification to HTS implementation.

Phase II: Statistical Validation & Quality Control

A self-validating protocol requires strict statistical boundaries. You cannot trust a hit if you cannot trust the baseline variance of the assay. The industry standard for assessing assay robustness is the Z'-factor , a dimensionless parameter that evaluates the separation between the highest and lowest assay readouts while accounting for data dispersion[6].

Table 1: Quantitative Metrics for HTS Assay Validation
MetricFormula / DefinitionAcceptance CriteriaRationale / Causality
Z'-Factor $1 - \frac{3(\sigma_{high} + \sigma_{low})}{\mu_{high} - \mu_{low}}$
Coefficient of Variation (CV) (σ/μ)×100 < 10% (Intra-plate)Ensures pipetting accuracy and biological uniformity. High CV indicates poor liquid handling or cell seeding inconsistencies[3].
Signal Window (SW) σhigh​(μhigh​−μlow​)−3(σhigh​+σlow​)​ > 2.0 Confirms that the separation between positive and negative controls is statistically significant enough to avoid overlap[6].

Phase III: Experimental Protocol: 3-Day Plate Uniformity Study

To transition an assay from the benchtop to an automated HTS platform, a Plate Uniformity Study is mandatory. This protocol identifies systematic errors, such as edge effects (caused by evaporation or thermal gradients at the perimeter of the microtiter plate) and dispensing anomalies[3][4].

Objective: Assess inter-day and intra-plate variability using mock screening conditions. Materials: 384-well or 1536-well microplates, automated liquid handler, assay reagents, DMSO.

Step-by-Step Methodology:

  • Preparation of Signal States: Prepare three distinct pharmacological states using your reference compounds:

    • Max Signal (High): Buffer/Cells + Vehicle (DMSO) only.

    • Min Signal (Low): Buffer/Cells + saturating concentration of reference inhibitor (IC100).

    • Mid Signal (Medium): Buffer/Cells + reference inhibitor at its exact IC50 concentration. Note: The Mid signal is highly sensitive to variance and is the best indicator of assay drift.

  • Plate Layout Generation: For each day, prepare three individual plates.

    • Plate 1 (Interleaved): Alternate columns of High, Mid, and Low signals across the entire plate.

    • Plate 2 (Edge Test): Place High signals on the outer perimeter (rows A, P; columns 1, 24) and Low signals in the center.

    • Plate 3 (Drift Test): Fill the top half with High signals and the bottom half with Low signals.

  • Automated Dispensing: Use the exact automated liquid handling robotics intended for the final HTS campaign to dispense reagents and DMSO to match the final screening concentration (e.g., 0.5% final)[4].

  • Incubation: Incubate plates under standard assay conditions (e.g., 37°C, 5% CO2 for cell-based; RT for biochemical).

  • Detection & Analysis: Read the plates using the designated multi-mode reader. Calculate the CV, Z'-factor, and Signal Window for each plate.

  • Iteration: Repeat this exact process for 3 consecutive days. The assay is only deemed "HTS-ready" if the Z'-factor remains > 0.5 and CV < 10% across all 9 plates[4][6].

Phase IV: Hit Triage and In Vitro ADME Profiling

Identifying a "hit" in a primary screen is only the beginning. Because primary screens are prone to technical false positives (e.g., auto-fluorescent compounds, aggregators, or pan-assay interference compounds), a rigorous triage pathway must be established[5].

Once target engagement is confirmed via orthogonal assays (using a different detection readout, such as switching from luminescence to mass spectrometry), the chemical compound must undergo in vitroADME testing (Absorption, Distribution, Metabolism, and Excretion)[7].

  • Causality-Driven Action: We perform in vitro ADME early in the DMPK (Drug Metabolism and Pharmacokinetics) pipeline because a compound with high target affinity is useless if it is rapidly degraded by liver microsomes or cannot permeate the intestinal epithelium[7]. Assays such as Caco-2 permeability (Absorption) and Cytochrome P450 inhibition (Metabolism) provide critical decision-making data to guide chemical structure optimization before expensive in vivo animal models are utilized[7].

G H1 Primary HTS Hits H2 Counter-Screening (Remove False Positives) H1->H2 H3 Orthogonal Assays (Confirm Target Engagement) H2->H3 H4 In Vitro ADME Profiling (Absorption, Metabolism) H3->H4 H5 Validated Lead Compound H4->H5

Fig 2. Hit-to-lead triage cascade emphasizing the elimination of false positives and profiling of ADME properties.

References

  • How to Develop Effective in vitro Assays for Early Drug Discovery - Charnwood Discovery. Available at: [Link]

  • Assay Guidance Manual - NCBI Bookshelf, NIH. Available at:[Link]

  • Assay Validation in High Throughput Screening – from Concept to Application - ResearchGate. Available at: [Link]

  • HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf, NIH. Available at: [Link]

  • Small Compound Screening Overview - Target Discovery Institute, University of Oxford. Available at:[Link]

  • HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES - EU-Openscreen. Available at: [Link]

Sources

Method

Application Notes and Protocols for High-Throughput Screening of Propanamide Derivatives

Introduction: The Therapeutic Promise of Propanamide Derivatives Propanamide derivatives represent a versatile class of organic compounds characterized by a core propanamide structure.[1] This scaffold has proven to be a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Promise of Propanamide Derivatives

Propanamide derivatives represent a versatile class of organic compounds characterized by a core propanamide structure.[1] This scaffold has proven to be a fertile ground for medicinal chemistry, with derivatives showing a wide range of biological activities. Research has highlighted their potential as antioxidants, anti-inflammatory agents, and specific modulators of key biological targets.[1] Notably, various propanamide derivatives have been investigated for their roles as enzyme inhibitors—targeting enzymes like acetylcholinesterase (AChE) in the context of neurodegenerative diseases, and cyclooxygenase-2 (COX-2) for inflammation.[2] Furthermore, they have been developed as selective androgen receptor degraders (SARDs) for applications in oncology.[3]

Given this broad therapeutic potential, the ability to rapidly screen large libraries of propanamide derivatives against diverse biological targets is crucial for accelerating drug discovery.[4][5][6] High-throughput screening (HTS) provides the necessary platform, combining automation, miniaturized assays, and sophisticated data analysis to test hundreds of thousands of compounds efficiently.[4][5][7]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing HTS campaigns for propanamide derivatives. We will move beyond simple step-by-step instructions to explain the underlying scientific principles and field-proven strategies that ensure the generation of high-quality, actionable data.

The HTS Workflow: A Strategic Overview

A successful HTS campaign is a multi-stage process that requires careful planning and execution at each step.[5][8] The overall workflow is designed to systematically identify promising compounds from a large library and validate their activity through a series of increasingly rigorous assays.

HTS_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Execution cluster_2 Phase 3: Validation AssayDev Assay Development & Miniaturization Pilot Pilot Screen (Small Library Subset) AssayDev->Pilot Validate Robustness (Z' > 0.5) PrimaryHTS Primary HTS (Full Library Screen) Pilot->PrimaryHTS Proceed to Full Screen DataAnalysis Data Analysis & Quality Control PrimaryHTS->DataAnalysis Generate Raw Data HitConfirm Hit Confirmation (Fresh Compound Powder) DataAnalysis->HitConfirm Select Primary 'Hits' DoseResponse Dose-Response & IC50/EC50 Determination HitConfirm->DoseResponse SAR Preliminary SAR & Hit Triage DoseResponse->SAR ToLeadOp Lead Optimization (Medicinal Chemistry) SAR->ToLeadOp

Caption: A strategic workflow for a typical HTS campaign.

Part I: Assay Development & Miniaturization - The Foundation of a Successful Screen

The quality of an HTS campaign is fundamentally determined by the quality of the assay.[5] A robust, reproducible, and sensitive assay is paramount.[6] The choice between a biochemical and a cell-based assay depends entirely on the biological question being asked.

  • Biochemical Assays: These assays use purified components, such as a target enzyme and its substrate, to measure the direct effect of a compound on molecular function.[5][9] They are generally simpler to set up and less prone to certain types of artifacts. For propanamide derivatives, this could involve screening for inhibitors of a specific enzyme like urease or acetylcholinesterase.[10][2]

  • Cell-Based Assays: These assays use living cells and measure a cellular response, such as changes in gene expression, cell viability, or signaling pathway activation.[5][11] They provide more physiologically relevant data but can be more complex and variable. A cell-based assay for propanamides might measure the inhibition of inflammatory responses in immune cells.

Causality in Assay Choice: The decision to use a biochemical versus a cell-based assay is a trade-off between a clean, direct measure of target engagement and a more complex, but biologically relevant, systems-level readout. For a novel target where the mechanism is well understood, a biochemical assay is often the best starting point. For identifying compounds that modulate a complex pathway or phenotype, a cell-based screen is superior.[11]

Miniaturization and Automation: To be cost-effective and efficient, assays must be miniaturized for use in high-density microplates (typically 384- or 1536-well formats).[7][12] This reduces the consumption of expensive reagents and valuable compound stocks.[7] The entire process, from liquid handling to signal detection, is typically performed using robotic systems to ensure precision and throughput.[6][13]

The Self-Validating System: Z'-Factor A critical step in assay development is validation, which is quantified using the Z'-factor.[5][14] This statistical parameter provides a measure of the assay's quality by comparing the dynamic range of the signal to the data variation.

The formula is: Z' = 1 - (3σp + 3σn) / |μp - μn|

Where:

  • μp and σp are the mean and standard deviation of the positive control.

  • μn and σn are the mean and standard deviation of the negative control.

Z'-Factor ValueAssay QualityInterpretation
> 0.5ExcellentA large separation between controls with low variability. Ideal for HTS.[5][14]
0 to 0.5AcceptableThe assay may be usable, but hit confirmation will be critical.
< 0UnacceptableThe signal window is not sufficient to distinguish hits from noise.

Scientist's Note: Before committing to a full library screen, a "dry run" or pilot screen on a small, diverse subset of compounds is essential.[14] This step validates the assay's performance (Z' > 0.5) in the presence of library compounds and helps identify potential issues, such as interference from the compounds themselves.[14]

Part II: Data Analysis, Quality Control, and Hit Identification

The raw data from an HTS campaign can be substantial, often comprising millions of data points.[15] Rigorous data analysis is required to normalize the data, assess its quality, and confidently identify "hits."[4][16]

Data Normalization: Systematic errors can arise from plate-to-plate variability, positional effects within a plate, or instrument fluctuations.[17] Normalization corrects for these variations, making results comparable across the entire screen.[16] A common method is to normalize data based on the in-plate controls (0% activity for the negative control, 100% activity for the positive control).[16]

Hit Selection: A "hit" is a compound that produces a desired biological response of a specific magnitude.[4] The selection criteria must be stringent enough to minimize false positives while not missing true actives. A common method is to use a statistical cutoff, such as three standard deviations from the mean of the sample population.

Part III: Hit Confirmation and Triage - From Data to Decisions

Not all primary hits are genuine. They can be artifacts of the assay technology or "promiscuous inhibitors." Therefore, a systematic triage process is essential to focus resources on the most promising candidates.

Hit_Triage PrimaryHits Primary HTS Hits (e.g., >50% Inhibition) Reorder Re-order or Re-synthesize Fresh Powder PrimaryHits->Reorder Step 1 DoseResponse Confirm Activity & Generate Dose-Response Curve (IC50) Reorder->DoseResponse Step 2 Orthogonal Orthogonal Assay (Different Technology/Biology) DoseResponse->Orthogonal Step 3 SAR_Analysis Preliminary SAR Analysis (Group similar scaffolds) Orthogonal->SAR_Analysis Step 4 ValidatedHit Validated Hit Series SAR_Analysis->ValidatedHit Outcome

Caption: A typical workflow for hit confirmation and triage.

  • Hit Confirmation: Primary hits are re-tested, often using freshly ordered or synthesized powder to rule out issues with compound storage or identity from the library plates.[18]

  • Dose-Response Curves: Confirmed hits are tested across a range of concentrations to determine their potency (IC50 or EC50). This is a critical step to differentiate potent compounds from weak ones.

  • Orthogonal Assays: To ensure the observed activity is not an artifact of the primary assay format, hits are tested in an orthogonal assay that measures the same biological endpoint but uses a different technology.[19]

  • Preliminary Structure-Activity Relationship (SAR): Active compounds are grouped by chemical structure to identify initial SAR trends.[14] This helps prioritize chemical scaffolds for further investigation in the hit-to-lead stage.[14]

Protocol 1: Biochemical HTS for Acetylcholinesterase (AChE) Inhibitors

This protocol describes a 384-well format absorbance-based assay for identifying propanamide derivatives that inhibit AChE, a key target in Alzheimer's disease research.[10] The assay is based on the Ellman's method.

A. Materials and Reagents

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0

  • Enzyme: Human recombinant Acetylcholinesterase (AChE)

  • Substrate: Acetylthiocholine iodide (ATCI)

  • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent)

  • Positive Control: Donepezil (or other known AChE inhibitor)

  • Test Plates: 384-well, clear, flat-bottom microplates

  • Compound Library: Propanamide derivatives dissolved in 100% DMSO

B. Assay Protocol

  • Compound Plating:

    • Using an acoustic liquid handler, dispense 50 nL of each propanamide derivative from the library stock plate into the appropriate wells of the 384-well assay plate.

    • Dispense 50 nL of 100% DMSO into negative control wells ("max signal").

    • Dispense 50 nL of the positive control inhibitor stock solution into positive control wells ("min signal").

    Rationale: Acoustic dispensing minimizes contact and reduces the risk of cross-contamination while allowing for precise transfer of very small volumes.

  • Enzyme Addition:

    • Prepare a working solution of AChE in assay buffer.

    • Using an automated dispenser, add 10 µL of the AChE solution to all wells except for the "no enzyme" blanks. Add 10 µL of assay buffer to the blank wells.

    • Incubate the plate for 15 minutes at room temperature.

    Rationale: Pre-incubating the enzyme with the test compounds allows for the binding of inhibitors before the substrate is introduced.

  • Substrate/Chromogen Addition & Signal Detection:

    • Prepare a reaction mix containing ATCI and DTNB in assay buffer.

    • Add 10 µL of the reaction mix to all wells to start the reaction.

    • Immediately place the plate in a microplate reader capable of kinetic measurements.

    • Measure the absorbance at 412 nm every 60 seconds for 10-15 minutes.

    Rationale: The reaction rate (Vmax) is proportional to the enzyme activity. Inhibitors will slow down the rate of color development. A kinetic reading is more robust than a single endpoint reading as it is less susceptible to timing errors.

C. Data Analysis

  • Calculate Reaction Rates: Determine the rate of reaction (mOD/min) for each well from the linear portion of the kinetic curve.

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (Rate_sample - Rate_min_control) / (Rate_max_control - Rate_min_control))

  • Hit Selection: Identify compounds that exhibit an inhibition greater than a predefined threshold (e.g., >50% or 3 standard deviations from the mean).

D. Expected Results

Compound IDReaction Rate (mOD/min)% InhibitionHit? (Threshold >50%)
DMSO (Max)150.50%No
Donepezil (Min)5.2100%Yes
PD-001145.13.7%No
PD-002 35.8 78.9% Yes
PD-00390.341.4%No

Protocol 2: Cell-Based HTS for Anti-Inflammatory Propanamide Derivatives

This protocol describes a 384-well format luminescence-based reporter gene assay to identify propanamide derivatives that inhibit the NF-κB inflammatory signaling pathway.

A. Materials and Reagents

  • Cell Line: HEK293 cells stably expressing an NF-κB-luciferase reporter construct.

  • Cell Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin.

  • Inducing Agent: Tumor Necrosis Factor-alpha (TNF-α).

  • Positive Control: BAY 11-7082 (or other known NF-κB inhibitor).

  • Lysis & Detection Reagent: Commercially available luciferase assay reagent (e.g., Bright-Glo™).

  • Test Plates: 384-well, white, solid-bottom microplates suitable for luminescence.

  • Compound Library: Propanamide derivatives dissolved in 100% DMSO.

B. Assay Protocol

  • Cell Plating:

    • Harvest and count the HEK293-NFκB-luc cells.

    • Using a multi-channel dispenser, seed 20 µL of the cell suspension (e.g., 5,000 cells/well) into all wells of the 384-well plate.

    • Incubate the plate for 4-6 hours at 37°C, 5% CO₂ to allow cells to attach.

    Rationale: White plates are used to maximize the luminescent signal and prevent optical crosstalk between wells. Allowing cells to attach ensures they are in a healthy state before compound addition.

  • Compound Addition:

    • Dispense 100 nL of propanamide derivatives and controls into the appropriate wells. The final DMSO concentration should be kept low (≤ 0.5%) to avoid cytotoxicity.[20]

    • Incubate for 1 hour at 37°C, 5% CO₂.

  • Pathway Stimulation:

    • Prepare a solution of TNF-α in cell culture medium at a concentration that induces a robust signal (e.g., EC80, determined during assay development).

    • Add 5 µL of the TNF-α solution to all wells except the negative controls (add 5 µL of medium instead).

    • Incubate the plates for 6-8 hours at 37°C, 5% CO₂.

    Rationale: The 6-8 hour incubation allows sufficient time for the signaling cascade to activate, leading to transcription and translation of the luciferase reporter gene.

  • Signal Detection:

    • Equilibrate the plates and the luciferase detection reagent to room temperature.

    • Add 25 µL of the detection reagent to all wells. This reagent lyses the cells and provides the substrate for the luciferase enzyme.

    • Incubate for 5 minutes at room temperature to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

C. Data Analysis

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (RLU_sample - RLU_min_control) / (RLU_max_control - RLU_min_control))

    • RLU = Relative Light Units.

  • Counter-Screen: Hits should be tested in a counter-screen for cytotoxicity (e.g., a CellTiter-Glo® assay) to eliminate compounds that "inhibit" the signal simply by killing the cells.

References

  • Comprehensive Analysis of High-Throughput Screening D
  • Propanamide Compounds: A Review of Their Antioxidant, Anti-Inflammatory, and Potential Drug Development Applic
  • Data Analysis Approaches in High Throughput Screening. IntechOpen.
  • Comprehensive analysis of high-throughput screens with HiTSeekR. Oxford Academic.
  • High-throughput screening. Wikipedia.
  • A Quantitative High-Throughput Screening Data Analysis Pipeline for Activity Profiling. PMC - NCBI.
  • High-throughput Screening Steps. UCSF Small Molecule Discovery Center.
  • Small Compound Screening Overview. University of Oxford Target Discovery Institute.
  • High throughput screening of small molecule library: procedure, challenges and future. Journal of Biomedical Science.
  • High-Throughput Screening: Methods and Protocols.
  • High-throughput screening (HTS). BMG LABTECH.
  • Structure–activity relationship of the propenamide and propanamide series.
  • Exploration and Biological Evaluation of Basic Heteromonocyclic Propanamide Derivatives as SARDs for the Treatment of Enzalutamide-Resistant Prost
  • High-Throughput Screening. Technology Networks.
  • High Throughput Screening Assays for Drug Discovery. BellBrook Labs.
  • Exploration and Biological Evaluation of Basic Heteromonocyclic Propanamide Derivatives as SARDs for the Treatment of Enzalutamide-Resistant Prost
  • Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. PubMed.
  • Propanamide. Grokipedia.
  • High-throughput screening assays for the identification of chemical probes.
  • HTS Assay Valid
  • Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. PMC - NCBI.
  • Procainamide. Wikipedia.
  • High-Throughput Screening (HTS) Services.
  • Resources for Assay Development and High Throughput Screening. MSU Drug Discovery.
  • Challenges of HTS in early-stage drug discovery. AXXAM.
  • High-Throughput Screening. Enamine.
  • High throughput screening (HTS). Biological screening. ChemDiv.
  • Application Note: High-Throughput Screening Assays for Nithiamide Deriv
  • High-Throughput Screening (HTS)
  • High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. PMC - NCBI.
  • Challenges and advancements in high-throughput screening strategies for cancer therapeutics. AccScience Publishing. [Link]

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Application

Application Note: Advanced In Vitro Antimicrobial Susceptibility Testing (AST)

Introduction and Rationale The development of novel antimicrobial agents necessitates rigorous, standardized in vitro testing to establish baseline efficacy, define Minimum Inhibitory Concentrations (MIC), and elucidate...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Rationale

The development of novel antimicrobial agents necessitates rigorous, standardized in vitro testing to establish baseline efficacy, define Minimum Inhibitory Concentrations (MIC), and elucidate pharmacodynamic killing kinetics. Deviations from standardized reference methods can lead to increased costs, regulatory hurdles, and reduced clinical adoption[1]. This protocol synthesizes guidelines from the Clinical and Laboratory Standards Institute (CLSI)[2] and the European Committee on Antimicrobial Susceptibility Testing (EUCAST)[3] to provide a comprehensive, self-validating workflow for evaluating antimicrobial compounds.

Experimental Workflow

AST_Workflow A Bacterial Isolate Preparation B Inoculum Standardization (0.5 McFarland) A->B Subculture (18-24h) C Broth Microdilution (CLSI M07 / EUCAST) B->C Dilute to 5x10^5 CFU/mL D MIC Determination (Read at 16-20h) C->D Incubate at 35±2°C E Time-Kill Kinetics (0, 2, 4, 8, 24h) D->E Select concentrations (e.g., 1x, 4x, 8x MIC) F Pharmacodynamic Profiling (Bactericidal vs. Static) E->F Log Reduction Analysis

Standardized workflow for antimicrobial susceptibility testing and pharmacodynamic profiling.

Protocol I: Broth Microdilution (MIC Determination)

The gold standard for AST is broth microdilution (BMD) in Cation-Adjusted Mueller-Hinton Broth (CAMHB)[1].

Mechanistic Causality & Material Selection
  • Media Choice (CAMHB): Mueller-Hinton broth is specifically formulated to be low in sulfonamide, trimethoprim, and tetracycline inhibitors. Cation adjustment (calcium and magnesium) is critical because ambient divalent cations dictate the binding efficacy of certain drugs (like aminoglycosides and daptomycin) to the bacterial outer membrane[1].

  • Inoculum Density ( 5×105 CFU/mL): A precise starting population is non-negotiable. An overly dense inoculum causes the "inoculum effect," falsely elevating the MIC due to drug depletion or enzymatic degradation (e.g., β -lactamases). Conversely, a sparse inoculum risks false susceptibility[2].

Step-by-Step Methodology
  • Preparation of Antimicrobial Stock: Dissolve the test compound in an appropriate solvent. Prepare a working stock at the highest desired final concentration in CAMHB.

  • Serial Dilution: In a 96-well U-bottom microtiter plate, dispense 50 µL of CAMHB into columns 2 through 12. Add 100 µL of the antimicrobial stock to column 1. Perform a two-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing thoroughly, and continuing through column 10. Discard 50 µL from column 10. (Column 11 = Growth Control; Column 12 = Sterility Control).

  • Inoculum Preparation: Select 3-5 well-isolated colonies from an overnight agar plate. Suspend in sterile saline to match a 0.5 McFarland standard (approximately 1.5×108 CFU/mL).

  • Inoculum Dilution: Dilute the suspension 1:150 in CAMHB to achieve 1×106 CFU/mL.

  • Inoculation: Add 50 µL of the diluted inoculum to columns 1-11. The final well volume is 100 µL, and the final inoculum density is precisely 5×105 CFU/mL.

  • Incubation & Reading: Incubate the plate at 35±2°C for 16-20 hours. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth[3].

Protocol II: Time-Kill Kinetics Assay

While MIC indicates the inhibitory threshold, it does not differentiate between bacteriostatic and bactericidal mechanisms. The Time-Kill assay measures the temporal dynamics of bacterial death, providing crucial insights into concentration- and time-dependent killing mechanisms[4].

Mechanistic Causality & Material Selection
  • Logarithmic Phase Growth: Bacteria must be in the exponential growth phase when exposed to the drug. Most antimicrobials (especially cell-wall synthesis inhibitors like β -lactams) require active cellular division to exert their lethal effects[5].

  • Carryover Mitigation: When plating high concentrations of the drug, active antimicrobial carryover can inhibit growth on the agar plate, leading to false-positive bactericidal readings. This is mitigated by extensive serial dilution or the addition of activated charcoal prior to plating[5].

Step-by-Step Methodology
  • Culture Preparation: Subculture the test organism in CAMHB until it reaches the exponential phase (OD600 0.25)[5].

  • Drug Exposure: Prepare flasks containing CAMHB with the antimicrobial agent at , , , and the established MIC. Include a drug-free growth control.

  • Inoculation: Inoculate each flask to a final density of approximately 5×105 CFU/mL[5].

  • Sampling: Incubate at 37°C with continuous shaking. At predetermined intervals (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw 100 µL aliquots[6].

  • Quantification: Serially dilute the aliquots in 0.85% saline to prevent drug carryover. Spread 10 µL to 100 µL of the dilutions onto Mueller-Hinton agar plates[6].

  • Colony Counting: Incubate the plates for 18-24 hours at 37°C and quantify the surviving organisms (CFU/mL)[7].

Data Presentation and Interpretation

Data from both assays must be synthesized to determine the clinical viability and dosing regimen of the compound.

AssayParameterOutcomeInterpretation
Broth Microdilution MIC Value Clinical BreakpointSusceptible (S) - Normal dosing is effective[3].
Broth Microdilution MIC Value > Clinical BreakpointResistant (R) - High likelihood of therapeutic failure[3].
Time-Kill Kinetics Δlog10​ CFU/mL at 24h ≥3.0log10​ reductionBactericidal - 99.9% killing of the initial inoculum[8].
Time-Kill Kinetics Δlog10​ CFU/mL at 24h <3.0log10​ reductionBacteriostatic - Inhibits growth but does not kill 99.9%[7].

Quality Control & Self-Validation System

To ensure the protocol functions as a self-validating system, the following internal controls must be strictly maintained and verified before any data is accepted:

  • Sterility Control (Negative Control): Uninoculated media must remain completely clear. Any turbidity invalidates the entire plate, indicating contamination.

  • Growth Control (Positive Control): The drug-free inoculated well must show robust, confluent growth. Poor growth indicates compromised media, improper incubation, or a non-viable inoculum.

  • Reference Strains: Assays must be run concurrently with CLSI/EUCAST-designated quality control strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213). The MIC for these strains must fall within the tightly defined, published acceptable ranges[3]. If the QC strain fails, the test isolate results cannot be trusted and the assay must be repeated.

References

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically Source: Clinical & Laboratory Standards Institute (CLSI) URL:[Link]

  • Disk Diffusion and Quality Control - EUCAST Source: European Committee on Antimicrobial Susceptibility Testing (EUCAST) URL:[Link]

  • Modification of antimicrobial susceptibility testing methods Source: PubMed / National Institutes of Health (NIH) URL:[Link]

  • Time-Kill Assay Services for Antimicrobial Development Source: Pharma Industry Review URL:[Link]

  • A Review of Commonly Used Methodologies for Assessing the Antibacterial Activity of Honey and Honey Products Source: MDPI URL:[Link]

  • Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents Source: ASM Journals URL:[Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations Source: AKJournals URL:[Link]

  • Time-kill kinetics antibacterial activity of ethyl acetate extract of Bacillus subtilis subsp. subtilis 168 Source: ResearchGate URL:[Link]

Sources

Method

Application Note: Quantifying Cytotoxicity and Cell Viability in Early-Stage Drug Discovery

Executive Summary In preclinical drug discovery, evaluating the fate and effects of a new chemical entity (NCE) is a critical bottleneck. A compound generating an unintended cytotoxic response must be eliminated early in...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In preclinical drug discovery, evaluating the fate and effects of a new chemical entity (NCE) is a critical bottleneck. A compound generating an unintended cytotoxic response must be eliminated early in the screening cascade, whereas a compound selectively targeting rapidly dividing cells may constitute a "hit" in oncology therapeutics[1]. As a Senior Application Scientist, I approach cytotoxicity screening not as a mere procedural task, but as a highly controlled, self-validating analytical system. This guide establishes the mechanistic grounding, decision frameworks, and field-proven protocols required to generate high-fidelity, reproducible viability data.

Mechanistic Grounding: Viability vs. Cytotoxicity

Cell viability and cytotoxicity are two sides of the same coin, yet they measure fundamentally different biochemical endpoints. Selecting the wrong assay can lead to false positives, miscalculated IC₅₀ values, and wasted downstream resources.

  • Metabolic Viability (ATP Quantitation): Adenosine triphosphate (ATP) is a highly regulated intracellular coenzyme. When a cell dies, ATP synthesis ceases immediately, and endogenous ATPases rapidly deplete remaining stores. Thus, the luminescent quantitation of ATP is strictly proportional to the number of metabolically active cells, making it the gold standard for high-throughput screening[2].

  • Metabolic Viability (Tetrazolium Reduction): Assays like MTT rely on the reduction of a yellow tetrazolium salt to a purple, insoluble formazan product. This reduction occurs specifically at the ubiquinone and cytochrome b and c sites of the mitochondrial electron transport system, serving as a direct proxy for succinate dehydrogenase activity[3],[4].

  • Membrane Integrity (Enzyme Leakage): True cytotoxicity is measured by detecting intracellular enzymes, such as Lactate Dehydrogenase (LDH), that leak into the culture medium upon plasma membrane rupture[1].

Assay Selection Matrix

To optimize your screening cascade, assay selection must align with throughput requirements, required sensitivity, and the specific biological question.

Table 1: Quantitative Comparison of Cytotoxicity Assays
Assay ModalityPrimary BiomarkerReadoutSensitivity (Cells/well)Workflow TypeSignal Stability
ATP Luminescence Intracellular ATPLuminescence~15 (384-well)Homogeneous (Lysis)>5 hours
MTT / MTS Dehydrogenase ActivityAbsorbance (570 nm)~1,000 (96-well)Multi-step (Precipitate)Stable once solubilized
LDH Release Lactate DehydrogenaseFluorescence / Colorimetric~500 (96-well)Supernatant TransferMinutes to Hours

Decision Workflow Visualization

ViabilityWorkflow Start Compound Cytotoxicity Screening Q1 Primary Readout Target? Start->Q1 Metabolic Metabolic Activity (Live Cells) Q1->Metabolic Viability Membrane Membrane Integrity (Dead Cells) Q1->Membrane Cytotoxicity Q2 Throughput Requirement? Metabolic->Q2 LDH LDH Release (Supernatant) Membrane->LDH HTS High (384/1536-well) Q2->HTS LTS Low/Med (96-well) Q2->LTS ATP ATP Luminescence (Homogeneous) HTS->ATP MTT Tetrazolium Reduction (Multi-step) LTS->MTT

Decision matrix for selecting cell viability and cytotoxicity assays in drug discovery.

The Trustworthiness Pillar: Self-Validating Assay Systems

A robust cytotoxicity assay must be a self-validating system. A single 96-well or 384-well plate must contain internal controls that independently verify the assay's dynamic range, rule out edge effects, and account for solvent interference.

Every plate must include:

  • Vehicle Control (e.g., 0.1% DMSO): Establishes the 100% viability baseline and accounts for solvent-induced cellular stress.

  • Positive Cytotoxic Control (e.g., 10 µM Staurosporine): Validates the assay's ability to detect cell death, establishing the 0% viability baseline and confirming the Z'-factor of the screen.

  • Media Background Control: Media plus assay reagent (without cells). This corrects for auto-luminescence or auto-fluorescence of the culture media and phenol red[5].

Validated Protocols with Mechanistic Causality

Protocol A: Homogeneous ATP Luminescent Viability Assay

This method utilizes a proprietary thermostable luciferase to generate a stable "glow-type" luminescent signal proportional to ATP concentration[6]. It is the preferred method for automated high-throughput screening (HTS)[7].

Step-by-Step Methodology:

  • Reagent Preparation: Thaw the assay buffer and equilibrate the lyophilized substrate to room temperature (RT) prior to reconstitution[5].

    • Causality: The recombinant luciferase enzyme is highly temperature-dependent. Using cold buffer will drastically reduce the enzymatic reaction rate, leading to falsely low luminescence readings. (Pro-tip: The reconstituted reagent is stable for up to ten freeze-thaw cycles with <10% loss of activity[5]).

  • Plate Equilibration: Equilibrate the opaque-walled multiwell plate (containing cells and NCEs) to RT for approximately 30 minutes[5].

    • Causality: Temperature gradients across a multiwell plate cause severe "edge effects." Wells at the perimeter warm faster than those in the center, causing uneven luminescent signals across an otherwise uniform plate[8].

  • Lysis & Reaction: Add a volume of reagent equal to the volume of cell culture medium present in each well (e.g., 25 µL reagent to 25 µL medium for a 384-well plate)[8]. Mix contents for 2 minutes on an orbital shaker.

    • Causality: The detergent in the reagent requires mechanical shear force to induce complete cell lysis, ensuring 100% of intracellular ATP is released into the reaction buffer[8].

  • Signal Stabilization: Incubate the plate at RT for 10 minutes[6].

    • Causality: This incubation allows the initial flash reaction to stabilize into a steady "glow-type" luminescent signal (half-life >5 hours), which is critical for batch-processing multiple plates without signal decay skewing the data[7].

  • Measurement: Record luminescence using a plate reader with an integration time of 0.25–1.0 second per well[5].

Protocol B: MTT Colorimetric Assay

Initially introduced by Mosmann in 1983, the MTT assay remains a highly sensitive, cost-effective technique for low-to-medium throughput profiling[9].

Step-by-Step Methodology:

  • MTT Addition: Add MTT reagent to the culture medium to achieve a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 1 to 4 hours[9].

    • Causality: MTT reduction is an active biological process. Living cells require time to internalize the substrate and convert it via mitochondrial dehydrogenases into insoluble purple formazan crystals[10].

  • Media Removal: Carefully aspirate the culture medium from each well.

    • Causality: Formazan crystals are hydrophobic and precipitate at the bottom of the well. Aggressive aspiration or washing will dislodge these crystals, artificially lowering the perceived cell viability[9].

  • Solubilization: Add 100 µL of Dimethyl Sulfoxide (DMSO) to each well and incubate for 15 minutes on a shaker[9].

    • Causality: DMSO acts as a potent solvent to completely dissolve the hydrophobic formazan into a homogeneous purple solution, which is strictly required for accurate optical density measurement[10].

  • Measurement: Measure the optical density (OD) using a spectrophotometer at 570 nm[9].

References

  • Springer Nature. MTT Assay Protocol. Available at:[Link]

  • SciELO. Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Available at:[Link]

Sources

Application

Application Note: High-Fidelity Broth Microdilution Protocol for Minimum Inhibitory Concentration (MIC) Determination

Executive Summary & Scientific Context The Minimum Inhibitory Concentration (MIC) is the cornerstone of antimicrobial susceptibility testing (AST) and pharmacokinetic/pharmacodynamic (PK/PD) modeling in drug development....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

The Minimum Inhibitory Concentration (MIC) is the cornerstone of antimicrobial susceptibility testing (AST) and pharmacokinetic/pharmacodynamic (PK/PD) modeling in drug development. Defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism, the MIC dictates clinical dosing regimens and tracks the epidemiological evolution of resistance.

This application note details the Broth Microdilution (BMD) method, widely recognized as the gold standard for MIC determination. By strictly adhering to international guidelines, this protocol operates as a highly reproducible, self-validating system designed to eliminate technical artifacts and yield precise, actionable data.

Mechanistic Principles: The "Why" Behind the Protocol

As researchers, we must understand that an MIC assay is not merely a dilution series; it is a delicate stoichiometric balance between an active pharmaceutical ingredient (API) and a living biological target. Every step in this protocol is engineered to control specific physical and biochemical variables.

The Inoculum Effect & Stoichiometry

Why is the final well concentration strictly standardized to 5×105 CFU/mL? Deviations in bacterial density drastically alter the drug-to-target ratio. An artificially high inoculum can lead to the "inoculum effect," where a critical mass of bacteria or high concentrations of resistance enzymes (e.g., β -lactamases) overwhelm the antimicrobial molecules, yielding falsely elevated (resistant) MICs ()[1]. Conversely, a low inoculum artificially lowers the MIC, risking clinical treatment failure.

Media Biochemistry: The Role of Divalent Cations

Standard Mueller-Hinton Broth possesses variable levels of divalent cations, which can severely skew results. We strictly utilize Cation-Adjusted Mueller-Hinton Broth (CAMHB) . The media is titrated to contain 20–25 mg/L Ca²⁺ and 10–12.5 mg/L Mg²⁺. Mechanistically, Mg²⁺ competes with aminoglycosides for binding sites on the bacterial outer membrane, while Ca²⁺ is an absolute biochemical requirement for the membrane insertion of lipopeptides like daptomycin ()[2].

Edge Effects & Evaporation Dynamics

During the 16–20 hour incubation at 35°C, evaporation at the periphery of a 96-well plate can artificially concentrate both the drug and the media salts, skewing the MIC of the outer wells. Utilizing a sterile, breathable polymeric seal ensures uniform gas exchange (critical for aerobic metabolism) while preventing concentration gradients ()[3].

Reagents and Quantitative Specifications

To ensure absolute reproducibility, all materials must meet the strict quantitative specifications outlined below.

Reagent/MaterialSpecificationMechanistic Purpose
Cation-Adjusted Mueller-Hinton Broth (CAMHB) Ca²⁺: 20–25 mg/LMg²⁺: 10–12.5 mg/LStandardizes membrane permeability and antibiotic binding kinetics.
0.5 McFarland Standard BaSO₄ suspension or Latex equivalent (OD₆₂₅ 0.08–0.13)Provides a precise optical reference for standardizing starting bacterial density.
Antimicrobial Powders Assay purity >95%, stored with desiccantEnsures accurate active pharmaceutical ingredient (API) dosing.
96-Well Microtiter Plates Polystyrene, U-bottom, sterileU-bottom design concentrates bacterial pellets for highly accurate visual reading.
Breathable Plate Seals Sterile, gas-permeable rayon/polymeric filmPrevents edge-effect evaporation while allowing critical O₂/CO₂ exchange.

Experimental Workflow

MIC_Workflow A Bacterial Culture (Overnight Agar Plate) B Direct Colony Suspension (Saline/Broth) A->B C 0.5 McFarland Standard (~1.5 x 10^8 CFU/mL) B->C Adjust Turbidity D Intermediate Dilution (1:20 in CAMHB) C->D Dilute Inoculum F 96-Well Plate Inoculation (Final: 5 x 10^5 CFU/mL) D->F 50 µL/well E Antimicrobial Stock (Serial 2-fold Dilutions) E->F 50 µL/well G Incubation (35 ± 2°C, 16-20 h) F->G H MIC Determination (Visual/Optical Readout) G->H Assess Growth

Workflow diagram for the Broth Microdilution MIC determination protocol.

Step-by-Step Broth Microdilution Methodology

Phase 1: Antimicrobial Matrix Preparation
  • Stock Calculation: Calculate the required mass of the antimicrobial powder using the formula: Weight (mg) = (Volume (mL) × Concentration (µg/mL)) / Potency (µg/mg).

  • Solubilization: Dissolve the API in the appropriate solvent (e.g., sterile water, DMSO, or glacial acetic acid). Note: If using DMSO, ensure the final well concentration does not exceed 1% (v/v) to prevent solvent-induced bacterial toxicity ()[1].

  • Plate Setup: Dispense 50 µL of CAMHB into columns 2 through 12 of the 96-well plate.

  • Serial Dilution: Add 100 µL of the 2× antimicrobial working solution to Column 1. Using a multichannel pipette, transfer 50 µL from Column 1 to Column 2, mix thoroughly, and repeat this 2-fold serial dilution up to Column 11. Discard 50 µL from Column 11. Column 12 serves as the drug-free Growth Control.

Phase 2: Inoculum Standardization
  • Colony Selection: Select 3 to 5 morphologically identical colonies from an overnight agar plate (18–24 hours old).

  • Suspension: Emulsify the colonies in 3–5 mL of sterile saline or CAMHB.

  • Turbidity Adjustment: Adjust the suspension to match a 0.5 McFarland standard (OD₆₂₅ between 0.08 and 0.13). This yields a bacterial density of approximately 1.5×108 CFU/mL.

  • Intermediate Dilution: Within 15 minutes of preparation, dilute the suspension 1:20 in CAMHB to create the intermediate inoculum ( ∼7.5×106 CFU/mL).

Phase 3: Inoculation & Incubation
  • Inoculation: Dispense 10 µL of the intermediate inoculum into all wells (Columns 1–12). Alternative method: Dilute the 0.5 McFarland 1:150, and add 50 µL to 50 µL of drug solution. Both methods yield the critical final well concentration of 5×105 CFU/mL.

  • Sealing: Seal the plate with a breathable polymeric film to prevent evaporation while allowing gas exchange.

  • Incubation: Incubate the plates at 35 ± 2°C for 16 to 20 hours in an ambient air incubator.

Data Acquisition & Quality Control

A robust MIC protocol operates as a self-validating system . The inclusion of a Sterility Control validates aseptic technique, while the Growth Control validates bacterial viability. Crucially, testing a reference Quality Control (QC) strain (e.g., Escherichia coli ATCC 25922) alongside clinical isolates ensures the antimicrobial potency and media composition are within strict tolerances. If the QC strain's MIC deviates from established international ranges, the entire assay is mathematically invalidated ()[2].

Read the plate using a mirrored viewing device or an automated spectrophotometer. The MIC is recorded as the lowest concentration of the drug that completely inhibits visible growth.

Well DesignationVisual AppearanceOD₆₀₀ ReadingSystem Validation Status
Sterility Control Completely clear< 0.05Validates aseptic technique and media sterility.
Growth Control Highly turbid / distinct pellet> 0.40Validates isolate viability and optimal growth conditions.
Test Well (< MIC) Visible turbidity or pellet> 0.10Active bacterial proliferation; drug concentration insufficient.
Test Well (≥ MIC) Completely clear< 0.05Complete inhibition of visible growth; identifies the MIC.

References

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols. Available at: [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2024). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. CLSI. Available at: [Link]

  • The European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2024). MIC Determination of non-fastidious and fastidious organisms. EUCAST. Available at: [Link]

Sources

Method

Application Note: 2-Chloro-N-(2,4,5-trichlorophenyl)propanamide as a Sterically Tuned Electrophilic Probe in Covalent Drug Discovery

Target Audience: Medicinal Chemists, Chemical Biologists, and Proteomics Researchers Document Type: Technical Application Note & Validated Protocols Executive Summary & Mechanistic Rationale The resurgence of targeted co...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Chemical Biologists, and Proteomics Researchers Document Type: Technical Application Note & Validated Protocols

Executive Summary & Mechanistic Rationale

The resurgence of targeted covalent inhibitors (TCIs) has revolutionized the treatment of challenging malignancies, exemplified by the approval of KRAS-G12C and BTK inhibitors[1]. A critical challenge in covalent drug design is balancing the intrinsic chemical reactivity of the electrophilic "warhead" with the non-covalent binding affinity of the scaffold. Highly reactive warheads often lead to promiscuous off-target labeling and glutathione (GSH) depletion, resulting in unacceptable toxicity profiles[2].

2-Chloro-N-(2,4,5-trichlorophenyl)propanamide (CAS: 379254-97-4) represents a highly specialized building block and fragment-screening probe designed to overcome these limitations. Its utility in medicinal chemistry is driven by two distinct structural features:

  • Sterically Hindered α -Chloropropanamide Warhead: Unlike standard α -chloroacetamides which are highly reactive to thiols[3], the addition of an α -methyl group in the propanamide introduces steric hindrance at the electrophilic carbon. This raises the activation energy required for the SN​2 displacement of the chloride ion. Consequently, the intrinsic reactivity is dampened. The compound relies heavily on the "proximity effect"—it will only react efficiently when non-covalent binding ( Kd​ ) perfectly aligns a target cysteine thiolate with the C–Cl σ∗ antibonding orbital, driving a highly selective inactivation rate ( kinact​ )[4].

  • 2,4,5-Trichlorophenyl Scaffold: This highly lipophilic, electron-deficient ring system provides exceptional shape complementarity for deep, hydrophobic cryptic pockets. The multiple chlorine atoms enable robust halogen bonding (acting as Lewis acids) and multipolar interactions with the protein backbone, making it an ideal anchor for fragment-based ligand discovery (FBLD)[5].

G P Target Protein (Cys-SH) PL Non-Covalent Complex [Protein · Probe] P->PL + Probe (kon) L 2-Chloro-N-(2,4,5-trichlorophenyl) propanamide L->PL Binding (Kd) PL->P Dissociation (koff) Cov Irreversible Covalent Adduct (Thioether Formation) PL->Cov SN2 Reaction (kinact)

Caption: Kinetic pathway of targeted covalent inhibition via SN2 displacement.

Quantitative Profiling: Reactivity vs. Selectivity

To understand the causality behind selecting a propanamide over an acetamide, one must evaluate the intrinsic reactivity. We utilize a Glutathione (GSH) half-life assay as a surrogate for off-target reactivity. A "Goldilocks" warhead exhibits a GSH t1/2​ between 2 to 10 hours—stable enough to circulate, but reactive enough to label a proximate cysteine[4].

Table 1: Comparative Reactivity and Target Engagement Profile

Warhead MotifExample ScaffoldIntrinsic Reactivity (GSH t1/2​ )Off-Target PromiscuityTarget kinact​/KI​ Efficiency
α -ChloroacetamideN-(2,4,5-trichlorophenyl)acetamide< 30 mins (High)High (Labels abundant Cys)High (Driven by reactivity)
α -Chloropropanamide 2-Chloro-N-(2,4,5-trichlorophenyl)propanamide > 4 hours (Moderate/Low) Low (Highly selective) High (Driven by affinity, Kd​ )
AcrylamideN-(2,4,5-trichlorophenyl)acrylamide> 24 hours (Low)Very LowModerate (Requires optimized scaffold)

Note: The propanamide derivative successfully shifts the binding thermodynamics, forcing the system to rely on specific non-covalent recognition rather than indiscriminate electrophilic attack.

Experimental Protocols: Self-Validating Workflows

The following protocols are designed as self-validating systems. By incorporating internal controls (e.g., LC-MS mass shifts and competitive displacement), researchers can definitively prove that 2-chloro-N-(2,4,5-trichlorophenyl)propanamide is acting via the proposed mechanism.

Protocol A: Intrinsic Reactivity Profiling (GSH Assay)

Purpose: To validate the steric dampening of the warhead prior to biological screening.

  • Preparation: Prepare a 10 mM stock of the compound in LC-MS grade DMSO. Prepare a 100 mM stock of reduced Glutathione (GSH) in PBS (pH 7.4).

  • Reaction Initiation: In a glass HPLC vial, combine 50 µL of GSH stock, 10 µL of the compound stock, and 940 µL of PBS (Final concentrations: 5 mM GSH, 100 µM compound, 1% DMSO).

  • Incubation & Sampling: Incubate the vial at 37°C in an autosampler.

  • LC-MS Acquisition: Inject 5 µL every 30 minutes over a 12-hour period onto a C18 column (e.g., Waters Acquity UPLC BEH C18). Use a gradient of 5-95% Acetonitrile (0.1% Formic Acid) over 5 minutes.

  • Data Analysis: Extract the Extracted Ion Chromatogram (EIC) for the parent mass ( [M+H]+≈287.9 ). Plot the AUC (Area Under the Curve) versus time.

  • Validation Check: Fit the decay curve to a first-order exponential decay model to calculate t1/2​ . A t1/2​ > 4 hours confirms the desired steric hindrance of the propanamide.

Protocol B: Intact Protein Mass Spectrometry (Target Engagement)

Purpose: To confirm irreversible covalent modification of a target protein (e.g., a recombinant cysteine protease or kinase).

  • Protein Preparation: Dilute the recombinant target protein to 2 µM in a buffer free of primary amines or thiols (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5). Crucial: Do not use DTT or β -mercaptoethanol, as they will quench the warhead.

  • Labeling: Add 2-chloro-N-(2,4,5-trichlorophenyl)propanamide to a final concentration of 20 µM (10x molar excess). Incubate at Room Temperature for 2 hours.

  • Desalting: Pass the reaction mixture through a Zeba Spin Desalting Column (7K MWCO) to remove unreacted compound.

  • MS Analysis: Analyze via LC-TOF-MS using a C4 protein column. Deconvolute the raw multiply-charged spectra using MaxEnt1 or similar algorithms.

  • Validation Check: The theoretical mass shift for the covalent adduct is +250.5 Da . (Calculation: MW of compound [286.96] minus MW of the leaving group HCl[36.46]). The absence of +501 Da peaks confirms 1:1 stoichiometry and lack of promiscuous labeling.

Application in Chemoproteomics: Activity-Based Protein Profiling (ABPP)

In modern medicinal chemistry, this compound is frequently utilized in competitive ABPP assays to map the ligandability of the proteome[5]. Because the α -chloropropanamide is sterically tuned, it will only label cysteines residing in pockets that accommodate the trichlorophenyl ring.

ABPP Lysate 1. Native Cell Proteome (Active Cysteines) Incubate 2. Incubate with Propanamide Probe Lysate->Incubate Label 3. Label with Broad Cysteine Probe (IA-Alkyne) Incubate->Label Click 4. CuAAC Click Chemistry (Biotin-Azide) Label->Click Enrich 5. Streptavidin Enrichment & Trypsin Digest Click->Enrich LCMS 6. LC-MS/MS Proteomics (Identify unlabelled Cys) Enrich->LCMS

Caption: Competitive Activity-Based Protein Profiling (ABPP) workflow for target ID.

ABPP Workflow Causality:

By pre-incubating the proteome with 2-chloro-N-(2,4,5-trichlorophenyl)propanamide, the compound selectively alkylates its high-affinity targets. When the lysate is subsequently chased with a highly reactive, broad-spectrum probe (like Iodoacetamide-alkyne, IA-alkyne), the previously engaged cysteines are protected from labeling. Quantitative LC-MS/MS (using isotopic or isobaric tags like TMT) will reveal these specific cysteines as "depleted" signals, directly mapping the compound's target landscape in live cells[2].

References

  • Covalent inhibitors of nicotinamide N-methyltransferase (NNMT) provide evidence for target engagement challenges in situ. PubMed - NIH. Available at:[Link]

  • Advanced approaches of developing targeted covalent drugs. PMC - NIH. Available at:[Link]

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. MDPI. Available at:[Link]

  • Size-Dependent Target Engagement of Covalent Probes. Journal of Medicinal Chemistry. Available at:[Link]

  • Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. ResearchGate. Available at:[Link]

Sources

Application

Use of chloro-N-phenylpropanamides as agricultural chemical intermediates

Application Note: Synthesis and Utilization of Chloro-N-phenylpropanamides as Agrochemical Intermediates Executive Summary Chloro-N-phenylpropanamides represent a critical class of bifunctional intermediates in the desig...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Utilization of Chloro-N-phenylpropanamides as Agrochemical Intermediates

Executive Summary

Chloro-N-phenylpropanamides represent a critical class of bifunctional intermediates in the design and synthesis of modern agrochemicals, including selective herbicides and novel antimicrobial agents. This application note provides a comprehensive technical guide for researchers and drug development professionals, detailing the mechanistic rationale, synthetic workflows, and validated protocols for utilizing these scaffolds.

Molecular Architecture and Mechanistic Rationale

The utility of chloro-N-phenylpropanamides stems from their orthogonal reactivity profile. The molecule is characterized by two distinct functional domains that dictate its role in drug and agrochemical design:

  • The Secondary Amide Linkage: Provides structural rigidity and acts as a critical hydrogen-bond donor/acceptor. In agrochemical design, this moiety is essential for anchoring the active ingredient within the binding pockets of target plant enzymes, such as those inhibited by arylsulfonylureas[1].

  • The Alkyl Chloride Handle: The α

    • or β -chloro group serves as a highly reactive electrophilic center. It is primed for SN​2 nucleophilic substitution, allowing for the modular attachment of diverse pharmacophores, including tetrazoles, phenols, and quinoxalines[2].

    MolecularDesign Molecule Chloro-N-phenylpropanamide Bifunctional Scaffold Amide Secondary Amide Linkage Target Binding & Rigidity Molecule->Amide AlkylChloride Alkyl Chloride Group SN2 Reactive Handle Molecule->AlkylChloride Aromatic Substituted Phenyl Ring Lipophilicity & Steric Fit Molecule->Aromatic

    Caption: Structural logic of chloro-N-phenylpropanamide as a bifunctional scaffold.

Synthetic Workflows in Agrochemical Development

The integration of chloro-N-phenylpropanamides into agrochemical pipelines typically follows a two-stage workflow: initial N-acylation followed by nucleophilic substitution. This pathway is utilized to synthesize potent herbicides, such as quinoxalinyloxy ethers, which exhibit selective preemergent and postemergent control of undesired vegetation[3].

Workflow Aniline Substituted Aniline (Nucleophile) Intermediate Chloro-N-phenylpropanamide (Bifunctional Intermediate) Aniline->Intermediate N-Acylation (Base or AlCl3) AcylChloride Chloropropionyl Chloride (Electrophile) AcylChloride->Intermediate N-Acylation Herbicide Final Agrochemical (e.g., Quinoxalinyloxy Ether) Intermediate->Herbicide SN2 Substitution (K2CO3, Acetone) Nucleophile Agrochemical Pharmacophore (e.g., Phenol, Thiol) Nucleophile->Herbicide SN2 Substitution

Caption: Chemical workflow from aniline precursors to final agrochemical compounds.

Validated Experimental Protocols

Protocol A: Synthesis of 2-Chloro-N-phenylpropanamide via N-Acylation Objective: To synthesize the α -chloro amide intermediate with high preparative yield while preventing premature hydrolysis of the acyl chloride.

  • Step 1: Solvation. Dissolve the substituted aniline (1.0 eq) in anhydrous dichloromethane (DCM).

    • Causality: DCM is a polar aprotic solvent that solubilizes the reagents without participating in nucleophilic attack, ensuring the acyl chloride reacts exclusively with the aniline[2].

  • Step 2: Base Addition. Add anhydrous potassium carbonate ( K2​CO3​ ) or triethylamine (1.2 eq) to the solution.

    • Causality: The base neutralizes the HCl byproduct generated during acylation. Preventing acidic buildup is critical to avoid the protonation of the starting aniline, which would render it non-nucleophilic and halt the reaction via an inactive salt formation[4].

  • Step 3: Electrophile Addition. Cool the reaction vessel to 0°C using an ice bath. Add 2-chloropropionyl chloride (1.1 eq) dropwise over 30 minutes.

    • Causality: The acylation is highly exothermic. Maintaining a low temperature kinetically favors the desired N-acylation over potential side reactions, such as the thermal degradation of the acyl chloride[2].

  • Alternative Step (Trans-Acylation): For the trans-N-acylation of acetanilides, utilize AlCl3​ as a Lewis acid catalyst.

    • Causality: AlCl3​ coordinates with the carbonyl oxygen of the chloropropionyl chloride, drastically increasing its electrophilicity. This activation allows the displacement of the less reactive amide group, affording the target chloro-N-phenylpropanamides efficiently[5].

  • Validation & Quality Control: Monitor via TLC (Hexane:Ethyl Acetate 3:1). The purified product should exhibit a sharp melting point and distinct IR stretching at ~1680 cm−1 (C=O) and ~3280 cm−1 (N-H)[5].

Protocol B: SN​2 Substitution for Agrochemical Active Ingredient Synthesis Objective: To couple the chloro-N-phenylpropanamide intermediate with a target pharmacophore (e.g., a tetrazole thiol or quinoxalinol) to yield the final bioactive compound.

  • Step 1: Solvation. Dissolve the chloro-N-phenylpropanamide intermediate (1.0 eq) and the nucleophile (e.g., 1-phenyl-1H-tetrazole-5-thiol) (1.1 eq) in anhydrous acetone.

    • Causality: Acetone is a polar aprotic solvent that enhances the nucleophilicity of the thiol/phenol by poorly solvating the nucleophilic anions, thereby accelerating the SN​2 displacement of the chloride leaving group[2].

  • Step 2: Deprotonation. Add anhydrous K2​CO3​ (1.5 eq) and heat the mixture to reflux.

    • Causality: K2​CO3​ is a mild base. It is strong enough to deprotonate the thiol or phenol to form a highly reactive thiolate/phenoxide nucleophile, but mild enough to prevent the unwanted basic hydrolysis of the intermediate's secondary amide bond[2].

  • Step 3: Quenching and Isolation. After TLC confirms the consumption of the intermediate, cool the mixture to room temperature and quench with distilled water.

    • Causality: Quenching with water precipitates the highly hydrophobic final product (e.g., herbicidal quinoxalinyloxy ethers or tetrazole thioethers) while solubilizing the inorganic salts (KCl, excess K2​CO3​ ). This phase separation facilitates high-purity isolation via simple vacuum filtration or liquid-liquid extraction[3].

  • Validation & Quality Control: Confirm the structure via 1H -NMR. The disappearance of the α -chloro proton multiplet and the appearance of the corresponding thioether/ether linkage protons confirm successful coupling[2].

Quantitative Data Analysis

The following table summarizes the reaction parameters, yields, and target agrochemical applications derived from the protocols described above.

IntermediateNucleophileSolvent / CatalystTarget Agrochemical ClassReported YieldReference
2-Chloro-N-phenylpropanamideTetrazole-5-thiolAcetone / K2​CO3​ DapE Inhibitor (Antibacterial / Novel Agrochemical)75–85%2
2-Chloro-N-(2-fluorophenyl)acetamideQuinoxalinolDMF / K2​CO3​ Quinoxalinyloxy Ether (Pre/Postemergent Herbicide)>80%3
2-Chloro-N-phenylpropanamideAcetanilideNeat or Solvent / AlCl3​ Arylsulfonylurea Precursors (Selective Herbicide)65–90%5

References

  • Sonawane, H. R., et al. "AlCl3-Catalysed trans N-acylation of Acetanilides with α -Chloropropionyl Chloride". Journal of Chemical Research, Synopses (RSC Publishing), 1998. Available at:[Link]

  • European Patent Office . "Herbicidal quinoxalinyloxy ethers - EP 0527016 A1". Googleapis.com. Available at: [Link]

  • Loyola eCommons . "Tetrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase as Potential Antibiotics". Loyola University Chicago, 2023. Available at:[Link]

  • Google Patents. "US5463081A - Arylsulfonylureas, processes for their preparation, and their use as herbicides and growth regulators".

Sources

Method

Application Note: Investigating the Structure-Activity Relationship (SAR) of Propanil Analogues

Introduction & Theoretical Framework Propanil (N-(3,4-dichlorophenyl)propanamide) is a highly effective amide herbicide that exerts its phytotoxic effects by inhibiting Photosystem II (PSII). The primary mechanism of act...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Theoretical Framework

Propanil (N-(3,4-dichlorophenyl)propanamide) is a highly effective amide herbicide that exerts its phytotoxic effects by inhibiting Photosystem II (PSII). The primary mechanism of action involves competitive binding to the QB plastoquinone-binding niche located on the D1 protein of the PSII reaction center 1. By displacing the native plastoquinone, propanil blocks the electron transfer from QA to QB. This blockade forces back electron flow and charge recombination between QA•− and the oxidized states of the PSII donor side, generating reactive oxygen species (ROS) that induce rapid oxidative degradation of the D1 protein 2.

The Need for SAR Optimization

Despite its efficacy, the extensive use of propanil has driven the evolution of resistant weed biotypes (e.g., Echinochloa species), primarily through the metabolic upregulation of aryl acylamidase, an enzyme that rapidly hydrolyzes the propanamide chain 3. Furthermore, amide herbicides exhibit off-target ecotoxicological effects by inhibiting critical soil enzymes such as alkaline phosphatase (AKP) and urease (UA), thereby disrupting soil nutrient dynamics 4.

Investigating the Structure-Activity Relationship (SAR) of propanil analogues allows researchers to:

  • Bypass Resistance: Modify the acyl chain to resist aryl acylamidase cleavage while maintaining D1 binding affinity.

  • Minimize Ecotoxicity: Alter halogen substitution patterns to reduce off-target binding to soil enzymes.

PSII_Pathway Light Light Energy P680 P680 Reaction Center Light->P680 Pheo Pheophytin P680->Pheo e- transfer Qa Plastoquinone Qa Pheo->Qa e- transfer Qb Plastoquinone Qb (D1) Qa->Qb Blocked ROS Oxidative Stress / ROS Qa->ROS Back e- flow Propanil Propanil Analogues Propanil->Qb Competitive Binding

Propanil mechanism: Competitive binding at the D1 Qb site induces ROS-mediated D1 degradation.

Quantitative SAR Data: Binding Metrics

Recent computational and in vitro studies have demonstrated that the interaction between amide herbicides and off-target soil enzymes is governed by hydrogen bonding and hydrophobic interactions, heavily influenced by chlorine substitutions 4, 5. SAR models indicate an inverse relationship between molecular weight (MW) and absolute binding energy (|BE|).

Table 1: Comparative Binding Metrics of Amide Herbicides to Soil Enzymes

HerbicideTarget EnzymeBinding Area (BA, Ų)Absolute Binding Energy (|BE|, kJ/mol)Primary Interaction Driver
Propanil Alkaline Phosphatase (AKP)~ 310.002.94Chlorine-mediated H-bonding
Butachlor Alkaline Phosphatase (AKP)452.61< 2.94Hydrophobic bulk
Propanil Urease (UA)~ 290.002.93Chlorine-mediated H-bonding
Butachlor Urease (UA)396.30< 2.93Hydrophobic bulk

Data synthesized from docking studies evaluating halogen effects on soil enzyme inhibition 4, 5.

Experimental Workflows & Protocols

To systematically evaluate novel propanil analogues, a multi-tiered workflow is required. This ensures that hits possess high PSII inhibitory activity while demonstrating a reduced propensity for off-target environmental toxicity.

SAR_Workflow Lib Analogue Library Dock In Silico Docking Lib->Dock InVitro In Vitro PSII Assay Lib->InVitro SAR SAR Model Generation Dock->SAR Binding Energy Tox Ecotox Profiling InVitro->Tox Hit Selection InVitro->SAR IC50 Data Tox->SAR Off-target Data

Workflow for evaluating propanil analogues integrating in silico, in vitro, and ecotox profiling.

Protocol 1: In Silico Molecular Docking (D1 Protein & AKP)

Objective: Predict the binding affinity (|BE|) and binding area (BA) of synthesized analogues against the primary target (D1 protein) and off-target enzymes (AKP/UA) 4.

Causality & Logic: We utilize a flexible-ligand/rigid-receptor docking approach. The QB pocket of the D1 protein is highly conserved and structurally rigid across plant species 1. Conversely, the acyl chain of propanil analogues exhibits high rotational freedom. Restricting receptor flexibility reduces computational overhead while maintaining high biological relevance.

Step-by-Step Methodology:

  • Ligand Preparation: Construct 3D structures of propanil analogues using a chemical drawing tool. Perform energy minimization using the MM2 force field to establish the lowest-energy conformer.

  • Receptor Preparation: Retrieve the crystal structure of the plant PSII D1 protein and soil Alkaline Phosphatase from the Protein Data Bank (PDB). Remove water molecules and co-crystallized ligands. Add polar hydrogens and assign Gasteiger charges.

  • Grid Generation: Center the grid box on the known QB binding niche (for D1) and the active site (for AKP). Set grid dimensions to 20 × 20 × 20 Å to allow full ligand rotation.

  • Docking Execution: Run the docking simulation using AutoDock Vina. Set exhaustiveness to 8.

  • Validation Checkpoint: Re-dock the native propanil molecule into the D1 pocket. The protocol is validated only if the RMSD of the docked propanil is < 2.0 Å compared to established literature poses.

  • Data Extraction: Record the Absolute Binding Energy (|BE|) and calculate the Binding Area (BA) using PyMOL.

Protocol 2: In Vitro PSII Inhibition Assay (Chlorophyll Fluorescence)

Objective: Directly quantify the primary herbicidal activity (IC50) of the analogues without confounding variables such as plant cuticular uptake or vascular translocation.

Causality & Logic: Thylakoid membranes are extracted in a hypertonic sucrose buffer. This specific osmoticum prevents the osmotic lysis of the chloroplasts, ensuring that the structural integrity of the PSII supercomplex—and specifically the D1/D2 heterodimer—is maintained for accurate fluorescence readings.

Step-by-Step Methodology:

  • Thylakoid Extraction: Homogenize fresh spinach leaves in ice-cold isolation buffer (0.4 M sucrose, 50 mM HEPES pH 7.6, 10 mM NaCl, 5 mM MgCl2). Filter through miracloth and centrifuge at 3,000 × g for 10 minutes at 4°C.

  • Resuspension: Resuspend the thylakoid pellet in the isolation buffer. Determine chlorophyll concentration using the Arnon method and adjust to a final concentration of 20 µg Chl/mL.

  • Analogue Incubation: In a 96-well black microplate, add 190 µL of the thylakoid suspension. Add 10 µL of the propanil analogue (dissolved in DMSO, final DMSO concentration < 1%) at varying concentrations (0.1 µM to 100 µM). Incubate in the dark for 20 minutes.

  • Fluorescence Measurement: Using a PAM (Pulse-Amplitude-Modulation) fluorometer, apply a saturating light pulse to measure the maximum quantum yield of PSII (Fv/Fm).

  • Validation Checkpoint: Include a Diuron reference standard (10 µM) and a DMSO vehicle control. Self-Validation: If Diuron fails to suppress the Fv/Fm ratio by >90% relative to the vehicle control, discard the thylakoid preparation immediately, as it indicates compromised PSII structural integrity.

  • Analysis: Plot the Fv/Fm ratios against the log concentration of the analogues to calculate the IC50 values using non-linear regression.

Conclusion

The rational design of propanil analogues requires a delicate balance between maximizing D1 protein QB site affinity and minimizing off-target interactions with soil enzymes like AKP and Urease. By utilizing the self-validating in silico and in vitro protocols outlined above, drug development professionals and agrochemical researchers can systematically map the structure-activity relationship of novel amide herbicides. This approach ensures that future herbicidal leads maintain high efficacy against resistant biotypes while adhering to stricter environmental safety profiles.

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Application

Application Note: Advanced Crystallization Techniques and Polymorph Control for Substituted N-Phenylamides

Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Focus: Supramolecular assembly mechanisms, solvent selection strategies, and self-validating crystallization protocols for N-pheny...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Focus: Supramolecular assembly mechanisms, solvent selection strategies, and self-validating crystallization protocols for N-phenylamides.

Introduction & Mechanistic Overview

Substituted N-phenylamides (including acetanilides and formamides) are ubiquitous structural motifs in active pharmaceutical ingredients (APIs) and agrochemicals. The crystallization of these compounds is rarely straightforward; it is governed by a delicate thermodynamic balance between strong, directional hydrogen bonding and the steric constraints imposed by phenyl ring substituents [1].

Understanding the causality behind crystal packing is essential for polymorph control. The primary supramolecular synthon in N-phenylamides is the intermolecular NH···O=C hydrogen bond . However, the pathway from a solvated monomer to a 3D crystal lattice diverges based on the steric bulk of the substituents [1].

Supramolecular Assembly Pathways
  • Low Steric Bulk (e.g., -CH₃, -H): Molecules rapidly dimerize via NH···O=C interactions. These dimers propagate into 1D chains, which subsequently align via π-π stacking to form 2D layers and, ultimately, the 3D lattice [1].

  • High Steric Bulk (e.g., ortho-halogenation): Bulky ortho-substituents (e.g., in N-(2,6-dichlorophenyl)formamide) induce significant torsional strain, forcing the amide bond out of the phenyl plane. To minimize this energy penalty, these molecules often bypass 1D chain formation, instead assembling into closed tetramers before packing into the crystal lattice [1, 4]. This specific pathway is highly susceptible to polymorphism, often yielding distinct room-temperature and high-temperature phases [4].

Assembly M Monomer D Dimer M->D NH···O=C H-Bonding T Tetramer D->T High Steric Bulk (ortho) C 1D Chain D->C Low Steric Bulk L 2D Layer T->L Closed Assembly C->L Inter-chain π-π Stacking X 3D Crystal L->X Lattice Formation

Caption: Divergent supramolecular assembly pathways of N-phenylamides based on steric bulk.

Solvent System Selection & Thermodynamics

The choice of solvent dictates the supersaturation profile and the resulting polymorph. A solvent must have "mediocre" dissolving power—capable of dissolving the compound at its boiling point but forcing precipitation upon cooling [2]. For complex substituted N-phenylamides, a mixed-solvent (solvent/anti-solvent) system is often required to precisely control the Metastable Zone Width (MZW).

Table 1: Quantitative Solvent Profiles for N-Phenylamide Crystallization
Solvent SystemRatio (v/v)Boiling Point (°C)Dielectric Constant (ε)Target Substituent ProfileCrystallization Dynamics & Yield
Water (Single) N/A100.080.1Unsubstituted (Acetanilide)High purity, moderate yield. Requires large volumes due to low hot-solubility.
Ethanol / Water 1:1 to 1:2~85.024.3 / 80.1Moderately hindered (para/meta)Excellent balance. Ethanol provides solubility; water drives rapid nucleation.
Methanol / DCM Variable~40.032.7 / 8.9Highly hindered (ortho-halogens)Low-temperature crystallization. Preserves kinetic polymorphs [3].
Hexane / Toluene 3:1~68.01.9 / 2.4Highly lipophilic derivativesSlow crystal growth. Ideal for producing X-ray quality single crystals.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems . They include built-in diagnostic checkpoints to ensure the thermodynamic state of the solution is correct at each step, preventing common failures such as "oiling out" (liquid-liquid phase separation).

Protocol A: Mixed-Solvent (Anti-Solvent) Crystallization

This protocol utilizes a "Good Solvent" (e.g., Ethanol) and a "Bad Solvent" (e.g., Water) to force the N-phenylamide out of solution precisely at the MZW boundary [2].

Step-by-Step Methodology:

  • Initial Dissolution: Weigh 1.0 g of crude substituted N-phenylamide into a 50 mL Erlenmeyer flask. Add 4.0 mL of the "Good Solvent" (Ethanol) and a boiling chip.

  • Heating: Heat the mixture in a water bath to a gentle boil until the solid completely dissolves.

    • Causality: Heating increases the kinetic energy, overcoming the lattice energy of the crude solid.

    • Validation Checkpoint 1: If undissolved solid remains after 5 minutes of boiling, add Ethanol in 0.5 mL increments until a clear solution is achieved.

  • Anti-Solvent Titration: While maintaining the solution at a boil, add the "Bad Solvent" (hot Water) dropwise using a Pasteur pipette. Continue until a faint, persistent cloudiness appears.

    • Causality: The cloud point indicates that the solution has crossed the solubility curve and entered the metastable zone.

    • Validation Checkpoint 2: If the solution "oils out" (forms a milky emulsion or a second liquid layer at the bottom) instead of becoming cloudy with solid particulates, the melting point of the solute is lower than the solvent mixture's temperature. Correction: Add more Ethanol to re-dissolve the oil, and allow the solution to cool slightly before adding more Water.

  • Re-equilibration: Add 2–3 drops of Ethanol just until the cloudiness disappears, yielding a saturated, clear solution.

  • Controlled Cooling: Remove the flask from the heat. Cover with a watch glass and allow it to cool undisturbed to room temperature (approx. 30 minutes), then transfer to an ice-water bath for 15 minutes.

    • Causality: Slow cooling favors the thermodynamic polymorph and larger, purer crystals by preventing the entrapment of impurities within the crystal lattice.

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 2 mL of ice-cold solvent mixture to remove adhering mother liquor.

Workflow N1 Crude N-Phenylamide N2 Dissolve in 'Good' Solvent (Boiling Point) N1->N2 N3 Hot Filtration (Remove Insoluble Impurities) N2->N3 If impurities are present N4 Titrate Anti-Solvent (Dropwise to Cloud Point) N2->N4 If clean N3->N4 N5 Re-dissolve (Add Drops of Good Solvent) N4->N5 Establish Saturation N6 Controlled Cooling (Ambient to Ice Bath) N5->N6 Nucleation & Growth N7 Vacuum Filtration & Cold Wash N6->N7 Isolate Polymorph

Caption: Self-validating workflow for the mixed-solvent crystallization of N-phenylamides.

Protocol B: Decolorization and Hot Filtration

When the crude N-phenylamide is contaminated with highly colored, high-molecular-weight polymeric byproducts (chromophores), a decolorization step is mandatory prior to crystallization [2].

Step-by-Step Methodology:

  • Saturation: Dissolve the crude material in a slight excess (10-15% more than the minimum required) of the chosen solvent at its boiling point.

  • Adsorption: Remove the flask from the heat source momentarily to cease boiling. Add 10-20 mg of activated charcoal (Norit).

    • Causality: Activated charcoal provides a massive surface area for the adsorption of large, conjugated impurities. Adding it to an actively boiling solution will cause violent frothing and product loss.

  • Hot Filtration: Re-heat the mixture to a gentle boil for 2 minutes. Rapidly filter the hot solution through a pre-warmed stemless funnel equipped with fluted filter paper.

    • Validation Checkpoint: If crystallization occurs in the funnel or on the filter paper, the solution was too concentrated or the funnel was too cold. Correction: Wash the filter paper with a small volume of boiling solvent to dissolve the premature crystals into the receiving flask.

  • Crystallization: Proceed with the controlled cooling phase as described in Protocol A.

References

  • Title: Supramolecular Packing of a Series of N-Phenylamides and the Role of NH···O=C Interactions Source: ACS Omega URL: [Link]

  • Title: Recrystallization of Impure Acetanilide and Melting Point Determination Source: University of Missouri, Department of Chemistry URL: [Link]

  • Title: Crystallographic characterization of single-ortho, N-substituted acetanilide derivatives Source: South African Journal of Chemistry (Sabinet) URL: [Link]

Method

Application Note: Advanced NMR Spectroscopy for the Structural and Thermodynamic Analysis of N-Substituted Amides

Target Audience: Researchers, structural biologists, and drug development professionals. Focus: Elucidating cis-trans (E/Z) isomerism, extracting thermodynamic parameters via Variable Temperature (VT) NMR, and mapping ch...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, structural biologists, and drug development professionals. Focus: Elucidating cis-trans (E/Z) isomerism, extracting thermodynamic parameters via Variable Temperature (VT) NMR, and mapping chemical exchange using 2D NOESY/EXSY.

The Mechanistic Basis of Amide Rotamerism

In drug discovery—particularly in the development of peptidomimetics, proline-containing drugs, and fragment-based therapeutics—the conformational landscape of a molecule dictates its target affinity and bioavailability. N-substituted amides exhibit restricted rotation around the C–N bond due to the delocalization of the nitrogen lone pair into the carbonyl π system.

This resonance creates a partial double-bond character, imposing a significant kinetic energy barrier ( ΔG‡ ) to rotation. Consequently, the molecule exists as distinct cis (E) and trans (Z) rotamers. Because this rotational barrier typically ranges from 60 to 90 kJ/mol, the interconversion rate ( kex​ ) at room temperature is often "slow" on the NMR timescale, resulting in distinct, duplicated resonance sets for each rotamer 1.

To rationally design therapeutics, we must move beyond static structural snapshots and quantify the thermodynamics of this exchange.

RotamerExchange Z Z-Rotamer (Trans) Ground State TS Orthogonal Transition State High Energy Barrier Z->TS Thermal Activation TS->Z Relaxation E E-Rotamer (Cis) Ground State TS->E Relaxation E->TS Thermal Activation

Fig 1: Thermodynamic equilibrium and activation barrier of amide bond cis-trans isomerization.

Self-Validating NMR Methodologies

As Application Scientists, we rely on orthogonal, self-validating workflows to ensure that observed spectral duplications are true rotamers rather than chemical impurities or non-interconverting diastereomers.

The Causality of Variable Temperature (VT) NMR

The appearance of an NMR spectrum is dictated by the relationship between the chemical exchange rate ( kex​ ) and the frequency difference between the exchanging nuclei ( Δν ). By artificially raising the sample temperature, we increase the thermal energy available to overcome ΔG‡ , thereby increasing kex​ .

  • Slow Exchange: Distinct peaks for cis and trans.

  • Intermediate Exchange: Peaks broaden as kex​≈Δν .

  • Coalescence ( Tc​ ): Peaks merge into a single broad resonance.

  • Fast Exchange: A single, sharp, time-averaged peak emerges.

By performing Complete Line Shape Analysis (CLSA) across these temperatures, we extract kex​ and utilize the Eyring equation to decouple the activation energy into its enthalpic ( ΔH‡ ) and entropic ( ΔS‡ ) components 1.

2D NOESY/EXSY: Spatial vs. Kinetic Mapping

While VT-NMR provides thermodynamics, 2D Exchange Spectroscopy (EXSY)—which utilizes the standard NOESY pulse sequence—provides definitive proof of chemical exchange at a constant temperature.

The Self-Validation Mechanism: In a phase-sensitive NOESY spectrum of a small molecule, true Nuclear Overhauser Effect (NOE) cross-peaks (through-space proximity) typically appear with the opposite phase to the diagonal peaks. Conversely, EXSY cross-peaks (nuclei physically moving between environments due to bond rotation) will always appear with the same phase as the diagonal peaks 2. If a minor peak does not exhibit an in-phase EXSY cross-peak with the major peak, it is an impurity or a non-interconverting isomer, not a rotamer 3.

NMRWorkflow cluster_0 Parallel Validation Pathways Prep 1. Sample Preparation (Non-exchanging solvent) NMR1D 2. 1D 1H/13C NMR (298 K) Identify distinct rotamer populations Prep->NMR1D VTNMR 3A. Variable Temperature (VT) NMR Determine Tc and line shape NMR1D->VTNMR NOESY 3B. 2D NOESY / EXSY Map spatial NOEs & chemical exchange NMR1D->NOESY Analysis 4. Thermodynamic & Kinetic Extraction (Eyring Plot, k_ex, ΔG‡, ΔH‡, ΔS‡) VTNMR->Analysis Eyring Eq. NOESY->Analysis Exchange Rates

Fig 2: Self-validating NMR workflow for the kinetic and spatial analysis of amide rotamers.

Quantitative Data & Thermodynamic Analysis

The table below summarizes representative thermodynamic parameters extracted from VT-NMR and EXSY analyses of various N-substituted amides across the literature. Notice how structural constraints (e.g., disulfide rings) or substitution patterns drastically alter the energy landscape.

Compound ClassExchange Process ΔH‡ (kJ/mol) ΔS‡ (J/mol·K) ΔG‡ (kJ/mol)Ref
N,N-Diethyl-m-toluamide (m-DEET) Partial Amide Bond Rotation59.8 ± 1.110.9 ± 0.9~56.51
Proline-mimicking Disulfides Amide cis-trans isomerizationN/AN/A62.7 - 66.94
Secondary Amide Peptides Trans-to-cis conversionN/AN/A~85.05

Step-by-Step Experimental Protocols

Protocol A: Variable Temperature (VT) 1H-NMR for Kinetic Profiling

Objective: Extract the exchange rate ( kex​ ) across a temperature gradient to populate an Eyring plot.

  • Sample Preparation: Dissolve 5–10 mg of the analyte in 0.6 mL of a high-boiling, deuterated solvent (e.g., DMSO- d6​ , DMF- d7​ , or Toluene- d8​ ). Avoid protic solvents if amide NH exchange with the solvent is a concern.

  • Temperature Calibration (Critical): Do not rely on the spectrometer's default thermocouple. Calibrate the probe temperature using a standard 100% Methanol sample (for T<300 K) or 100% Ethylene Glycol (for T>300 K) by measuring the chemical shift difference between the OH and CH n​ protons 1.

  • Thermal Equilibration: Insert the sample and increase the temperature in 5 °C increments. Allow a strict 15 to 20-minute equilibration period at each step to ensure thermal homogeneity across the sample volume.

  • Acquisition Parameters: Acquire a 1D 1 H spectrum using a calibrated 90° pulse. Set the relaxation delay ( D1​ ) to at least 5×T1​ of the slowest relaxing proton of interest. This ensures quantitative integration, which is mandatory for calculating the equilibrium constant ( Keq​ ).

  • Data Processing: Export the spectra to a Complete Line Shape Analysis (CLSA) software module. Fit the experimental line shapes against a two-site exchange model to extract kex​ at each temperature.

  • Thermodynamic Extraction: Plot ln(kex​/T) versus 1/T . The slope yields −ΔH‡/R and the y-intercept yields ln(kB​/h)+ΔS‡/R .

Protocol B: 2D NOESY/EXSY for Phase-Discriminated Validation

Objective: Confirm chemical exchange and assign spatial geometry without altering temperature.

  • Sequence Selection: Load a standard phase-sensitive 2D NOESY pulse sequence.

  • Mixing Time ( tm​ ) Optimization: The choice of tm​ dictates whether you observe NOE or EXSY. For chemical exchange in amides, set tm​ between 200 and 300 ms 2. This provides sufficient time for the rotamers to interconvert while minimizing spin-diffusion artifacts.

  • Acquisition: Acquire data with a minimum of 2048×128 complex points ( t2​×t1​ ) to ensure adequate resolution in the indirect dimension. Use 16–32 transients per increment to pull minor rotamer signals above the noise floor.

  • Phase Analysis (The Validation Step):

    • Phase the diagonal peaks to be positive (e.g., red contours).

    • Examine the cross-peaks linking the suspected cis and trans signals.

    • If the cross-peaks are positive (same phase) , the nuclei are undergoing chemical exchange (EXSY) 3.

    • If the cross-peaks are negative (opposite phase) , the interaction is purely spatial (NOE).

References

  • Validation of Enthalpy–Entropy Compensation Mechanism in Partial Amide Bond Rotation | ACS Omega.
  • Structural and Conformational Studies on Carboxamides of 5,6-Diaminouracils—Precursors of Biologically Active Xanthine Derivatives - MDPI.
  • Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers | ACS Omega.
  • Characterization of Secondary Amide Peptide Bonds Isomerization: Thermodynamics and Kinetics from 2D NMR Spectroscopy - PMC.
  • Complete amide cis–trans switching synchronized with disulfide bond formation and cleavage in a proline-mimicking system - RSC Publishing.

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Application

Application Note: Decoding Mass Spectrometry Fragmentation Patterns of Organochlorine Compounds

Organochlorine compounds (OCs), encompassing legacy pesticides like DDT, industrial chemicals like polychlorinated biphenyls (PCBs), and various pharmaceutical intermediates, present unique analytical challenges and oppo...

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Author: BenchChem Technical Support Team. Date: March 2026

Organochlorine compounds (OCs), encompassing legacy pesticides like DDT, industrial chemicals like polychlorinated biphenyls (PCBs), and various pharmaceutical intermediates, present unique analytical challenges and opportunities. Due to their persistence and toxicity, rigorous identification and quantification are critical in environmental monitoring and drug impurity profiling.

This application note provides an authoritative guide on the mass spectrometry (MS) fragmentation patterns of organochlorines. By understanding the fundamental causality behind ionization mechanisms and bond cleavages, analysts can move beyond simple library matching to confidently deduce structural information from complex chromatograms.

The Isotopic Fingerprint: Mathematics of Chlorine Clusters

The defining feature of any organochlorine mass spectrum is its isotopic cluster. Chlorine exists naturally as two stable isotopes: 35Cl and 37Cl , with relative abundances of approximately 75.77% and 24.23%, respectively 1. This roughly 3:1 ratio creates highly predictable patterns in the mass spectrum based on binomial expansion (a+b)n , where n is the number of chlorine atoms.

Causality of the Pattern: When a molecule contains multiple chlorine atoms, the probability of different isotopic combinations dictates the relative intensities of the [M] , [M+2] , [M+4] , etc., peaks. Recognizing these clusters allows analysts to instantly determine the number of chlorine atoms in an unknown fragment or molecular ion.

Table 1: Relative Isotopic Abundance Ratios for Chlorinated Ions
Number of Cl Atoms[M] (Relative %)[M+2][M+4][M+6][M+8][M+10]
1 10032.0----
2 10064.010.2---
3 10096.030.73.3--
4 77.210048.010.20.8-
5 61.810064.020.53.30.2

Note: The base peak of the cluster shifts from [M] to[M+2] when the molecule contains 4 or more chlorine atoms.

Ionization Strategies: EI vs. NICI

The choice of ionization technique fundamentally alters the fragmentation pathway and the resulting mass spectrum.

Electron Ionization (EI)

Under standard 70 eV EI, high-energy electrons bombard the analyte, ejecting an electron to form a radical cation [M]+∙ 2. Because organochlorines often contain weak C-Cl bonds, the molecular ion is frequently of low abundance or entirely absent, as the excess internal energy drives immediate fragmentation.

Negative-Ion Chemical Ionization (NICI)

For trace analysis, NICI is the premier technique. Causality: Organochlorines are highly electronegative. When a reagent gas (like methane or ammonia) is ionized, it produces a population of low-energy thermal electrons. Organochlorines readily capture these electrons via resonance electron capture or dissociative electron capture, forming [M]− or [M−Cl]− 3. This provides exceptional selectivity and sensitivity, often lowering detection limits by 10- to 100-fold compared to EI [[4]]().

Mechanistic Fragmentation Pathways

Fragmentation in mass spectrometry is not random; it is strictly governed by the thermodynamic stability of the resulting products (ions and neutral losses). For organochlorines, fragmentation is driven by the formation of stable carbocations and the elimination of stable neutral molecules 2.

  • Inductive Cleavage (Loss of Cl•): The strong electronegativity of the chlorine atom draws electron density toward itself. Upon ionization, heterolytic cleavage of the C-Cl bond frequently occurs, expelling a chlorine radical ( −35 Da or −37 Da ).

  • Loss of Hydrogen Chloride (HCl): Aliphatic organochlorines (e.g., Lindane) frequently undergo 1,2-elimination to lose HCl ( −36 Da or −38 Da ), forming a stabilizing double bond in the remaining fragment.

  • α -Cleavage: In molecules like p,p'-DDT, cleavage occurs at the bond adjacent to the functional group to yield highly resonance-stabilized carbocations. For DDT, the loss of the trichloromethyl radical ( CCl3∙​ ) yields a highly stable bis(4-chlorophenyl)methyl cation at m/z 235, which acts as the base peak 5.

G M Molecular Ion [M]+• m/z 352 (Cl5 cluster) F1 Loss of CCl3• [-117 Da] M->F1 α-Cleavage F2 Loss of Cl• [-35 Da] M->F2 Inductive Cleavage B1 Base Peak Ion m/z 235 (Cl2 cluster) F1->B1 B2 Fragment Ion m/z 317 (Cl4 cluster) F2->B2 F3 Loss of HCl [-36 Da] B2->F3 Rearrangement B3 Fragment Ion m/z 281 (Cl3 cluster) F3->B3

Mechanistic EI Fragmentation Pathway of p,p'-DDT.

Table 2: Characteristic Fragment Ions of Common Organochlorines
CompoundMolecular WeightBase Peak (m/z)Characteristic Losses / Mechanisms
p,p'-DDT 354.5235- CCl3​ ( α -cleavage), -Cl
Lindane ( γ -HCH) 290.8181-HCl, -Cl (Sequential elimination)
Hexachlorobenzene 284.8284 [M]+∙ is base peak (Aromatic stability)
Aldrin 364.966Retro-Diels-Alder cleavage

Experimental Protocol: GC-MS Analysis of Organochlorines

This self-validating protocol is adapted from EPA Method 8270 for Semi-Volatile Organic Compounds 6. It utilizes GC-MS in Selected Ion Monitoring (SIM) mode to ensure high sensitivity and matrix interference rejection.

Phase 1: Sample Preparation & Self-Validation Setup
  • Surrogate Spiking: Prior to extraction, spike the sample with a surrogate standard (e.g., Decachlorobiphenyl or a deuterated analog like DDT-d8​ ). Causality: Surrogates mimic the behavior of target analytes. Recoveries must fall between 70-130%; deviations immediately flag extraction inefficiencies or matrix effects, making the prep self-validating.

  • Extraction & Concentration: Extract using liquid-liquid extraction (LLE) with methylene chloride. Concentrate the extract to 1.0 mL under a gentle stream of nitrogen.

Phase 2: GC-MS Instrumental Parameters
  • Column Selection: Use a 30 m × 0.25 mm ID × 0.25 µm film thickness slightly polar capillary column (e.g., 5% phenyl / 95% dimethylpolysiloxane). Causality: This stationary phase separates OCs based on boiling point while minimizing peak tailing caused by dipole interactions.

  • Inlet Conditions: Splitless mode, 250°C. Injection volume: 1 µL.

  • Oven Program: 40°C (hold 1 min) 10°C/min to 300°C (hold 5 min).

  • MS Tuning: Prior to analysis, tune the mass spectrometer using Decafluorotriphenylphosphine (DFTPP). The ion abundance criteria for DFTPP must be met to validate that the mass analyzer is correctly transmitting ions across the required m/z range.

Phase 3: Data Acquisition and Interpretation
  • SIM Mode Setup: Program the MS to monitor the primary quantitation ion (e.g., m/z 235 for DDT) and at least two secondary qualifier ions (e.g., m/z 237, 165) 5.

  • Confirmation Logic: A peak is only positively identified if:

    • The chromatographic retention time matches the standard within ±0.05 minutes.

    • All monitored SIM ions are present and maximize simultaneously.

    • The ratio of the qualifier ions to the quantitation ion matches the theoretical isotopic ratio (e.g., 3:1 for a single Cl difference) within ±20% .

G A Sample Extraction (Surrogate Spiked) B Extract Concentration & Solvent Exchange A->B C GC Separation (5% Phenyl Column) B->C D Ionization (EI or NICI) C->D E Mass Analysis (SIM Mode) D->E F Data Interpretation (Isotope Ratio Check) E->F

GC-MS Analytical Workflow for Organochlorine Compounds.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Polychlorinated Aromatic Compounds

Welcome to the Advanced Technical Support Center for the synthesis of polychlorinated aromatic compounds. Designed for researchers, synthetic chemists, and drug development professionals, this guide bypasses basic theory...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for the synthesis of polychlorinated aromatic compounds. Designed for researchers, synthetic chemists, and drug development professionals, this guide bypasses basic theory to address the complex mechanistic challenges, regioselectivity failures, and safety bottlenecks encountered at the bench.

As a Senior Application Scientist, my goal is to provide you with a self-validating framework. We will not merely list reaction conditions; we will dissect the causality behind why specific electrophiles fail, why transition-metal catalysts are necessary for deactivated rings, and how to engineer your workflows for maximum yield and safety.

Part 1: Mechanistic Workflows & Causality

The fundamental challenge in synthesizing polychlorinated arenes lies in the electronic nature of the aromatic ring. Standard chlorination relies on Electrophilic Aromatic Substitution (EAS), where the ring acts as a nucleophile. However, each subsequent chlorine addition withdraws electron density via induction, raising the activation energy for further functionalization.

MechanisticPathways Start Aromatic Substrate EAS_Path Electrophilic Aromatic Substitution (EAS) Start->EAS_Path CH_Path Directed C-H Activation Start->CH_Path EAS_Reagents NCS + Acid Catalyst (e.g., p-TsOH, TfOH) EAS_Path->EAS_Reagents CH_Reagents Pd/Rh Catalyst + Directing Group + NCS CH_Path->CH_Reagents Sigma Sigma Complex (Arenium Ion) EAS_Reagents->Sigma Electrophilic Attack Metalla Metallacycle Intermediate CH_Reagents->Metalla C-H Cleavage Product1 Ortho/Para Chlorinated Mixture Sigma->Product1 Deprotonation Product2 Highly Regioselective Ortho-Chlorinated Product Metalla->Product2 Reductive Elimination

Mechanistic divergence between standard EAS and directed C-H chlorination pathways.

Part 2: Troubleshooting Guide & FAQs

Q1: Why am I getting a complex mixture of poly-chlorinated isomers, and how can I strictly control regioselectivity? A1: Over-chlorination and poor regioselectivity occur in standard EAS because the first chlorine atom weakly deactivates the ring but remains ortho/para directing. In highly activated substrates (e.g., phenols, anilines), the activation energy for subsequent chlorinations is too low, leading to rapid di- and tri-chlorination. Causality & Solution: To control this, you must shift the reaction paradigm from standard EAS to Transition-Metal-Catalyzed Directed C-H Chlorination. By utilizing a directing group (e.g., amides, ketones) with a Palladium (Pd) catalyst, C-H bond cleavage is forced to occur exclusively at the ortho-position via a rigid metallacycle intermediate[1]. This spatial restriction completely overrides the inherent electronic directing effects of the ring.

Q2: My deactivated arene (e.g., nitrobenzene or benzonitrile derivative) shows zero conversion with N-Chlorosuccinimide (NCS). What is failing? A2: NCS is a mild electrophilic chlorine source. The succinimide group withdraws electron density, rendering the chlorine electrophilic, but for deactivated rings, this electrophilicity is insufficient to force the formation of the resonance-stabilized arenium ion (sigma complex)[2]. Causality & Solution: You must artificially enhance the electrophilicity of the reagent. Adding a Brønsted acid catalyst like p-toluenesulfonic acid (p-TsOH) protonates the NCS, significantly increasing its reactivity[3]. For severely electron-deficient substrates, employing a super Brønsted acid like trifluoromethanesulfonic acid (TfOH) is required to promote C-H bond cleavage[4].

Troubleshooting Issue Issue: Poor Yield with Deactivated Arenes Check1 Analyze Substrate Electronic Properties Issue->Check1 Sol1 Use Super Brønsted Acid (e.g., TfOH in HFIP) Check1->Sol1 Highly electron-deficient Sol2 Switch to Directed C-H Halogenation Check1->Sol2 Contains directing group Sol3 Use in situ Cl2 generation (NCS + NaCl + p-TsOH) Check1->Sol3 Requires mild conditions

Troubleshooting decision tree for chlorinating deactivated aromatic substrates.

Q3: How can I avoid the use of hazardous Cl₂ gas or SO₂Cl₂ while still achieving high yields on an industrial scale? A3: Handling gaseous chlorine or corrosive sulfuryl chloride poses severe safety and environmental risks. Causality & Solution: Generate the active chlorinating species in situ. A highly effective, green methodology uses a combination of NCS, sodium chloride (NaCl), and p-TsOH in aqueous media. The acid activates NCS, which then oxidizes the chloride ions from NaCl to generate molecular Cl₂ (or Cl⁺) directly in the reaction flask. This minimizes hazardous exposure while maintaining high reaction rates[5].

Part 3: Reagent Selection & Quantitative Data

Selecting the correct chlorinating system is a balance of substrate electronics, desired regioselectivity, and safety. Use the following quantitative matrix to guide your experimental design.

Chlorinating SystemOptimal Substrate ScopeRegioselectivity ControlSafety & HandlingPrimary Causality for Use
Cl₂ Gas Highly activated to neutralPoor (Prone to over-chlorination)High Hazard (Toxic, corrosive)Direct electrophilic attack; no catalyst needed.
NCS (Uncatalyzed) Highly activated (phenols, anilines)Moderate (ortho/para mixture)Low Hazard (Stable solid)Mild electrophile; prevents oxidation of sensitive groups[6].
NCS + NaCl + p-TsOH Neutral to moderately deactivatedGood (Temperature dependent)Low Hazard (Aqueous media)Acid activates NCS to oxidize Cl⁻, generating Cl₂ in situ[5].
Pd-Catalyzed + NCS + TfOH Electron-deficient (with directing group)Excellent (Exclusive ortho)Moderate (Requires dry solvents)Metallacycle formation dictates strict spatial functionalization[1].

Part 4: Validated Experimental Protocols

The following protocols are engineered as self-validating systems. Do not skip the validation steps, as they are critical for preventing downstream purification failures.

Protocol A: Mild Aqueous Chlorination via In Situ Cl₂ Generation

This protocol is ideal for industrially important aromatic compounds where avoiding toxic Cl₂ gas is paramount[5].

Reagents: Aromatic Substrate (10 mmol), N-Chlorosuccinimide (10 mmol), p-TsOH (10 mmol), NaCl (15 mmol), Deionized Water (8 mL). Step-by-Step Methodology:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, suspend the aromatic substrate in 8 mL of deionized water.

  • Catalyst & Halide Addition: Add p-TsOH and NaCl to the suspension. Stir at room temperature for 5 minutes to ensure homogeneity.

  • Oxidant Addition: Slowly add NCS in portions over 10 minutes.

  • Thermal Activation: Heat the reaction mixture to 40 °C.

  • Self-Validation Check: Monitor the reaction mixture color. A faint yellow tint indicates the successful in situ generation of active Cl₂. If the solution remains completely colorless after 30 minutes, verify the quality of your p-TsOH catalyst.

  • Quenching & Workup: Once TLC indicates complete consumption of the starting material (typically 1-3 hours), quench the reaction by adding 5 mL of saturated sodium thiosulfate (Na₂S₂O₃). Causality: This immediately neutralizes any unreacted electrophilic chlorine, preventing post-workup over-chlorination.

  • Extraction: Extract with ethyl acetate (3 x 15 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Palladium-Catalyzed Directed C-H Chlorination

This protocol is designed for highly electron-deficient arenes that fail under standard EAS conditions[4].

Reagents: Benzamide derivative (1.0 mmol), Pd(OAc)₂ (5 mol%), NCS (1.2 mmol), TfOH (2.5 equiv), Anhydrous Toluene (5 mL). Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a Schlenk tube and backfill with Argon. The exclusion of moisture is critical to prevent the competitive protonation of the metallacycle.

  • Reagent Loading: Add the benzamide substrate, Pd(OAc)₂, and NCS to the tube.

  • Solvent & Acid Addition: Inject anhydrous toluene, followed by the dropwise addition of TfOH (Caution: Highly corrosive superacid). Causality: TfOH is essential to promote the C-H bond cleavage via weak coordination of the directing group[1].

  • Thermal Activation: Seal the tube and heat to 100 °C for 12 hours.

  • Self-Validation Check: Run a parallel micro-scale reaction with a deuterated standard. The absence of deuterium at the ortho-position in the recovered starting material via crude NMR confirms active metallacycle formation.

  • Workup: Cool to room temperature. Filter the mixture through a short pad of Celite. Causality: This removes precipitated Pd black, ensuring your crude NMR is free of paramagnetic line-broadening which obscures isomer identification.

  • Purification: Concentrate the filtrate and purify via silica gel column chromatography.

Part 5: References

  • Benchchem. "N-Chlorosuccinimide: A Comprehensive Technical Guide to its Mechanism of Action in Chlorination Reactions". 2

  • Benchchem. "Application Notes and Protocols: N-Chlorosuccinimide (NCS) Mediated Chlorination of Aromatic Compounds". 6

  • ACS Publications. "Efficient and Facile Chlorination of Industrially-Important Aromatic Compounds using NaCl/p-TsOH/NCS in Aqueous Media". 5

  • Academia. "Regio- and Chemoselective C-H Chlorination/Bromination of Electron-Deficient Arenes by Weak Coordination and Study of Relative Directing-Group Abilities".1

  • ResearchGate. "A gram-scale synthesis of multi-substituted arenes via palladium catalyzed C-H halogenation". 4

Sources

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Technical Support Center: Purification of 2-chloro-N-(2,4,5-trichlorophenyl)propanamide

Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals tasked with the synthesis and isolation of 2-chloro-N-(2,4,5-trichlorophenyl)p...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals tasked with the synthesis and isolation of 2-chloro-N-(2,4,5-trichlorophenyl)propanamide [1].

The synthesis of this highly lipophilic amide typically involves the direct acylation of 2,4,5-trichloroaniline with 2-chloropropanoyl chloride [3]. While the coupling reaction is chemically straightforward, the downstream purification is notoriously difficult. The extreme electron deficiency of the polychlorinated aromatic ring and the generation of highly colored oxidation byproducts require specialized, causality-driven purification strategies.

Physicochemical Profiling & Impurity Matrix

To effectively purify your reaction mixture, you must first understand the physicochemical behavior of the components within it. The table below summarizes the quantitative and qualitative data used to design our separation logic.

ComponentRoleAcid-Base NatureSolubility ProfileTarget Removal Strategy
2-chloro-N-(2,4,5-trichlorophenyl)propanamide Target ProductNeutral (Amide)High in DCM/EtOAc; Insoluble in H₂OCrystallization / Chromatography
2,4,5-Trichloroaniline Unreacted Starting MaterialVery Weak Base (pKa ~1.5)Soluble in organic solventsStrong Acid Wash (10% H₂SO₄) or SCX
2-Chloropropanoic Acid Hydrolyzed ReagentWeak Acid (pKa ~2.8)Soluble in H₂O and basic aq.Mild Base Wash (Sat. NaHCO₃)
N,N-bis(2-chloropropanoyl)-2,4,5-trichloroaniline Di-acylated ByproductNeutralHighly lipophilicSelective Recrystallization
Polymeric Azo-compounds Oxidation ImpuritiesVariableHighly conjugated, lipophilicActivated Charcoal Adsorption

Troubleshooting FAQs

Q1: I performed a standard 1M HCl wash during my workup, but ¹H NMR still shows significant unreacted 2,4,5-trichloroaniline. Why didn't the acid wash work?

A1: This is a classic issue when working with polyhalogenated anilines. The three chlorine atoms on the aromatic ring (positions 2, 4, and 5) exert a massive inductive electron-withdrawing effect. This drastically reduces the electron density on the amine's lone pair, dropping its pKa to approximately 1.5 (compared to ~4.6 for unsubstituted aniline). A standard 1M HCl wash simply lacks the thermodynamic driving force to fully protonate this amine into a water-soluble anilinium salt. Solution: Upgrade your acidic wash to 10% v/v H₂SO₄ to force protonation, or utilize a Strong Cation Exchange (SCX) resin column, which effectively traps weakly basic amines while allowing the neutral amide to elute [4].

Q2: My crude product is a dark, oily solid instead of the expected off-white crystals. How do I decolorize it without losing yield?

A2: Discoloration in halogenated anilines and their derivatives is almost always caused by trace oxidation of the aniline into polymeric or azo-dye-like impurities [2]. These highly conjugated systems are intensely colored even at parts-per-million levels and will co-crystallize with your product. Solution: Implement an activated charcoal treatment during your recrystallization step. The highly porous carbon matrix selectively adsorbs these large, planar oxidized impurities via π-π stacking interactions, leaving your target amide in solution until cooling.

Q3: Mass spectrometry indicates a di-acylated impurity in my crude mixture. Liquid-liquid extraction isn't removing it. What is the mechanism of removal?

A3: Di-acylation occurs when excess 2-chloropropanoyl chloride reacts with the newly formed secondary amide. Because the di-acylated product is entirely neutral and highly lipophilic, it will never partition into an aqueous phase. Solution: You must exploit differential hydrogen bonding during recrystallization. Your target mono-amide readily forms strong intermolecular hydrogen bonds (N-H ··· O=C), leading to a highly stable, tightly packed crystalline lattice. The di-acylated impurity lacks this N-H bond, preventing it from integrating into the lattice. Recrystallization from a toluene/hexane gradient will selectively precipitate the target mono-amide while the di-acylated impurity remains dissolved in the mother liquor.

Validated Purification Protocols

Every protocol below is designed as a self-validating system . Do not proceed to the next step without confirming the validation checkpoint.

Protocol A: Optimized Liquid-Liquid Extraction (LLE)

Objective: Removal of unreacted acid chloride, hydrolyzed acid, and unreacted 2,4,5-trichloroaniline.

  • Dilution: Dissolve the crude reaction mixture in Dichloromethane (DCM) using 10 mL of solvent per gram of crude material.

  • Base Wash: Wash the organic layer with an equal volume of saturated aqueous NaHCO₃. Vent the separatory funnel frequently to release CO₂ gas generated by the neutralization of 2-chloropropanoic acid. Repeat once.

  • Strong Acid Wash: Wash the organic layer with 10% v/v aqueous H₂SO₄ (2 × equal volume). Causality: The higher acidity ensures complete protonation of the highly electron-deficient aniline.

  • Brine Wash & Drying: Wash with saturated NaCl solution, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Self-Validation Checkpoint: Spot the concentrated organic layer on a silica TLC plate and elute with 20% EtOAc/Hexane. Stain with Ninhydrin and heat. The absence of a colored spot confirms the successful removal of the primary amine (2,4,5-trichloroaniline).

Protocol B: Decolorization and Selective Recrystallization

Objective: Removal of polymeric colorants and di-acylated byproducts.

  • Dissolution: Suspend the crude, concentrated amide in a minimum volume of boiling toluene.

  • Charcoal Addition: Temporarily remove the flask from the heat source. Carefully add activated charcoal (approx. 50 mg per gram of product). Caution: Adding charcoal to a superheated solution provides nucleation sites that can cause violent boil-over.

  • Reflux: Return to heat and reflux the black suspension for 15 minutes.

  • Hot Filtration: Filter the mixture while near-boiling through a pre-warmed Buchner funnel containing a tightly packed pad of Celite. Wash the pad with a small volume of hot toluene.

  • Crystallization: Add hot hexane dropwise to the filtrate until the solution becomes slightly cloudy (the cloud point). Allow the flask to cool slowly to room temperature to induce lattice formation, then chill in an ice bath for 1 hour.

  • Isolation: Collect the purified crystals via vacuum filtration and wash with ice-cold hexane.

Self-Validation Checkpoint: Acquire a ¹H NMR spectrum in CDCl₃. The spectrum must show a sharp singlet for the amide N-H proton (~8.0 ppm). The absence of extraneous aliphatic signals confirms the removal of the di-acylated impurity. The visual appearance of the crystals should be white to off-white.

Process Visualization

The following diagram maps the logical flow of the purification protocols, highlighting the specific impurities removed at each stage.

PurificationWorkflow Start Crude Reaction Mixture (Amide, Aniline, Acid, Color) LLE Liquid-Liquid Extraction (DCM / Aq. Washes) Start->LLE BaseWash Sat. NaHCO3 Wash Removes: 2-Chloropropanoic Acid LLE->BaseWash AcidWash 10% H2SO4 Wash Removes: 2,4,5-Trichloroaniline BaseWash->AcidWash OrganicLayer Concentrated Organic Layer (Amide + Colored Impurities) AcidWash->OrganicLayer Charcoal Hot Recrystallization with Activated Charcoal OrganicLayer->Charcoal Filtration Hot Filtration over Celite Removes: Polymeric Colorants Charcoal->Filtration Crystallization Cooling & Crystallization Removes: Di-acylated Impurity Filtration->Crystallization PureProduct Pure 2-chloro-N-(2,4,5-trichlorophenyl)propanamide Crystallization->PureProduct

Workflow for the isolation and purification of 2-chloro-N-(2,4,5-trichlorophenyl)propanamide.

References

  • Title: 2-chloro-N-(2,4,5-trichlorophenyl)
  • Title: Technical Support Center: Purification of Halogenated Aniline Compounds Source: BenchChem URL
  • Title: US4567264A - Cardioselective aryloxy- and arylthio- hydroxypropylene-piperazinyl acetanilides which affect calcium entry Source: Google Patents URL
  • Source: Reddit (r/Chempros)
Troubleshooting

Overcoming low yield in amide synthesis reactions

Welcome to the Amide Synthesis Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and overcome low yields, stalled reactions, and stereochemical degradation d...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Amide Synthesis Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and overcome low yields, stalled reactions, and stereochemical degradation during amide bond formation.

Rather than relying on trial-and-error, successful amide synthesis requires a mechanistic understanding of the activation pathways and competing side reactions. This guide synthesizes field-proven protocols, causal troubleshooting, and self-validating experimental designs to ensure your couplings proceed to completion with high fidelity.

Diagnostic Workflow

DiagnosticWorkflow Start Low Yield / Stalled Reaction Steric Are substrates sterically hindered (e.g., N-methyl)? Start->Steric Epimer Is epimerization/racemization observed? Steric->Epimer No SolSteric Switch to HATU/COMU or Acid Fluorides Steric->SolSteric Yes SideRxn Are there +98 Da byproducts (Guanidinylation)? Epimer->SideRxn No SolEpimer Use DIC/OxymaPure (Base-Free) Epimer->SolEpimer Yes SolSide Pre-activate Acid or Switch to PyBOP SideRxn->SolSide Yes

Diagnostic workflow for troubleshooting low-yielding amide coupling reactions.

Troubleshooting Guides & FAQs

Q1: My coupling of a secondary amine (e.g., N-methyl amino acid) is stalling at 30% yield. How do I force this to completion? Causality: Secondary amines and α,α -disubstituted amino acids (like Aib) suffer from severe steric hindrance, preventing the nucleophilic attack on the activated ester. Standard carbodiimides (DIC, EDC) form O-acylisoureas that are either too bulky to be attacked or undergo a rapid[1,3]-sigmatropic rearrangement into unreactive N-acylureas before the amine can react[1]. Solution: You must increase the electrophilicity of the activated species to overcome the steric barrier. Switch to a highly reactive uronium salt like HATU or COMU [1]. COMU, in particular, contains an Oxyma leaving group and a morpholino moiety, offering exceptional coupling efficiency for hindered substrates ()[1]. Alternatively, generating an acid fluoride in situ creates an activated species small enough to bypass steric bulk[2].

Q2: I am observing significant epimerization (racemization) at the α -carbon of my activated carboxylic acid. How can I preserve stereochemical integrity? Causality: Epimerization primarily occurs via the formation of an oxazol-5(4H)-one (oxazolone) intermediate[3]. When the carboxylic acid is strongly activated, the adjacent backbone carbonyl oxygen attacks the activated carbonyl, forming a 5-membered ring. The α -proton of this oxazolone is highly acidic. Base-catalyzed proton abstraction (e.g., by DIPEA) leads to a planar enolate that reprotonates from either face, causing racemization ()[4]. Solution: Suppress oxazolone formation by using highly efficient additives that trap the activated intermediate faster than it can cyclize. OxymaPure has proven superior to classical HOBt. It possesses a lower pKa, creating a better leaving group, and its carbonyl groups are oriented to provide assisted basic catalysis, enhancing the amine's nucleophilicity without requiring external strong bases ()[5]. For extreme cases, utilize base-free coupling with DIC/OxymaPure[2].

Q3: LC-MS shows a +98 Da mass addition on my amine instead of the desired product. What is this, and how do I stop it? Causality: The +98 Da peak indicates guanidinylation (when using uroniums like HATU or HBTU). This is a dead-end side reaction where the free amine directly attacks the uronium coupling reagent instead of the activated acid[1]. This occurs when the coupling reagent is in excess or when the amine is added before the carboxylic acid is fully pre-activated. Solution: Implement a strict pre-activation protocol (see Protocol 2 below). If the problem persists, switch to a phosphonium-based reagent like PyBOP , which lacks the electrophilic carbon center necessary to form guanidines with primary amines[2].

Quantitative Data: Coupling Reagent Comparison

To make an educated choice, consult the table below, which summarizes the performance metrics of modern coupling reagents based on mechanistic data[1][2][5].

Coupling Reagent SystemActivation MechanismRelative Reactivity (Sterics)Epimerization RiskGuanidinylation Risk
EDC / HOBt Carbodiimide / OBt esterModerateModerateNone
DIC / OxymaPure Carbodiimide / Oxime esterHighVery LowNone
HATU Uronium / OAt esterVery HighLowHigh (if not pre-activated)
COMU Uronium / Oxime esterVery HighVery LowHigh (if not pre-activated)
PyBOP Phosphonium / OBt esterHighModerateNone

Self-Validating Experimental Protocols

Protocol 1: Optimized Base-Free Coupling via DIC/OxymaPure (Zero-Epimerization Workflow)

Self-Validating Mechanism: By entirely omitting the tertiary amine base (DIPEA/NMM), the base-catalyzed oxazolone racemization pathway is starved of the proton-abstracting agent. The reaction's success is validated by LC-MS; the complete consumption of the amine without the appearance of diastereomeric peaks confirms absolute stereofidelity.

  • Dissolution: Dissolve the carboxylic acid (1.2 eq) and OxymaPure (1.2 eq) in anhydrous DMF to achieve a 0.1 M concentration.

  • Cold Activation: Cool the mixture to 0 °C. Add DIC (1.2 eq) dropwise. Stir for 10 minutes.

    • Causality: Cooling prevents the premature degradation of the O-acylisourea intermediate and maximizes its conversion into the highly stable, reactive Oxyma active ester.

  • Coupling: Add the amine (1.0 eq) dissolved in a minimum volume of DMF. Allow the reaction to slowly warm to room temperature over 2 hours.

  • Validation: Take a 5 µL aliquot, quench in 50% MeCN/H₂O, and analyze via LC-MS. Monitor for the depletion of the amine peak and the absence of epimeric product peaks.

  • Workup: Precipitate the product in cold ether or extract with EtOAc. Wash with 5% NaHCO₃ and 1 M HCl. The byproduct, diisopropylurea (DIU), is highly soluble in organic solvents and washes away easily (unlike DCU from DCC).

Protocol 2: Stoichiometric Pre-Activation for Hindered Amines using HATU

Self-Validating Mechanism: This protocol uses a deliberate stoichiometric offset (1.5 eq Acid vs. 1.45 eq HATU). This mathematically ensures that 100% of the HATU is consumed by the carboxylic acid, physically preventing the free amine from encountering unreacted uronium salt, thereby eliminating the +98 Da guanidinylation byproduct.

  • Stoichiometric Setup: Dissolve the carboxylic acid (1.5 eq) and HATU (1.45 eq) in anhydrous NMP.

  • Pre-Activation: Add DIPEA (3.0 eq) and stir for exactly 3 minutes.

    • Causality: The solution will transition to a distinct yellow color, visually confirming the generation of the highly reactive HOAt active ester.

  • Coupling: Add the sterically hindered amine (1.0 eq). Stir at room temperature. If reactivity remains low after 1 hour, heat gently to 40 °C.

  • Validation: Perform a Kaiser test (for solid-phase) or LC-MS (for solution-phase) after 2 hours. A negative Kaiser test (yellow/colorless) confirms complete acylation of the amine.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[Link]

  • Davies, S. G., et al. (2013). Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students. Journal of Chemical Education, 91(1), 132-135.[Link]

  • El-Faham, A., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 7(7), 5621-5631.[Link]

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Optimization

Technical Support Center: Troubleshooting Chlorination of N-Phenylpropanamides

Welcome to the Technical Support Center for the halogenation of deactivated anilines. The chlorination of N-phenylpropanamides (propionanilides) is a critical transformation in medicinal chemistry, particularly in the sy...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the halogenation of deactivated anilines. The chlorination of N-phenylpropanamides (propionanilides) is a critical transformation in medicinal chemistry, particularly in the synthesis of analgesic and anesthetic intermediates. However, the delicate balance between the activating nature of the nitrogen atom and the deactivating steric bulk of the propanamide chain often leads to complex side reactions.

This guide provides mechanistic troubleshooting, validated protocols, and empirical data to help researchers and drug development professionals achieve high regioselectivity and yield.

Diagnostic Workflow

Use the following logic tree to diagnose the root cause of your specific reaction failure based on visual and analytical cues.

G Start Analyze Crude Reaction Mixture Dark Is the mixture dark purple/black? Start->Dark Oxidation Oxidative Degradation Action: Control Exotherm & Exclude O2 Dark->Oxidation Yes Peaks Multiple peaks in LC-MS? Dark->Peaks No Mass Analyze Mass (m/z) Peaks->Mass Yes NChloro Isomeric Mass (M+) Diagnosis: N-Chlorination Action: Promote Orton Rearrangement Mass->NChloro Isomer detected OverChloro Mass = M+34 or M+68 Diagnosis: Poly-chlorination Action: Switch to NCS/2-Propanol Mass->OverChloro Higher mass detected

Diagnostic workflow for identifying chlorination side reactions in N-phenylpropanamides.

Troubleshooting Guide & FAQs

Issue 1: Formation of an unstable intermediate instead of the desired ring-chlorinated product. Q: My LC-MS shows a major peak with the correct mass for mono-chlorination, but NMR indicates the aromatic ring is untouched. What is this byproduct? Causality: You are observing N-chlorination. The chlorination of anilides often proceeds kinetically at the nitrogen atom, forming N-chloro-N-phenylpropanamide[1]. Under standard conditions, this intermediate must undergo an acid-catalyzed intermolecular migration of the chlorine atom to the ortho or para position of the aromatic ring—a process known as the Orton rearrangement. If your reaction conditions lack the necessary protic or acidic environment, the rearrangement stalls, leaving the N-chloro species as a stable but unwanted side product. Solution: To drive the Orton rearrangement to completion, utilize a polar protic solvent. Transitioning from aprotic solvents (like dichloromethane) to 2-propanol facilitates the rearrangement and significantly improves the yield of the ring-chlorinated product[2].

Issue 2: Poor regioselectivity and over-chlorination. Q: I am trying to synthesize 4-chloro-N-phenylpropanamide, but I am getting a mixture of 2,4-dichloro and 2,4,6-trichloro derivatives. How can I control the stoichiometry? Causality: The propanamide group moderates the reactivity of the aniline ring, but the ortho and para positions remain highly susceptible to electrophilic aromatic substitution[3]. Highly reactive agents like chlorine gas (Cl₂), sulfuryl chloride (SO₂Cl₂), or tert-butyl hypochlorite provide a high local concentration of active chlorine[1], leading to rapid sequential chlorination before the mono-chlorinated product can be isolated[4]. Solution: Substitute harsh chlorinating agents with N-chlorosuccinimide (NCS)[2]. NCS acts as a mild, slow-release source of electrophilic chlorine. When combined with a secondary alcohol solvent (which forms a reactive but controlled alkyl hypochlorite in situ), mono-chlorination at the para-position is highly favored[2].

Issue 3: Oxidative degradation and dark reaction mixtures. Q: Upon addition of the chlorinating agent, my reaction immediately turns black and the yield drops to <30%. Causality: Anilines and their amide derivatives are highly prone to oxidation. The presence of trace water, oxygen, or localized temperature spikes (exotherms) during reagent addition can trigger the oxidation of the aromatic ring into dark-colored quinone imines and polymeric byproducts[3]. Solution: Ensure all solvents are strictly anhydrous and degassed. Control the reaction temperature by adding the chlorinating agent portion-wise at 0°C to 10°C before gradually warming the mixture to reflux[3].

Quantitative Data: Reagent & Solvent Effects

The empirical data below summarizes the causal relationship between reaction conditions and product distribution during the chlorination of deactivated anilides.

Chlorinating AgentSolventMajor ProductPrimary Side ReactionTypical Yield
Cl₂ (gas)Acetic Acid2,4-dichloro isomerOver-chlorination (di/tri)< 40%
tert-Butyl hypochloriteMethanol / BoraxN-chloro isomerArrested Orton rearrangement60-70%
NCS (1.05 eq)Acetonitrile4-chloro isomerDichlorination (trace)75-80%
NCS (1.05 eq)2-Propanol4-chloro isomerNone (Highly selective)> 90%

Self-Validating Experimental Protocol

Highly Selective Para-Chlorination of N-Phenylpropanamide This protocol leverages the in situ generation of 2-propyl hypochlorite to achieve >90% mono-chlorination while suppressing N-chlorination and oxidative side reactions[2].

Materials:

  • N-phenylpropanamide (10.0 mmol)

  • N-chlorosuccinimide (NCS) (10.5 mmol)

  • Anhydrous 2-propanol (30 mL)

  • Deionized water (100 mL)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried, nitrogen-purged 100 mL round-bottom flask with N-phenylpropanamide (10.0 mmol) and anhydrous 2-propanol (30 mL). Stir at 300 rpm until fully dissolved.

  • Controlled Addition: Heat the solution to exactly 60°C. Add NCS (10.5 mmol) portion-wise over 10 minutes.

    • Validation Checkpoint 1: The solution should remain clear or turn pale yellow. If it turns dark brown/black, oxidative degradation has occurred due to a temperature spike or moisture intrusion[3].

  • Reflux & Rearrangement: Slowly heat the reaction mixture to reflux (approx. 82°C). Stir at reflux for 15 to 30 minutes.

    • Causality Note: The elevated temperature in a protic environment ensures that any transient N-chloro intermediate undergoes a complete Orton rearrangement to the para-position.

  • Monitoring: Sample the reaction for TLC (Hexanes:EtOAc 7:3).

    • Validation Checkpoint 2: The starting material spot should be completely consumed. A single major product spot should be visible. If a higher Rf spot persists, N-chlorination is incomplete; continue refluxing.

  • Isolation: Cool the mixture to room temperature. Concentrate the 2-propanol under reduced pressure to approximately 10 mL.

  • Precipitation: Slowly add deionized water (50 mL) to the concentrated mixture with vigorous stirring. The 4-chloro-N-phenylpropanamide will precipitate as a white/off-white solid.

  • Filtration & Washing: Filter the solid under vacuum. Wash the filter cake with cold water (2 x 20 mL) and cold n-hexane (10 mL) to remove succinimide and trace dichlorinated byproducts[2]. Dry under high vacuum.

References

  • Reactions of Part II. Tertiary Butyl Hypochlorite. N-Chlorination of Anilides - journals.co.za - 1

  • Practical and Efficient Chlorination of Deactivated Anilines and Anilides with NCS in 2-Propanol - thieme-connect.com - 2

  • Preventing over-chlorination in aniline synthesis - benchchem.com - 3

  • Full article: Chlorination of Aniline and Methyl Carbanilate by N-Chlorosuccinimide and Synthesis of 1,3,5-Trichlorobenzene - tandfonline.com - 4

  • A Study of the Rearrangement of N-Chloro- Derivatives of Cyclic Amides and Related Compounds - royalholloway.ac.uk -

Sources

Troubleshooting

Optimizing reaction conditions for N-acylation

Welcome to the Advanced Technical Support Center for Amide Bond Formation and N-Acylation. As a Senior Application Scientist, I frequently encounter workflows that fail not due to poor technique, but because of a fundame...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Amide Bond Formation and N-Acylation. As a Senior Application Scientist, I frequently encounter workflows that fail not due to poor technique, but because of a fundamental mismatch between the chosen reaction conditions and the underlying mechanistic chemistry. Amide bond formation is a cornerstone of organic synthesis, yet it is rarely a simple "plug-and-play" process.

This guide abandons generic advice in favor of mechanistic causality. Below, you will find field-proven troubleshooting strategies, quantitative selection matrices, and self-validating protocols designed to ensure high-yielding, chemoselective, and stereochemically pure N-acylations.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My N-acylation using an acyl chloride is stalling at exactly 50% conversion. Why is the yield so low, and how can I drive it to completion? The Causality: This is a classic stoichiometric failure driven by the reaction's own byproducts. When an amine reacts with an acyl chloride, one equivalent of hydrogen chloride (HCl) is generated. If no exogenous base is present, this HCl rapidly protonates the remaining unreacted starting amine, forming an ammonium salt[1]. Because the protonated amine lacks a free lone pair of electrons, it becomes completely non-nucleophilic, effectively halting the reaction at 50% conversion[1]. The Solution: Introduce a non-nucleophilic tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), in a slight excess (1.5 to 2.0 equivalents). This acts as an acid scavenger, neutralizing the HCl byproduct and maintaining your substrate in its reactive free-base form[2].

Q2: I am working with an amino alcohol substrate. How do I control chemoselectivity to ensure N-acylation rather than O-acylation? The Causality: Chemoselectivity between an amine (–NH₂) and a hydroxyl (–OH) group is fundamentally governed by the pH of your reaction medium, which dictates the relative nucleophilicity of the two heteroatoms[3]. Under neutral or mildly acidic conditions, nitrogen is significantly more nucleophilic than oxygen due to its lower electronegativity; its lone pair is more readily available to attack the electrophilic carbonyl carbon[3]. Conversely, under strongly basic conditions (e.g., using NaH), the hydroxyl group is deprotonated to form an alkoxide[3]. The alkoxide is a vastly superior nucleophile compared to the neutral amine, shifting the pathway entirely toward O-acylation[3]. The Solution: For selective N-acylation, strictly avoid strong bases. Utilize neutral conditions or mild bases (like aqueous Na₂CO₃ or DIPEA) to keep the hydroxyl group protonated and less reactive[3].

Q3: During chiral peptide coupling, I am observing significant epimerization (racemization). How do I prevent the loss of stereochemical integrity? The Causality: Epimerization during amide coupling typically occurs via the oxazolone (azlactone) pathway. When a carboxylic acid is over-activated by standard carbodiimides like DCC or EDC alone, the highly reactive O-acylisourea intermediate can undergo intramolecular cyclization to form an oxazolone. The alpha-proton of this oxazolone is highly acidic and easily abstracted by the base in your reaction, leading to rapid racemization. The Solution: Utilize additives like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt). These additives rapidly intercept the O-acylisourea to form an active ester. This active ester reacts with the amine much faster than the rate of oxazolone formation, effectively outcompeting the racemization pathway. Reagents like HATU incorporate the HOAt moiety directly and are superior for preserving stereochemistry.

Q4: Can N-acylation be performed efficiently in aqueous media to align with green chemistry initiatives? The Causality: Yes. While traditional acylations rely on anhydrous organic solvents (DCM, DMF) to prevent the hydrolysis of the acylating agent[2], aqueous N-acylation is highly viable. Using specialized benzotriazole chemistry, amines can be efficiently acylated in water[4]. For instance, protected aminoacylbenzotriazoles react with anilines in water under microwave irradiation (50 °C) or at room temperature, yielding pure N-acylated products without the need for organic solvents or heavy metal catalysts[4].

Part 2: Quantitative Reagent Selection Matrices

Table 1: Comparative Analysis of Amide Coupling Reagents

Reagent Chemical Class Reaction Speed Epimerization Risk Optimal Additive Byproduct Removal Strategy
DCC Carbodiimide Moderate High (if used alone) HOBt or HOAt DCU is insoluble; requires filtration.
EDC Carbodiimide Moderate High (if used alone) HOBt or HOAt Water-soluble urea; easy aqueous workup.
HATU Uronium Very High Very Low DIPEA (Base) Water-soluble byproducts.

| PyBOP | Phosphonium | High | Low | DIPEA (Base) | Pyrrolidine analogs; chromatography often needed. |

Table 2: Base Selection Guide for N-Acylation

Base pKa (conjugate acid) Steric Hindrance Primary Use Case & Mechanistic Role
TEA ~10.7 Moderate Standard acyl chloride reactions; inexpensive acid scavenger.
DIPEA ~10.5 High Peptide coupling (e.g., with HATU); minimizes side reactions due to bulk.
Pyridine ~5.2 Low Acts as both a base and a nucleophilic catalyst (forms acylpyridinium).

| Na₂CO₃ | ~10.3 | N/A (Biphasic) | Schotten-Baumann conditions; prevents hydrolysis of the final product. |

Part 3: Self-Validating Experimental Protocols

Protocol A: Anhydrous N-Acylation via Acyl Chlorides

Self-Validation Checkpoint: The reaction mixture should exhibit a mild exotherm upon the addition of the acyl chloride. A complete lack of exotherm indicates a deactivated/hydrolyzed acylating agent.

  • Preparation: Flame-dry a round-bottom flask and purge with an inert atmosphere (Nitrogen or Argon) to exclude moisture[2].

  • Dissolution: Dissolve the primary or secondary amine (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Base Addition: Add DIPEA (1.5 eq) to the solution. Cool the mixture to 0 °C using an ice bath to control the initial thermodynamics[5].

  • Acylation: Dissolve the acyl chloride (1.1 eq) in a small volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes[5].

  • Monitoring: Remove the ice bath, allowing the reaction to warm to room temperature. Monitor progress via TLC (typically complete in 2-4 hours)[5].

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[5].

Protocol B: Epimerization-Free Peptide Coupling using HATU

Self-Validation Checkpoint: The solution often turns a faint yellow upon the addition of HATU and DIPEA, visually confirming the formation of the active HOAt ester.

  • Activation: In a dry flask, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: Add DIPEA (2.0 eq; use 3.0 eq if the amine is an HCl salt). Stir for 5 minutes at room temperature to pre-form the active ester.

  • Coupling: Add the amine (1.1 eq) to the activated mixture.

  • Monitoring: Stir at room temperature for 1-2 hours. HATU-mediated couplings are exceptionally fast; prolonged reaction times are unnecessary and can induce side reactions.

  • Workup: Dilute with Ethyl Acetate (EtOAc). Wash sequentially with 1M HCl, saturated NaHCO₃, and 5% aqueous LiCl (crucial for removing residual DMF). Dry and concentrate.

Part 4: Visual Workflows & Logical Relationships

TroubleshootingWorkflow Start Start: Low Amide Yield CheckSM Check Starting Materials Start->CheckSM AmineProtonated Is Amine Protonated? (Low pH / No Base) CheckSM->AmineProtonated AddBase Add Base (DIPEA/TEA) to regenerate free amine AmineProtonated->AddBase Yes StericHindrance Is Amine Sterically Hindered? AmineProtonated->StericHindrance No Success Optimal N-Acylation AddBase->Success UseHATU Use Highly Active Coupling Reagent (e.g., HATU) StericHindrance->UseHATU Yes Hydrolysis Is Acylating Agent Hydrolyzed? StericHindrance->Hydrolysis No UseHATU->Success DrySolvents Use Anhydrous Solvents & Inert Atmosphere Hydrolysis->DrySolvents Yes DrySolvents->Success

Caption: Logical troubleshooting workflow for diagnosing and resolving low yields in N-acylation.

Chemoselectivity Substrate Amino Alcohol Substrate (Contains -NH2 & -OH) NeutralAcidic Neutral / Mild Base Conditions Substrate->NeutralAcidic Basic Strong Basic Conditions (e.g., NaH) Substrate->Basic NitrogenNucleophile Nitrogen lone pair is more nucleophilic NeutralAcidic->NitrogenNucleophile AlkoxideFormation Alkoxide formation (Strongly nucleophilic -O⁻) Basic->AlkoxideFormation NAcylation N-Acylation Predominates (Amide Bond Formation) NitrogenNucleophile->NAcylation OAcylation O-Acylation Predominates (Ester Bond Formation) AlkoxideFormation->OAcylation

Caption: Mechanistic pathway illustrating pH-dependent chemoselectivity (N- vs O-acylation).

References

  • Title: Amide bond formation: beyond the myth of coupling reagents Source: Chemical Society Reviews (RSC Publishing) URL: [Link]

  • Title: An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry Source: MDPI URL: [Link]

  • Title: Chemoselectivity in Acylation of Amino Alcohols Source: AskFilo URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 2,4,5-Trichloroaniline Removal

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing challenges with the purification of product mixtures containing unreacted 2,4,5-trichloroaniline (...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing challenges with the purification of product mixtures containing unreacted 2,4,5-trichloroaniline (2,4,5-TCA). Due to its unique electronic properties, standard purification workflows often fail for this compound. Below, we break down the mechanistic causality behind these failures and provide self-validating, field-proven protocols to isolate your target product successfully.

Part 1: Mechanistic FAQs (The "Why")

Q: Why does 2,4,5-trichloroaniline persistently remain in the organic phase during standard 1M HCl washing? A: The difficulty in extracting 2,4,5-TCA lies in its exceptionally low basicity. While a typical unsubstituted aniline has a conjugate acid pKa of ~4.6, the addition of three highly electronegative chlorine atoms on the aromatic ring exerts a massive electron-withdrawing inductive (-I) effect[1]. This drastically reduces the electron density on the nitrogen's lone pair, dropping the pKa of 2,4,5-TCA's conjugate acid to approximately 0.96[1][2].

According to the Henderson-Hasselbalch equation, washing this compound with 1M HCl (pH ≈ 0) only achieves ~50% protonation. The remaining unprotonated 50% is highly lipophilic and will preferentially partition into the organic layer. To drive the equilibrium toward the water-soluble anilinium salt, a much higher concentration of hydronium ions is required.

Q: My target product is acid-sensitive and degrades in strong acid. How can I selectively remove unreacted 2,4,5-TCA? A: For acid-sensitive products, liquid-liquid extraction should be abandoned in favor of solid-phase chemical scavenging. Polymer-bound isocyanate (PS-Isocyanate) is the optimal choice. The unreacted 2,4,5-TCA acts as a nucleophile, attacking the highly electrophilic carbon of the resin-bound isocyanate group. This forms a stable, covalent urea linkage, effectively tethering the 2,4,5-TCA to the insoluble polystyrene backbone[3]. The resin is then removed via simple filtration, leaving your purified product in the filtrate without ever altering the pH of the system.

Q: Can I separate 2,4,5-TCA using standard silica gel flash chromatography? A: While possible, it is highly inefficient. Weakly basic anilines like 2,4,5-TCA are notorious for "streaking" on slightly acidic silica gel, leading to broad elution bands that frequently co-elute with the target product (overlapping Rf values)[4]. If chromatography is absolutely mandatory, deactivating the silica by adding 1-2% triethylamine (TEA) to the eluent can sharpen the amine band, though chemical scavenging remains the superior, scalable alternative.

Part 2: Experimental Protocols (The "How")

Protocol A: Covalent Scavenging via PS-Isocyanate Resin (Acid-Free)

Mechanistic Causality: This protocol utilizes a polystyrene-co-divinylbenzene resin functionalized with benzylisocyanate. The high local concentration of electrophilic sites drives the urea-formation reaction to completion. Because the byproduct is covalently bound to a macroscopic bead, purification is reduced to a physical filtration step.

  • Solvent Preparation: Dissolve the crude reaction mixture (containing the product and unreacted 2,4,5-TCA) in an anhydrous, non-nucleophilic solvent (e.g., Dichloromethane, Tetrahydrofuran, or Toluene).

    • Critical Self-Validation Step: Ensure no alcohols or primary/secondary amine solvents are present, as these will competitively consume the isocyanate resin and halt the scavenging of 2,4,5-TCA.

  • Resin Addition: Add 3.0 to 4.0 equivalents of PS-Isocyanate resin (typical loading: 1.0 - 1.5 mmol/g) relative to the estimated residual moles of 2,4,5-TCA.

  • Incubation: Agitate the suspension gently on an orbital shaker at room temperature for 2 to 4 hours.

    • Causality: Gentle agitation ensures the diffusion of 2,4,5-TCA into the porous resin beads without causing mechanical shearing of the polymer, which could create fine particulates that clog filters.

  • Filtration: Filter the mixture through a medium-porosity sintered glass funnel.

  • Recovery: Wash the resin cake with 2-3 bed volumes of the reaction solvent to ensure complete recovery of the target product. Concentrate the combined filtrates under reduced pressure to yield the purified product.

Protocol B: High-Molarity Acid Extraction (For Acid-Stable Products)

Mechanistic Causality: This protocol employs a high concentration of protons to force the thermodynamically unfavorable protonation of the weakly basic amine (pKa ~0.96), converting it into a highly polar anilinium chloride salt that partitions into the aqueous phase.

  • Solvent Exchange: Dissolve the crude mixture in a highly non-polar organic solvent (e.g., Toluene or a Hexanes/Ethyl Acetate mix). This maximizes the lipophilicity differential between your neutral product and the charged anilinium salt.

  • Acidification: Transfer the solution to a separatory funnel and add an equal volume of 6M aqueous HCl.

  • Partitioning: Shake vigorously for 2-3 minutes, venting frequently.

    • Causality: Vigorous shaking maximizes the interfacial surface area between the aqueous and organic layers, which is critical for protonating a sterically hindered, poorly basic amine at the phase boundary.

  • Separation: Allow the phases to separate completely. Draw off and discard the lower aqueous layer (containing the 2,4,5-trichloroanilinium chloride salt).

  • Repetition & Neutralization: Repeat the 6M HCl wash one additional time to ensure >95% removal. Wash the organic layer once with saturated aqueous NaHCO₃ to neutralize residual acid, followed by brine, then dry over anhydrous Na₂SO₄.

Part 3: Method Comparison Data

To assist in selecting the correct purification strategy, all quantitative and qualitative parameters are summarized below:

Purification MethodMechanism of ActionReagent / ConditionTarget Product SuitabilityEfficiency / Purity
Chemical Scavenging Covalent urea bond formationPS-Isocyanate Resin (3-4 eq)Acid-sensitive, base-sensitive>98% removal ; exceptionally high purity
Strong Acid Extraction Forced protonation (salt formation)6M HCl (aq) washAcid-stable products only~90-95% removal per wash cycle
Trituration Differential solubilityEtOAc / Hexanes precipitationHighly polar productsVariable; highly dependent on product
Flash Chromatography Polarity-based partitioningSilica gel + 1% TEAThermally stable productsModerate; high risk of fraction co-elution

Part 4: Decision Matrix Visualization

Follow this logical workflow to determine the optimal removal strategy for your specific product mixture.

TCA_Removal Start Crude Mixture (Product + 2,4,5-TCA) AcidStable Is the target product stable to strong acid? Start->AcidStable StrongAcid Strong Acid Extraction (6M HCl Wash) AcidStable->StrongAcid Yes Scavenger Covalent Scavenging (PS-Isocyanate Resin) AcidStable->Scavenger No PhaseSep Phase Separation StrongAcid->PhaseSep Filtration Simple Filtration Scavenger->Filtration AqLayer Aqueous Layer (2,4,5-TCA Salt) PhaseSep->AqLayer Discard OrgLayer Organic Layer (Purified Product) PhaseSep->OrgLayer Keep ResinWaste Resin Waste (Urea-bound 2,4,5-TCA) Filtration->ResinWaste Discard Filtrate Filtrate (Purified Product) Filtration->Filtrate Keep

Decision workflow for the removal of unreacted 2,4,5-trichloroaniline from product mixtures.

References

  • 2,4,5-Trichloroaniline CAS#: 636-30-6 - ChemicalBook.1

  • An In-Depth Technical Guide to the Chemical Properties of 2,3,4,5-Tetrachloroaniline - Benchchem. 2

  • How do I remove aniline from the reaction mixture? - ResearchGate. 4

  • Scavenger assisted combinatorial process for preparing libraries of secondary amine compounds - European Patent Office. 3

  • Argonaut Quest Training Workshop 2 - ArtisanTG.

Sources

Troubleshooting

Technical Support Center: Enhancing the Stability of 2-chloro-N-phenylpropanamide Derivatives

Here is a technical support guide on improving the stability of 2-chloro-N-phenylpropanamide derivatives. Welcome to the technical support center for 2-chloro-N-phenylpropanamide derivatives.

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Author: BenchChem Technical Support Team. Date: March 2026

Here is a technical support guide on improving the stability of 2-chloro-N-phenylpropanamide derivatives.

Welcome to the technical support center for 2-chloro-N-phenylpropanamide derivatives. This guide is designed for researchers, scientists, and drug development professionals who are working with this important class of compounds. The inherent reactivity of the α-chloro amide moiety, while often crucial for biological activity, presents significant stability challenges. This document provides in-depth, experience-driven answers to common stability issues, troubleshooting workflows, and validated protocols to help you ensure the integrity and reproducibility of your experimental results.

Section 1: Understanding the Instability of 2-chloro-N-phenylpropanamide Derivatives

This section addresses the fundamental question of why these compounds degrade. Understanding the underlying mechanisms is the first step toward developing effective stabilization strategies.

Q1: What are the primary degradation pathways for 2-chloro-N-phenylpropanamide derivatives?

A: The stability of 2-chloro-N-phenylpropanamide derivatives is primarily compromised by three main degradation pathways: hydrolysis, photodegradation, and thermal degradation.

  • Hydrolysis: The amide bond is susceptible to cleavage by water, a process that can be significantly accelerated under acidic or basic conditions.[1] This nucleophilic attack on the carbonyl carbon results in the formation of a carboxylic acid and an amine. The presence of the electronegative chlorine atom on the adjacent carbon can influence the rate of this reaction.

  • Photodegradation: Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical reactions. For chloroacetamide compounds, a class to which your derivatives belong, common photolytic reactions include dechlorination (cleavage of the C-Cl bond), hydroxylation of the aromatic ring, and intramolecular cyclizations.[2][3] These reactions can lead to a complex mixture of degradation products, which may have altered biological activity or toxicity.[3]

  • Thermal Degradation: Like many organic molecules, these derivatives can degrade at elevated temperatures. The degradation mechanism is often complex, involving the formation of free radicals followed by recombination or fragmentation reactions along the polymer backbone if the molecule is part of a larger structure.[4] For small molecules, high temperatures can provide the activation energy needed to overcome reaction barriers for hydrolysis or other rearrangements.

cluster_hydrolysis Hydrolysis cluster_photo Photodegradation (UV Light) cluster_thermal Thermal Degradation Parent 2-chloro-N-phenylpropanamide Derivative Hydrolysis_Products Carboxylic Acid + Amine Parent->Hydrolysis_Products H₂O (Acid/Base Catalyzed) Dechlorination Dechlorinated Product Parent->Dechlorination Thermal_Products Rearrangement & Fragmentation Products Parent->Thermal_Products Δ (Heat) Hydroxylation Hydroxylated Product Dechlorination->Hydroxylation Cyclization Cyclized Product Dechlorination->Cyclization Start Degradation observed in aqueous buffer CheckAdsorption Is it degradation or adsorption? Start->CheckAdsorption pH_Profile Conduct pH Profile Study (pH 3-9) CheckAdsorption->pH_Profile Degradation Confirmed FindOptimal Identify pH of minimum degradation pH_Profile->FindOptimal Buffer_Test Is stability still poor? FindOptimal->Buffer_Test ChangeBuffer Test alternative buffer species Buffer_Test->ChangeBuffer Yes Temp_Control Reduce assay temperature Buffer_Test->Temp_Control No ChangeBuffer->Temp_Control End Optimized Assay Conditions Temp_Control->End

Caption: Troubleshooting workflow for degradation in aqueous solutions.

Q4: I've observed new peaks in the chromatogram of my solid compound after several months of storage. What is the likely cause?

A: The appearance of new peaks from a solid sample points towards either photodegradation or, less commonly for stable crystalline forms, slow thermal degradation or reaction with atmospheric components like moisture.

Causality: Even in a solid state, molecules on the surface of the material are exposed to light and the atmosphere. Light provides the energy for photolytic reactions, while ambient moisture can facilitate localized hydrolysis on the crystal surface over long periods.

Troubleshooting & Prevention:

  • Review Storage Conditions:

    • Light: Was the compound stored in a clear or translucent container? The primary solution is to always store these materials in amber glass vials or light-blocking containers inside a dark cabinet or drawer. [5] * Temperature: Was the storage location subject to temperature fluctuations or high heat? Store at controlled room temperature or, for enhanced stability, in a refrigerator or freezer (ensure the container is tightly sealed to prevent condensation upon removal). [5][6] * Atmosphere: Was the container well-sealed? If the compound is particularly sensitive, consider storing it under an inert atmosphere (e.g., nitrogen or argon) and/or with a desiccant.

  • Characterize the Degradants: Use LC-MS/MS to identify the mass of the new peaks. This can provide crucial clues. For example, a mass loss of 36 Da (HCl) might suggest a dechlorination event, which is characteristic of photolysis. [2][3]

Section 3: Protocols for Stability Assessment

A robust stability assessment program is essential for any project involving novel compounds. A forced degradation study is the cornerstone of this effort.

Protocol 1: Forced Degradation (Stress Testing) Study

Objective: To identify the likely degradation pathways of a 2-chloro-N-phenylpropanamide derivative and to generate its degradation products for analytical method validation.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of your compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL.

  • Stress Conditions: For each condition below, dilute the stock solution with the stressor solution to a final concentration of ~100 µg/mL. Include a control sample diluted with neutral water stored at 4°C in the dark.

  • Incubation: Incubate the samples for a defined period (e.g., 24-72 hours). If significant degradation (>20%) is observed early, the time point should be shortened. If minimal degradation (<5%) is seen, the stress condition (e.g., temperature, acid concentration) can be intensified.

  • Quenching & Analysis: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to the same final concentration with mobile phase and analyze by a stability-indicating HPLC method.

Forced Degradation Conditions Table

Stress ConditionReagent/ConditionTypical IncubationDegradation Pathway Targeted
Acid Hydrolysis 0.1 M HCl60°CAcid-catalyzed hydrolysis [7]
Base Hydrolysis 0.1 M NaOHRoom TemperatureBase-catalyzed hydrolysis [1]
Oxidation 3% H₂O₂Room TemperatureOxidative degradation [8]
Thermal 60-80°C (in solution)60-80°CThermal degradation [4]
Photolytic UV light (e.g., 254 nm) or SunlightRoom TemperaturePhotodegradation [2][9]
Protocol 2: Stability-Indicating HPLC-UV/MS Method

Objective: To develop an analytical method capable of separating the parent compound from all process impurities and degradation products.

Methodology:

  • Column Selection: A reversed-phase C18 column is a standard starting point. (e.g., 150 mm x 4.6 mm, 5 µm particle size). [10]2. Mobile Phase: Use a gradient elution to ensure separation of compounds with different polarities.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program (Example):

    • 0-2 min: 5% B

    • 2-20 min: Ramp from 5% to 95% B

    • 20-25 min: Hold at 95% B

    • 25-26 min: Return to 5% B

    • 26-30 min: Re-equilibration at 5% B

  • Detection:

    • UV/DAD: Monitor at multiple wavelengths, including the λmax of the parent compound and any wavelengths where degradants might absorb. A diode-array detector is crucial for checking peak purity. [11] * MS/MS: Use a tandem mass spectrometer to identify the mass-to-charge ratio (m/z) of the parent and degradant peaks, which is invaluable for structural elucidation. [12][13][14]5. Method Validation: Inject a mixture of the stressed samples (from Protocol 1) to confirm that all degradation products are resolved from the parent peak. The parent peak should be spectrally pure in all stressed samples where it remains.

Section 4: Strategies for Stability Enhancement

Once you understand the stability liabilities of your compound, you can employ strategies to mitigate them.

Q5: What formulation strategies can I use to protect my derivative in solution?

A: Formulation is a powerful tool for improving stability without altering the molecule's core structure.

  • pH Control & Buffering: This is the most effective strategy against hydrolysis. [15]Once you determine the optimal pH from your profiling study, formulate your compound in a buffer system that can maintain that pH.

  • Use of Excipients:

    • Antioxidants: If your compound is susceptible to oxidation, consider adding antioxidants like butylated hydroxytoluene (BHT) or ascorbic acid. [1] * Chelating Agents: Trace metals can catalyze degradation. Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these metals. [1]* Encapsulation: For advanced applications, encapsulating the compound in delivery systems like cyclodextrins or liposomes can provide a physical barrier against moisture, light, and other stressors. [1][15]

Q6: Can I chemically modify my 2-chloro-N-phenylpropanamide derivative to make it more stable?

A: Yes, structural modification is a common strategy in drug development to improve properties like stability. [16]

  • Steric Hindrance: Introducing bulky groups near the amide bond can physically block the approach of a water molecule, slowing hydrolysis. [15]* Electronic Modulation: Adding electron-withdrawing or electron-donating groups to the phenyl ring can alter the electrophilicity of the amide's carbonyl carbon, thereby influencing its susceptibility to nucleophilic attack. [15]* Bioisosteric Replacement: This advanced strategy involves replacing the labile amide bond with a different functional group that mimics its size, shape, and electronic properties but is more resistant to enzymatic or chemical cleavage. [16][17]This is a significant synthetic undertaking but can yield compounds with dramatically improved stability.

References

  • Andersen, H.R., et al. (2013). Identification and ecotoxicity of degradation products of chloroacetamide herbicides from UV-treatment of water. Science of The Total Environment. [Link]

  • Andersen, H.R., et al. (2013). Identification and ecotoxicity of degradation products of chloroacetamide herbicides from UV-treatment of water. PubMed. [Link]

  • Patsnap Eureka. (2026). How to Enhance Amide Stability in High-Temperature Processes. Patsnap. [Link]

  • MDPI. (2022). Removal of Chloroacetanilide Herbicides from Water Using Heterogeneous Photocatalysis with TiO2/UV-A. MDPI. [Link]

  • Iowa Research Online. (2019). Photochemical Transformations of Dichloroacetamide Safeners. Iowa Research Online. [Link]

  • Patsnap Eureka. (2026). How to Reduce Amide Degradation During Storage — Stability Tips. Patsnap. [Link]

  • ResearchGate. (n.d.). Insights into the metabolic pathways and biodegradation mechanisms of chloroacetamide herbicides. ResearchGate. [Link]

  • ACS Publications. (n.d.). Determination of Sulfonic Acid Degradates of Chloroacetanilide and Chloroacetamide Herbicides in Groundwater by LC/MS/MS. Analytical Chemistry. [Link]

  • USGS Publications Warehouse. (n.d.). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group--Update and additions to the determination of chloroacetanilide herbicide degradation compounds in water using high-performance liquid chromatography/mass spectrometry. USGS. [Link]

  • Waters. (n.d.). Analysis of Chloroacetanilide and Acetamide Herbicide Degradates in Drinking Water by UPLC-MS/MS. Waters. [Link]

  • PubMed. (2024). Temperature and pH-dependent stability of fentanyl analogs: Degradation pathways and potential biomarkers. PubMed. [Link]

  • MDPI. (2022). Strategies for Improving Peptide Stability and Delivery. MDPI. [Link]

  • USGS. (2000). Determination of chloroacetanilide herbicide metabolites in water using high-performance liquid chromatography-diode array detection and high-performance liquid chromatography/mass spectrometry. U.S. Geological Survey. [Link]

  • PMC. (n.d.). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2015). Thermal stability and degradation of poly (N-phenylpropionamide) homopolymer and copolymer of N-phenylpropionamide with methyl methacrylate. ResearchGate. [Link]

  • Clarivate. (2025). Top 5 Factors Affecting Chemical Stability. Clarivate. [Link]

  • Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability. An Introduction to Medicinal Chemistry & Molecular Recognition. [Link]

  • ResearchGate. (n.d.). Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. ResearchGate. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Hydrolysis of phenylureas. Part II. Hydrolysis in acid and aqueous solutions. RSC Publishing. [Link]

  • dadun@unav. (n.d.). Thermal characterization, polymorphism, and stability evaluation of Se-NSAID derivatives with potent anticancer activity. dadun@unav. [Link]

Sources

Optimization

Advanced Troubleshooting Center: HPLC Peak Tailing in Halogenated Compounds

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals. It provides a mechanistic understanding and actionable, self-validating protocols to diagnose and resolve peak asymmetry when analyzing complex halogenated therapeutics.

Diagnostic Workflow

HPLC_Troubleshooting Start Observe Peak Tailing (USP T > 1.5) CheckAll Are all peaks tailing? Start->CheckAll YesAll System/Physical Issue (Dead Volume, Frit Blockage) CheckAll->YesAll Yes NoAll Chemical Interaction (Specific Analytes) CheckAll->NoAll No FixSys Protocol 1: Flush system, replace frit/column, minimize tubing ID YesAll->FixSys CheckBasic Is analyte a basic halogenated compound? NoAll->CheckBasic Silanol Secondary Silanol or Trace Metal Interaction CheckBasic->Silanol Yes Overload Mass/Volume Overload CheckBasic->Overload No / Unknown FixChem Protocol 2: Lower pH < 3.0, increase buffer > 20mM, use end-capped/PFP column Silanol->FixChem FixLoad Dilute sample 1:10, reduce injection volume Overload->FixLoad

Diagnostic workflow for isolating physical vs. chemical causes of HPLC peak tailing.

In-Depth Troubleshooting Guide

Q: Why do halogenated compounds specifically exhibit severe peak tailing compared to non-halogenated analogs? A: The causality lies in the extreme electronegativity of halogen atoms (like fluorine and chlorine), which creates strong molecular dipoles[1]. When a halogenated compound also contains a basic functional group (e.g., an amine), it becomes highly susceptible to secondary chemical interactions. Residual silanol groups (Si-OH) on the silica stationary phase deprotonate into negatively charged silanolate ions (Si-O⁻) at a mobile phase pH above 3.0[2]. The positively charged basic halogenated analyte is electrostatically attracted to these active sites, causing a delayed release from the stationary phase—observed as a tail[3]. Furthermore, trace metals (such as Iron or Aluminum) embedded in the silica matrix can act as chelating agents or activate nearby silanols, exacerbating the tailing of polar halogenated molecules[4][5].

Q: How do I definitively differentiate between secondary silanol interactions and column overloading? A: Both phenomena cause peak asymmetry, but their underlying mechanisms differ. Silanol interactions represent a chemical affinity issue, whereas overloading is a physical saturation of the stationary phase's binding capacity. Self-validating test: Inject a 1:10 dilution of your sample. If the USP tailing factor (T) improves significantly and the retention time shifts slightly later, your column was experiencing mass overload[6]. If the peak remains equally asymmetric (T remains > 1.5) despite the dilution, the tailing is driven by secondary chemical interactions (e.g., silanol interactions)[2][6].

Q: What is the optimal mobile phase strategy to mitigate tailing for basic halogenated drugs? A: The most effective strategy is to suppress the ionization of residual silanols. By lowering the mobile phase pH to ≤ 3.0 (using additives like 0.1% formic acid or phosphoric acid), you force the silanols into their neutral, protonated state (Si-OH), thereby eliminating the electrostatic attraction with basic analytes[2][7]. If a low pH is incompatible with your detector (e.g., certain LC-MS methods) or causes analyte degradation, increase the buffer concentration (e.g., 20–25 mM phosphate) to raise the ionic strength and mask the silanol interactions[3][7]. Alternatively, adding a sacrificial base like triethylamine (TEA) competitively binds to active silanols, shielding your target analyte[3][4].

Q: Which column chemistries are best suited for halogenated compounds prone to tailing? A: Standard C18 columns often leave residual silanols exposed. For heavily halogenated compounds, Pentafluorophenyl (PFP) columns are highly recommended. The highly polar C-F bonds in the PFP phase provide unique shape selectivity, dipole-dipole, and hydrogen bonding interactions specifically suited for halogenated positional isomers, preventing non-specific hydrophobic tailing[5][8][9]. Additionally, using highly deactivated, "fully end-capped", or Type B silica columns (which feature inter-hydrogen bonded silanols and ultra-low trace metal content) drastically reduces acidic silanol activity[3][5].

Quantitative Impact of Method Modifications

The following table summarizes the causal impact of different column chemistries and mobile phase modifications on the USP Tailing Factor (T) of a standard basic halogenated analyte.

Column ChemistryMobile Phase pHBuffer / AdditiveUSP Tailing Factor (T)Mechanism of Action / Causality
Standard C18 (Type A)7.010 mM Acetate2.35 Severe secondary interactions between the basic halogenated analyte and ionized silanols[2].
Standard C18 (Type A)3.010 mM Formate1.33 Protonation of silanols (Si-OH) eliminates electrostatic attraction[2][7].
End-capped C18 (Type B)7.025 mM Phosphate1.15 High ionic strength masks residual silanols; Type B silica lacks trace metals[5][7].
PFP (Pentafluorophenyl)4.010 mM Formate1.05 Fluorinated stationary phase provides specific dipole interactions, minimizing non-specific tailing[5][9].
Standard C18 (Type A)7.050 mM TEA1.10 Triethylamine acts as a sacrificial base, competitively blocking active silanols[3].

Self-Validating Experimental Protocols

Protocol 1: System Void Volume and Extra-Column Dispersion Check

Objective: Isolate physical system issues from chemical interaction issues. Causality: Extra-column volume (e.g., tubing that is too wide or improperly seated fittings) allows the sample band to diffuse longitudinally before reaching the detector, causing tailing across all peaks, especially early eluters[6][7].

  • Baseline Assessment: Inject a standard calibration mix. Calculate the USP Tailing Factor (T) for the first and last eluting peaks[10].

  • Fitting Verification: Disconnect and reconnect the PEEK finger-tight fittings at the column inlet and outlet. Ensure the tubing is pushed completely flush against the stator before tightening to eliminate dead volume.

  • Frit Flush: If system backpressure is elevated, reverse the column (only if the manufacturer permits) and flush with 10 column volumes of 100% strong organic solvent to dislodge matrix particulates from the inlet frit[2][6].

  • Self-Validation Check: Re-inject the standard. If T improves for early eluting peaks but remains >1.5 for later halogenated peaks, the physical dead volume is resolved, confirming the remaining issue is chemical. Proceed to Protocol 2.

Protocol 2: Mobile Phase pH and Buffer Optimization for Halogenated Analytes

Objective: Systematically eliminate secondary silanol interactions. Causality: Lowering pH protonates silanols (Si-OH), neutralizing the stationary phase surface and preventing electrostatic retention of basic halogenated compounds[2][3].

  • pH Adjustment: Modify the aqueous portion of your mobile phase to a pH ≤ 3.0 using 0.1% formic acid or ammonium formate[7].

  • Buffer Ionic Strength: If low pH is not viable for your specific assay, increase the concentration of your neutral buffer (e.g., phosphate) from 10 mM to 25 mM to mask silanol interactions via increased ionic strength[7]. (Note: Keep below 10 mM if using LC-MS to prevent ion suppression[7]).

  • Sacrificial Base Addition: For older Type A silica columns, add 20–50 mM Triethylamine (TEA) to the mobile phase. TEA is sterically small and competitively binds to active silanols[3][4].

  • Self-Validation Check: Inject the halogenated sample. If T drops from >2.0 to <1.2, the tailing was definitively caused by secondary silanol interactions. If T remains high, the column silica may be irreversibly degraded or heavily contaminated with trace metals[4][5], necessitating a switch to a highly deactivated PFP column[8][9].

Frequently Asked Questions (FAQs)

Q: What is an acceptable USP tailing factor (T) for halogenated drug analysis? A: A perfect Gaussian peak has a T of 1.0. For most pharmaceutical assays, a T value ≤ 1.5 is considered acceptable[2]. Values > 1.5 compromise the resolution of co-eluting impurities and reduce quantitative accuracy[10].

Q: Why does my peak tailing worsen over time with the exact same method? A: This usually indicates progressive column degradation. Over time, acidic or highly aqueous mobile phases can cause the hydrolysis and loss of end-capping groups, which exposes fresh, active silanols. It can also result from the accumulation of matrix contaminants on the inlet frit[6].

Q: Does temperature affect peak tailing? A: Yes. Increasing the column temperature can improve mass transfer kinetics and reduce mobile phase viscosity. This leads to sharper peaks and can slightly mitigate tailing caused by slow secondary interactions, though it will not cure severe silanol activity.

Sources

Troubleshooting

Resolving co-eluting impurities in chromatographic separation

Title: Technical Support Center: Resolving Co-Eluting Impurities in Chromatographic Separation Introduction: Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounte...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Resolving Co-Eluting Impurities in Chromatographic Separation

Introduction: Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter methods where target analytes and impurities stubbornly co-elute. Resolving these overlapping peaks is critical for accurate quantification and downstream drug development. This guide provides a mechanistic approach to diagnosing and resolving co-elution, moving beyond trial-and-error to systematic, self-validating chromatographic optimization.

Diagnostic Workflow

G Start Observe Peak Asymmetry (Shoulder or Broadening) CheckPurity Assess Peak Purity (DAD / LC-MS) Start->CheckPurity IsPure Is Peak Pure? CheckPurity->IsPure Overload Investigate Column Overload Secondary Interactions IsPure->Overload Yes Coelution Co-elution Confirmed IsPure->Coelution No OptimizeMP Optimize Mobile Phase (pH, Gradient, Modifier) Coelution->OptimizeMP Resolved Resolution > 1.5? OptimizeMP->Resolved ChangeSP Change Stationary Phase (Orthogonal Selectivity) Resolved->ChangeSP No Success Method Validated Resolved->Success Yes ChangeSP->Resolved

Systematic workflow for diagnosing and resolving chromatographic co-elution.

Frequently Asked Questions (FAQs)

Q1: How can I definitively tell if a distorted peak is due to co-elution rather than column degradation or overloading? A1: Visual inspection of a chromatogram can be deceiving. A "tail" is typically a gradual exponential decline often caused by secondary interactions (e.g., basic compounds interacting with residual silanols), whereas a "shoulder" is a sudden discontinuity that strongly suggests two peaks are exiting simultaneously[1]. However, perfect co-elution presents as a symmetrical peak.

To definitively confirm co-elution, you must rely on spectral data rather than just the UV trace:

  • Diode Array Detection (DAD): Use the peak purity function. The system collects multiple UV spectra across the peak (e.g., leading edge, apex, trailing edge). If the spectra are identical, the peak is likely pure. If the match angle deviates, it flags potential co-elution[2].

  • Mass Spectrometry (LC-MS): Extract ion chromatograms (EIC) for the expected mass and potential impurity masses. If the mass profile shifts across the peak width, multiple species are co-eluting[1].

Q2: My target API and an impurity co-elute. What is the most effective mobile phase parameter to adjust first? A2: For ionizable compounds, mobile phase pH is the most powerful tool for altering selectivity ( α )[3]. The retention of analytes in reversed-phase liquid chromatography (RP-LC) is dictated by their hydrophobicity, which changes drastically based on their ionization state[4].

  • The Causality: Unionized analytes are more hydrophobic and interact strongly with the stationary phase, increasing retention. Ionized analytes are polar and elute faster[5].

  • The Strategy: If your API and impurity have different pKa​ values, adjust the pH to selectively ionize one while keeping the other neutral. A shift of even 0.1–0.2 pH units can significantly alter retention behavior for weak acids and bases[5].

  • Robustness Rule: To ensure a self-validating and robust method, aim to set your final method pH at least 1.5 to 2.0 pH units away from the pKa​ of your target analytes to prevent partial ionization, which causes peak splitting and irreproducibility[3][4].

Q3: I've optimized the pH, but the peaks are still overlapping. How should I adjust the gradient? A3: If pH optimization is insufficient, adjust the gradient slope and organic modifier .

  • Gradient Flattening: If peaks co-elute during a specific window (e.g., between 40% and 50% organic modifier), insert a shallower gradient or an isocratic hold in that specific region. This increases the time the compounds spend interacting with the stationary phase at the critical elution threshold.

  • Modifier Swap: Change the organic solvent from acetonitrile to methanol (or vice versa). Methanol is a protic solvent and can participate in hydrogen bonding, whereas acetonitrile is aprotic and relies on dipole-dipole interactions. This fundamental thermodynamic difference often reverses elution orders or resolves stubbornly co-eluting pairs.

Q4: What if mobile phase changes completely fail to resolve the impurities? A4: When mobile phase adjustments fail, the co-eluting species likely have nearly identical hydrophobicities and pKa​ values (e.g., structural isomers or closely related analogs). You must change the stationary phase chemistry to introduce orthogonal selectivity. Switching from a standard C18 column to a Phenyl-Hexyl (introduces π−π interactions) or a Polar-Embedded column (enhances hydrogen bonding) provides alternative retention mechanisms.

Quantitative Data: Impact of Mobile Phase Adjustments on Resolution

The following table summarizes the expected impact of various chromatographic parameters on resolving co-eluting peaks, allowing for rapid decision-making during method development.

Parameter AdjustedMechanistic Effect on AnalyteTypical Impact on Selectivity ( α )Risk / Consideration
pH Adjustment Alters ionization state (hydrophobicity)High (for ionizable compounds)Must control within ± 0.1 units for reproducibility[5].
Organic Modifier Swap (e.g., ACN to MeOH)Changes solvation and H-bonding dynamicsModerate to High Methanol increases system backpressure due to higher viscosity.
Gradient Slope Changes rate of elution strength increaseModerate Shallower gradients increase overall run time and peak broadening.
Column Temperature Alters thermodynamics of phase transferLow to Moderate High temperatures can degrade thermally labile impurities.
Stationary Phase (e.g., C18 to PFP)Introduces new interaction mechanisms ( π−π , dipole)Very High Requires complete re-validation of the chromatographic method.

Experimental Protocols

Protocol 1: Self-Validating Peak Purity Assessment using DAD Purpose: To mathematically confirm whether a peak contains co-eluting impurities before altering the separation method.

  • System Preparation: Ensure the HPLC system is fully equilibrated. Run a blank injection to confirm a stable baseline and absence of ghost peaks.

  • Data Acquisition: Inject the sample containing the suspected co-elution. Configure the Diode Array Detector (DAD) to acquire spectra across the full UV range (e.g., 190–400 nm) with a high sampling rate (>10 Hz) to ensure at least 20 spectra are captured across the peak width.

  • Spectral Normalization: Using the chromatography data system (CDS), select the peak apex as the reference spectrum.

  • Purity Calculation: Execute the peak purity algorithm. The software will compare the spectra at the leading edge, apex, and trailing edge.

  • Validation Check: Review the "Purity Angle" versus the "Purity Threshold".

    • If Purity Angle < Purity Threshold: The peak is spectrally homogeneous (pure). Investigate column overload or secondary silanol interactions as the cause of distortion.

    • If Purity Angle > Purity Threshold: Co-elution is confirmed[2]. Proceed to Protocol 2.

Protocol 2: Systematic pH Optimization for Ionizable Co-eluting Impurities Purpose: To systematically leverage analyte pKa​ differences to achieve baseline resolution ( Rs​>1.5 ).

  • pKa​ Profiling: Determine the theoretical or experimental pKa​ values for the target API and the suspected impurities.

  • Buffer Selection: Select three biological buffers covering a wide pH range, ensuring the buffer pKa​ is within ± 1 unit of the target mobile phase pH to guarantee sufficient buffering capacity (e.g., Formate for pH 3.0, Acetate for pH 4.5, Phosphate or Ammonium Bicarbonate for pH 7.0+).

  • Screening Runs: Perform identical gradient runs using the three different pH mobile phases. Keep the organic modifier (e.g., Acetonitrile) constant.

  • Data Analysis: Plot the retention time ( tR​ ) of the API and the impurity against the mobile phase pH.

  • Method Selection: Identify the pH that maximizes the retention time difference ( ΔtR​ ) between the two peaks.

  • Robustness Validation: Prepare two additional mobile phases at the optimal pH ± 0.2 units. Inject the sample to confirm that the resolution ( Rs​ ) remains >1.5 and retention times are stable, validating the method's resistance to minor preparation errors[5][6].

References[1] Axion Labs. "Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It)". Axion Labs.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwcipHpXKlT4102Km2RGiByn_KSHtHjdVA_SYSwTcDAbdHBaov58LIf6h7WmSoF3BLMNT9xwavC-xKD5lVHgBwSww5IJVOwPmdmtXg5UU9kW2NtM_vlDUzzNuYP8qS6Mi4_0-pSNB2bVhquQK_jcXuf7hSo-KwmjSpl2jXa74upwGfTlDy[4] Chromatography Today. "The use of Mobile Phase pH as a Method Development Tool". Chromatography Today.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIzXRmEH0lgpM9jUsDXSyVl7YOSeN2vbPs4jtNbvZQOYZy63HeerIgYM5oie-NUi0gln4LUdS3sFsZChSVYewu5eHBui_WGghFXU1T6La-swdb9NW_KbYM8r8ZO8K3xNyyiPnR1ddb_sdsn60Vcm5u64gpKmxoHyOjRSf9Ao80H0lSZ73xA1W9ZR-xNib-7aeeqazcd9VJaGpNTfPrdDrFrerSdGlZqgn_ZeSeamPsO-7t81bkIC2hmeKp8gG_k3QMUSvqwFLE2Gea4Htw2k5vQxPhrWHC5Q==[5] ALWSCI. "The Importance Of Mobile Phase PH in Chromatographic Separations". ALWSCI Industry News.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-z5eYOmmivyDX3usmBqMciHvumkFHygaZxbBpubH3Xerjc5PITNVKpK6jP4riOIXpwpsYmrrTUePieNQ2f0oci3bvZAMO2JQ5Nz2KwYp8mZ-7ND2QRcaHUrm-HzK-qF_-9AcCtuoufP4HmwbjBZgm4eIjgnlOzlwZ02Tj0OYmUbRcG1Eb_Q4ffdu-tNRIRbQyNg==[3] LCGC International. "Back to Basics: The Role of pH in Retention and Selectivity". Chromatography Online.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBT00OAp7h_jng-DYyViAwBWQYtD2TVXYuy5waY2jh_9wKrMa9mYMfBZucXF8hjzNS_yyczyNTYzbXsXQzga2pXZ532eKimMg00TXFeGnnzAuDfy5nckOp0RGTCpTJ4Xsc5QwkkaqB7NrkDz9Gqm0zierP5Hyh0HNfNRprZBveSMiTs3LGyxNUBH15JYWsMgB6[2] Separation Science. "Peak Purity in Chromatography: Enhancing Analysis Accuracy". Separation Science.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYIQmLZYQRPXJJtBILCXVwpsG7HEpwwl9OsvImlFuaz0wCnzpMkZ0uVVNpOaRA06OyGhQS_jQWOWHNDmGPH59HtaMAyK7KPM6FmjEWDZaM1Uex1hfnPcC6fVDgHKEx7SepVAtpxoLg0XSWz6zG_-A716bCjx3Kuw==[6] Waters Corporation. "Troubleshooting Common System Problems Using Waters Neutrals Quality Control Reference Material". Waters.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHaJzHUO9oM5EJKJaiTqW8EGeF4XaWWbwq3EX-cFelKqGIyt76YyAum9KZkzTKejkEZkBVeuhG7MUzzzzKK_OljyfUu77_z_ZVlIydceyL-MbDHRt-_z3G73ajZMe5FulXEUuF2aRaAu-t0PG1D3IdRyS6VJYKz2WzmcKDCSGuht7uk6q20zWE5gCpEcCrxHEAgiAfkOp0lz5W0eSY2K0NAD15DBxeC6N7YuLiHZfKVm2EniBJFNL2ZOArQ12wh33uV4yJh7Cp_JELXAOHUVK9DbroZRlu2

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Optimization

Minimizing degradation during mass spectrometry analysis

Welcome to the Mass Spectrometry Technical Support Center. This guide is designed for researchers and drug development professionals to systematically diagnose, troubleshoot, and resolve analyte degradation across the en...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Mass Spectrometry Technical Support Center. This guide is designed for researchers and drug development professionals to systematically diagnose, troubleshoot, and resolve analyte degradation across the entire mass spectrometry (MS) workflow—from pre-analytical sample preparation to in-source ionization dynamics.

Section 1: Pre-Analytical Sample Stability (FAQs)

Q1: How do I prevent post-mortem or extraction-induced degradation of labile proteins and metabolites? A1: Degradation often begins the exact moment a sample is harvested due to endogenous proteases, nucleases, and residual enzymatic activity. To halt this metabolic flux, samples must be rapidly frozen in liquid nitrogen within 10 minutes of collection[1]. Causality: Enzymes remain partially active even at -20°C. Immediate freezing to -80°C or lower arrests molecular motion, preventing the enzymatic cleavage of peptide bonds and the interconversion of metabolites. During extraction, maintaining temperatures at or below 4°C and utilizing appropriate protease/phosphatase inhibitor cocktails is mandatory to prevent degradation[1].

Q2: My peptides are showing unexpected +16 Da or +32 Da mass shifts. How can I minimize oxidative degradation during sample prep? A2: These mass shifts indicate the oxidation of methionine or cysteine residues, a frequent artifact of sample processing[2]. Causality: Exposure to atmospheric oxygen, reactive oxygen species (ROS) generated during cell lysis, or trace metal ions in buffers can catalyze the oxidation of sulfur-containing amino acids[2]. Solution: Minimize handling time in ambient air. Use alkylating agents (e.g., iodoacetamide) early in the workflow to irreversibly block free thiols. Adding chelating agents like EDTA to lysis buffers will sequester the trace metal ions that catalyze these oxidative reactions[2].

Section 2: Chromatographic and In-Source Degradation (FAQs)

Q3: I am losing the precursor ion of my intact protein or labile metabolite, but seeing a high background of smaller fragments. What is happening? A3: You are likely experiencing In-Source Decay (ISD) or in-source fragmentation. This occurs in the intermediate pressure region between the atmospheric pressure ion source and the high-vacuum mass analyzer[3]. Causality: In Electrospray Ionization (ESI), high cone voltages (declustering potentials) or excessive capillary temperatures impart too much internal energy to the ions. As they collide with residual solvent or desolvation gas molecules, they fragment before reaching the mass analyzer[4]. In Matrix-Assisted Laser Desorption/Ionization (MALDI), ISD is driven by radical-induced fragmentation initiated by intermolecular hydrogen transfer from the matrix to the analyte[5]. Solution: For ESI, systematically lower the cone voltage (e.g., from 60V down to 10-20V) and reduce the source temperature[4]. For MALDI, switch to a "colder" matrix like sinapinic acid (SA) instead of 1,5-diaminonaphthalene (1,5-DAN) if intact mass preservation is desired.

Q4: How can I differentiate between a true biological metabolite and an in-source fragmentation artifact? A4: In-source fragmentation can generate unwanted byproducts of identical mass to common metabolites (e.g., ATP degrading to ADP, or acyl glucuronides reverting to the parent drug)[3][6]. Causality: Because ISD occurs after liquid chromatography (LC) separation but before mass analysis, the fragment ions will have the exact same chromatographic retention time as the fragile precursor molecule[3]. Solution: Rely on chromatographic separation. If ADP and ATP co-elute perfectly, the ADP signal is an in-source fragment of ATP. Optimizing the LC gradient to separate the parent from the potential biological metabolite ensures accurate quantitation[3].

Section 3: Quantitative Data Summaries

Table 1: Common MS Degradation Pathways and Mitigation Parameters

Degradation TypeAffected AnalytesCausal MechanismPrimary Mitigation StrategyKey Parameter Adjustment
Enzymatic Cleavage Intact proteins, peptidesEndogenous proteases remain active post-harvestRapid freezing & chemical inhibitionMaintain < 4°C; add protease inhibitors[1]
Oxidation Methionine/Cysteine, LipidsExposure to ROS, ambient air, or metal ionsAlkylation & chelationAdd EDTA; use iodoacetamide early[2]
In-Source Decay (ESI) Labile metabolites (e.g., ATP), glucuronidesHigh internal energy from electrical potentials & heatSoften ionization conditionsLower cone voltage & capillary temp[4]
In-Source Decay (MALDI) Intact proteinsRadical-induced fragmentation via matrix hydrogen transferSwitch to a "colder" matrixUse Sinapinic Acid instead of 1,5-DAN[5]

Section 4: Step-by-Step Methodologies

Protocol 1: Cold Extraction and Stabilization of Labile Analytes

This protocol ensures pre-analytical stability by arresting enzymatic and oxidative degradation.

  • Quenching: Immediately upon harvest, submerge the tissue or cell pellet in liquid nitrogen for a minimum of 10 minutes to rapidly halt metabolic and proteolytic activity[1].

  • Lysis with Inhibitors: Transfer the frozen sample to a pre-chilled homogenizer. Add a 4°C lysis buffer supplemented with a broad-spectrum protease/phosphatase inhibitor cocktail and 10 mM EDTA (to chelate oxidation-catalyzing metals)[2].

  • Irreversible Alkylation (For Proteomics): Immediately add 10 mM iodoacetamide to the lysate and incubate in the dark for 30 minutes to block free thiols, preventing artefactual oxidation[2].

  • Self-Validation Step: Spike the lysis buffer with a known, heavy-isotope labeled synthetic peptide that is highly susceptible to oxidation and proteolysis. If the heavy peptide is recovered >95% intact during MS analysis, the extraction protocol is validated as a non-degrading environment.

Protocol 2: Tuning ESI Source Parameters to Minimize In-Source Decay

This protocol optimizes the mass spectrometer's front-end to prevent the thermal and collisional degradation of fragile ions.

  • Continuous Infusion: Infuse a pure standard of the labile analyte (e.g., ATP or a fragile acyl glucuronide) at 10 µL/min directly into the ESI source using a syringe pump.

  • Voltage Titration: Monitor the precursor ion (e.g., [M+H]+). Systematically decrease the cone voltage (or declustering potential) from 60V down to 10V in 5V increments[4]. Note the voltage where the precursor signal peaks before dropping off due to poor ion transmission.

  • Thermal Optimization: Lower the capillary temperature and desolvation gas temperature in 25°C decrements. Observe the balance between desolvation efficiency (overall signal) and thermal degradation (fragment signal)[4].

  • Self-Validation Step: Monitor the ratio of the precursor ion to its known in-source fragment ion. The system is validated when the precursor-to-fragment ratio exceeds 10:1, confirming that in-source decay has been successfully minimized without compromising overall signal-to-noise.

Section 5: Troubleshooting Workflow

MSDegradationTroubleshooting Start Observe Unexpected Mass Shifts or Loss of Signal CheckLC Does the degradation product co-elute with the precursor? Start->CheckLC InSource Likely In-Source Fragmentation (ISD) CheckLC->InSource Yes (Same RT) PreAnalytical Likely Pre-Analytical or On-Column Degradation CheckLC->PreAnalytical No (Different RT) TuneSource 1. Decrease Cone Voltage 2. Lower Capillary Temp 3. Reduce Desolvation Gas InSource->TuneSource PrepFix 1. Add Enzyme Inhibitors 2. Maintain < 4°C 3. Check Mobile Phase pH PreAnalytical->PrepFix Success Signal Restored: Degradation Minimized TuneSource->Success PrepFix->Success

Workflow for diagnosing and resolving analyte degradation in LC-MS systems.

Section 6: References

  • Title: Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics Source: NIH (PMC) URL: [Link]

  • Title: MALDI In-Source Decay of Protein: The Mechanism of c-Ion Formation Source: NIH (PMC) URL: [Link]

  • Title: Mass Spectrometry-Based Methods for Identifying Oxidized Proteins in Disease: Advances and Challenges Source: NIH (PMC) URL: [Link]

  • Title: 10 Tips for Electrospray Ionisation LC-MS Source: Element Lab Solutions URL: [Link]

  • Title: In-source fragmentation : r/massspectrometry Source: Reddit URL: [Link]

Sources

Troubleshooting

Technical Support Center: Interpreting Complex NMR Spectra of Polychlorinated Molecules

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) spectroscopy of polychlorinated molecules. This guide is designed for researchers, scientists, and drug development professionals who encounter...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) spectroscopy of polychlorinated molecules. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with analyzing these complex compounds. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may face during your experiments.

Section 1: Fundamentals and FAQs

Polychlorinated molecules present distinct hurdles in NMR analysis. The presence of multiple chlorine atoms significantly influences the electronic environment of nearby protons and carbons, leading to spectral complexities. Key challenges include signal broadening due to quadrupolar effects of chlorine isotopes (³⁵Cl and ³⁷Cl), significant chemical shift dispersion, and overlapping signals, especially in mixtures of isomers like polychlorinated biphenyls (PCBs).[1][2]

Frequently Asked Questions (FAQs)

Q1: Why are the proton (¹H) NMR signals of my chlorinated compound broader than expected?

A1: Signal broadening in the NMR spectra of chlorinated compounds can be attributed to several factors. The primary cause is often the quadrupolar relaxation of the chlorine nuclei (³⁵Cl and ³⁷Cl).[3][4] Both are quadrupolar nuclei (spin I=3/2), and their rapid relaxation can lead to a broadening of the signals of adjacent protons and carbons.[3][4] This effect is more pronounced with increasing molecular size and asymmetry.[5] Additionally, unresolved long-range couplings and the presence of multiple conformers in solution can contribute to signal broadening.

Q2: How does chlorine substitution affect the chemical shifts in ¹H and ¹³C NMR?

A2: Chlorine is an electronegative atom that deshields neighboring protons and carbons, causing their signals to shift downfield (to a higher ppm value).[6][7]

  • ¹H NMR: Protons on a carbon directly attached to a chlorine atom (α-protons) typically resonate in the range of 3.1-4.1 ppm for alkyl halides.[8] The deshielding effect diminishes with distance.

  • ¹³C NMR: The carbon atom directly bonded to chlorine experiences a significant downfield shift. The magnitude of this shift is influenced by the degree of chlorination and the overall molecular structure.[9][10] For instance, in chlorinated polycyclic systems, the chemical shift variation for a carbon bearing a chlorine atom can be as high as 59 ppm compared to its non-chlorinated counterpart.[9]

Q3: Is it possible to directly observe chlorine (³⁵Cl or ³⁷Cl) in an NMR experiment?

A3: While both ³⁵Cl and ³⁷Cl are NMR-active, direct observation is challenging for covalently bound chlorine in organic molecules.[3][5] This is due to the very large quadrupolar interaction, which results in extremely broad signals, often spanning tens of kilohertz.[3][5] Direct chlorine NMR is more feasible for small, symmetric inorganic molecules and for studying ionic chlorides.[3][5] For most organic applications, the effects of chlorine are observed indirectly through ¹H and ¹³C NMR.

Q4: I have a mixture of polychlorinated isomers. How can I begin to analyze the NMR spectrum?

A4: Analyzing mixtures of polychlorinated isomers, such as PCBs, is a significant challenge due to severe signal overlap.[1] High-field NMR spectrometers are advantageous as they provide better spectral dispersion.[1] Two-dimensional (2D) NMR techniques are essential.

  • COSY (Correlation Spectroscopy) helps identify proton-proton coupling networks.[11][12]

  • HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons.[13][14]

  • HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the carbon skeleton.[11][13]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you might encounter during sample preparation and data acquisition.

Problem 1: Poor Signal-to-Noise Ratio (S/N) in ¹³C NMR

Symptoms:

  • Weak signals for carbon atoms, especially quaternary carbons.

  • Long acquisition times are required to see all expected signals.

Possible Causes & Solutions:

Cause Explanation Solution
Insufficient Sample ¹³C has a low natural abundance (1.1%) and a lower gyromagnetic ratio than ¹H, making it inherently less sensitive.[15]For ¹³C experiments, aim for a higher concentration than for ¹H NMR. A good starting point is 50-100 mg of material if solubility allows.[16]
Long T1 Relaxation Times Quaternary carbons and carbons in symmetric environments often have long spin-lattice (T1) relaxation times, leading to signal saturation if the recycle delay is too short.Increase the recycle delay (d1) in your acquisition parameters. Alternatively, add a small amount of a relaxation agent like chromium(III) acetylacetonate (Cr(acac)₃) to shorten T1 values.[1]
Poor Solubility If the compound is not fully dissolved, the effective concentration is lower than anticipated.Test solubility in various deuterated solvents before preparing the final sample. Ensure the chosen solvent does not have signals that overlap with your analyte's signals.[17]
Problem 2: Broad, Unresolved Signals and Poor Lineshape

Symptoms:

  • Signals are wide and featureless, obscuring coupling information.

  • Difficulty in shimming the magnet for the sample.

Possible Causes & Solutions:

Cause Explanation Solution
Sample Heterogeneity Undissolved solid particles in the NMR tube will severely degrade the magnetic field homogeneity, causing broad lines.[15]Always filter your NMR sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[15][16]
Presence of Paramagnetic Impurities Paramagnetic species (e.g., dissolved oxygen, metal ions) can cause significant line broadening.If your sample is sensitive to paramagnetic broadening, degas it using the freeze-pump-thaw method for at least three cycles.[15][18]
High Viscosity Highly concentrated solutions can be viscous, which slows molecular tumbling and leads to broader lines.If high resolution is critical, especially for ¹H NMR, consider preparing a more dilute sample.[15]
Poor Quality NMR Tube Scratched, chipped, or low-quality NMR tubes can make it impossible to achieve good magnetic field homogeneity.Use high-quality NMR tubes from reputable manufacturers.[18] Avoid drying tubes at high temperatures in an oven, as this can cause them to warp.[16]
Problem 3: Difficulty in Assigning Signals in a Complex Spectrum

Symptoms:

  • Overlapping multiplets in the ¹H spectrum.

  • Ambiguity in assigning which proton is coupled to which carbon.

Possible Causes & Solutions:

Cause Explanation Solution
Insufficient Spectral Information A 1D ¹H or ¹³C spectrum alone is often insufficient for unambiguous assignment of complex polychlorinated molecules.Acquire a suite of 2D NMR experiments. A standard workflow includes COSY, HSQC, and HMBC.[12][19]
Ambiguous HMBC Correlations HMBC shows correlations over multiple bonds, but it can be difficult to distinguish between 2-bond and 3-bond correlations.Carefully analyze the COSY and HSQC data first to establish direct connections. Use this information to constrain the possible interpretations of the HMBC correlations.
Lack of Reference Data The chemical shifts of polychlorinated compounds can be difficult to predict accurately without prior data.Consider using computational chemistry methods (e.g., DFT) to predict the NMR spectra of candidate structures.[20] Comparing the predicted spectra to the experimental data can greatly aid in structure elucidation.[21]

Section 3: Advanced Techniques & Protocols

Workflow for NMR-based Structure Elucidation of a Novel Polychlorinated Compound

This workflow provides a systematic approach to structure determination.

G cluster_0 Step 1: Sample Preparation cluster_1 Step 2: 1D NMR Acquisition cluster_2 Step 3: 2D NMR Acquisition cluster_3 Step 4: Data Analysis & Interpretation cluster_4 Step 5: Verification (Optional but Recommended) Prep Prepare concentrated, filtered sample in appropriate deuterated solvent Acq_1D Acquire ¹H and ¹³C{¹H} spectra Prep->Acq_1D Acq_COSY Acquire ¹H-¹H COSY Acq_1D->Acq_COSY Acq_HSQC Acquire ¹H-¹³C HSQC Acq_COSY->Acq_HSQC Acq_HMBC Acquire ¹H-¹³C HMBC Acq_HSQC->Acq_HMBC Analysis_HSQC Assign direct C-H bonds using HSQC Acq_HMBC->Analysis_HSQC Analysis_COSY Identify proton spin systems using COSY Analysis_HSQC->Analysis_COSY Analysis_HMBC Connect fragments using HMBC Analysis_COSY->Analysis_HMBC Structure_Prop Propose candidate structure(s) Analysis_HMBC->Structure_Prop Verify Computational NMR Prediction (DFT) or acquire NOESY for stereochemistry Structure_Prop->Verify

Caption: Workflow for structure elucidation.

Protocol: Sample Preparation for High-Quality NMR
  • Determine Solubility: Before using expensive deuterated solvents, test the solubility of your compound in the corresponding protonated solvents.

  • Weigh Analyte: For a standard 5 mm NMR tube, aim for 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR.[16]

  • Add Solvent: Add approximately 0.6-0.7 mL of deuterated solvent to the vial containing your analyte.[15] Ensure the solvent choice minimizes overlap between solvent residual peaks and your signals of interest.[17][22]

  • Dissolve: Gently vortex or sonicate the vial to ensure the compound is fully dissolved.

  • Filter Sample: Prepare a Pasteur pipette by tightly packing a small amount of glass wool into the narrow tip. Filter the solution directly into a clean, high-quality NMR tube. This step is critical to remove any particulate matter.[15]

  • Cap and Label: Cap the NMR tube securely and label it clearly.[15]

  • (Optional) Degas Sample: If you observe broad lines due to paramagnetic oxygen, perform at least three freeze-pump-thaw cycles.[18]

Protocol: Setting up a Standard ¹H-¹³C HSQC Experiment

The Heteronuclear Single Quantum Coherence (HSQC) experiment is crucial for identifying which protons are directly attached to which carbons.

  • Load and Lock: Insert your sample into the spectrometer and lock onto the deuterium signal of the solvent.

  • Shim: Perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Acquire ¹H Spectrum: Obtain a standard ¹H spectrum to determine the spectral width (sw) and transmitter offset (o1p).

  • Acquire ¹³C Spectrum: Obtain a standard ¹³C spectrum to determine its spectral width and transmitter offset.

  • Select HSQC Pulse Program: Choose a standard HSQC pulse program from the spectrometer's library (e.g., hsqcedetgpsp on Bruker instruments, which provides editing to distinguish CH, CH₂, and CH₃ groups).

  • Set Parameters:

    • Set the spectral widths and offsets for both the ¹H (F2) and ¹³C (F1) dimensions based on your 1D spectra.

    • Set the number of scans (ns) and dummy scans (ds). Start with ns=2 or 4.

    • Set the number of increments in the indirect dimension (F1). A value of 256 is a good starting point.

    • Set the one-bond coupling constant (¹J_CH). The standard value is 145 Hz, which is a good average for most organic molecules.

  • Start Acquisition: Begin the experiment. The acquisition time will depend on the sample concentration and the number of scans and increments.

  • Process Data: After acquisition, perform a 2D Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

References

  • University of Sheffield. Chlorine NMR. Available from: [Link]

  • Dalton, J. B., et al. (2012). Direct Investigation of Covalently Bound Chlorine in Organic Compounds by Solid-State 35Cl NMR Spectroscopy and Exact Spectral Line-Shape Simulations. Angewandte Chemie International Edition, 51(20), 4943-4946. Available from: [Link]

  • Wilson, N. K. (1975). Analysis of Polychlorinated Biphenyls by Carbon-13 Nuclear Magnetic Resonance Spectroscopy. Journal of the American Oil Chemists' Society, 52(4), 134-138. Available from: [Link]

  • University of Leicester. NMR Sample Preparation. Available from: [Link]

  • Yannoni, C. S., & O'Reilly, D. E. (1966). Chlorine‐35 NMR Study of the Shifts and Line Shapes of Some Liquid Inorganic Chlorides. The Journal of Chemical Physics, 45(11), 4195-4200. Available from: [Link]

  • Costa, V. E. U., et al. (1998). Skeletal and chlorine effects on 13C-NMR chemical shifts of chlorinated polycyclic systems. Journal of the Brazilian Chemical Society, 9, 449-456. Available from: [Link]

  • Reddit. (2022). Quadrupolar relaxation in NMR. r/Chempros. Available from: [Link]

  • Perras, F. A., et al. (2023). Broadband Cross-Polarization to Half-Integer Quadrupolar Nuclei: Wideline Static NMR Spectroscopy. The Journal of Physical Chemistry A, 127(45), 9549-9561. Available from: [Link]

  • Beger, R. D., & Wilkes, J. G. (2001). Models of Polychlorinated Dibenzodioxins, Dibenzofurans, and Biphenyls Binding Affinity to the Aryl Hydrocarbon Receptor Developed Using 13 C NMR Data. Journal of Computer-Aided Molecular Design, 15(12), 1137-1151. Available from: [Link]

  • Naman, C. B., et al. (1990). Structural analysis of polychlorinated biphenyls from carbon-13 nuclear magnetic resonance spectra. Analytical Chemistry, 62(18), 1957-1963. Available from: [Link]

  • Weizmann Institute of Science. NMR Sample Preparation. Available from: [Link]

  • Costa, V. E. U., et al. (1998). Skeletal and chlorine effects on 13C-NMR chemical shifts of chlorinated polycyclic systems. Journal of the Brazilian Chemical Society. Available from: [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Available from: [Link]

  • IEEE. (2020). Signal Processing Methods to Interpret Polychlorinated Biphenyls in Airborne Samples. Available from: [Link]

  • e-PG Pathshala. (n.d.). ¹H NMR Chemical Shifts for Common Functional Groups. Available from: [Link]

  • MDPI. (2022). Computational Chemistry in Nuclear Magnetic Resonance. Magnetochemistry. Available from: [Link]

  • ACS Publications. (2020). Chlorine-35 Solid-State Nuclear Magnetic Resonance Spectroscopy as an Indirect Probe of the Oxidation Number of Tin in Tin Chlorides. Inorganic Chemistry. Available from: [Link]

  • Wagen, C. (2023). Computational NMR Prediction: A Microreview. Available from: [Link]

  • TUT Open Educational Resources. (2024). Analysis, occurrence and removal of polychlorinated biphenyls (PCBs) in mine water – A review. Available from: [Link]

  • ResearchGate. (2012). Direct Investigation of Covalently Bound Chlorine in Organic Compounds by Solid-State 35 Cl NMR Spectroscopy and Exact Spectral Line-Shape Simulations. Available from: [Link]

  • SciSpace. (2023). Machine learning in computational NMR-aided structural elucidation. Available from: [Link]

  • National Center for Biotechnology Information. (2016). Field-stepped ultra-wideline NMR at up to 36 T: on the inequivalence between field- and frequency-stepping. Available from: [Link]

  • ACS Publications. (2024). Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. Chemical Reviews. Available from: [Link]

  • ResearchGate. (2023). NMR Prediction with Computational Chemistry. Available from: [Link]

  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Available from: [Link]

  • ResearchGate. (2009). Chapter 5 Chlorine, Bromine, and Iodine Solid-State NMR Spectroscopy. Available from: [Link]

  • Organic chemistry teaching. (2020). NMR spectra of the chlorination products five. Available from: [Link]

  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Available from: [Link]

  • Michigan State University. (2022). ¹H NMR Chemical Shifts. Available from: [Link]

  • Compound Interest. (2015). A Guide to ¹H NMR Chemical Shift Values. Available from: [Link]

  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Available from: [Link]

  • San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). Available from: [Link]

  • ResearchGate. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Available from: [Link]

  • Chemistry LibreTexts. (2023). NMR - Interpretation. Available from: [Link]

  • MDPI. (2023). The Importance of Solvent Effects in Calculations of NMR Coupling Constants at the Doubles Corrected Higher Random-Phase Approximation. Magnetochemistry. Available from: [Link]

  • Prezi. (2026). Exploring 2D NMR Techniques: COSY, HSQC, and HMBC. Available from: [Link]

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Available from: [Link]

  • PubMed. (2002). Combining NMR spectral and structural data to form models of polychlorinated dibenzodioxins, dibenzofurans, and biphenyls binding to the AhR. Available from: [Link]

Sources

Optimization

Advanced Technical Support Center: Managing Thermal Decomposition in Distillation

Welcome to the Technical Support Center for Distillation Operations. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with actionable, scientifically...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Distillation Operations. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with actionable, scientifically grounded troubleshooting strategies. Thermal degradation is the primary enemy of Active Pharmaceutical Ingredients (APIs) and heat-sensitive compounds during purification. This guide synthesizes field-proven methodologies to help you diagnose, mitigate, and eliminate thermal decomposition in your distillation workflows.

Diagnostic Logic: The Causality of Thermal Degradation

Thermal degradation is a function of two intersecting variables: temperature and residence time . When a molecule absorbs thermal energy exceeding its bond dissociation energy over a prolonged period, it undergoes cracking, oxidation, or polymerization. Traditional batch distillation often fails because it exposes the entire bulk liquid to high heat for hours. Mitigating this requires manipulating the system's pressure to lower the boiling point and altering the equipment geometry to reduce the time the compound spends in the heated zone.

Troubleshooting Start Product Degradation Detected CheckVac Check Vacuum Level Start->CheckVac VacHigh Vacuum > Target (Leak/Pump Issue) CheckVac->VacHigh Yes VacOK Vacuum OK (< 0.01 mbar) CheckVac->VacOK No FixLeak Protocol: Leak Test & Pump Maintenance VacHigh->FixLeak CheckRes Check Residence Time & Temp VacOK->CheckRes ResHigh High Residence Time (> 1 min) CheckRes->ResHigh Yes SwitchSPD Switch to Short Path / Wiped Film ResHigh->SwitchSPD

Decision matrix for diagnosing and mitigating thermal degradation in distillation.

Troubleshooting FAQs

Q1: My API is turning brown and losing bioactivity during batch vacuum distillation. What is the primary cause and how do I fix it? A1: The browning indicates thermal degradation, directly caused by prolonged thermal exposure. In conventional batch vacuum distillation, compounds can be exposed to heat for hours. To resolve this, transition to Short Path Vacuum Distillation (SPVD) or Wiped Film Evaporation . SPVD systems position the condenser mere centimeters from the evaporator, reducing the residence time of vaporized molecules to mere seconds and operating at ultra-low pressures (e.g., 0.001 mbar)[1]. This drastically lowers the required boiling temperature and minimizes thermal stress, preserving the bioactivity of sensitive APIs[2].

Q2: I have lowered the pressure to 0.05 mbar, but I am still observing polymerization of my target monomer. Why? A2: While 0.05 mbar is sufficient for standard vacuum distillation, highly reactive or heat-sensitive monomers require true Molecular Distillation conditions. At 0.05 mbar, the mean free path of the vaporized molecules is still shorter than the distance to the condenser, causing intermolecular collisions and reflux, which increases residence time. You must achieve a vacuum level between 0.0001 and 0.001 mbar[3]. At these ultra-low pressures, the mean free path becomes comparable to the evaporator-condenser distance, allowing direct vapor transfer without collisions, thereby preventing polymerization[2].

Q3: How do I manage the thermal hazards of distilling highly viscous or unstable mixtures, such as DMSO-based reaction masses? A3: Unstable compounds like Dimethylsulfoxide (DMSO) pose a severe thermal runaway risk if vacuum is lost and heat accumulates. DMSO decomposition is highly exothermic, with a decomposition potential of -450 kJ/kg[4]. To manage this safely:

  • Limit the heating mantle/wall temperature to a strict maximum (e.g., 170°C for DMSO)[4].

  • Ensure continuous stirring to maintain heat dissipation via conduction, even during power failures[4].

  • Limit the total thermal exposure time (e.g., <12 hours above 130°C)[4]. Implementing an automated quench system and utilizing a short-path apparatus can further mitigate these risks by minimizing the volume of material exposed to heat at any given time[4].

Quantitative Data & Operational Parameters

To effectively scale your distillation without destroying your product, you must align your equipment with the thermal stability of your compound. Below is a comparative summary of distillation modalities.

Distillation ModalityTypical Operating Pressure (mbar)Average Residence TimeThermal Degradation RiskIdeal Application
Conventional Batch 10 - 1001 - 8 HoursHighStable solvents, low-boiling intermediates
Short Path Distillation 0.001 - 0.0110 - 60 SecondsLowAPIs, essential oils, natural product extracts[3]
Molecular Distillation 0.0001 - 0.001< 1 SecondVery LowHigh-MW lipids, highly labile monomers[3],[5]

Experimental Protocols: Self-Validating Methodologies

Protocol: Transitioning a Batch Process to Short-Path Molecular Distillation

This self-validating protocol ensures the safe scale-up of heat-sensitive compounds while verifying the absence of thermal decomposition.

SPD_Workflow Feed Degassed Feed Material Evap Thin Film Evaporator (High Surface Area) Feed->Evap Continuous Feed Vapor Vapor Phase (Mean Free Path) Evap->Vapor Instant Vaporization Residue Non-Volatile Residue Evap->Residue Gravity Flow Cond Internal Condenser (Rapid Cooling) Vapor->Cond Direct Transfer Distillate Purified Distillate (Intact API) Cond->Distillate Condensation

Mechanistic workflow of short-path distillation minimizing thermal exposure.

Step 1: Baseline Thermal Profiling (DSC)

  • Action: Perform Differential Scanning Calorimetry (DSC) on the crude feed to identify the exact onset temperature of exothermic decomposition[4]. Set the maximum evaporator wall temperature at least 30°C below this onset point.

  • Causality: You cannot mitigate what you haven't measured. Understanding the exact exothermic onset prevents blind parameter setting, ensuring the jacket temperature remains safely below the degradation threshold.

Step 2: Degassing

  • Action: Pre-heat the feed material to 40-50°C under a moderate vacuum (10-50 mbar) in a dedicated degassing vessel.

  • Causality: Residual solvents and dissolved gases flash rapidly under high vacuum, causing volumetric expansion that overwhelms the vacuum pump[5]. This leads to sudden pressure spikes, raising the boiling point and inadvertently increasing the thermal load on the API.

Step 3: System Equilibration

  • Action: Engage the backing pump, followed by the diffusion or turbomolecular pump, to achieve a stable system pressure of < 0.001 mbar[3]. Circulate thermal fluid to the evaporator jacket and chilling fluid to the internal condenser.

  • Causality: Establishing a stable ultra-high vacuum before feed introduction ensures that the mean free path of the vaporized molecules exceeds the physical distance to the condenser, preventing reflux and prolonged heat exposure.

Step 4: Feed Introduction and Wiper Optimization

  • Action: Introduce the degassed feed at a controlled rate. Activate the roller wiper system to distribute the feed uniformly[6].

  • Causality: The mechanical wipers physically spread the viscous feed into a micro-thin film against the heated wall. This maximizes the surface-area-to-volume ratio, allowing instantaneous partial vaporization and reducing the residence time from hours to mere seconds[6].

Step 5: Fraction Collection and Validation

  • Action: Collect the distillate and residue continuously. Validate product integrity using HPLC/GC to confirm the absence of thermal degradation byproducts compared to the batch distillation baseline[3].

  • Causality: Continuous inline collection coupled with immediate chromatographic analysis creates a closed-loop validation system. Comparing the distillate chromatogram against the DSC baseline definitively proves the absence of thermal cracking.

References

  • [1] Title: Short Path Vacuum Distillation vs. Wiped Film: Which Is Better? | Source: WELL ONE Chemical | URL: 1

  • [6] Title: Short Path Distillation Overview | Source: Scribd | URL: 6

  • [3] Title: High Vacuum Distillation Unit And Application On Natural Product Development | Source: Valve and Control | URL: 3

  • [5] Title: Lab 3 Centrifugal Distillation System | Source: Myers Vacuum | URL:5

  • [2] Title: Pharmaceutical Distillation: Methods, Processes, and Applications | Source: Sutong Technology | URL: 2

  • [4] Title: Assessment of thermal safety during distillation of DMSO | Source: IChemE | URL: 4

Sources

Troubleshooting

Recrystallization solvent selection for amide purification

Welcome to the Technical Support Center for Amide Purification. As a Senior Application Scientist, I have designed this guide to move beyond basic laboratory instructions.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Amide Purification. As a Senior Application Scientist, I have designed this guide to move beyond basic laboratory instructions. Here, we explore the thermodynamic and kinetic principles governing amide crystallization, empowering you to troubleshoot complex purification challenges with precision and scientific rigor.

Amide Recrystallization Decision Matrix

Recrystallization Start Crude Amide Mixture Screen Micro-Scale Solvent Screening (Hot vs. Cold) Start->Screen Check Ideal Solubility Profile Achieved? Screen->Check Single Proceed with Single Solvent Check->Single Yes Mixed Select Mixed Solvent System (Good Solvent + Antisolvent) Check->Mixed No Heat Dissolve at Boiling Point (Minimum Volume) Single->Heat Mixed->Heat Cool Controlled Cooling to Room Temp Heat->Cool Oil Oiling Out Detected? Cool->Oil Fix Reheat & Add 5-10% 'Good' Solvent Oil->Fix Yes Filter Ice Bath & Vacuum Filtration (Isolate Pure Crystals) Oil->Filter No Fix->Heat

Workflow for amide recrystallization solvent selection and troubleshooting.

FAQ Section 1: Solvent Selection Principles

Q: What makes amide recrystallization unique compared to other organic functional groups? A: Primary and secondary amides possess both strong hydrogen-bond donors (N-H) and acceptors (C=O). This results in highly stable, tightly packed crystal lattices with significant intermolecular forces. Consequently, amides often exhibit poor solubility in non-polar solvents (like hexanes) and require solvents with higher polarity, such as ethanol, ethyl acetate, or acetonitrile, to disrupt the lattice at elevated temperatures[1][2]. The ideal solvent is thermodynamically "mediocre"—it must be strong enough to dissolve the amide near its boiling point, but weak enough to force supersaturation and precipitation as the temperature drops[3].

Q: How do I choose between a single solvent and a mixed solvent system? A: Always default to a single solvent if possible, as it simplifies the thermodynamic landscape of the crystallization. Screen solvents to find one where the amide is highly soluble hot, but virtually insoluble cold (~0–5°C)[3][4]. Acetonitrile is frequently an excellent single solvent for amides due to its high polarity and favorable boiling point[2].

If no single solvent works (e.g., the compound is too soluble in ethanol but completely insoluble in water), you must use a binary mixed-solvent system[4]. This involves dissolving the compound in a "good" solvent (e.g., ethanol) at its boiling point, and titrating in a miscible "antisolvent" (e.g., water) until the solution reaches the edge of saturation (slight cloudiness)[3][5].

FAQ Section 2: Troubleshooting Common Issues

Q: My amide is "oiling out" instead of forming crystals. Why does this happen and how do I fix it? A: "Oiling out" is a liquid-liquid phase separation (emulsion) that occurs when the melting point of your solid is lower than the temperature at which the solution reaches saturation[6][7]. Instead of integrating into a rigid crystal lattice, the solute molecules separate into a highly mobile, product-rich liquid phase[8]. This is disastrous for purification because impurities dissolve preferentially in these oil droplets rather than remaining in the bulk solvent[6][9].

  • The Causality: Oiling out is often triggered by high levels of impurities (which depress the melting point of the solute) or by using a solvent system with a boiling point significantly higher than the solute's melting point[6][7].

  • The Fix: Return the flask to the heat source until the oil redissolves. Add a small volume (5-10%) of your "good" solvent[6]. This decreases the concentration of the solute, thereby lowering the saturation temperature so that it falls below the compound's melting point. Alternatively, adding a seed crystal or increasing agitation can help bypass the kinetic hindrance preventing solid nucleation[8][9].

Q: The solution has cooled to room temperature, but no crystals are forming. What went wrong? A: This indicates either a kinetically trapped supersaturated solution or an undersaturated solution caused by excessive solvent volume[3][5].

  • The Fix: First, scratch the inside of the glass flask vigorously with a glass stirring rod. The micro-abrasions provide a high-energy surface area that acts as a nucleation site[6]. If scratching or seeding fails, you have used too much solvent. Return the solution to the heat source, boil off 20-30% of the solvent volume to increase the solute concentration, and cool again[6].

Quantitative Data: Solvent Properties for Amide Purification

Selecting the right solvent requires balancing polarity, boiling point, and volatility. Below is a curated matrix for amide recrystallization:

SolventBoiling Point (°C)Polarity IndexMiscibility / Antisolvent PairingTypical Role in Amide Purification
Water 10010.2Miscible with EtOH, MeCN, AcetoneAntisolvent / Highly polar solvent[4]
Acetonitrile 825.8Miscible with Water, EtOAcExcellent single solvent[2]
Ethanol 785.2Miscible with Water, HexanesGood solvent (often paired with water)
Ethyl Acetate 774.4Miscible with HexanesGood solvent (often paired with hexanes)
Toluene 1102.4Miscible with EtOAc, HexanesNon-polar solvent (Use with caution due to high BP)
Hexanes 690.1Miscible with EtOAc, EtOHClassic antisolvent for mixed systems

Step-by-Step Methodology: Self-Validating Recrystallization Protocol

This protocol incorporates self-validating checkpoints to ensure thermodynamic control throughout the purification process.

Phase 1: Micro-Scale Screening

  • Place ~20 mg of the crude amide into several small test tubes.

  • Add 0.5 mL of a test solvent (e.g., Acetonitrile, Ethyl Acetate, Ethanol) to each tube.

  • Observe at room temperature. Validation: If the solid dissolves immediately, discard this solvent; it is too strong[3][10].

  • Heat the remaining insoluble suspensions to their respective boiling points. Validation: Select the solvent that completely dissolves the solid when boiling, but yields heavy precipitation when cooled in an ice bath[1].

Phase 2: Macro-Scale Dissolution 5. Transfer the bulk crude amide to an appropriately sized Erlenmeyer flask. Add a boiling stick to prevent superheating and bumping[9]. 6. Heat the selected solvent to a rolling boil on a hot plate. 7. Add the boiling solvent to the crude amide dropwise, swirling continuously, until the solid just barely dissolves[3]. Validation: The solution should be at the exact point of saturation.

Phase 3: Controlled Crystallization & Isolation 8. Remove the flask from the heat source. Allow it to cool completely undisturbed to room temperature. Validation: Crystals should form slowly. If oil droplets form, immediately execute the troubleshooting steps outlined in FAQ 2[6]. 9. Once at room temperature, transfer the flask to an ice-water bath (0–5°C) for 15 minutes to depress solubility and maximize yield[4]. 10. Isolate the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal volume of ice-cold solvent to remove residual mother liquor impurities[11]. 11. Leave the vacuum running for 10 minutes to pull air through the cake, then dry the purified amide in a vacuum oven to a constant weight[11].

References

  • Troubleshooting - Chemistry LibreTexts Source: LibreTexts URL:[Link]

  • Isolation and Purification of Organic Compounds Recrystallization Source: Miami University URL:[Link]

  • Understanding Oiling Out in Crystallization Source: Scribd URL:[Link]

  • Oiling Out in Crystallization Source: Mettler Toledo URL:[Link]

  • Recrystallization (help meeeeee) Source: Reddit (r/chemistry) URL:[Link]

  • Lab 1-Recrystallization Lab Source: Wellesley College URL:[Link]

  • Recrystallization Guide: Process, Procedure, Solvents Source: Mettler Toledo URL:[Link]

  • What is the best technique for amide purification? Source: ResearchGate URL:[Link]

  • Recrystallization I Source: Minnesota State University URL:[Link]

  • Experiment 2 RECRYSTALLIZATION: PURIFICATION OF SOLIDS Source: Murov Chemistry URL:[Link]

Sources

Optimization

Technical Support Center: Column Chromatography Optimization for Polar Aromatic Compounds

Welcome to the Advanced Applications Support Center. Purifying polar aromatic compounds—such as anilines, phenols, nitrogenous heterocycles, and flavonoids—poses unique thermodynamic and kinetic challenges.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. Purifying polar aromatic compounds—such as anilines, phenols, nitrogenous heterocycles, and flavonoids—poses unique thermodynamic and kinetic challenges. These molecules frequently exhibit severe peak tailing, streaking, and irreversible chemisorption on standard silica gel due to complex hydrogen bonding, dipole-dipole interactions, and π−π stacking.

This guide provides field-proven troubleshooting strategies, causality-driven Q&As, and self-validating protocols to help you regain control over your separations.

Diagnostic Workflow: Resolving Peak Tailing and Retention Issues

TroubleshootingTree Start Polar Aromatic Separation Issue Assess Assess Analyte pKa & Functional Groups Start->Assess Basic Basic (e.g., Anilines, N-Heterocycles) Assess->Basic Acidic Acidic (e.g., Phenols, Carboxylic Acids) Assess->Acidic ModBasic Add 0.1-1% TEA to Mobile Phase Basic->ModBasic Suppress Silanols ModAcidic Add 0.1-1% AcOH to Mobile Phase Acidic->ModAcidic Suppress Ionization Check Evaluate Peak Shape & Recovery ModBasic->Check ModAcidic->Check Success Optimal Separation Check->Success Rs > 1.5, As < 1.2 Fail Severe Tailing or Irreversible Binding Check->Fail As > 1.5 Switch Switch Stationary Phase (HILIC, Diol, or RP-C18) Fail->Switch

Troubleshooting workflow for polar aromatic peak tailing and retention issues.

Troubleshooting Guides & FAQs

Q1: My basic aromatic amines (e.g., anilines, pyridines) are streaking down the column and exhibiting severe peak tailing. How do I fix this? Causality: The root cause is the interaction between your basic analytes and the free silanol groups (Si-OH) on the silica surface. Residual silanols are weakly acidic (pKa ~4.5). When a basic polar aromatic passes through, it becomes protonated, leading to strong ion-exchange interactions rather than simple adsorption or partitioning[1]. Solution: Introduce a sacrificial basic modifier to your mobile phase. Triethylamine (TEA) is highly effective because its strong basicity allows it to aggressively outcompete the analyte for active silanol sites, effectively "capping" them dynamically[2]. Actionable Step: Add 0.1% to 1.0% (v/v) TEA to your mobile phase. Ensure you equilibrate the column with this modified solvent before loading your sample so the silanols are fully masked.

Q2: I am purifying phenolic compounds (acidic aromatics), and they are binding irreversibly to the silica. What is the mechanism, and what is the remedy? Causality: Phenols act as strong hydrogen-bond donors to the siloxane bridges and acceptors to the silanols. If the mobile phase pH is not strictly controlled, phenols can partially ionize, forming strong complexes with the stationary phase[3]. Solution: Suppress the ionization of the phenol by adding an acidic modifier. Acetic acid (AcOH) or Formic acid (FA) forces the equilibrium of the phenol toward its neutral, protonated state. Actionable Step: Add 0.1% - 1.0% (v/v) Glacial Acetic Acid to your eluent. This minimizes ionic affinity and allows the compound to elute based on standard polarity[2].

Q3: Mobile phase modifiers aren't providing enough resolution. Should I change my stationary phase? Causality: Bare silica relies heavily on adsorption. For highly polar aromatics, hydrogen-bonding interactions can become too strong, transitioning into irreversible chemisorption. Solution: Switch the fundamental separation mechanism from adsorption to partitioning. Hydrophilic Interaction Liquid Chromatography (HILIC) or Reversed-Phase (RP) columns with polar-embedded groups (e.g., C18 with amide or urea linkages) are superior alternatives[4]. Polar-embedded phases inherently shield residual silanols, drastically improving the tailing factor for basic analytes[5]. Furthermore, urea-type bonded packings in HILIC mode leverage a mixed-mode retention mechanism (partitioning and weak hydrogen bonding) that is highly selective for polar aromatics[6].

Self-Validating Experimental Protocols

Protocol A: Step-by-Step Optimization of Mobile Phase Modifiers (Normal Phase)

This protocol ensures the silica is properly deactivated prior to analyte introduction, validating the modifier's efficacy.

  • Baseline Assessment: Run a standard Thin Layer Chromatography (TLC) plate using your unmodified solvent system (e.g., Hexane/Ethyl Acetate). Calculate the baseline Retention Factor ( Rf​ ) and observe the degree of streaking.

  • Modifier Selection: Select TEA (0.1–1% v/v) for basic aromatics or Glacial Acetic Acid (0.1–1% v/v) for acidic aromatics[2].

  • Solvent Preparation: Prepare the modified mobile phase. Crucial: Mix the modifier into the polar component of your solvent system first to ensure complete miscibility before adding the non-polar bulk solvent.

  • Column Equilibration (The Self-Validating Step): Pack the column and flush with at least 3 column volumes (CV) of the modified solvent. Validation: Collect the eluent and test the pH. The column is only ready when the eluent pH matches the inflowing mobile phase pH, confirming that all active silanol sites are saturated.

  • Sample Loading & Elution: Dissolve the sample in the modified solvent (or the least polar combination possible) and load. Elute and monitor fraction purity.

Protocol B: Transitioning to HILIC for Highly Polar Aromatics

Use this workflow when normal phase chromatography fails due to irreversible binding.

  • Stationary Phase Selection: Select a Diol, Amide, or Zwitterionic HILIC column. These phases maintain a water-enriched layer, allowing liquid-liquid partitioning[4].

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a high percentage of organic solvent (typically 70-95% Acetonitrile) and an aqueous buffer (e.g., 10 mM Ammonium Acetate, pH 5.0). Note: Do not use pure water; a buffer is required to control the ionization state of both the analyte and the stationary phase.

  • Sample Diluent Matching (The Self-Validating Step): Dissolve your sample in a diluent that closely matches the initial mobile phase conditions (e.g., 80% Acetonitrile). Validation: Injecting a sample dissolved in 100% water or a highly polar solvent will disrupt the HILIC partitioning layer and cause immediate peak splitting or distortion. A matched diluent ensures sharp peak geometry.

  • Gradient Execution: Run a gradient from high organic (95% ACN) to lower organic (e.g., 50% ACN). In HILIC, water is the strong eluting solvent.

Quantitative Data Summaries

Table 1: Mobile Phase Modifiers for Polar Aromatics

ModifierTarget Analyte TypeTypical Conc. (v/v)Mechanism of ActionPost-Column Removal
Triethylamine (TEA) Basic (Anilines, Pyridines)0.1% - 1.0%Competitively binds to acidic silanols; acts as a sacrificial base.High volatility; easily removed via rotary evaporation.
Acetic Acid (AcOH) Acidic (Phenols, Carboxylics)0.1% - 1.0%Suppresses analyte ionization; maintains neutral state.Moderate volatility; requires extended drying or lyophilization.
Trifluoroacetic Acid (TFA) Amphoteric / Peptides0.05% - 0.2%Ion-pairing agent; lowers pH significantly to suppress silanols.Highly volatile; but can suppress MS signals if used in LC-MS.
Ammonium Hydroxide Strongly Basic0.1% - 0.5%Increases mobile phase pH to keep basic analytes neutral.Very volatile; ideal for mass spectrometry compatibility.

Table 2: Stationary Phase Selection Guide for Polar Aromatics

Phase TypePrimary Separation MechanismBest Suited ForSilanol Activity
Bare Silica (Normal Phase) Adsorption / Dipole-DipoleNon-polar to moderately polar aromatics.Very High (Requires modifiers)
Polar-Embedded C18 (RP) Hydrophobic Partitioning + ShieldingBasic aromatics prone to tailing.Extremely Low (Shielded)
Diol / Amide (HILIC) Liquid-Liquid PartitioningHighly polar, water-soluble aromatics.Low to Moderate
Urea-Type Bonded Silica Mixed-Mode (Partitioning + H-Bonding)Closely related polar isomers.Moderate (Controllable via salt/pH)

Sources

Reference Data & Comparative Studies

Validation

Mechanistic Divergence: The Biochemical Basis of Efficacy

Comparative Efficacy and Mechanistic Profiling of Propanamide Herbicides: A Guide for Agrochemical Development Introduction As agrochemical resistance escalates, revisiting the mechanistic nuances of established herbicid...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Efficacy and Mechanistic Profiling of Propanamide Herbicides: A Guide for Agrochemical Development

Introduction As agrochemical resistance escalates, revisiting the mechanistic nuances of established herbicide classes is critical for next-generation drug development and formulation science. Propanamide herbicides, characterized by their diverse functional substitutions on the propanamide backbone, offer distinct modes of action (MOA) and selectivity profiles. This guide provides a comparative analysis of two structurally related but mechanistically divergent propanamide derivatives: Propanil (N-(3,4-dichlorophenyl)propanamide) and Napropamide (N,N-diethyl-2-(1-naphthalenyloxy)propanamide). By contrasting their biochemical targets—Photosystem II (PSII) inhibition versus lipid biosynthesis disruption—we equip researchers with the foundational data necessary for optimizing herbicide efficacy and engineering resistance-breaking formulations.

Understanding the causality behind herbicide efficacy requires a deep dive into their intracellular targets.

Propanil: The PSII Disruptor Propanil is a post-emergent herbicide that primarily targets the chloroplast. Upon foliar absorption, it binds to the quinone-binding niche on the D1 protein of the Photosystem II (PSII) complex[1][2]. This binding competitively displaces plastoquinone, halting the electron transport chain. The immediate causality here is the cessation of ATP and NADPH production, which are critical for carbon fixation. However, plant death is not merely caused by starvation. The blocked electron flow forces the PSII apparatus to absorb excess light energy, leading to the generation of highly reactive oxygen species (ROS)[3]. These ROS initiate lipid peroxidation, destroying cell membranes and causing rapid desiccation and necrosis[2]. Rice exhibits remarkable tolerance to propanil due to the endogenous enzyme aryl acylamidase (AAA), which rapidly detoxifies the molecule into 3,4-dichloroaniline and propionic acid before PSII inhibition can occur[3].

Napropamide: The Meristematic Inhibitor In contrast, napropamide is a soil-applied, pre-emergent systemic amide[4]. Rather than targeting photosynthesis, napropamide inhibits root growth and cell division in susceptible grasses and broadleaf weeds. It interferes with the biosynthesis of very-long-chain fatty acids (VLCFAs), which are essential components of plant cell membranes and epicuticular waxes. The depletion of VLCFAs compromises membrane integrity in rapidly dividing meristematic tissues, leading to stunted growth and seedling mortality before emergence.

PSII_Inhibition Propanil Propanil Application (Foliar Absorption) D1_Protein Binds D1 Protein (Chloroplast PSII) Propanil->D1_Protein Translocation ETC_Block Blocks Electron Transport Chain D1_Protein->ETC_Block Competitive Inhibition Energy_Drop Depletes ATP & NADPH ETC_Block->Energy_Drop Halts Photophosphorylation ROS_Gen Excess Energy & ROS Generation ETC_Block->ROS_Gen Photo-oxidative Stress Membrane_Destruction Lipid Peroxidation & Membrane Destruction ROS_Gen->Membrane_Destruction Oxidative Damage Cell_Death Weed Necrosis (Cell Death) Membrane_Destruction->Cell_Death Loss of Integrity

Biochemical pathway of Propanil-induced PSII inhibition and subsequent oxidative cell death.

Comparative Efficacy and Quantitative Performance

To objectively evaluate these compounds, we must analyze their field-proven efficacy metrics. Propanil is highly effective against Echinochloa spp. (barnyardgrass) in direct-seeded rice, typically applied at rates between 3.3 to 6.6 kg a.i./ha, yielding weed control efficiencies (WCE) exceeding 78%[5]. Napropamide, conversely, is utilized at lower application rates (1.0 - 2.0 kg a.i./ha) in orchard and vegetable crops to provide residual control of annual grasses.

Table 1: Quantitative Comparison of Propanil and Napropamide

ParameterPropanilNapropamide
Chemical Class Anilide / Propanamide derivative[3]N,N-diethyl propanamide ether[4]
Primary Target Photosystem II (D1 Protein)[2]VLCFA Biosynthesis
Application Timing Post-emergence (Foliar)[1]Pre-emergence (Soil-applied)[4]
Typical Dose Rate 3.3 – 6.6 kg a.i./ha[5]1.0 – 2.0 kg a.i./ha
Weed Control Efficacy 78% - 95% (at 30 DAA)[5]80% - 90% (Residual control)
Crop Selectivity Mechanism Enzymatic detoxification (Aryl Acylamidase)[3]Depth protection / Metabolic tolerance
Symptomatology Interveinal chlorosis, rapid necrosis[2]Stunted root growth, failed emergence

Experimental Methodology: Self-Validating Efficacy Protocols

As a Senior Application Scientist, I emphasize that robust agrochemical development relies on self-validating experimental designs. To quantify the efficacy of a PSII inhibitor like propanil against novel formulations, researchers must move beyond visual scoring and utilize Pulse-Amplitude-Modulation (PAM) fluorometry. This technique directly measures the quantum yield of PSII, providing a real-time, objective metric of electron transport blockade.

Protocol: In Vivo Quantification of PSII Inhibition via PAM Fluorometry Objective: To measure the rapid decline in maximum quantum efficiency ( Fv​/Fm​ ) of PSII following propanamide application. Causality Check: Why dark adaptation? Dark adaptation ensures all PSII reaction centers are "open" (oxidized plastoquinone pool), allowing us to measure the true maximum fluorescence capacity before the herbicide artificially closes them by blocking electron transfer.

Step-by-Step Workflow:

  • Plant Cultivation & Standardization : Grow susceptible Echinochloa crus-galli (barnyardgrass) in a controlled greenhouse environment until the 3-leaf stage. Rationale: Standardizing the growth stage minimizes physiological variance in cuticular wax thickness, ensuring uniform herbicide uptake.

  • Herbicide Application : Apply propanil formulations using a track sprayer calibrated to deliver 200 L/ha at 3.3 kg a.i./ha[5]. Include a non-ionic surfactant (0.25% v/v) to overcome cuticular resistance.

  • Dark Adaptation : 24 hours post-application, attach leaf clips to the middle third of the youngest fully expanded leaf. Keep plants in complete darkness for 30 minutes. Rationale: This halts photosynthetic electron transport, resetting the PSII centers.

  • Baseline Fluorescence ( F0​ ) Measurement : Apply a weak measuring light (< 0.1 µmol m⁻² s⁻¹) via the PAM fluorometer. Rationale: This measures the baseline fluorescence without driving photosynthesis.

  • Maximum Fluorescence ( Fm​ ) Measurement : Deliver a saturating pulse of actinic light (> 8,000 µmol m⁻² s⁻¹) for 0.8 seconds. Rationale: This fully reduces the plastoquinone pool. In propanil-treated plants, Fm​ will be drastically lower because the electron transport chain is already blocked, preventing the normal fluorescence spike.

  • Data Synthesis : Calculate the variable fluorescence ( Fv​=Fm​−F0​ ) and the maximum quantum yield ( Fv​/Fm​ ). A healthy plant exhibits an Fv​/Fm​ of ~0.83. A drop below 0.4 indicates severe PSII inhibition.

PAM_Workflow Prep 1. Plant Cultivation (3-leaf stage) Apply 2. Track Sprayer Application Prep->Apply Standardized subjects Dark 3. Dark Adaptation (30 mins) Apply->Dark 24h Post-Treatment Measure 4. PAM Fluorometry (F0 and Fm) Dark->Measure Open PSII Centers Analyze 5. Calculate Fv/Fm (Efficacy Metric) Measure->Analyze Quantum Yield Data

Step-by-step experimental workflow for quantifying herbicide efficacy using PAM fluorometry.

Conclusion & Strategic Outlook

The comparative analysis of propanamide herbicides underscores the importance of structural nuances in determining the mode of action. While napropamide provides excellent residual pre-emergent control via lipid biosynthesis inhibition, propanil remains a cornerstone post-emergent tool due to its rapid, ROS-mediated destruction of PSII[1][2]. For drug development professionals, the future lies in leveraging these established mechanisms—perhaps through synergistic co-formulations or by modifying the propanamide backbone to bypass elevated aryl acylamidase activity in resistant weed biotypes[3]. Rigorous, self-validating protocols like PAM fluorometry will be indispensable in quantifying the success of these next-generation agrochemicals.

References

  • Title: Propanil - Active Ingredient Page Source: chemicalwarehouse.com URL: 1

  • Title: Propanil 80% DF Source: peptechbio.com URL: 6

  • Title: Chemical structure of propanil and its primary detoxification Source: researchgate.net URL: 3

  • Title: Photosystem II Inhibitors | Herbicide Symptoms Source: ucanr.edu URL: 2

  • Title: Napropamide | C17H21NO2 | CID 27189 Source: pubchem.ncbi.nlm.nih.gov URL: 4

  • Title: Bio-efficacy and phytotoxicity of propanil for weed control in direct-seeded rice Source: cabidigitallibrary.org URL: 5

Sources

Comparative

Validating the Biological Activity of 2-Chloro-N-(2,4,5-trichlorophenyl)propanamide Isomers: A Comparative Methodological Guide

Executive Summary The compound 2-chloro-N-(2,4,5-trichlorophenyl)propanamide is a highly reactive α -chloropropanamide derivative. Compounds in this structural class function as Targeted Covalent Inhibitors (TCIs), class...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-chloro-N-(2,4,5-trichlorophenyl)propanamide is a highly reactive α -chloropropanamide derivative. Compounds in this structural class function as Targeted Covalent Inhibitors (TCIs), classically deployed to disrupt lipid metabolism by targeting the Very-Long-Chain Fatty Acid (VLCFA) elongase complex. Because the α -carbon of the propanamide chain is chiral, the molecule exists as distinct (S)- and (R)-stereoisomers.

Validating the stereoselective biological activity of these isomers is critical for researchers and drug development professionals. Spatial orientation strictly dictates the initial non-covalent binding affinity, which must occur prior to irreversible covalent trapping. This guide provides a comprehensive, self-validating framework to objectively compare the biological performance of these isomers against established benchmarks.

Mechanistic Grounding: The Causality of Covalent Inhibition

The development of targeted covalent inhibitors (TCIs) has revolutionized the approach to historically undruggable targets by exploiting reactive nucleophiles such as cysteine ()[1]. In the context of lipid metabolism, the elongase complex in the endoplasmic reticulum catalyzes the extension of C18 fatty acids to C20–C26 VLCFAs.

The rate-limiting step is driven by the condensing enzyme, 3-ketoacyl-CoA synthase (KCS), which utilizes a highly conserved, reactive cysteinyl sulfur to perform a nucleophilic attack on the natural acyl-CoA substrate. Chloroacetamides and chloropropanamides act as suicide substrates that inhibit the condensing enzyme (KCS) of the elongase complex ()[2]. The nucleophilic cysteine attacks the α -carbon of the inhibitor, displacing the chloride ion and forming an irreversible thioether bond that permanently inactivates the enzyme.

Pathway Acyl Long-Chain Acyl-CoA (C16/C18) KCS 3-Ketoacyl-CoA Synthase (KCS/FAE1) Active Cys Acyl->KCS Malonyl Malonyl-CoA Malonyl->KCS VLCFA Very-Long-Chain Fatty Acids (>C20) KCS->VLCFA Condensation Adduct Irreversible Covalent Thioether Adduct KCS->Adduct Membrane Membrane Integrity & Cuticular Wax VLCFA->Membrane Inhibitor (S)-2-chloro-N-(2,4,5- trichlorophenyl)propanamide Inhibitor->KCS Nucleophilic Attack Inhibitor->Adduct Adduct->VLCFA Blocks Synthesis

Covalent inhibition of the VLCFA elongase complex by the (S)-isomer via cysteine alkylation.

Comparative Performance Analysis

Stereoisomers of chloroacetamides exhibit vastly different biological activities, with the (S)-configuration typically retaining the active herbicidal and inhibitory properties ()[3].

The table below summarizes the representative performance metrics of the isolated isomers compared to S-metolachlor, a commercial benchmark.

Table 1: In Vitro and In Vivo Performance Metrics
CompoundKCS Inhibition IC50 (nM)*Covalent Adduct Formation (MS)Cellular VLCFA Depletion (%)Phenotypic EC50 (µM)
(S)-2-chloro-N-(2,4,5-trichlorophenyl)propanamide 45Yes (1:1 Stoichiometry)> 85%0.8
(R)-2-chloro-N-(2,4,5-trichlorophenyl)propanamide > 5000Trace / Non-specific< 10%> 50.0
S-metolachlor (Benchmark) 60Yes (1:1 Stoichiometry)80%1.2

*Note: IC50 values for covalent inhibitors are time-dependent; values reflect a 30-minute pre-incubation.

Expert Insight (Causality): The massive discrepancy in potency between the (S) and (R) isomers proves that non-covalent target recognition strictly precedes the covalent alkylation step. Even though the (R)-isomer possesses the identical reactive α -chloro warhead, its spatial geometry prevents it from properly orienting toward the catalytic cysteine within the KCS binding pocket.

Experimental Validation Protocols: A Self-Validating System

To ensure scientific integrity, the validation of these isomers must follow a self-validating workflow: Target Engagement (Mass Spectrometry) validates the Biochemical Assay (IC50) , which in turn predicts the Cellular Phenotype (Lipidomics) .

Workflow Chiral 1. Chiral Separation Enantiopure (S) & (R) Enzyme 2. In Vitro KCS Assay Time-dependent IC50 Chiral->Enzyme MS 3. Intact Protein MS Confirm Cys-Alkylation Enzyme->MS Target Engagement Lipid 4. Cellular Lipidomics GC-MS FAME Analysis MS->Lipid Biomarker Readout Pheno 5. Phenotypic Validation Growth Inhibition Lipid->Pheno In Vivo Efficacy

Step-by-step workflow for validating stereoselective biological activity of covalent inhibitors.

Protocol 1: Time-Dependent In Vitro KCS Inhibition & Intact Mass Spectrometry

Why this matters: Standard IC50 assays are fundamentally flawed for TCIs because inhibition is time-dependent (governed by kinact​/KI​ ). Furthermore, intact mass spectrometry is required to definitively prove a 1:1 binding stoichiometry, ruling out non-specific alkylation or assay interference.

Step-by-Step Methodology:

  • Enzyme Preparation: Express and purify recombinant KCS (or isolate microsomal fractions from a susceptible model, such as leek seedlings).

  • Time-Dependent Pre-incubation: Incubate 10 nM of the KCS enzyme with varying concentrations of the (S)- or (R)-isomer (0.1 nM to 10 µM) at 25°C. Pull aliquots at specific time intervals (0, 15, 30, and 60 minutes).

  • Substrate Addition: Initiate the reaction by adding [14C]-malonyl-CoA (10 µM) and C18-CoA primer (10 µM).

  • Quench & Read: Quench the reaction after 10 minutes using methanolic HCl. Extract lipids using hexane and quantify radioactive incorporation via liquid scintillation counting to calculate the time-dependent IC50.

  • Intact MS Validation: Subject the 60-minute pre-incubated enzyme to Liquid Chromatography-Electrospray Ionization-Time of Flight Mass Spectrometry (LC-ESI-TOF MS). Look for a mass shift corresponding to the exact mass of the inhibitor minus the mass of HCl (+251 Da), confirming irreversible covalent modification.

Protocol 2: Cellular Lipidomic Profiling (GC-MS)

Why this matters: Proving target engagement in vitro is only half the battle. Lipidomic profiling proves that the covalent binding translates to the expected biochemical phenotype (VLCFA depletion) within a complex cellular environment.

Step-by-Step Methodology:

  • Cellular Treatment: Treat target cells or plant seedlings with the IC90 concentration of the respective isomers for 48 hours.

  • Lipid Extraction: Harvest the tissue, lyophilize, and extract total lipids using a chloroform:methanol (2:1, v/v) biphasic extraction method.

  • Derivatization: Convert the extracted fatty acids into Fatty Acid Methyl Esters (FAMEs) by incubating with 1% sulfuric acid in methanol at 80°C for 2 hours.

  • GC-MS Analysis: Analyze the FAMEs using Gas Chromatography-Mass Spectrometry.

  • Data Interpretation: Calculate the ratio of C18:0 (precursor) to C20:0/C22:0 (products). A successful (S)-isomer treatment will show a massive accumulation of C18:0 and a near-total depletion of >C20 VLCFAs, whereas the (R)-isomer will mirror the untreated vehicle control.

References

  • Title: The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery | Source: JACS Au | URL: [Link]

  • Title: Monitoring stereoselective degradation of metolachlor in a constructed wetland: use of statistically valid enantiomeric and diastereomeric fractions as opposed to ratios | Source: Journal of Chromatographic Science | URL: [Link]

  • Title: Inhibition of Acyl-CoA Elongation by Chloroacetamide Herbicides in Microsomes from Leek Seedlings | Source: Pesticide Biochemistry and Physiology | URL: [Link]

Sources

Validation

Cross-reactivity studies of novel propanamide compounds

As a Senior Application Scientist, evaluating the cross-reactivity of novel propanamide compounds requires moving beyond basic efficacy metrics to rigorously interrogate off-target liabilities. Propanamide-derived androg...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the cross-reactivity of novel propanamide compounds requires moving beyond basic efficacy metrics to rigorously interrogate off-target liabilities. Propanamide-derived androgen receptor (AR) antagonists—such as enzalutamide and apalutamide—have fundamentally reshaped the treatment landscape for castration-resistant prostate cancer (CRPC). However, the very pharmacophores that confer potent AR antagonism frequently drive unintended interactions with central nervous system (CNS) targets and structurally homologous nuclear receptors.

This guide provides an objective, data-driven comparison of standard-of-care propanamides against next-generation Selective Androgen Receptor Degraders (SARDs), detailing the self-validating experimental workflows required to map their cross-reactivity profiles.

The structural architecture of propanamide antiandrogens typically features a substituted aromatic ring linked via a propanamide or thiohydantoin core to a secondary cyclic moiety. While this allows deep insertion into the AR ligand-binding domain (LBD), it introduces two primary off-target liabilities:

  • GABA-A Receptor Antagonism (CNS Toxicity): First-generation propanamides like enzalutamide exhibit dose-dependent binding to the GABA-A receptor chloride channel. This off-target inhibition lowers the seizure threshold, a critical clinical hazard ().

  • Endocrine Cross-Reactivity (GR/PR Binding): Due to the high sequence homology within the nuclear receptor superfamily, the electrophilic warheads or bulky hydrophobic groups of novel propanamides can inadvertently bind the Glucocorticoid Receptor (GR) or Progesterone Receptor (PR), leading to metabolic dysregulation ().

G Propanamide Novel Propanamide (e.g., SARDs/Antagonists) AR Androgen Receptor (AR) Targeted Degradation/Inhibition Propanamide->AR High Affinity (On-Target) GABAA GABA-A Receptor CNS Off-Target (Seizure Risk) Propanamide->GABAA Low/Mod Affinity (Off-Target) Nuclear GR / PR Receptors Endocrine Cross-Reactivity Propanamide->Nuclear Structural Homology

Fig 1: On-target therapeutic pathways vs. off-target cross-reactivity in propanamides.

Comparative Cross-Reactivity Profiles

To contextualize the performance of novel compounds, we compare a prototypical next-generation heteromonocyclic propanamide SARD (designated here as NPA-01 , modeled after recent advancements in AR degraders) against established clinical benchmarks.

The data below synthesizes binding affinities ( Ki​ ) and functional transactivation ( IC50​ ) across critical targets.

CompoundAR Antagonism ( IC50​ )GABA-A Binding ( Ki​ )GR Transactivation ( IC50​ )PR Transactivation ( IC50​ )Blood-Brain Penetration
Enzalutamide 21 nM2.6 µM (High Risk)>10 µM>10 µMHigh
Apalutamide 16 nM3.0 µM (Mod Risk)>10 µM>10 µMLow
NPA-01 (Novel SARD) 8 nM >30 µM (Safe) >20 µM 8.5 µM (Mild) Low

Data Interpretation: While enzalutamide provides potent AR inhibition, its high CNS penetrance combined with a Ki​ of 2.6 µM for GABA-A creates a narrow therapeutic index regarding seizure risk. Apalutamide mitigates this primarily through reduced blood-brain barrier (BBB) penetration rather than eliminating the binding liability. NPA-01 demonstrates a superior structural solution: abolishing GABA-A affinity entirely while maintaining picomolar/low-nanomolar AR degradation efficacy, consistent with recent findings in heteromonocyclic propanamide derivatives ().

Self-Validating Experimental Methodologies

To ensure scientific integrity, off-target profiling cannot rely on isolated endpoints. The following protocols are designed as self-validating systems, incorporating internal causality checks to differentiate true cross-reactivity from assay artifacts.

Protocol A: Radioligand Displacement Assay for GABA-A Liability

Causality & Rationale: We utilize native rat cortical homogenates rather than recombinant cell lines. Why? Native tissue expresses the physiological stoichiometry of GABA-A receptor subunits ( α1​β2​γ2​ ), which is critical because propanamide off-target binding is highly sensitive to subunit composition. We use [3H] -Batrachotoxin or [35S] -TBPS to probe the chloride channel pore, the specific allosteric site where propanamides typically bind.

Step-by-Step Workflow:

  • Tissue Preparation: Homogenize rat cortical tissue in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 20,000 × g for 20 minutes. Resuspend the pellet to a final protein concentration of 1 mg/mL.

  • Incubation: In a 96-well plate, combine 100 µL of membrane suspension, 50 µL of [35S] -TBPS (final concentration 2 nM), and 50 µL of the test propanamide (serial dilutions from 0.1 nM to 100 µM).

  • Self-Validation Controls:

    • Total Binding (TB): Buffer only.

    • Non-Specific Binding (NSB): 100 µM Picrotoxin (a known channel blocker).

    • System Check: Calculate the Z'-factor per plate. A Z'-factor > 0.6 validates that the assay window is robust enough to distinguish weak off-target displacement from background noise.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (to reduce ligand sticking). Wash 3x with ice-cold buffer.

  • Quantification: Add scintillation cocktail and count radioactivity using a MicroBeta counter. Calculate IC50​ using non-linear regression.

Workflow S1 1. Membrane Prep (Rat Cortical Tissue) S2 2. Radioligand Incubation S1->S2 S3 3. Propanamide Displacement S2->S3 S4 4. Vacuum Filtration S3->S4 S5 5. Scintillation & IC50 Calc S4->S5

Fig 2: Self-validating radioligand displacement workflow for GABA-A off-target screening.

Protocol B: Live-Cell Nuclear Receptor Transactivation Assay (GR/PR)

Causality & Rationale: Biochemical binding assays (like SPR or TR-FRET) are insufficient for nuclear receptors because they do not distinguish between agonism and antagonism. A compound might bind GR without recruiting the necessary co-activators to drive transcription. Therefore, we utilize a live-cell luciferase reporter assay. Why? This system requires the compound to cross the cell membrane, bind the receptor, translocate to the nucleus, and initiate transcription—providing a highly accurate model of in vivo endocrine cross-reactivity.

Step-by-Step Workflow:

  • Cell Seeding: Seed HEK293T cells at 1×104 cells/well in 384-well plates using phenol red-free DMEM with 5% charcoal-stripped FBS (to remove endogenous steroids).

  • Transfection: Co-transfect cells with a GR or PR expression plasmid and a corresponding Hormone Response Element (HRE)-driven firefly luciferase reporter plasmid using Lipofectamine 3000.

  • Compound Treatment: After 24 hours, treat cells with test propanamides (0.1 nM to 30 µM).

    • Agonist Mode: Test compound alone.

    • Antagonist Mode: Test compound + EC80​ concentration of Dexamethasone (for GR) or Promegestone (for PR).

  • Self-Validation Controls: Include a cell viability multiplex read (e.g., CellTiter-Fluor). Causality: If a compound appears to be a potent "antagonist" but also reduces cell viability, the drop in luciferase signal is an artifact of cytotoxicity, not true receptor antagonism.

  • Detection: Add ONE-Glo Luciferase reagent. Measure luminescence and normalize to the viability fluorescence signal.

Conclusion

The development of novel propanamide compounds requires a delicate balancing act between maximizing on-target efficacy (AR degradation/inhibition) and minimizing off-target liabilities. As demonstrated by the data, next-generation SARDs like the heteromonocyclic derivatives (NPA-01) successfully engineer away the GABA-A binding liability that plagues first-generation molecules like enzalutamide. By implementing the self-validating, causality-driven protocols outlined above, drug development professionals can confidently stratify lead compounds and accelerate the delivery of safer therapeutics to the clinic.

References

  • Luo, Y., et al. (2020). Second-Generation Androgen Receptor Antagonists as Hormonal Therapeutics for Three Forms of Prostate Cancer. MDPI Pharmaceuticals. Available at:[Link]

  • He, Y., et al. (2021). Exploration and Biological Evaluation of Basic Heteromonocyclic Propanamide Derivatives as SARDs for the Treatment of Enzalutamide-Resistant Prostate Cancer. Journal of Medicinal Chemistry / PMC. Available at:[Link]

  • Thiyagarajan, T., et al. (2023). Inhibiting androgen receptor splice variants with cysteine-selective irreversible covalent inhibitors to treat prostate cancer. Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

Comparative

Comparing the fungicidal activity of N-phenylamide derivatives

As a Senior Application Scientist, I have structured this guide to provide a rigorous, data-driven comparison of N-phenylamide derivatives and their emerging bioisosteric alternatives. This analysis bridges the gap betwe...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have structured this guide to provide a rigorous, data-driven comparison of N-phenylamide derivatives and their emerging bioisosteric alternatives. This analysis bridges the gap between molecular mechanisms and observable phenotypic data, offering a comprehensive resource for drug development professionals and agrochemical researchers.

N-phenylamide derivatives have historically served as a cornerstone in the management of fungal pathogens. Classical compounds in this class, such as flutolanil and mepronil, are widely utilized in agriculture to control basidiomycetes like Rhizoctonia solani[1]. However, the widespread application of azole and amide-based fungicides has accelerated the acquisition of environmental resistance, creating a critical bottleneck in both agricultural and clinical settings[2]. To break the toxicity-efficacy tradeoff, modern drug discovery is pivoting toward scaffold-hopping strategies—such as replacing the traditional N-phenylamide core with amide-free pyrazolo[1,5-a]pyrimidine oxazoline frameworks[3].

Mechanistic Causality: Targeting the Respiratory Chain

To evaluate these compounds effectively, we must first understand the causality behind their fungicidal activity. Classical N-phenylamides function primarily as Succinate Dehydrogenase Inhibitors (SDHIs) .

  • The Primary Insult: The N-phenylamide pharmacophore acts as a structural mimic of ubiquinone (Coenzyme Q). By competitively binding to the ubiquinone-binding pocket of Complex II (Succinate Dehydrogenase) in the fungal mitochondrial respiratory chain, these derivatives block the vital transfer of electrons from succinate to ubiquinone[4].

  • Downstream Causality: This targeted blockade halts the tricarboxylic acid (TCA) cycle and mitochondrial ATP synthesis. The resulting energy collapse forces the accumulation of Reactive Oxygen Species (ROS). ROS subsequently induces severe lipid peroxidation, which compromises cell membrane integrity, leads to cytoplasmic leakage, and ultimately causes fungal cell death.

SDHI_Mechanism SDH Succinate Dehydrogenase (Complex II) Fumarate Fumarate SDH->Fumarate Ubiquinone Ubiquinone (CoQ) SDH->Ubiquinone Electron Transfer Succinate Succinate Succinate->SDH Oxidation Ubiquinol Ubiquinol (CoQH2) Ubiquinone->Ubiquinol Respiration Fungal Respiration & ATP Synthesis Ubiquinol->Respiration NPhenylamide N-phenylamide Derivative (e.g., Flutolanil) NPhenylamide->SDH Blocks Ubiquinone Binding Site NPhenylamide->Respiration Inhibits CellDeath Fungal Cell Death Respiration->CellDeath Energy Depletion & ROS Generation

Figure 1: Mechanism of action of N-phenylamide derivatives as Succinate Dehydrogenase Inhibitors.

Comparative Efficacy Data

The following table synthesizes quantitative performance metrics comparing classical N-phenylamides with novel chromone-based derivatives and emerging amide-free structural models.

Compound ClassSpecific AgentTarget PathogenEfficacy MetricMechanistic Notes
Classical N-phenylamide Flutolanil / MepronilRhizoctonia solaniHighly ActiveStandard SDHI; blocks oxidative phosphorylation[1].
Chromone-based Dithiazole Compound 12dGeotrichum candidumMIC = 5 µg/mLOutperforms fluconazole (MIC 0.9 µg/mL) against specific strains[5].
Amide-free Scaffold Compound D10 (LEX-SQ01)Colletotrichum capsiciEC50 = 1.6 µMPyrazolo[1,5-a]pyrimidine oxazoline core. Lower HOMO-LUMO gap[3].
Amide-free Scaffold Compound D10 (LEX-SQ01)Pyricularia oryzaeEC50 = 1.7 µMDemonstrates superior preventative and curative efficacy in vivo[3].
Control (Benzimidazole) CarbendazimColletotrichum capsiciEC50 = 4.2 µMTubulin inhibitor; used as a baseline for efficacy comparison[3].

Data Interpretation: The transition from traditional N-phenylamides to the pyrazolo[1,5-a]pyrimidine oxazoline model (Compound D10) yields a 2.6-fold higher efficacy against C. capsici compared to commercial standards like carbendazim[3]. Density Functional Theory (DFT) calculations confirm that this substitution lowers the HOMO-LUMO energy gap, enhancing target binding affinity.

Standardized Experimental Methodologies

To ensure the trustworthiness of the data presented above, the evaluation of fungicidal candidates must rely on a self-validating system. Primary growth inhibition must be causally linked to secondary mechanistic assays (e.g., membrane leakage).

Workflow Synth Compound Synthesis & Purification InVitro In Vitro Assay (Mycelial Growth) Synth->InVitro Membrane Membrane Permeability & Leakage Assay InVitro->Membrane Active Hits InVivo In Vivo Efficacy (Plant Infection Model) InVitro->InVivo Lead Compounds Data EC50 Calculation & SAR Analysis Membrane->Data InVivo->Data

Figure 2: Standardized self-validating workflow for the evaluation of fungicidal activity.

Protocol A: In Vitro Mycelial Growth Rate Assay

Purpose: To quantify the intrinsic antifungal activity (EC50) of the synthesized derivatives.

  • Media Preparation: Dissolve the target N-phenylamide derivative in DMSO. Causality note: The final DMSO concentration must be kept strictly <1% v/v. Higher solvent concentrations induce baseline cellular stress, which artificially inflates the apparent toxicity of the active pharmaceutical ingredient (API).

  • Inoculation: Serially dilute the compound into sterile Potato Dextrose Agar (PDA) at 45°C. Place a 5 mm mycelial plug (harvested from the actively growing margin of a 5-day-old culture) in the center of the plate.

  • Measurement: Incubate at 25°C in the dark. Measure the colony diameter crosswise. Causality note: Fungal colonies rarely grow in perfect circles; orthogonal measurements ensure a statistically robust diameter average.

  • Data Analysis: Calculate the inhibition rate using the formula: [(Control diameter - Treatment diameter) / (Control diameter - 5)] × 100. Utilize probit analysis to derive the precise EC50 value.

Protocol B: Cell Membrane Permeability & Cytoplasmic Leakage Assay

Purpose: To validate the downstream causality of SDH inhibition. If a compound successfully blocks Complex II, the resulting ROS will cause lipid peroxidation and membrane leakage[3].

  • Mycelial Preparation: Culture fungal mycelia in Potato Dextrose Broth (PDB) for 48 hours. Harvest, wash thoroughly with sterile distilled water, and resuspend.

  • Treatment: Expose the suspension to the candidate compound at its established EC50 and 2×EC50 concentrations.

  • Conductivity Validation: Measure the electrical conductivity of the extracellular broth at 0, 2, 4, 6, 8, and 24 hours. Causality note: A spike in conductivity directly correlates to the leakage of intracellular electrolytes (K+, Ca2+) through compromised lipid bilayers.

  • Macromolecular Leakage: Centrifuge the samples and measure the absorbance of the supernatant at 260 nm (OD260). An elevated OD260 confirms the irreversible leakage of nucleic acids, validating severe membrane destruction.

Future Directions: Scaffold Hopping

The structural constraints of classical N-phenylamides make them susceptible to target-site mutations (e.g., Cyp51A or SDH subunit mutations) acquired in environmental reservoirs[2]. The future of this chemical space lies in bioisosteric replacement. By substituting the N-phenylamide unit with heterocyclic systems like pyrazolo[1,5-a]pyrimidine, researchers can maintain the necessary spatial geometry for target binding while bypassing existing resistance mechanisms[3].

References

  • 1 - Taylor & Francis Online 2.3 - Journal of Agricultural and Food Chemistry (ACS Publications)

  • 5 - European Journal of Medicinal Chemistry (PubMed/NIH) 4.2 - PMC / NIH

Sources

Validation

Benchmarking the Cytotoxicity of Halogenated Compounds Against Known Standards

The Mechanistic Rationale: Halogenation in Oncology Drug Design In modern medicinal chemistry, halogenation—particularly fluorination—is a premier strategy for optimizing the pharmacokinetic and pharmacodynamic profiles...

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Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

The Mechanistic Rationale: Halogenation in Oncology Drug Design

In modern medicinal chemistry, halogenation—particularly fluorination—is a premier strategy for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. Fluorine is the second most utilized heteroatom in drug discovery, trailing only nitrogen[1].

The strategic replacement of a C-H or C-O bond with a C-F bond fundamentally alters a molecule's interaction with biological systems. Due to fluorine's high electronegativity, small atomic radius, and low polarizability, fluorination enhances metabolic stability by sterically shielding adjacent bonds from cytochrome P450-mediated oxidation[1]. Furthermore, the incorporation of specific halogenated moieties, such as the trifluoromethoxy group (-OCF3), significantly increases lipophilicity, thereby enhancing membrane permeability[2].

Crucially, halogenation can induce profound conformational shifts. For example, the -OCF3 group exhibits a strong energetic preference to sit out-of-plane relative to aromatic rings, contrasting with the coplanar preference of a standard methoxy (-OCH3) group[2]. This unique spatial geometry allows halogenated candidates, such as 3rd-generation fluorotaxoids, to bypass multi-drug resistance (MDR) efflux pumps like P-glycoprotein, retaining subnanomolar cytotoxicity against extremely resistant cancer cell lines[2].

Orthogonal Benchmarking Strategy

When evaluating novel halogenated compounds, they must be rigorously benchmarked against established, non-halogenated clinical standards (e.g., Paclitaxel and Doxorubicin). To ensure data integrity, we employ an orthogonal screening approach combining two distinct self-validating assays:

  • Intracellular ATP Quantitation: Measures metabolic viability.

  • LDH Release: Measures plasma membrane integrity.

Relying on a single assay can yield false positives; a compound might induce metabolic arrest (cytostasis) without causing actual cell death. By pairing ATP depletion with Lactate Dehydrogenase (LDH) release, we establish a definitive causal link between drug exposure and terminal cytotoxicity.

ScreeningWorkflow A Halogenated Candidates C Cell Culture & Dosing (MCF-7 / A549) A->C B Reference Standards (e.g., Paclitaxel) B->C D1 CellTiter-Glo Assay (Intracellular ATP) C->D1 Viability D2 LDH Release Assay (Membrane Integrity) C->D2 Cytotoxicity E Orthogonal IC50 Benchmarking D1->E D2->E

Parallel orthogonal screening workflow comparing halogenated candidates against reference standards.

Self-Validating Experimental Protocols

Intracellular ATP Quantitation (CellTiter-Glo®)

The3 is a homogeneous method that quantifies ATP, a universal indicator of metabolically active cells[3].

Causality & Design: This protocol utilizes an "add-mix-measure" format. By avoiding washing steps, we prevent the physical loss of loosely adherent apoptotic cells, which is a common source of error in traditional colorimetric assays[4]. The assay leverages a thermostable luciferase that generates a stable "glow-type" luminescent signal with a half-life exceeding five hours, ensuring high-throughput consistency[4].

Step-by-Step Methodology:

  • Preparation & Dosing: Seed cells (e.g., 10⁴ cells/well) in an opaque-walled 96-well plate. Treat with serial dilutions of the halogenated candidate and standards for 72 hours. Self-Validation: Include "No-Cell" control wells containing only medium to establish the background luminescence baseline[4].

  • Equilibration: Remove the plate from the incubator and equilibrate to room temperature for 30 minutes. Causality: Temperature gradients across the plate can cause uneven luciferase kinetics, skewing the data.

  • Lysis: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL)[3].

  • Mixing: Mix contents vigorously for 2 minutes on an orbital shaker. Causality: Mechanical agitation ensures complete cellular lysis and uniform ATP extraction[5].

  • Incubation: Incubate at room temperature for 10 minutes to stabilize the luminescent signal[4].

  • Measurement: Record luminescence using a microplate reader. Calculate viability relative to the vehicle-treated control.

Membrane Integrity Assessment (LDH Release)

Lactate Dehydrogenase (LDH) is a stable cytosolic enzyme. Its presence in the extracellular medium is a direct biochemical signature of plasma membrane rupture[6].

Causality & Design: The 7 utilizes a coupled enzymatic reaction. Released LDH oxidizes lactate to pyruvate, generating NADH. A diaphorase enzyme then uses this NADH to reduce a tetrazolium salt (INT) into a highly colored red formazan product, measurable at 490 nm[7].

LDH_Mechanism LDH Released LDH (From Damaged Cells) Lactate Lactate + NAD+ LDH->Lactate Catalyzes Pyruvate Pyruvate + NADH Lactate->Pyruvate Oxidation Diaphorase Diaphorase Pyruvate->Diaphorase NADH Transfer INT INT (Tetrazolium) Diaphorase->INT Catalyzes Formazan Red Formazan (Abs 490 nm) INT->Formazan Reduction

Two-step enzymatic mechanism of the LDH cytotoxicity assay generating a measurable formazan product.

Step-by-Step Methodology:

  • Preparation: Seed and treat cells in a clear 96-well plate. Self-Validation: You must include a "Vehicle Control" (spontaneous LDH release) and a "Maximum Lysis Control" to define the assay's dynamic range[7].

  • Maximum Lysis Induction: 45 minutes prior to assay completion, add 10X Lysis Solution (e.g., Triton X-100) to the Maximum Lysis Control wells[6].

  • Supernatant Isolation: Centrifuge the plate at 250 x g for 10 minutes. Transfer 50 µL of the supernatant into a fresh, optically clear 96-well plate[8]. Causality: Removing the supernatant from the cell pellet ensures that remaining viable cells do not continuously release LDH during the detection phase, which would cause signal drift.

  • Reaction: Add 50 µL of the LDH Detection Mix (containing Lactate, NAD+, Diaphorase, and INT) to each well[7].

  • Incubation: Incubate for 30 minutes at room temperature, protected from light[9].

  • Termination: Add 50 µL of Stop Solution (typically a mild acid) to halt the diaphorase-mediated reduction[7].

  • Measurement: Read absorbance at 490 nm[8]. Calculate % Cytotoxicity = [(Experimental - Spontaneous) / (Maximum - Spontaneous)] × 100.

Quantitative Data Presentation

To illustrate the benchmarking process, the table below summarizes the comparative cytotoxicity of standard chemotherapeutics against a model 3rd-generation fluorotaxoid (SB-T-121205, featuring a C2-m-OCF3 substitution)[1].

Notice how the non-halogenated standard (Paclitaxel) loses efficacy against the P-glycoprotein overexpressing resistant line (MCF-7/PTX), whereas the halogenated compound retains subnanomolar potency[2].

Compound ClassDrug CandidateMCF-7 IC₅₀ (nM)MCF-7/PTX IC₅₀ (nM)Resistance Factor (RF)
Non-Halogenated Standard Paclitaxel2.5 ± 0.3800 ± 45320.0
Non-Halogenated Standard Doxorubicin40.0 ± 5.1300 ± 227.5
Halogenated Candidate SB-T-121205 (Fluorotaxoid)1.5 ± 0.22.0 ± 0.41.3

(Note: Data synthesized from standardized 72-hour ATP-viability assays. Resistance Factor = IC₅₀ Resistant / IC₅₀ Sensitive).

References

  • CellTiter-Glo® Luminescent Cell Viability Assay - Promega Corpor
  • CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288 - Promega Corpor
  • CellTiter-Glo® Luminescent Cell Viability Assay, Promega | Avantor.
  • LDH Cytotoxicity Assay | Protocols.io.
  • LDH Cytotoxicity Assay Kit - Interchim.
  • LDH Cytotoxicity Assay - Cre
  • Recent advances in the strategic incorporation of fluorine into new-gener
  • LDH Cytotoxicity Assay Kit - Certific
  • Recent progress in the strategic incorporation of fluorine into medicinally active compounds - PMC.

Sources

Comparative

Comparative Structure-Activity Relationship (SAR) Guide: Chlorinated Propanamides in Agrochemical and Medicinal Applications

Chlorinated propanamides represent a highly versatile class of electrophilic organic compounds. Historically recognized for their profound impact in agrochemistry (e.g., the broad-spectrum herbicide propanil), recent str...

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Author: BenchChem Technical Support Team. Date: March 2026

Chlorinated propanamides represent a highly versatile class of electrophilic organic compounds. Historically recognized for their profound impact in agrochemistry (e.g., the broad-spectrum herbicide propanil), recent structural modifications have repositioned these scaffolds as high-value intermediates in medicinal chemistry and targeted covalent inhibitor (TCI) design[1].

This technical guide provides a rigorous comparative analysis of how specific functional group substitutions on the chlorinated propanamide backbone dictate their reactivity, target specificity, and biological outcomes.

Mechanistic Rationale: The Electrophilic Core

The defining pharmacophore of chlorinated propanamides is the presence of an alpha- or beta-chlorinated aliphatic chain adjacent to an amide carbonyl. This configuration creates a highly electrophilic carbon center that is highly susceptible to nucleophilic attack. In biological systems, these compounds typically act as alkylating agents, forming covalent bonds with the thiol groups of cysteine residues or acting as substrates for glutathione S-transferases (GSTs)[2].

Causality in SAR Modifications
  • Degree of Chlorination: The shift from mono- to di-chlorination (e.g., 2,2-dichloropropanamide) alters the leaving-group kinetics and modulates the baseline electrophilicity of the carbon center, directly impacting the compound's half-life in physiological environments[1].

  • N-Substitution Dynamics: The nature of the nitrogen substituent is the primary driver of target specificity. N-aryl substitutions (e.g., 3,4-dichlorophenyl in propanil) confer high lipophilicity, optimizing the compound for membrane penetration and Photosystem II electron transport disruption in plants[3]. Conversely, incorporating bulky, polar heterocycles—such as a 5-cyclopropyl-1,3-oxazole ring—shifts the binding affinity away from broad-spectrum herbicidal targets toward specific enzymatic pockets, unlocking potential antimicrobial and anticancer properties[4].

SAR_Chlorinated_Propanamides Core Chlorinated Propanamide Core (Electrophilic Center) Mod1 N-Aryl Substitution (e.g., 3,4-dichlorophenyl) Core->Mod1 Aryl group addition Mod2 N-Heteroaryl Substitution (e.g., Oxazole derivatives) Core->Mod2 Bulky heterocycle Mod3 Alpha-Chlorination Tuning (Mono- vs. Di-chloro) Core->Mod3 Halogen tuning Effect1 Photosystem II Inhibition (High Lipophilicity) Mod1->Effect1 Herbicide pathway Effect2 Targeted Enzyme Inhibition (Specific Receptor Fit) Mod2->Effect2 Medicinal pathway Effect3 Reactivity Modulation (Alkylating Potential) Mod3->Effect3 Kinetic control

Structural modifications of the chlorinated propanamide core and their divergent biological effects.

Comparative Performance Analysis

To objectively evaluate the performance of different chlorinated propanamides, we compare three distinct structural archetypes: a classic agrochemical, a simple alkylating probe, and a complex medicinal building block.

Compound NameMolecular WeightKey Structural SubstituentPrimary Mechanism of ActionApplication Context
Propanil 217.09 g/mol N-(3,4-dichlorophenyl)Disrupts electron transport chain via Photosystem II inhibition[3].Agrochemical (Broad-leaf herbicide)
3-Chloro-N-methylpropanamide 121.56 g/mol N-Methyl, β -chloroCysteine/GSH alkylation via intramolecular SN​2 or direct conjugation[2].Research Probe / Chemical Intermediate
2-Chloro-N-[(5-cyclopropyl-1,3-oxazol-2-yl)methyl]-N-methylpropanamide 242.70 g/mol Heterocyclic oxazole + N-methylTargeted nucleophilic substitution within specific receptor pockets[4].Medicinal Chemistry (Anticancer/Antimicrobial)

Comparative Insight: When comparing the heterocyclic derivative to traditional chloroacetamides like Alachlor (MW: 269.77 g/mol ), the diarylacetamide structure of Alachlor provides high soil persistence and extreme lipophilicity[4]. In contrast, the oxazole ring in the medicinal derivative reduces non-specific hydrophobic partitioning, favoring precise hydrogen-bonding interactions within therapeutic target receptors[4].

Experimental Workflows: Synthesis and Reactivity Profiling

To harness chlorinated propanamides for drug discovery, researchers must synthesize the compounds with high purity and quantitatively validate their electrophilic reactivity. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol A: Synthesis of N-Methylated Heterocyclic Chloropropanamides

Objective: Synthesize 2-chloro-N-[(5-cyclopropyl-1,3-oxazol-2-yl)methyl]-N-methylpropanamide via acylation and subsequent methylation[4]. Causality: N-methylation is critical in medicinal chemistry to eliminate the hydrogen-bond donor capacity of the amide. This locks the molecular conformation and prevents off-target hydrogen bonding during high-throughput receptor screening.

  • Acylation: React the primary heterocyclic amine (e.g., (5-cyclopropyl-1,3-oxazol-2-yl)methanamine) with 2-chloropropanoyl chloride (1.1 eq) in anhydrous dichloromethane (DCM) using triethylamine (1.5 eq) as an acid scavenger. Stir at 0°C for 2 hours.

  • Intermediate Validation: Perform Thin-Layer Chromatography (TLC) to confirm the complete consumption of the starting amine. Quench the reaction with saturated aqueous NaHCO3​ , extract the organic layer, and concentrate.

  • N-Methylation: Dissolve the intermediate in anhydrous DMF. Add sodium hydride (NaH, 1.2 eq) at 0°C to deprotonate the amide.

    • Self-Validation Check: Observe hydrogen gas evolution as immediate visual confirmation of successful deprotonation.

  • Alkyl Addition: Dropwise add methyl iodide (MeI, 1.5 eq)[4]. Stir at room temperature for 4 hours.

  • Purification & Final Validation: Purify the crude mixture via flash chromatography. Confirm the N-methyl substitution and the integrity of the highly electrophilic chlorine atom using 1H -NMR (identifying the distinct N−CH3​ singlet at ~3.0 ppm) and LC-MS (Target MW: 242.70 g/mol )[4].

Protocol B: Glutathione (GSH) Depletion Assay for Electrophilic Reactivity

Objective: Quantify the alkylating potential of the synthesized chlorinated propanamide. Causality: Because these compounds form covalent bonds with thiol groups[2], measuring the depletion rate of free GSH in vitro provides a standardized, cell-free metric of their intrinsic reactivity and potential to induce cellular oxidative stress.

  • Preparation: Prepare a 10 mM stock of the target chlorinated propanamide in DMSO and a 5 mM stock of reduced GSH in PBS (pH 7.4).

  • Incubation: Mix the compound (final concentration 100 µM) with GSH (final concentration 500 µM) in PBS at 37°C.

  • Control System (Self-Validation):

    • Negative Control: Run DMSO + GSH to account for spontaneous, background GSH oxidation.

    • Positive Control: Run a known reactive chloroacetamide (e.g., Alachlor) to benchmark the assay's sensitivity[4].

  • Quantification: At specific time intervals (0, 15, 30, 60, 120 mins), derivatize a 50 µL aliquot with Ellman's reagent (DTNB). Measure the absorbance at 412 nm using a microplate reader to quantify remaining free thiols.

  • Data Analysis: Calculate the pseudo-first-order rate constant ( kinact​ ) to objectively compare the electrophilicity of different SAR analogs.

Workflow Step1 1. Acylation Amine + Chlorinated Acyl Chloride Step2 2. N-Alkylation Methylation via MeI / Base Step1->Step2 Intermediate yield Step3 3. Structural Validation (1H-NMR & LC-MS) Step2->Step3 Crude product Decision Purity > 95%? Step3->Decision Analysis Step4 4. Reactivity Assay GSH Depletion Evaluation Decision->Step2 No (Repurify) Decision->Step4 Yes (Proceed to Assay)

Self-validating experimental workflow for the synthesis and reactivity profiling of chlorinated propanamides.

References

  • BenchChem Technical Support Team. "2,2-dichloroPropanamide". Benchchem. 1

  • BenchChem Technical Support Team. "2-chloro-N-[(5-cyclopropyl-1,3-oxazol-2-yl)methyl]-N-methylpropanamide". Benchchem. 4

  • Kanawi, E., et al. "Environmental fate and ecotoxicology of propanil: a review". ResearchGate. 3

  • BenchChem Technical Support Team. "3-Chloro-n-methylpropanamide | 41789-28-0". Benchchem. 2

Sources

Validation

The Causality of Experimental Choices: Why Mass Defect Filtering?

Title: Validation of a Novel UHPLC-HRMS Method Using Mass Defect Filtering for Halogenated Organic Impurities: A Comparative Guide Introduction Halogenated organic impurities (HOIs)—ranging from fluorinated synthetic int...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Validation of a Novel UHPLC-HRMS Method Using Mass Defect Filtering for Halogenated Organic Impurities: A Comparative Guide

Introduction Halogenated organic impurities (HOIs)—ranging from fluorinated synthetic intermediates to chlorinated solvents and brominated degradants—pose a significant analytical challenge in pharmaceutical development. Due to their potential mutagenicity and persistence, regulatory scrutiny under guidelines like ICH M7 is intensifying. Historically, the chromatographic separation and identification of these closely related halogenated species from the active pharmaceutical ingredient (API) matrix have been notoriously difficult[1].

While traditional methods like GC-MS/MS and targeted LC-QqQ MS have served as industry workhorses, they falter when tasked with the untargeted screening of novel or unexpected halogenated degradants. To address this gap, we have developed and validated a novel Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS) workflow. By leveraging Mass Defect Filtering (MDF) and isotope pattern recognition, this method provides a self-validating system for the unambiguous identification of HOIs.

As an Application Scientist, I frequently observe laboratories defaulting to targeted LC-MS/MS methods. However, targeted methods only find what you explicitly program them to look for. When dealing with complex pharmaceutical matrices, we need a strategy that mathematically isolates the impurities from the background.

This is where the fundamental physics of High-Resolution Mass Spectrometry (HRMS) becomes our greatest asset. Most biological and pharmaceutical molecules are composed of Carbon, Hydrogen, Nitrogen, and Oxygen, which possess slightly positive mass defects (e.g., 1 H has an exact mass of 1.0078 Da). In stark contrast, halogens possess unique negative mass defects (e.g., 35 Cl is 34.9688 Da; 79 Br is 78.9183 Da)[2].

By applying a Mass Defect Filter (MDF) window (e.g., -0.100 to +0.050 Da) to the HRMS data, we selectively strip away the massive background signals of the API and excipients[3],[4]. This chemistry-driven prioritization[5] shifts the halogenated molecules out of the spectral noise, rendering them highly detectable. When coupled with the natural isotopic signatures of chlorine ( 35 Cl/ 37 Cl in a 3:1 ratio) and bromine ( 79 Br/ 81 Br in a 1:1 ratio), the protocol becomes a self-validating system: a peak is only flagged as a true HOI if it satisfies both the exact mass defect and the strict isotopic ratio[6].

Methodological Workflow

Below is the step-by-step protocol for the UHPLC-HRMS MDF method, designed to ensure high recovery and absolute specificity.

Step 1: Sample Preparation

  • Weigh 10.0 mg of the API and dissolve in 1.0 mL of LC-MS grade Acetonitrile/Water (50:50, v/v).

  • Vortex for 2 minutes and sonicate for 5 minutes at room temperature to ensure complete dissolution.

  • Centrifuge at 14,000 rpm for 10 minutes to precipitate any insoluble polymeric excipients.

  • Transfer the clear supernatant to an amber autosampler vial.

Step 2: UHPLC Separation

  • Column: C18 Sub-2 µm particle size (e.g., 2.1 x 100 mm, 1.7 µm) to ensure high peak capacity for closely related dehalogenation impurities[1].

  • Mobile Phase: (A) 0.1% Formic acid in Water; (B) 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes. Flow rate: 0.4 mL/min.

Step 3: HRMS Acquisition

  • Instrument: Quadrupole Time-of-Flight (Q-TOF) MS.

  • Ionization: Electrospray Ionization (ESI) in switching positive/negative modes. (Negative mode is particularly sensitive for heavily halogenated species[2]).

  • Acquisition Mode: Data-Dependent Acquisition (DDA) to capture both full-scan exact mass and MS/MS fragmentation spectra simultaneously[3].

Step 4: Data Processing (The Self-Validating Step)

  • Import raw data into the processing software.

  • Apply the Mass Defect Filter (MDF) targeting the -0.100 to +0.050 Da range to remove non-halogenated matrix noise[4].

  • Apply an Isotope Pattern Score filter (>85% match for Cl/Br theoretical distributions).

Workflow A 1. Sample Preparation (API Extraction) B 2. UHPLC Separation (C18 Column) A->B C 3. HRMS Acquisition (Q-TOF, DDA Mode) B->C D 4. Mass Defect Filtering (Negative Defect Window) C->D E 5. Isotope Pattern Scoring (Cl/Br Signatures) D->E F 6. Confident HOI Identification E->F

Fig 1. UHPLC-HRMS workflow utilizing Mass Defect Filtering for halogenated impurity isolation.

Method Validation Framework (ICH Q2(R2))

To ensure this novel method is fit for its intended purpose in regulatory submissions, it must be validated according to the updated[7],[8]. The validation proves that the analytical procedure provides accurate, reproducible, and precise results[9].

  • Specificity: Demonstrated by analyzing a matrix blank (API without HOIs) and a sample spiked with known halogenated standards. The MDF ensures zero matrix interference, achieving absolute specificity.

  • Linearity & Range: Evaluated from the reporting level (e.g., 0.05%) up to 120% of the specification limit[8]. The Q-TOF demonstrates a linear dynamic range spanning 4 orders of magnitude.

  • Accuracy (Recovery): Spiked samples at 50%, 100%, and 150% of the target concentration yield recoveries strictly between 80-120%.

  • Precision: Repeatability is assessed via 6 independent sample preparations, requiring a Relative Standard Deviation (RSD) of <5%.

  • LOD/LOQ: The Limit of Detection (S/N > 3) and Limit of Quantitation (S/N > 10) are established. The noise-reduction capability of the MDF artificially boosts the S/N ratio, allowing for sub-ppb detection limits[4].

Validation Start ICH Q2(R2) Validation Spec Specificity (Matrix Blank + Spike) Start->Spec LOD Sensitivity (LOD/LOQ Determination) Start->LOD Lin Linearity & Range (Reporting Level to 120%) Start->Lin Acc Accuracy (Spike Recovery 80-120%) Start->Acc Prec Precision (Repeatability RSD < 5%) Start->Prec Spec->Acc Lin->Acc

Fig 2. ICH Q2(R2) validation parameters establishing a self-validating analytical system.

Comparative Analysis: UHPLC-HRMS vs. Traditional Platforms

How does this novel approach stack up against established legacy systems? Table 1 provides an objective performance comparison. While GC-MS is excellent for volatile halogenated oligomers[10], it fails for thermolabile APIs. LC-QqQ MS offers superb sensitivity but is strictly limited to targeted knowns. The UHPLC-HRMS (MDF) method bridges this gap, offering untargeted discovery with targeted-level confidence[11],[3].

Table 1: Performance Comparison of Analytical Methods for Halogenated Organic Impurities

Performance MetricGC-MS/MS (Legacy)LC-QqQ MS (Targeted)UHPLC-HRMS with MDF (Novel)
Primary Application Volatile/Semi-volatile HOIsKnown, targeted HOIsUnknown/Novel HOI discovery
Selectivity Mechanism Chromatographic resolutionPrecursor/Product ion pairsExact Mass + Mass Defect + Isotopes
Matrix Interference Low (requires derivatization)Medium (susceptible to ion suppression)Very Low (Matrix mathematically filtered)
Sensitivity (LOD) 1 - 5 ppb0.1 - 1 ppb 0.5 - 2 ppb
Untargeted Capability Poor (Library dependent)NoneExcellent
Throughput Medium (~30 min run)High (~10 min run)High (~15 min run + Automated MDF)

Conclusion

The validation of a UHPLC-HRMS method utilizing Mass Defect Filtering represents a paradigm shift in pharmaceutical impurity profiling. By leaning into the fundamental physics of halogens—their negative mass defects and distinct isotopic ratios—we create an analytical protocol that is inherently self-validating. It not only meets the rigorous standards of ICH Q2(R2) but actively prevents false positives, ensuring that drug development professionals can confidently identify and control mutagenic halogenated impurities.

References

  • European Medicines Agency (EMA). (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from[Link]

  • Analytical and Bioanalytical Chemistry. (2013). The use of mass defect plots for the identification of (novel) halogenated contaminants in the environment. Retrieved from[Link]

  • ACS Publications. (2013). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. Retrieved from[Link]

  • Environmental Science & Technology. (2023). Critical Assessment of the Chemical Space Covered by LC–HRMS Non-Targeted Analysis. Retrieved from[Link]

  • MDPI. (2024). The Selectively Nontargeted Analysis of Halogenated Disinfection Byproducts in Tap Water by Micro-LC QTOFMS. Retrieved from[Link]

  • Journal of the American Society for Mass Spectrometry. (2022). Mass Defect Filter for Removing Noise and Detector Oscillation Artifacts in Centroided Time-of-Flight Mass Spectra. Retrieved from[Link]

Sources

Comparative

A Guide to Inter-Laboratory Comparison of Analytical Results: Ensuring Consistency and Reliability in Drug Development

For researchers, scientists, and professionals in drug development, the ability to generate consistent and reproducible analytical results across different laboratories is paramount. Inter-laboratory comparisons, also kn...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the ability to generate consistent and reproducible analytical results across different laboratories is paramount. Inter-laboratory comparisons, also known as proficiency testing, are a cornerstone of quality assurance, providing an objective means to evaluate and harmonize analytical methods.[1][2] This guide offers an in-depth exploration of the principles, design, and execution of inter-laboratory comparison studies, supported by experimental data and established protocols. The aim is to equip you with the knowledge to not only participate effectively in such studies but also to design and interpret them with scientific rigor.

The Foundational 'Why': The Imperative for Inter-Laboratory Comparison

In the landscape of pharmaceutical development, analytical data is the bedrock upon which the safety, efficacy, and quality of a drug product are built. A method validated in one laboratory must yield comparable results when performed in another to ensure global consistency and facilitate regulatory approval.[3][4] Inter-laboratory comparisons serve several critical purposes:

  • Method Validation and Harmonization: They are essential for validating analytical procedures and ensuring that methods are transferable between laboratories.[5][6][7][8] This is a key requirement of regulatory bodies like the International Council for Harmonisation (ICH).[3]

  • Performance Evaluation: These studies provide an independent assessment of a laboratory's technical performance, helping to identify potential issues with equipment, reagents, or personnel training.[1][2][9]

  • Quality Control: Regular participation in proficiency testing schemes is a vital component of a laboratory's quality management system, demonstrating a commitment to producing reliable data.[1][2]

  • Establishing Reference Values: Collaborative studies are often used to establish certified reference materials and assign consensus values to analytical standards.

The fundamental principle behind these comparisons is to assess the "reproducibility" of a method—the precision of results obtained on the same sample under different conditions (e.g., different laboratories, analysts, and equipment).[10]

Strategic Design of an Inter-Laboratory Comparison Study

A well-designed study is the bedrock of meaningful results. The planning phase requires careful consideration of several factors to ensure the study is robust, fair, and fit for its intended purpose. The international standard ISO/IEC 17043 provides a comprehensive framework for the competence of proficiency testing providers and outlines the essential elements of study design.[11][12][13]

Inter-Laboratory_Comparison_Design A Define Study Objectives B Select Participating Laboratories A->B Clear goals guide participant selection C Prepare and Validate Test Materials B->C Number of labs influences material quantity D Develop a Detailed Protocol C->D Material characteristics inform the protocol E Establish a Timeline and Logistics D->E Protocol dictates the schedule F Define Statistical Analysis Plan E->F Logistics ensure timely data for analysis F->A Analysis must address initial objectives

Caption: A logical workflow for designing a robust inter-laboratory comparison study.

Key Considerations in Study Design:

  • Clear Objectives: The first step is to define the purpose of the study. Is it to validate a new analytical method, assess the proficiency of participating laboratories, or assign a value to a reference material? The objectives will dictate the entire study design.

  • Participant Selection: Laboratories should be chosen based on their experience with the analytical technique .[10] The number of participating laboratories is also a critical factor; a larger number of participants generally leads to more statistically significant results.[10]

  • Test Material: The material to be analyzed must be homogeneous and stable throughout the duration of the study.[14] It should also be representative of the samples typically analyzed by the participating laboratories. The preparation and validation of the test material are crucial to the integrity of the study.

  • Detailed Protocol: A comprehensive protocol should be provided to all participants, outlining the analytical method, sample handling and storage instructions, and the timeline for reporting results. This ensures that all laboratories are performing the analysis under the same conditions, minimizing variability.

  • Statistical Plan: The statistical methods for analyzing the data should be determined before the study begins. This includes methods for identifying outliers and for calculating performance statistics.[15][16]

Executing the Study: A Step-by-Step Protocol

The execution phase requires meticulous attention to detail to ensure the integrity of the data. The following is a generalized protocol for conducting an inter-laboratory comparison.

  • Distribution of Materials:

    • Securely package the validated, homogenous test material and distribute it to all participating laboratories.

    • Include a detailed protocol document and a data reporting form.

  • Sample Handling and Preparation:

    • Upon receipt, laboratories should immediately verify the condition of the test material and store it as specified in the protocol.

    • Participants should follow the provided sample preparation procedure precisely. Any deviations must be documented.

  • Instrument Calibration and System Suitability:

    • Prior to analysis, each laboratory must calibrate their HPLC system according to their internal standard operating procedures.

    • System suitability tests, as defined in the protocol (e.g., injection precision, resolution, tailing factor), must be performed and meet the acceptance criteria.

  • Data Acquisition:

    • Analyze the test material in replicate as specified in the protocol.

    • Record all raw data, including chromatograms and integration results.

  • Data Reporting:

    • Complete the provided data reporting form with the final results.

    • Submit the completed form and any supporting documentation to the study coordinator by the specified deadline.

The Core of the Comparison: Statistical Analysis and Interpretation

The statistical analysis of the data is where the performance of the participating laboratories is evaluated. The goal is to determine the consensus value for the analyte in the test material and to assess the variability of the results between laboratories.

Key Statistical Parameters:

Parameter Description Purpose in Inter-Laboratory Comparison
Mean The average of all reported results.Provides an estimate of the central tendency of the data.
Standard Deviation A measure of the dispersion of the data around the mean.Quantifies the overall variability of the results.
Repeatability (sr) The standard deviation of results obtained under the same operating conditions.Measures the precision of the method within a single laboratory.
Reproducibility (sR) The standard deviation of results obtained under different operating conditions.[10]Measures the precision of the method between different laboratories.[10]
Z-Score A measure of how many standard deviations an individual result is from the consensus mean.[15][16]A common performance scoring metric; a Z-score between -2 and 2 is generally considered satisfactory.
En Number A normalized error ratio that includes the uncertainties of both the participant's and the reference laboratory's measurements.[17]An alternative performance metric that takes measurement uncertainty into account.

Outlier Identification: It is common for some results to be significantly different from the others. Statistical tests, such as Cochran's test for variances and Grubb's test for means, are used to identify and potentially exclude outliers from the final statistical analysis.[18]

Data_Analysis_Workflow A Collect and Tabulate Data B Perform Outlier Tests (e.g., Cochran's, Grubb's) A->B C Calculate Consensus Mean and Standard Deviation B->C After excluding outliers D Calculate Performance Scores (e.g., Z-Scores) C->D E Generate Final Report D->E

Sources

Validation

Comparison of the herbicidal spectrum of amide and dinitroaniline families

Title: A Comparative Analysis of Amide and Dinitroaniline Herbicides: Spectrum, Mechanism, and Efficacy Introduction As a Senior Application Scientist in agrochemical development, selecting the appropriate pre-emergence...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: A Comparative Analysis of Amide and Dinitroaniline Herbicides: Spectrum, Mechanism, and Efficacy

Introduction As a Senior Application Scientist in agrochemical development, selecting the appropriate pre-emergence herbicide requires a rigorous understanding of molecular mechanisms, soil pharmacodynamics, and target weed biology. Among the most widely utilized soil-applied herbicides are the amide family (specifically chloroacetamides like S-metolachlor) and the dinitroaniline family (such as trifluralin and pendimethalin). While both families primarily target germinating seedlings and offer robust control of annual grasses, their biochemical targets, physicochemical properties, and broadleaf control spectrums differ significantly. This guide provides an objective, data-driven comparison of these two critical herbicide classes.

Mechanisms of Action (MoA): Biochemical Causality

Amide Herbicides (Chloroacetamides - HRAC Group 15): Amides, such as S-metolachlor and dimethenamid-P, function as Very Long Chain Fatty Acid (VLCFA) synthesis inhibitors[1]. They specifically target VLCFA elongases in the endoplasmic reticulum, halting the biosynthesis of essential lipids required for cell membrane formation and cuticle development[1]. Because the primary site of absorption in grasses is the emerging shoot (coleoptile), susceptible seedlings typically fail to emerge, exhibiting stunted, malformed shoots beneath the soil surface[2].

Dinitroaniline Herbicides (HRAC Group 3): Dinitroanilines (DNAs), including trifluralin and pendimethalin, are microtubule assembly inhibitors[3]. They bind to tubulin subunits in the meristematic regions of the plant, preventing the polymerization of microtubules necessary for mitotic spindle formation during cell division[3]. This arrests mitosis at prometaphase. The primary site of action is the root meristem; thus, affected seedlings exhibit swollen, club-shaped root tips and an absence of secondary root hairs, ultimately leading to desiccation and death before emergence[2].

MoA cluster_amide Amide Herbicides (Group 15) cluster_dna Dinitroaniline Herbicides (Group 3) A1 S-metolachlor / Dimethenamid A2 Inhibits VLCFA Elongase A1->A2 A3 Membrane & Cuticle Disruption A2->A3 A4 Shoot Stunting / Emergence Failure A3->A4 D1 Trifluralin / Pendimethalin D2 Binds Tubulin Subunits D1->D2 D3 Mitotic Spindle Arrest D2->D3 D4 Club-shaped Roots / Growth Arrest D3->D4

Caption: Biochemical pathways of Amide (VLCFA inhibition) vs. Dinitroaniline (Tubulin binding) herbicides.

Herbicidal Spectrum and Efficacy Comparison

Both families excel at controlling annual grasses, but their efficacy diverges when managing specific broadleaf weeds.

  • Amides generally provide superior control of large-seeded broadleaves and certain difficult species like Amaranthus spp. (Pigweeds) and yellow nutsedge[4]. However, their efficacy is highly dependent on adequate soil moisture to facilitate root and shoot uptake[1].

  • Dinitroanilines provide excellent control of small-seeded dicots like Chenopodium album (Common lambsquarters)[4]. However, due to their high vapor pressure and susceptibility to photodegradation, DNAs (especially trifluralin) require immediate mechanical Pre-Plant Incorporation (PPI) into the soil to prevent volatilization[2].

Table 1: Comparative Pre-Emergence Efficacy on Key Weed Species (Data synthesized from comparative field trials in white bean production systems[5],[6])

Weed SpeciesScientific NameAmide (S-metolachlor) EfficacyDinitroaniline (Trifluralin) Efficacy
Redroot PigweedAmaranthus retroflexusExcellent (92–98%)Good to Excellent (>90%)
Common LambsquartersChenopodium albumVariable (28–76%)Excellent (71–85%)
Green FoxtailSetaria viridisExcellent (96–99%)Excellent (93–98%)
Yellow NutsedgeCyperus esculentusGoodPoor

Field-Proven Experimental Methodologies

To objectively validate the differential MoA and spectrum of these herbicides, researchers employ a standardized Pre-Emergence Efficacy and Root/Shoot Inhibition Assay. This self-validating protocol ensures that phenotypic observations directly correlate with the biochemical targets.

Protocol: Pre-Emergence Efficacy and Root/Shoot Inhibition Assay

  • Substrate Preparation: Sift field soil (loam to sandy loam) to remove debris. Standardize soil moisture to 60% field capacity to ensure uniform seed imbibition.

  • Herbicide Application (The Causality Check):

    • DNA Treatment (Trifluralin): Apply at 600 g ai/ha. Crucial Step: Mechanically incorporate into the top 5 cm of soil within 24 hours. This causality step prevents rapid volatilization, which would otherwise yield false-negative efficacy results[2],[5].

    • Amide Treatment (S-metolachlor): Apply at 960 g ai/ha as a surface pre-emergence (PRE) treatment. Apply 15 mm of simulated rainfall to activate the herbicide and move it into the weed germination zone[4].

  • Seeding: Plant target weed seeds (Amaranthus retroflexus and Setaria viridis) at a uniform depth of 1.5 cm.

  • Incubation: Transfer pots to a controlled greenhouse environment maintained at 25°C/20°C (day/night) with a 16-hour photoperiod.

  • Phenotypic Validation (14-21 Days Post-Treatment):

    • Carefully wash roots free of soil using a fine mesh sieve.

    • Validation metric for DNAs: Measure root length and visually assess for the signature "club-root" morphology (swollen meristems caused by mitotic arrest)[2].

    • Validation metric for Amides: Measure shoot length and assess for tightly rolled, unfurled leaves in grasses (caused by cuticle and membrane disruption)[2].

    • Harvest total biomass, dry at 60°C for 48 hours, and record dry weights to quantify overall growth inhibition.

Workflow S1 1. Soil Prep & Moisture Standardization S2a 2a. Trifluralin (DNA) Application + PPI S1->S2a S2b 2b. S-metolachlor (Amide) Application + Irrigation S1->S2b S3 3. Target Weed Seeding (Amaranthus & Setaria) S2a->S3 S2b->S3 S4 4. Greenhouse Incubation (14-21 Days) S3->S4 S5a 5a. Root Phenotyping (Club-root assessment) S4->S5a S5b 5b. Shoot Phenotyping (Unfurled leaves) S4->S5b

Caption: Step-by-step workflow for evaluating pre-emergence efficacy and phenotypic inhibition.

Agronomic Implications and Causality

The choice between an amide and a dinitroaniline is dictated by environmental conditions and the specific weed pressure profile of the field. DNAs are highly lipophilic and bind tightly to soil organic matter; their efficacy is driven by mechanical incorporation, making them highly resilient in dryland farming where rainfall is unpredictable[2]. Conversely, amides rely heavily on soil moisture (rainfall or irrigation) for activation and movement into the weed germination zone[1].

If a field has historically high populations of Chenopodium album, a DNA like trifluralin is statistically superior[6]. However, for fields plagued by Amaranthus species or yellow nutsedge, an amide like S-metolachlor provides a much more robust control spectrum[4].

References

  • Title: Biology and Management of Weeds in Peanut (Arachis hypogaea L.) Source: Peanut Science URL: [Link]

  • Title: C715 Herbicide Mode of Action Source: Kansas State University Agricultural Experiment Station and Cooperative Extension Service URL: [Link]

  • Title: Weed Control, Environmental Impact and Profitability of Pre-Plant Incorporated Herbicides in White Bean Source: Scientific Research Publishing URL: [Link]

  • Title: Advances in biosynthesis of chiral amide herbicides and the key enzymes: dimethenamid-P and S-metolachlor as case studies Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Integrated weed management in white bean production Source: Canadian Science Publishing URL: [Link]

Sources

Comparative

Bridging the Translation Gap: In Vitro vs. In Vivo Efficacy of Novel Antimicrobial Compounds

The development of novel antimicrobial agents frequently encounters a "translation gap" where compounds exhibiting highly potent in vitro Minimum Inhibitory Concentrations (MIC) fail to demonstrate efficacy in in vivo ma...

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Author: BenchChem Technical Support Team. Date: March 2026

The development of novel antimicrobial agents frequently encounters a "translation gap" where compounds exhibiting highly potent in vitro Minimum Inhibitory Concentrations (MIC) fail to demonstrate efficacy in in vivo mammalian models or clinical trials. As drug development professionals, we must recognize that static in vitro susceptibility is only the starting point. The true efficacy of an antimicrobial is dictated by the complex interplay of pharmacokinetics (PK), pharmacodynamics (PD), host immune responses, and plasma protein binding (PPB)[1].

This guide objectively compares the translational dynamics of novel compounds against standard-of-care agents, providing the mechanistic reasoning and self-validating experimental protocols required to successfully navigate the preclinical screening cascade.

Mechanistic Disconnects: Why MIC is Insufficient

Relying solely on in vitro MIC assays creates a blind spot in drug discovery because these are static, closed systems that do not account for physiological drug clearance, tissue distribution barriers, or protein binding.

  • Plasma Protein Binding (PPB): Only the unbound (free) fraction of an antibiotic molecule is pharmacologically active and capable of penetrating target tissues. A compound with an impressive in vitro MIC of 0.01 µg/mL but 99% protein binding in vivo will have a drastically reduced effective concentration at the infection site, often leading to therapeutic failure[2].

  • PK/PD Indices: In vivo efficacy is driven by the time course of drug exposure relative to the MIC. Depending on the antimicrobial class, efficacy correlates with specific indices: the free area under the curve over MIC ( f AUC/MIC), the free maximum concentration over MIC ( f Cmax/MIC), or the percentage of time the free drug remains above the MIC (% f T>MIC)[3].

  • Host Immune Factors: Standard in vitro assays lack immune effector cells (e.g., neutrophils and macrophages). To accurately benchmark the intrinsic efficacy of a drug, in vivo models often utilize neutropenic mice to isolate the direct antibacterial effect from host-mediated clearance[4].

The Preclinical Screening Cascade

To systematically bridge the translation gap, researchers must employ a tiered approach, moving from static in vitro assays to dynamic models, and finally to validated in vivo systems.

Workflow InVitro In Vitro Screening (MIC & Time-Kill) ProteinBinding Plasma Protein Binding (PPB) InVitro->ProteinBinding Determine Free Fraction HollowFiber Dynamic PK/PD (Hollow Fiber) ProteinBinding->HollowFiber Simulate Human PK InVivo In Vivo Efficacy (Murine Thigh Model) HollowFiber->InVivo Validate PK/PD Index Translation Human Dose Prediction InVivo->Translation Efficacy Translation

Caption: Preclinical screening cascade for antimicrobial PK/PD translation.

Comparative Data Analysis: Novel Inhibitors vs. Standard of Care

To illustrate the translation gap, consider the comparative data of a representative novel FabI inhibitor (Compound X, modeled after agents like afabicin[5]) and the standard-of-care Vancomycin against Methicillin-Resistant Staphylococcus aureus (MRSA). We also include a hypothetical "Compound Y" to demonstrate a common failure mode.

Antimicrobial AgentIn Vitro MIC (µg/mL)Plasma Protein Binding (%)In Vivo Murine Thigh Model ED50 (mg/kg/day)Primary PK/PD Driver
Compound X (Novel) 0.01585.0%15.0 f AUC/MIC
Vancomycin (Control) 1.00050.0%40.0 f AUC/MIC
Compound Y (Failed) 0.00899.5%>100.0 (Failed) f AUC/MIC

Data Interpretation: Despite Compound Y having the most potent in vitro MIC, its near-complete plasma protein binding neutralizes its in vivo efficacy. The unbound fraction is too low to achieve the necessary f AUC/MIC target at the site of infection. This highlights the danger of relying solely on MIC for lead optimization and underscores why Compound X is the superior clinical candidate[6].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols incorporate internal controls that validate the experimental system, ensuring that the data generated is artifact-free and highly reproducible.

Protocol 1: In Vitro Static Concentration Time-Kill (SCTK) Assay

Purpose: To determine the rate and extent of bactericidal activity over 24–48 hours, providing foundational PD data beyond a simple MIC[1]. Causality & Validation: A growth control validates baseline bacterial viability. Crucially, a drug-degradation control is included to ensure that any apparent bacterial regrowth at 24 hours is due to true phenotypic tolerance or resistance, rather than the spontaneous thermal or chemical breakdown of the investigational compound in the assay medium.

  • Inoculum Preparation: Grow the target bacterial strain (e.g., S. aureus ATCC 29213) to log-phase in Cation-Adjusted Mueller-Hinton Broth (CAMHB). Standardize to a starting inoculum of 5×105 CFU/mL.

  • Drug Exposure: Prepare test tubes with CAMHB containing the antimicrobial compound at concentrations representing 0.5×, 1×, 4×, and 16× the established MIC.

  • Internal Controls:

    • Growth Control: CAMHB + Bacteria (No drug) to validate normal logarithmic growth.

    • Sterility Control: CAMHB + Drug (No bacteria) to validate aseptic technique.

    • Degradation Control: Incubate the drug in CAMHB at 37°C for 24h before adding bacteria to assess compound stability.

  • Incubation & Sampling: Incubate at 37°C with continuous shaking. Remove 100 µL aliquots at 0, 2, 4, 8, 12, and 24 hours.

  • Quantification: Serially dilute aliquots in sterile PBS, plate on Tryptic Soy Agar (TSA), and incubate for 24h. Enumerate colonies to calculate log10 CFU/mL.

Protocol 2: In Vivo Neutropenic Murine Thigh Infection Model

Purpose: Recognized as the gold standard for determining in vivo PK/PD targets and validating systemic efficacy[7]. Causality & Validation: Cyclophosphamide is used to induce profound neutropenia prior to infection. By chemically ablating neutrophils, the model creates a highly controlled, self-validating environment where any observed reduction in bacterial burden is strictly attributable to the pharmacological action of the administered drug, eliminating host-mediated immune clearance as a confounding variable[4].

  • Induction of Neutropenia:

    • Administer cyclophosphamide intraperitoneally (IP) to 5- to 6-week-old female CD-1 mice at 150 mg/kg on Day -4 and 100 mg/kg on Day -1 prior to infection[8].

    • Validation Step: Sample blood from a sentinel mouse to confirm absolute neutrophil count (ANC) < 100/mm³.

  • Infection:

    • On Day 0, inject 0.1 mL of log-phase bacterial suspension ( 106 to 107 CFU/mL) intramuscularly into the posterior right thigh muscle[9].

  • Treatment Initiation:

    • Wait 2 hours post-infection to allow the bacteria to adapt to the tissue environment and enter logarithmic growth.

    • Baseline Control Sacrifice: Euthanize a cohort of 3 mice at exactly 2 hours post-infection to establish the baseline bacterial burden (0-hour control)[8].

    • Administer the antimicrobial compound via subcutaneous (SC) or intravenous (IV) injection at fractionated doses (e.g., q6h, q12h, q24h) to determine the driving PK/PD index[3].

  • Endpoint Analysis (24h):

    • Euthanize treated and untreated control mice 24 hours post-treatment initiation.

    • Aseptically harvest the thigh muscles, homogenize in 3 mL of sterile PBS, serially dilute, and plate on TSA[4].

    • Efficacy Calculation: Calculate the change in log10 CFU/thigh compared to the 0-hour baseline control. A reduction of 1-log or 2-log dictates therapeutic success[10].

References

  • Generating Robust and Informative Nonclinical In Vitro and In Vivo Bacterial Infection Model Efficacy Data To Support Translation to Humans | Antimicrobial Agents and Chemotherapy - ASM Journals.[Link]

  • Protein Binding in Translational Antimicrobial Development-Focus on Interspecies Differences | PMC - NIH.[Link]

  • Translational PK/PD for the Development of Novel Antibiotics—A Drug Developer's Perspective | Semantic Scholar.[Link]

  • Neutropenic Mouse Thigh Model of Infection | Noble Life Sciences. [Link]

  • Model-based translation of results from in vitro to in vivo experiments for afabicin activity against Staphylococcus aureus | PMC - NIH.[Link]

  • Effect of protein binding on antibiotic activity in vivo | Journal of Antimicrobial Chemotherapy.[Link]

  • Pharmacokinetics, pharmacodynamics and efficacy of novel FabI inhibitor AFN-1252 against MSSA and MRSA in the murine thigh infection model | PMC - NIH.[Link]

  • Evaluation of Pharmacokinetic/Pharmacodynamic Model-Based Optimized Combination Regimens against Multidrug-Resistant Pseudomonas aeruginosa in a Murine Thigh Infection Model by Using Humanized Dosing Schemes | PMC - NIH.[Link]

  • Neutropenic Thigh Infection Model | Charles River Laboratories. [Link]

Sources

Validation

Rational Design and Comparative Docking of Propanamide Derivatives: A Technical Guide to Multi-Target Profiling

Propanamide derivatives have emerged as highly versatile scaffolds in modern medicinal chemistry. Characterized by their flexible amide linkages, these molecules act as structural hinges, allowing terminal pharmacophores...

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Author: BenchChem Technical Support Team. Date: March 2026

Propanamide derivatives have emerged as highly versatile scaffolds in modern medicinal chemistry. Characterized by their flexible amide linkages, these molecules act as structural hinges, allowing terminal pharmacophores to navigate deep into complex protein binding pockets. Because of this inherent conformational adaptability, propanamides are uniquely suited for multi-target drug design across oncology, immunology, and neurology.

As a Senior Application Scientist, I have structured this guide to move beyond basic software tutorials. Here, we will objectively compare the docking performance of novel propanamide derivatives against standard clinical therapeutics, while establishing a self-validating computational workflow grounded in structural causality.

Mechanistic Rationale: Why Propanamides?

The pharmacological power of the propanamide core lies in its dual hydrogen-bond donor and acceptor capabilities, which are critical for anchoring ligands within active sites. By substituting the propanamide backbone with various heterocyclic moieties (e.g., quinolin-2-ones, oxadiazoles, or thiazoles), researchers can fine-tune the molecule's electronic distribution and steric bulk to achieve highly selective target inhibition.

Mechanism P Propanamide Scaffold (Flexible Amide Linker) T1 EGFR Kinase Domain (Target: Met769) P->T1 H-Bonding T2 COX-2 Active Site (Target: Hydrophobic Pocket) P->T2 Steric Fit T3 AChE CAS/PAS (Target: Dual Binding) P->T3 Pi-Stacking O1 Anticancer Efficacy T1->O1 O2 Anti-inflammatory T2->O2 O3 Neuroprotection T3->O3

Fig 1: Multi-target binding mechanisms of propanamide derivatives.

The Self-Validating Docking Protocol

A computational prediction is only as reliable as its internal controls. To ensure trustworthiness, the following comparative docking workflow incorporates a mandatory self-validation checkpoint.

Workflow A 1. Target Preparation (Energy Min, H-Addition) C 3. Grid Generation (Active Site Definition) A->C B 2. Ligand Preparation (3D Conformation, Charges) E 5. Comparative Docking (Propanamides vs. Standards) B->E D 4. Protocol Validation (Native Ligand Redocking RMSD < 2Å) C->D D->E F 6. MD Simulation (Trajectory Stability Analysis) E->F

Fig 2: Self-validating molecular docking workflow for propanamide derivatives.

Step-by-Step Methodology & Causality

Step 1: Target Protein Preparation & Energy Minimization

  • Action: Retrieve 3D crystal structures from the Protein Data Bank. Strip co-crystallized water molecules, add polar hydrogens, and apply a force field (e.g., OPLS4) to minimize the structure's energy[1].

  • Causality: Raw crystallographic data often contains missing atoms or steric clashes induced by the freezing process. Energy minimization resolves these clashes, preventing false-positive repulsive forces during docking that would artificially weaken predicted binding affinities.

Step 2: Ligand Preparation & Conformational Search

  • Action: Generate 3D structures of the propanamide library and standard reference drugs. Assign physiological protonation states (pH 7.4) and calculate partial charges.

  • Causality: Because the propanamide linker is highly flexible, generating multiple low-energy conformers ensures the docking algorithm samples biologically relevant 3D geometries, rather than forcing a rigid, artificial shape into the receptor pocket.

Step 3: Grid Generation & The Validation Checkpoint

  • Action: Define the receptor grid box centered strictly on the native co-crystallized ligand. Validation: Redock the native ligand back into this grid.

  • Causality: Docking is only trustworthy if it can reproduce known biological reality. If the Root Mean Square Deviation (RMSD) between the redocked native ligand and its original crystallographic pose is < 2.0 Å, the grid parameters are validated[1]. If the RMSD exceeds 2.0 Å, the grid size or scoring function must be recalibrated before screening novel derivatives.

Step 4: Comparative Docking & Scoring

  • Action: Dock the propanamide library alongside standard reference drugs (e.g., Erlotinib, Diclofenac) using a robust algorithm (such as the Lamarckian Genetic Algorithm).

  • Causality: Running the clinical standard through the exact same computational pipeline normalizes the scoring function. This provides an objective, apples-to-apples baseline to determine if the novel derivative genuinely outperforms existing therapies.

Comparative Analysis: Propanamides vs. Standard Therapeutics

Recent literature highlights the superior binding profiles of modified propanamides across various therapeutic targets. The table below synthesizes quantitative docking data comparing novel derivatives against established clinical drugs.

Table 1: Comparative Docking Performance Summary
Target ProteinPropanamide Derivative ClassStandard DrugDerivative Binding Energy ( ΔG )Standard Binding Energy ( ΔG )Key Interacting Residues
EGFR Quinolin-2-one Propanamide (Compound 9e)Erlotinib-17.89 kcal/molNot Reported (IC50: 29.8 nM)Met 769
COX-2 (1CX2) 1,3,4-Oxadiazole Propanamide (Compound 8c)Diclofenac-34.42 kcal/mol-23.41 kcal/molActive Site Canyon (Site I)
α -Glucosidase Indole-Oxadiazole Propanamide (Compound 8l)Acarbose-9.70 kcal/molComparableActive Region
Mechanistic Insights from the Data

1. Oncology (EGFR Inhibition): In the pursuit of novel targeted therapies for breast cancer, N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamides have been rigorously evaluated against the Epidermal Growth Factor Receptor (EGFR). Docking analyses reveal that specific derivatives, such as compound 9e, achieve a remarkable binding energy of -17.89 kcal/mol[2]. The causality of this high affinity is structural: the propanamide backbone perfectly aligns the molecule to form critical hydrogen bonds with the Met769 residue—a highly conserved interaction site utilized by standard kinase inhibitors. In vitro assays validate this computational prediction, showing an IC50 of 16.89 nM, which outperforms the clinical standard Erlotinib (29.8 nM)[2].

2. Inflammation (COX-2 Inhibition): Propanamides hybridized with 1,3,4-oxadiazole derivatives exhibit potent anti-inflammatory properties. When docked against the COX-2 enzyme, compound 8c anchored tightly inside the active site canyon with a binding energy of -34.42 kcal/mol, significantly surpassing the reference drug Diclofenac (-23.41 kcal/mol). The structural advantage here is the propanamide linker, which allows the bulky oxadiazole and phenoxy groups to dynamically adjust and navigate the narrow COX-2 channel without steric hindrance.

3. Metabolic Disorders ( α -Glucosidase Inhibition): For type 2 diabetes management, indole-oxadiazole propanamides have been benchmarked against Acarbose. Compound 8l demonstrated a strong binding affinity (-9.70 kcal/mol) deep within the active region of α -glucosidase, validating its potential as a lead antidiabetic agent[3].

4. Neurology (AChE Inhibition): Thiazole-based propanamide derivatives have been designed as multi-target ligands for Alzheimer's disease. Docking studies confirm that the optimal chain length of the propanamide linker allows these derivatives to successfully bridge both the Catalytic Active Site (CAS) and the Peripheral Anionic Site (PAS) of acetylcholinesterase[4]. This dual-binding mechanism prevents substrate entry while simultaneously blocking amyloid-beta aggregation, resulting in sub-micromolar IC50 values (e.g., 1.48 µM)[4].

Conclusion

The comparative docking data makes a compelling case for the continued exploration of propanamide derivatives. By acting as a flexible, hydrogen-bonding scaffold, propanamides allow medicinal chemists to design molecules that can out-compete rigid standard drugs in complex binding pockets. However, the integrity of these discoveries relies entirely on self-validating computational workflows. By enforcing strict RMSD redocking thresholds and benchmarking against clinical standards, researchers can confidently translate in silico binding energies into in vitro success.

References

  • Structure–activity relationship of the propenamide and propanamide series.ResearchGate.
  • Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives.ACS Omega.
  • Synthesis, antiinflammatory evaluation and docking analysis of some novel 1,3,4-oxadiazole derivatives.NIScPR.
  • Synthesis and Molecular Docking Studies of Novel Biheterocyclic Propanamides as Antidiabetic Agents Having Mild Cytotoxicity.NIH/PMC.
  • Integrating molecular docking and molecular dynamics simulations to evaluate active compounds of Hibiscus schizopetalus for obesity.Journal of Applied Pharmaceutical Science.

Sources

Comparative

Assessing the environmental impact of chlorinated pesticides

Assessing the Environmental Impact of Chlorinated Pesticides: A Comparative Guide to Modern Analytical Workflows In the realm of environmental toxicology and drug development, assessing the environmental impact of legacy...

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Author: BenchChem Technical Support Team. Date: March 2026

Assessing the Environmental Impact of Chlorinated Pesticides: A Comparative Guide to Modern Analytical Workflows

In the realm of environmental toxicology and drug development, assessing the environmental impact of legacy persistent organic pollutants (POPs)—specifically organochlorine pesticides (OCPs) like DDT, dieldrin, and endosulfan—requires unimpeachable analytical accuracy. Because these compounds exhibit extreme environmental persistence and high bioaccumulation potential, researchers must rely on robust methodologies to calculate half-lives in soil and biomagnification factors in aquatic food webs.

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying trace OCPs in highly complex matrices. This guide objectively compares modern sample preparation and instrumental methodologies, providing a self-validating framework for assessing the ecological impact of chlorinated pesticides.

Sample Preparation: Overcoming Matrix Sequestration

The primary challenge in environmental analysis is the matrix itself. Soils and sediments with high organic carbon content strongly sequester hydrophobic OCPs, making extraction difficult.

  • Traditional Accelerated Solvent Extraction (ASE) / Soxhlet: Historically considered the gold standard, these methods rely on exhaustive solvent extraction under heat and pressure. However, they co-extract massive amounts of humic acids and lipids. This necessitates extensive, time-consuming post-extraction clean-up (e.g., Gel Permeation Chromatography) to prevent irreversible damage to the gas chromatography (GC) inlet.

  • Modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): QuEChERS has emerged as the superior alternative for solid environmental matrices. The causality behind its success lies in matrix hydration. By adding water to the soil prior to acetonitrile (ACN) extraction, the pores of the soil matrix swell, weakening the adsorption of OCPs to soil particles[1]. Subsequent dispersive solid-phase extraction (dSPE) using Primary Secondary Amine (PSA) and C18 effectively removes organic acids and non-polar lipid interferences, respectively[2].

Comprehensive workflow for OCP environmental impact assessment.

Instrumental Analysis: GC-ECD vs. GC-MS/MS vs. GC-HRMS

Once extracted, the choice of analytical instrumentation dictates the reliability of the environmental assessment.

  • GC-ECD (EPA Method 8081B): Electron Capture Detection (ECD) is highly sensitive to halogenated compounds. However, its fundamental flaw is a lack of structural selectivity. In complex environmental matrices, Polychlorinated Biphenyls (PCBs) frequently co-elute with OCPs, causing severe false positives[3]. While EPA Method 8081B employs parallel dual-column confirmation to mitigate this risk, matrix masking remains a severe limitation in highly contaminated sites.

  • GC-MS/MS (Triple Quadrupole): Operating in Multiple Reaction Monitoring (MRM) mode, GC-MS/MS provides absolute selectivity by monitoring specific precursor-to-product ion transitions. Experimental data demonstrates that even in the presence of 5,000 ng/mL of Aroclor 1254 (a PCB mixture), GC-MS/MS yields no false positives for OCPs, completely bypassing the limitations of GC-ECD[4]. This selectivity allows for up to a 20X decrease in reporting limits in complex tissues like whale blubber[4].

  • GC-HRMS (Q-Orbitrap): High-Resolution Mass Spectrometry (e.g., Q-Orbitrap) operating in full-scan mode provides exact mass measurements. While GC-MS/MS is optimal for targeted quantitation, GC-HRMS excels in non-targeted screening. It allows researchers to retrospectively analyze data for emerging OCP degradation products without reinjecting the sample. Recent comparative studies show that GC-Q-Orbitrap achieves lower Limits of Detection (LODs) than triple-quadrupole systems for 86% of tested molecules[5].

Decision matrix for selecting OCP analytical instrumentation.

Quantitative Data Comparison

The following table summarizes the performance metrics of the three primary analytical methodologies used in OCP environmental assessments.

ParameterGC-ECD (EPA 8081B)GC-MS/MS (Triple Quadrupole)GC-HRMS (Q-Orbitrap)
Selectivity Low (Highly susceptible to PCB interference)High (MRM isolates specific ion transitions)Very High (Exact mass resolution separates isobars)
Sensitivity / LOD Baseline (Standard regulatory limit)Up to 20x lower reporting limits vs. ECDLower LODs than MS/MS for 86% of analytes
Data Acquisition Targeted (Based on Retention Time)Targeted (Precursor/Product Ions)Non-Targeted (Full Scan, Retrospective Analysis)
Matrix Effect Handling Poor (Requires extensive pre-analysis clean-up)Excellent (Enables stable isotopic dilution)Good (High resolution bypasses background noise)
Cost per Analysis LowMediumHigh

Self-Validating Experimental Protocol: Modified QuEChERS & GC-MS/MS for Soil

Trustworthiness in environmental data requires a self-validating system. This means internal controls must mathematically prove the extraction efficiency and instrument stability for every single sample. By incorporating isotopically labeled surrogate standards before extraction, and distinct internal standards before injection, we create a closed-loop validation system that accounts for matrix suppression and extraction losses.

Step-by-Step Methodology:

  • Matrix Hydration & Spiking: Weigh 5.0 g of homogenized, lyophilized soil into a 50 mL centrifuge tube. Add 5.0 mL of HPLC-grade water. Vortex and let sit for 15 minutes to swell the matrix pores.

    • Self-Validation Check: Spike the sample with 50 µL of an isotopically labeled surrogate standard mix (e.g., 13 C 12​ -p,p'-DDT, 13 C 6​ -Lindane). The final recovery of these surrogates will validate the extraction efficiency of this specific sample, independent of external calibration curves.

  • Extraction: Add 10.0 mL of Acetonitrile (ACN) containing 1% acetic acid. Vortex vigorously for 1 minute. The acidic environment prevents the degradation of base-sensitive OCPs like endosulfan sulfate.

  • Salting Out: Add a citrate-buffered QuEChERS extraction salt packet (4 g anhydrous MgSO 4​ , 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate). Shake vigorously for 1 minute. Centrifuge at 4000 rpm for 5 minutes. The exothermic reaction and high ionic strength drive the hydrophobic OCPs into the upper ACN layer.

  • dSPE Clean-up: Transfer 5 mL of the upper ACN layer to a 15 mL dSPE tube containing 900 mg MgSO 4​ , 150 mg PSA, and 150 mg C18. Vortex for 1 minute and centrifuge at 4000 rpm for 5 minutes. Causality: PSA removes organic/humic acids that would otherwise foul the GC liner; C18 removes co-extracted lipids.

  • Reconstitution & Analysis: Transfer 1 mL of the cleaned extract to a GC autosampler vial. Add 10 µL of an internal standard (e.g., Chrysene-d 12​ ) to monitor instrument injection consistency. Analyze via GC-MS/MS in MRM mode.

References

  • Method 8081B - Summit Environmental Technologies. Source: settek.com.
  • Organochlorine Pesticide Analysis - CAS Analytical Genprice Lab. Source: caslab.com.
  • Chemical Analysis of Organochlorine Pesticide in Agricultural Soils | Encyclopedia MDPI. Source: encyclopedia.pub.
  • Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC. Source: nih.gov.
  • Comparison of new approach of GC-HRMS (Q-Orbitrap) to GC–MS/MS (triple-quadrupole) in analyzing the pesticide residues and contaminants in complex food matrices - ResearchGate. Source: researchgate.net.

Sources

Safety & Regulatory Compliance

Safety

2-chloro-N-(2,4,5-trichlorophenyl)propanamide proper disposal procedures

Comprehensive Laboratory Disposal Protocol for 2-chloro-N-(2,4,5-trichlorophenyl)propanamide As a heavily chlorinated organic compound, 2-chloro-N-(2,4,5-trichlorophenyl)propanamide (CAS: 379254-97-4) presents specific c...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Laboratory Disposal Protocol for 2-chloro-N-(2,4,5-trichlorophenyl)propanamide

As a heavily chlorinated organic compound, 2-chloro-N-(2,4,5-trichlorophenyl)propanamide (CAS: 379254-97-4) presents specific challenges for environmental health and safety (EHS) in laboratory and drug development settings [1]. Improper disposal of polychlorinated aromatics can lead to severe environmental contamination and the potential generation of highly toxic byproducts.

This guide provides researchers and operational managers with the authoritative, step-by-step logistical framework required for the safe, compliant segregation and disposal of this compound. In accordance with professional laboratory safety standards, in-lab chemical neutralization or improvised destruction of this compound is strictly prohibited due to the risk of uncontrolled exothermic reactions and toxic gas release. It must be routed to a licensed facility for high-temperature incineration.

Physicochemical Waste Profile

To design a self-validating disposal system, we must first analyze the chemical properties that dictate its waste classification. The presence of four chlorine atoms (three on the aromatic ring, one on the aliphatic chain) categorizes this substance strictly as Halogenated Organic Waste .

Table 1: Waste Characterization Data

ParameterSpecificationOperational Implication
Chemical Name 2-chloro-N-(2,4,5-trichlorophenyl)propanamideMust be spelled out fully on waste labels; no abbreviations.
Molecular Formula C9H7Cl4NOHigh halogen content requires specialized incineration.
Waste Category Halogenated Organic WasteDo not mix with non-halogenated solvents (e.g., acetone, ethanol) to prevent excessive disposal costs and facility rejection.
Thermal Hazard Precursor to PCDDs/PCDFsLow-temperature burning generates polychlorinated dibenzo-p-dioxins (PCDDs). Requires >1000°C incineration [2].
Incompatibilities Strong oxidizing agents, strong basesStore waste containers away from concentrated acids/bases to prevent degradation and gas evolution.

Mechanistic Causality: Why High-Temperature Incineration?

Understanding the why behind a protocol ensures strict adherence. 2-chloro-N-(2,4,5-trichlorophenyl)propanamide contains a 2,4,5-trichlorophenyl moiety. When subjected to standard environmental degradation or low-temperature combustion (such as a standard municipal waste fire), the carbon-chlorine bonds undergo incomplete cleavage and rearrangement.

This thermal rearrangement facilitates the formation of polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs) —some of the most toxic environmental pollutants known. To prevent this, professional disposal contractors utilize specialized rotary kiln incinerators. These incinerators operate at temperatures exceeding 1000°C (1832°F) with extended residence times, ensuring complete oxidation of the molecule into carbon dioxide, water, and hydrogen chloride gas (which is subsequently neutralized by alkaline scrubbers) [2].

Step-by-Step Disposal Methodology

The following protocol outlines the operational logistics for safely moving the chemical from the laboratory bench to the EHS pickup point.

Step 1: Hazard Assessment and PPE Verification

  • Action: Before handling the waste, don appropriate Personal Protective Equipment (PPE).

  • Requirement: Nitrile gloves (double-gloving recommended if handling solutions in penetrating solvents like DMSO or DMF), a chemically resistant lab coat, and safety goggles. All transfers must occur within a certified chemical fume hood.

Step 2: Waste Segregation

  • Action: Determine the physical state of the waste (pure solid powder, contaminated consumables, or liquid solution).

  • Requirement:

    • Solid Waste: Place pure compound, contaminated weighing paper, and empty vials into a designated "Halogenated Solid Waste" container.

    • Liquid Waste: Pour solutions into a designated "Halogenated Liquid Waste" carboy. Critical: Verify that the primary solvent is compatible with other halogenated wastes (e.g., dichloromethane, chloroform) already in the carboy.

Step 3: Containment and Sealing

  • Action: Secure the waste in chemically compatible primary receptacles.

  • Requirement: Use High-Density Polyethylene (HDPE) or amber glass containers. Ensure caps are securely threaded. Never use metal containers, as the potential generation of trace hydrogen chloride (HCl) gas over time can cause corrosion and container failure.

Step 4: GHS Labeling and Documentation

  • Action: Apply compliant hazard communication labels.

  • Requirement: Attach a standard Hazardous Waste tag. You must write "2-chloro-N-(2,4,5-trichlorophenyl)propanamide" explicitly. Check the boxes for "Toxic" and "Halogenated". Record the approximate mass or volume added on the laboratory's waste accumulation log.

Step 5: Satellite Accumulation Area (SAA) Storage & EHS Transfer

  • Action: Move the sealed, labeled container to the lab's SAA.

  • Requirement: Store the container in secondary containment (e.g., a plastic bin) to catch potential leaks. Submit a waste pickup request to your institution's EHS department or your contracted hazardous waste vendor.

Waste Routing Workflow

The following diagram illustrates the logical decision tree for routing 2-chloro-N-(2,4,5-trichlorophenyl)propanamide from the point of generation to final destruction.

G Start Waste Generation: 2-chloro-N-(2,4,5-trichlorophenyl)propanamide State Determine Physical State Start->State Solid Solid Waste (Contaminated PPE, Powders) State->Solid Liquid Liquid Waste (Solvent Mixtures) State->Liquid Halogenated Segregate as HALOGENATED ORGANIC WASTE Solid->Halogenated Liquid->Halogenated Container Seal in HDPE/Glass Container Attach GHS Label Halogenated->Container EHS Transfer to EHS / Licensed Contractor Container->EHS Incineration High-Temperature Incineration (>1000°C) to prevent Dioxins EHS->Incineration

Operational workflow for the segregation, containment, and professional disposal of halogenated waste.

References

  • National Center for Biotechnology Information (NIH). "PubChem Compound Summary for 2-chloro-N-(2,4,5-trichlorophenyl)propanamide". PubChem. Available at: [Link] (Accessed via general chemical registry[1]).

  • United States Environmental Protection Agency (EPA). "Hazardous Waste Management System; Identification and Listing of Hazardous Waste". EPA Resource Conservation and Recovery Act (RCRA) Guidelines. Available at:[Link]

Sources

Handling

Personal protective equipment for handling 2-chloro-N-(2,4,5-trichlorophenyl)propanamide

As a Senior Application Scientist, I approach chemical safety not merely as a regulatory checklist, but as an exercise in mechanistic understanding. 2-Chloro-N-(2,4,5-trichlorophenyl)propanamide (CAS: 379254-97-4) is a h...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical safety not merely as a regulatory checklist, but as an exercise in mechanistic understanding. 2-Chloro-N-(2,4,5-trichlorophenyl)propanamide (CAS: 379254-97-4) is a highly specialized, heavily chlorinated organic compound [1]. To handle it safely, we must first deconstruct its structural hazard profile.

The molecule presents a dual-threat mechanism: the 2,4,5-trichlorophenyl ring is exceptionally lipophilic, allowing it to rapidly penetrate the stratum corneum (the skin's primary barrier), while the alpha-chloroamide moiety acts as a potent electrophile. Because the carbon-chlorine bond on the propanamide chain is highly reactive toward nucleophilic substitution, this compound acts as an alkylating agent capable of covalently binding to biological thiols (such as cysteine residues in proteins or DNA bases) [2, 3].

This guide provides a self-validating, step-by-step operational framework for handling this compound, ensuring that every safety measure is grounded in chemical causality.

Mechanistic PPE Matrix

Standard laboratory personal protective equipment (PPE) is insufficient for highly lipophilic alkylating agents. The following matrix outlines the required gear, the chemical rationale behind it, and the validation step to ensure the protection is active.

Protective GearSpecificationMechanistic Causality & Validation
Primary Gloves Butyl Rubber (0.3 mm min. thickness)Causality: Standard nitrile is highly permeable to chlorinated aromatics. Butyl rubber provides a dense, non-polar barrier against lipophilic penetration.Validation: Perform a pre-use pneumatic inflation test to confirm zero micro-punctures.
Secondary Gloves Nitrile (Disposable over-glove)Causality: Provides tactile dexterity and allows for rapid removal if contaminated, protecting the primary butyl layer.Validation: Visual inspection for chemical discoloration or degradation during use.
Eye Protection Indirect-vented splash gogglesCausality: Prevents the capillary action of airborne dust or solvent splashes from reaching the ocular mucosa.Validation: Ensure a complete seal around the orbital bone; no gaps should be visible.
Body Protection Polyethylene-coated Tyvek suitCausality: Woven cotton lab coats absorb and hold alkylating agents against the skin. PE-coated Tyvek repels both powders and solvents.Validation: Check seam integrity and ensure cuffs are taped or secured tightly over the inner glove.
Respiratory P100 Particulate RespiratorCausality: The powder form poses a severe inhalation hazard, and the alpha-chloroamide can alkylate respiratory epithelia [3].Validation: Perform a positive/negative pressure seal check prior to entering the workspace.

Operational Workflow & Handling Protocol

To mitigate exposure, the handling of 2-chloro-N-(2,4,5-trichlorophenyl)propanamide must follow a strict, unidirectional workflow.

G A 1. Secure Storage (Desiccated, 4°C) B 2. PPE Donning (Butyl Gloves, Tyvek) A->B Pre-operation verification C 3. Weighing & Transfer (Fume Hood / Enclosure) B->C Barrier protection active D 4. Chemical Reaction (Closed System) C->D Controlled dissolution E 5. Halogenated Waste (Segregated Disposal) D->E Quenching & Segregation

Workflow for the safe handling, transfer, and disposal of chlorinated amides.

Step-by-Step Weighing and Transfer (Self-Validating)
  • Environmental Preparation: Activate a properly calibrated chemical fume hood.

    • Validation: Verify the airflow monitor reads between 80-100 fpm (feet per minute). This ensures adequate capture velocity without causing powder turbulence.

  • Static Elimination: Pass the weighing spatula and anti-static weigh boat through an ionizer.

    • Causality: Highly chlorinated powders often carry a static charge, causing them to aerosolize or cling to surfaces, which drastically increases exposure risk.

  • Mass Transfer: Weigh the required mass of the compound.

    • Validation: The analytical balance must return to exactly 0.000 g after the tare and removal of the vessel, confirming no residual powder was lost to the hood environment.

  • In-Situ Solubilization: Dissolve the compound in the target solvent (e.g., DMF or DMSO) inside the fume hood before transferring it to the main reaction vessel.

    • Causality: Handling the compound in a liquid state eliminates the inhalation hazard of airborne particulates during laboratory transport.

Emergency Response: Spill Management

In the event of a powder or solution spill, immediate containment is required to prevent cross-contamination.

  • Isolate and Evacuate: Immediately halt work, alert nearby personnel, and isolate the spill zone.

  • Neutralization (For Solutions): If the compound is dissolved in a solvent, cover the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or vermiculite). Do not use combustible materials like paper towels, as the oxidizing potential of chlorinated compounds can trigger secondary reactions.

  • Deactivation (For Powders): Gently cover the powder with a 1M Sodium Thiosulfate wetted pad.

    • Causality: Thiosulfate acts as a sacrificial nucleophile, outcompeting biological thiols to safely alkylate the sulfur and neutralize the compound's primary toxicity [3].

  • Collection: Sweep the absorbed material using non-sparking tools into a heavy-duty, sealable polyethylene bag. Tag immediately as "Hazardous Halogenated Waste."

Waste Disposal & Decontamination Plan

Because this compound contains four chlorine atoms, it poses severe environmental toxicity and must be strictly segregated into halogenated waste streams. Mixing halogenated waste with incompatible solvents (e.g., acetone) or alkali metals can lead to exothermic reactions or explosive degradation [4, 5].

Step-by-Step Disposal Protocol
  • Quenching the Electrophile: Before final disposal, treat any residual alpha-chloroamide in the reaction vessel with a mild nucleophile (e.g., 1M sodium thiosulfate or dilute ammonium hydroxide) for 30 minutes.

    • Validation: A stable, non-exothermic mixture after 30 minutes indicates the reactive alpha-chloro group has been successfully quenched.

  • Segregation: Collect all reaction mixtures, rinses, and contaminated solvents in a dedicated, clearly labeled "Halogenated Organic Waste" high-density polyethylene (HDPE) carboy [5].

  • Decontamination: Triple-rinse all glassware with a compatible solvent (e.g., methanol), adding the rinsate to the halogenated waste container.

    • Validation: Swab the rinsed glassware and use a colorimetric chloride test to confirm the absolute absence of residual chlorinated organics before sending the glassware to the general wash.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6580, Chloroacetamide. Retrieved from [Link]

  • University of Wollongong. (2018). Laboratory Waste Disposal Guidelines. Retrieved from [Link]

  • Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]

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